molecular formula C4H8O4 B7804171 L-Threose CAS No. 1423035-46-4

L-Threose

Cat. No.: B7804171
CAS No.: 1423035-46-4
M. Wt: 120.10 g/mol
InChI Key: YTBSYETUWUMLBZ-IMJSIDKUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-threose is the L-stereoisomer of threose;  a major in vivo degradation product of ascorbate.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S)-2,3,4-trihydroxybutanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O4/c5-1-3(7)4(8)2-6/h1,3-4,6-8H,2H2/t3-,4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTBSYETUWUMLBZ-IMJSIDKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@H](C=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40915184, DTXSID601017426
Record name L-Threose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40915184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+/-)-Threose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601017426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95-44-3, 29884-64-8
Record name L-Threose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95-44-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Threose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095443
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Threose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40915184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+/-)-Threose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601017426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-(+)-threose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.200
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name THREOSE, L-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MHH79K1BVR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

L-Threose: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

L-Threose, a four-carbon aldose monosaccharide, holds a unique position in carbohydrate chemistry and biology. As a significant degradation product of L-ascorbic acid (Vitamin C), its presence in biological systems is intrinsically linked to oxidative stress and metabolic turnover.[1][2] While not a primary metabolite, its high reactivity, particularly as a glycating agent, implicates it in the pathophysiology of various diseases.[1][3] Furthermore, this compound serves as the foundational backbone for α-L-threose nucleic acid (TNA), a synthetic genetic polymer with profound implications for synthetic biology and the development of novel therapeutics.[4][5] This in-depth technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological significance, and analytical methodologies pertaining to this compound, offering critical insights for researchers and professionals in drug development.

Chemical Structure and Stereochemistry: The Architectural Blueprint of this compound

This compound is a tetrose, a monosaccharide containing four carbon atoms, with the chemical formula C₄H₈O₄.[6][7] As an aldose, it possesses a terminal aldehyde group, which is a key determinant of its chemical reactivity.[3][8]

Chirality and Stereoisomers

This compound has two chiral centers at carbons 2 and 3, giving rise to four possible stereoisomers: D-Erythrose, L-Erythrose, D-Threose, and this compound.[6][8] this compound is the L-enantiomer of D-Threose and a diastereomer of L-Erythrose and D-Erythrose.[6][9] The "L" designation signifies that the hydroxyl group on the chiral carbon furthest from the aldehyde group (C3) is positioned on the left side in its Fischer projection.[3][6]

Fischer and Haworth Projections

The stereochemical configuration of this compound is most clearly represented by Fischer and Haworth projections.

  • Fischer Projection: This two-dimensional representation illustrates the linear, open-chain form of this compound. The carbon backbone is depicted vertically with the aldehyde group at the top. In this compound, the hydroxyl group at C2 is on the right, and the hydroxyl group at C3 is on the left.[6]

  • Haworth Projection: In solution, this compound predominantly exists as a five-membered cyclic hemiacetal called L-Threofuranose.[3] This ring structure is formed by the intramolecular reaction between the hydroxyl group on C4 and the aldehyde group on C1. This cyclization introduces a new chiral center at C1 (the anomeric carbon), resulting in two anomers: α-L-Threofuranose and β-L-Threofuranose.[3]

Cahn-Ingold-Prelog (R/S) Configuration

The absolute configuration of the chiral centers in this compound can be unambiguously defined using the Cahn-Ingold-Prelog (CIP) priority rules. The systematic IUPAC name for this compound is (2R,3S)-2,3,4-trihydroxybutanal.[3][10]

  • C2: The configuration is R .

  • C3: The configuration is S .[6]

This precise (2R,3S) configuration dictates the three-dimensional shape of this compound, which in turn governs its interactions with enzymes and other chiral molecules within a biological milieu.[6]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, analysis, and application in research and development.

PropertyValueReferences
Molecular Formula C₄H₈O₄[11][12]
Molecular Weight 120.10 g/mol [11][13]
CAS Number 95-44-3[10][12]
Appearance Syrup or Clear Liquid[6]
Melting Point 162-163 °C[14]
Boiling Point 342.29 °C (Normal)[15]
Solubility Very soluble in water; sparingly soluble in DMSO; slightly soluble in methanol.[7][10][14]
Specific Rotation [α]D +4.6° (c=6 in H₂O) to +13.2° (c=4.5)[6][9][14][16]
IUPAC Name (2R,3S)-2,3,4-trihydroxybutanal[3][15]

Note: The positive specific rotation indicates that this compound is dextrorotatory, meaning it rotates plane-polarized light to the right. The D/L designation does not always predict the direction of optical rotation.[6]

Biological Significance and Metabolic Fate

While not a central player in mainstream metabolic pathways like glycolysis or the pentose phosphate pathway, the biological relevance of this compound stems from its origin and reactivity.

A Byproduct of Vitamin C Degradation

This compound is a significant degradation product of L-ascorbic acid (Vitamin C) under physiological conditions.[1][3][11] The oxidation and subsequent degradation of ascorbate lead to the formation of this compound, making its endogenous presence an indicator of ascorbate turnover and oxidative stress.[1]

VitaminC_Degradation AscorbicAcid L-Ascorbic Acid (Vitamin C) DehydroascorbicAcid Dehydroascorbic Acid AscorbicAcid->DehydroascorbicAcid Oxidation DiketogulonicAcid 2,3-Diketogulonic Acid DehydroascorbicAcid->DiketogulonicAcid Hydrolysis L_Xylonic_Acid L-Xylonic Acid DiketogulonicAcid->L_Xylonic_Acid L_Lyxonic_Acid L-Lyxonic Acid DiketogulonicAcid->L_Lyxonic_Acid L_Threose This compound DiketogulonicAcid->L_Threose Decarboxylation Oxalate Oxalate DiketogulonicAcid->Oxalate

Caption: Simplified degradation pathway of L-Ascorbic Acid to this compound.

The Double-Edged Sword of Reactivity: Glycation and Detoxification

The free aldehyde group in the open-chain form of this compound makes it a potent glycating agent.[1][3] It can non-enzymatically react with the free amino groups of proteins, particularly lysine and arginine residues, to form Schiff bases. These initial products can undergo further reactions to form advanced glycation end-products (AGEs), which are implicated in cellular damage and the pathogenesis of various diseases, including diabetic complications and neurodegenerative disorders.[3]

However, biological systems possess a detoxification mechanism for this compound. The enzyme aldose reductase, a key component of the polyol pathway, can reduce this compound to the less reactive sugar alcohol, L-threitol.[1][2] This enzymatic conversion represents a protective strategy to mitigate the potentially harmful effects of this compound accumulation.[1] Studies have shown that both rat lens homogenates and purified aldose reductase can utilize this compound as a substrate.[1][17]

Threose Nucleic Acid (TNA): A Synthetic Genetic Polymer

This compound serves as the sugar backbone for the artificial genetic polymer, α-L-threose nucleic acid (TNA).[4][5] In TNA, the conventional ribose or deoxyribose sugar is replaced by this compound. Remarkably, TNA can form stable Watson-Crick base pairs with both DNA and RNA, suggesting its potential as a progenitor to modern genetic systems in origin-of-life research.[5][18] TNA exhibits high biostability and resistance to nuclease degradation, making it a valuable tool in synthetic biology and for the development of therapeutic agents like aptamers and antisense oligonucleotides.[4][18]

L-Threonate and its Therapeutic Potential

While this compound itself is not directly used as a therapeutic, its oxidized form, L-threonic acid, is a component of Magnesium L-threonate. This specific salt of magnesium has gained significant attention for its ability to cross the blood-brain barrier and enhance brain magnesium levels.[19][20] Research suggests that Magnesium L-threonate may have therapeutic applications in neuroprotection, cognitive enhancement, and potentially in the management of neurodegenerative diseases like Alzheimer's.[19][20][21][22][23]

Methodologies for the Analysis and Quantification of this compound

Accurate and reliable quantification of this compound is essential for understanding its metabolic pathways and biological roles. Due to its lack of a strong UV-absorbing chromophore, specialized analytical techniques are required.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the analysis of sugars like this compound.

  • Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (column) and a mobile phase.[24]

  • Detection: Since this compound does not absorb UV light, a Refractive Index Detector (RID) is commonly employed. The RID measures the difference in the refractive index between the mobile phase and the eluting sample, which is proportional to the analyte's concentration.[24]

  • Columns: Ligand exchange columns or amino-functionalized silica/polymer-based columns are typically used for sugar analysis.[24]

Experimental Protocol: HPLC-RID Analysis of this compound

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of acetonitrile and HPLC-grade water (e.g., 75:25 v/v).[25] Degas the mobile phase before use.

  • Standard Preparation: Accurately weigh a suitable amount of this compound standard and dissolve it in the mobile phase to a known concentration to create a stock solution. Perform serial dilutions to generate a series of calibration standards.[25]

  • Sample Preparation:

    • For pure substances, dissolve a known amount in the mobile phase.

    • For biological samples (e.g., plasma, urine), perform protein precipitation using a solvent like ice-cold methanol, followed by centrifugation.[26]

    • Filter all samples and standards through a 0.45 µm syringe filter before injection.[24]

  • HPLC Conditions:

    • Column: Amino-based column (e.g., 4.6 x 250 mm, 5 µm).[25]

    • Flow Rate: 1.0 mL/min.[25]

    • Column Temperature: 35 °C.[25]

    • Injection Volume: 20 µL.[25]

    • Detector: Refractive Index Detector (RID).

  • Data Analysis: Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification MobilePhase Mobile Phase (Acetonitrile:Water) HPLC HPLC System (Amino Column, 35°C) MobilePhase->HPLC Standards This compound Standards Filtration 0.45 µm Filtration Standards->Filtration Sample Sample (with protein precipitation if needed) Sample->Filtration Filtration->HPLC Injection (20 µL) RID Refractive Index Detector (RID) HPLC->RID Data Data Acquisition RID->Data Calibration Calibration Curve Data->Calibration Quantification Concentration Determination Data->Quantification Calibration->Quantification

Caption: Experimental workflow for HPLC-RID analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high chromatographic resolution and is excellent for complex matrices. However, it requires a chemical derivatization step to make the non-volatile this compound amenable to gas chromatography.[26]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and specificity without the need for derivatization, making it a powerful tool for quantifying low levels of this compound in biological samples.[26]

Synthesis of this compound and its Derivatives

While this compound is commercially available, specific applications, such as the synthesis of TNA, may require tailored synthetic routes. A scalable synthesis of TNA nucleoside monomers starting from L-ascorbic acid has been reported.[18][27] The process involves the oxidative cleavage of L-ascorbic acid to produce calcium L-threonate, which is then converted to L-threonolactone. This lactone serves as a key intermediate for the subsequent synthesis of TNA nucleosides.[27] Biocatalytic methods using isomerases are also being explored for the production of tetrose sugars.[8][28]

Conclusion and Future Perspectives

This compound, once viewed primarily as a metabolic byproduct, is now recognized for its multifaceted roles in biology and its potential in synthetic chemistry. Its connection to Vitamin C metabolism and protein glycation underscores its relevance in the study of oxidative stress and age-related diseases. The development of TNA from an this compound backbone has opened new avenues in synthetic biology and therapeutics. Future research will likely focus on further elucidating the biological consequences of this compound accumulation, refining analytical techniques for its sensitive detection in various biological matrices, and exploring the full therapeutic potential of TNA and L-threonate derivatives. This guide provides a solid foundation for researchers and drug development professionals to navigate the complexities and opportunities presented by this unique monosaccharide.

References

  • Chemcasts. (n.d.). Thermophysical Properties of this compound. Retrieved from [Link]

  • Stereochemistry. (n.d.). SC10. Diastereomers and Physical Properties. Retrieved from [Link]

  • Dr.Oracle. (n.d.). What are the therapeutic uses of Magnesium L-threonate? Retrieved from [Link]

  • Grokipedia. (n.d.). Threose. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 5.10: Diastereomers and Physical Properties. Retrieved from [Link]

  • Deulofeu, V. (1936). The Optical Rotation of this compound. Journal of the American Chemical Society, 58(5), 855-856.
  • Wikipedia. (n.d.). Threose. Retrieved from [Link]

  • Sau, S. P., Fahmi, N. E., Liao, J. Y., Bala, S., & Chaput, J. C. (2016). A Scalable Synthesis of α-l-Threose Nucleic Acid Monomers. The Journal of Organic Chemistry, 81(5), 2309-2314.
  • Laboratory Notes. (2025). Threose. Retrieved from [Link]

  • ACS Publications. (n.d.). The Optical Rotation of this compound. Retrieved from [Link]

  • Baptist Health. (2025). Potential Benefits of Magnesium L-Threonate. Retrieved from [Link]

  • Health.com. (2025). Should You Take Magnesium L-Threonate? Benefits, Dosage, and Risks. Retrieved from [Link]

  • Verywell Health. (n.d.). 7 Magnesium Threonate Benefits. Retrieved from [Link]

  • LabSolutions. (n.d.). L-(+)-Threose. Retrieved from [Link]

  • ResearchGate. (2017). A Scalable Synthesis of alpha-L-Threose Nucleic Acid Monomers. Retrieved from [Link]

  • Devamanoharan, P. S., & Varma, S. D. (1996). Studies on this compound as substrate for aldose reductase: a possible role in preventing protein glycation. Molecular and Cellular Biochemistry, 159(2), 123-127.
  • Life Extension. (2024). Magnesium L-Threonate Regenerates Brain Structures. Retrieved from [Link]

  • PubMed. (2023). Production of d-aldotetrose from l-erythrulose using various isomerases. Retrieved from [Link]

  • Bionity. (n.d.). Threose. Retrieved from [Link]

  • PubMed. (1999). Ascorbic acid glycation: the reactions of this compound in lens tissue. Retrieved from [Link]

  • Shodex HPLC Columns. (n.d.). Lessons. Retrieved from [Link]

  • ResearchGate. (n.d.). Stereoselective HPLC analysis of racemic mixture of d,l-lyxose (#) and.... Retrieved from [Link]

Sources

Stereochemistry of L-Threose vs L-erythrose

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stereochemistry of L-Threose vs L-Erythrose

Abstract

The subtle yet profound differences between stereoisomers form a cornerstone of modern biochemistry and pharmaceutical development. Among the simplest chiral carbohydrates, the aldotetroses this compound and L-erythrose serve as a quintessential example of diastereomerism. While sharing the same molecular formula (C₄H₈O₄) and connectivity, their distinct spatial arrangements of hydroxyl groups confer unique physicochemical properties and divergent biological roles.[1][2] This guide provides a detailed comparative analysis of this compound and L-erythrose, elucidating their structural differences through Fischer projections and Cahn-Ingold-Prelog nomenclature. We will explore how this stereochemical variance impacts their physical properties, biological significance—from metabolic pathways to protein glycation—and the experimental methodologies used for their characterization and separation. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of carbohydrate stereochemistry.

Foundational Principles: Stereoisomerism in Aldotetroses

To comprehend the relationship between this compound and L-erythrose, a firm grasp of stereoisomerism is essential. Aldotetroses are four-carbon sugars containing an aldehyde group and two chiral centers (at C2 and C3), giving rise to a total of 2² = 4 possible stereoisomers.[3][4]

  • Stereoisomers : Molecules with the same molecular formula and atom-to-atom connectivity but different three-dimensional orientations of their atoms.

  • Enantiomers : Stereoisomers that are non-superimposable mirror images of each other. In a pair of enantiomers, all chiral centers have the opposite configuration.[2][3]

  • Diastereomers : Stereoisomers that are not mirror images of each other. This occurs in molecules with two or more chiral centers, where at least one, but not all, of the chiral centers differ in configuration.[2][5][6][7]

The standard two-dimensional representation for chiral molecules like sugars is the Fischer projection . In this convention, the carbon backbone is drawn vertically with the most oxidized carbon (the aldehyde) at the top. Horizontal bonds are understood to project out towards the viewer, while vertical bonds project away.[1][5]

Structural Elucidation: The Diastereomeric Distinction

The core difference between this compound and L-erythrose lies in the configuration of the hydroxyl group at the C2 carbon.

Fischer Projections and Nomenclature
  • L-Erythrose : The "L" designation is determined by the hydroxyl group on the chiral center farthest from the carbonyl group (C3), which is positioned on the left side of the Fischer projection.[8] In "erythro" isomers, the substituents on the two adjacent chiral centers are on the same side of the carbon backbone.[9] Therefore, in L-erythrose, the hydroxyl groups at both C2 and C3 are on the left.

  • This compound : Like L-erythrose, the C3 hydroxyl group is on the left, defining it as an "L" sugar.[1] However, in "threo" isomers, the substituents on adjacent chiral centers are on opposite sides.[1][9] Consequently, the Fischer projection of this compound shows the C2 hydroxyl group on the right and the C3 hydroxyl group on the left.

The absolute configuration of each chiral center is unambiguously defined by the Cahn-Ingold-Prelog (R/S) system :

  • L-Erythrose : (2S, 3S)-2,3,4-trihydroxybutanal.[10][11]

  • This compound : (2R, 3S)-2,3,4-trihydroxybutanal.[1][12]

This difference at the C2 position (S in L-erythrose, R in this compound) while the C3 position remains the same (S in both) definitively classifies them as diastereomers.[6]

Caption: Stereoisomeric relationships of the aldotetroses.

Comparative Physicochemical Properties

The consequence of diastereomerism is that this compound and L-erythrose have distinct physical properties, unlike enantiomers which share identical properties except for the direction of optical rotation.[5][7]

PropertyThis compoundL-ErythroseReference(s)
Molecular Formula C₄H₈O₄C₄H₈O₄[10][13]
Molecular Weight ~120.10 g/mol ~120.10 g/mol [10][13]
IUPAC Name (2R,3S)-2,3,4-trihydroxybutanal(2S,3S)-2,3,4-trihydroxybutanal[1][10]
Appearance Colorless viscous liquid/syrupColorless syrup, crystalline solid[10][14]
Water Solubility SolubleSoluble[10][15]
Specific Rotation [α]D Positive, L-(+)-ThreosePositive, shows mutarotation with a final value of +30.5°[14][15][16]
Melting Point ~162.5 °CNot well-defined (syrup)[17]

Biological Significance and Divergent Roles

The causality behind the different biological roles of this compound and L-erythrose stems directly from their unique three-dimensional structures. The specific orientation of their hydroxyl groups dictates their ability to fit into the active sites of enzymes and participate in metabolic pathways.

This compound: A Product of Oxidation with High Reactivity
  • Source : this compound is a significant in vivo degradation product of L-ascorbic acid (Vitamin C).[13][18][19][20]

  • Glycation Potential : Due to its free aldehyde group, this compound is a potent glycating agent. It can react non-enzymatically with amino groups on proteins, such as lysine, to form Advanced Glycation End-products (AGEs).[13][14] This process is implicated in the pathology of aging and diabetic complications.[20]

  • Metabolism : this compound is a substrate for the enzyme aldose reductase, which can detoxify it by reducing it to the sugar alcohol L-threitol.[18][19] This enzymatic action is a protective mechanism against the potential toxicity of this compound.[20]

  • Application in Synthetic Biology : In a fascinating application beyond natural systems, threose has been used to create Threose Nucleic Acid (TNA). TNA is an artificial genetic polymer that can form stable base pairs with both DNA and RNA, making it a subject of interest in origin-of-life research and biotechnology.[21]

L-Erythrose: A Central Metabolic Intermediate
  • Metabolic Role : In its phosphorylated form, erythrose-4-phosphate, erythrose is a crucial intermediate in two central metabolic pathways:

    • Pentose Phosphate Pathway : This pathway is vital for producing NADPH and the precursors for nucleotide synthesis.[8][10][22]

    • Shikimate Pathway : In plants and microorganisms, erythrose-4-phosphate is a precursor for the synthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan).[22]

  • Biosynthesis : L-erythrose is also involved in the biosynthesis of ascorbic acid.[8]

Experimental Protocols for Characterization and Separation

The distinct properties of this compound and L-erythrose necessitate robust analytical methods for their identification and separation, which are critical steps in drug development and metabolic research.

Protocol: Characterization by Polarimetry

Objective: To measure and compare the specific optical rotation of this compound and L-erythrose, confirming their identity.

Expertise & Causality: Polarimetry exploits the ability of chiral molecules to rotate the plane of polarized light. The magnitude and direction of this rotation are unique physical constants for each stereoisomer, directly reflecting their 3D structure. According to Biot's Law, the specific rotation [α] is a function of the observed rotation (α), path length (l), and concentration (c).[23] This provides a self-validating system; a measured value matching the literature confirms the sample's identity and optical purity.[24]

Methodology:

  • Solution Preparation: Accurately prepare solutions of this compound and L-erythrose in distilled water at a known concentration (e.g., 1.0 g/100 mL).[25]

  • Instrument Calibration: Turn on the polarimeter and allow the sodium lamp (589 nm) to stabilize. Calibrate the instrument to zero using a blank cell filled with distilled water.[24]

  • Sample Measurement: Rinse and fill a polarimeter cell (of known path length, e.g., 1 dm) with the sample solution. Ensure no air bubbles are present in the light path.[24]

  • Data Acquisition: Place the sample cell in the polarimeter and measure the observed angle of rotation (α). For L-erythrose, which exhibits mutarotation, take readings at intervals until a stable value is reached.[16]

  • Calculation: Calculate the specific rotation using the formula: [α] = α / (l × c) .

  • Validation: Compare the calculated specific rotation with established literature values to confirm the identity of the isomer.

Protocol: Separation of Diastereomers by HPLC

Objective: To resolve a mixture of this compound and L-erythrose.

Expertise & Causality: Since diastereomers have different physical properties, they will exhibit different partitioning behaviors between a stationary phase and a mobile phase.[26] High-Performance Liquid Chromatography (HPLC) leverages these differences for effective separation. The differential interaction of the hydroxyl groups of this compound and L-erythrose with the stationary phase (e.g., silica) leads to different retention times.[27] Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for separating polar analytes like these sugars.[28]

G Mixture Sample Mixture (this compound + L-Erythrose) Injector HPLC Injector Mixture->Injector Column HILIC Column (Stationary Phase) Injector->Column Separation Occurs Pump Solvent Pump (Mobile Phase) Pump->Injector Detector Refractive Index Detector Column->Detector Data Data System (Chromatogram) Detector->Data Peak1 Peak 1 (e.g., L-Erythrose) Peak2 Peak 2 (e.g., this compound)

Caption: Experimental workflow for HPLC separation of diastereomers.

Methodology:

  • System Preparation: Equilibrate an HPLC system equipped with a HILIC column and a Refractive Index (RI) detector.

  • Mobile Phase: Use an isocratic or gradient mobile phase appropriate for HILIC, typically a mixture of a polar organic solvent like acetonitrile and an aqueous buffer.

  • Standard Injection: Sequentially inject pure standard solutions of this compound and L-erythrose to determine their individual retention times.

  • Mixture Injection: Inject the diastereomeric mixture into the system.

  • Data Analysis: Record the resulting chromatogram. The two sugars will elute as separate peaks at different retention times. Identify each peak by comparing its retention time to that of the pure standards. The area under each peak is proportional to its concentration.

Conclusion and Future Directions

The stereochemical relationship between this compound and L-erythrose provides a compelling illustration of how a subtle change in the 3D arrangement of atoms can lead to vastly different chemical and biological identities. L-erythrose functions as a key building block in central metabolism, while this compound emerges as a reactive byproduct of ascorbate degradation, implicated in pathological glycation processes.[8][13][20]

For professionals in drug development, this distinction is critical. The stereospecificity of enzymes like aldose reductase highlights the need to consider all stereoisomers during drug design and metabolic studies.[18][19] Furthermore, the unique reactivity of this compound makes it a valuable tool for studying the mechanisms of AGE formation, while its incorporation into synthetic TNA polymers opens new avenues in biotechnology and diagnostics.[21] A thorough understanding and precise analytical control of these diastereomers are, therefore, indispensable for advancing research in medicine and the life sciences.

References

  • Fiveable. (n.d.). L-Erythrose Definition - Organic Chemistry Key Term.
  • Benchchem. (n.d.). An In-Depth Technical Guide to the Structure and Chemical Properties of this compound.
  • Benchchem. (n.d.). what is the stereochemistry of this compound.
  • CymitQuimica. (n.d.). CAS 533-49-3: L-Erythrose.
  • PubChem. (n.d.). L-Erythrose.
  • Lumen Learning. (n.d.). Diastereomers | MCC Organic Chemistry.
  • Benchchem. (n.d.). A Comparative Analysis of the Biological Activities of this compound and its Enantiomer, D.
  • ChemicalBook. (2023). L-(+)-THREOSE.
  • Waters Corporation. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules.
  • LibreTexts. (n.d.). SC9. Carbohydrates and Diastereomers - Stereochemistry.
  • LibreTexts. (2019). 4.5: Diastereomers.
  • Wikipedia. (n.d.). Threose.
  • CymitQuimica. (n.d.). CAS 95-44-3: this compound.
  • Pearson. (n.d.). Are d-erythrose and l-erythrose enantiomers or diastereomers? Are l-erythrose and this compound enantiomers or diastereomers?.
  • ECHEMI. (n.d.). L-D Configurations: Threose and Erythrose.
  • LibreTexts. (2022). 6.4: Diastereomers - more than one chiral center.
  • Chemcasts. (n.d.). Thermophysical Properties of this compound.
  • Grokipedia. (n.d.). Threose.
  • Google Patents. (n.d.). Separation of diastereomers - CN1608041A.
  • Grokipedia. (n.d.). Erythrose.
  • PubChem. (n.d.). This compound.
  • LibreTexts. (2019). 5.15.1: Diastereomers and Fischer Projections.
  • Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 23(10), 2483. Retrieved from [Link]

  • ResearchGate. (2013). Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds.
  • PASCO scientific. (n.d.). Determine Concentration through Polarimetry.
  • University of Wisconsin–Madison. (n.d.). Polarimetry Experiments.
  • Laboratory Notes. (2025). Threose.
  • DrugFuture. (n.d.). L-Erythrose.
  • Varma, A. S., & Reddy, G. B. (1996). Studies on this compound as substrate for aldose reductase: a possible role in preventing protein glycation. Molecular and Cellular Biochemistry, 159(2), 123–127. Retrieved from [Link]

  • Charles University. (n.d.). Reactions of Saccharides Polarimetry.
  • BOC Sciences. (n.d.). CAS 95-43-2 D-Threose.
  • Ortwerth, B. J., et al. (1999). Ascorbic acid glycation: the reactions of this compound in lens tissue. Experimental Eye Research, 68(2), 207–215. Retrieved from [Link]

Sources

L-Threose (CAS 95-44-3): An In-Depth Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Significance of a Reactive Tetrose

L-Threose (CAS 95-44-3), a four-carbon monosaccharide, holds a unique and increasingly recognized position in the landscape of biochemistry and translational medicine.[1][2] While not a central player in mainstream metabolic pathways like its diastereomer erythrose, this compound's role as a significant degradation product of L-ascorbic acid (Vitamin C) and its potent capabilities as a glycating agent place it at the crossroads of oxidative stress, aging, and the pathogenesis of numerous diseases.[1][3][4][5] This guide provides a comprehensive technical overview of this compound, from its fundamental chemical properties to its biological implications and the analytical methodologies required for its rigorous study. The insights and protocols herein are curated to empower researchers, scientists, and drug development professionals to navigate the complexities of this intriguing molecule and unlock its potential in diagnostics and therapeutics.

I. Core Chemical and Physical Characteristics

This compound is an aldotetrose, meaning it possesses four carbon atoms and an aldehyde functional group.[2] Its specific stereochemistry, (2R,3S)-2,3,4-Trihydroxybutanal, distinguishes it from its enantiomer, D-Threose, and its diastereomers, L- and D-Erythrose.[6][7] This seemingly subtle structural difference has profound implications for its biological activity and interactions.

Key Physicochemical Properties

A summary of the essential properties of this compound is provided below, offering a foundational dataset for experimental design and computational modeling.

PropertyValueReference(s)
CAS Number 95-44-3[6][8]
Molecular Formula C₄H₈O₄[1][8][9]
Molecular Weight 120.10 g/mol [1][6][8][9]
IUPAC Name (2R,3S)-2,3,4-trihydroxybutanal[8][9]
Appearance Clear, colorless to faint yellow liquid (in aqueous solution)
Solubility Soluble in water[6]
Melting Point 162.5 °C[8]
Boiling Point 342.29 °C[8]
Optical Rotation [α]D²⁰ +13.2° (c = 4.5 in water)[6]

II. Biological Provenance and Metabolic Fate

The primary endogenous source of this compound is the oxidative degradation of L-ascorbic acid (Vitamin C).[3][5][10][11] This connection is of paramount importance, as it links the metabolism of a vital antioxidant to the generation of a reactive carbonyl species.

The Vitamin C Degradation Pathway

Under physiological conditions, particularly in the presence of oxygen, L-ascorbic acid is oxidized to dehydroascorbic acid. The subsequent hydrolysis of dehydroascorbic acid's lactone ring and further degradation yields this compound, among other products.[5][12][13]

VitaminC_Degradation Ascorbic_Acid L-Ascorbic Acid (Vitamin C) DHA Dehydroascorbic Acid Ascorbic_Acid->DHA Oxidation DKG 2,3-Diketogulonic Acid DHA->DKG Hydrolysis (Irreversible) L_Threose This compound DKG->L_Threose Degradation

Caption: Oxidative degradation pathway of L-Ascorbic Acid to this compound.

Metabolism via the Polyol Pathway

Once formed, this compound can be metabolized by aldose reductase, a key enzyme in the polyol pathway.[5] This pathway is implicated in the complications of diabetes. Aldose reductase reduces the aldehyde group of this compound to a primary alcohol, forming L-threitol.[5] The detoxification of this compound to L-threitol is a critical cellular defense mechanism. However, the high reactivity of this compound means that a significant portion may engage in other reactions before enzymatic reduction can occur.[5]

III. The Role of this compound in Protein Glycation and Advanced Glycation End-products (AGEs) Formation

The presence of a reactive aldehyde group makes this compound a potent agent in non-enzymatic glycation, also known as the Maillard reaction.[1][4][5][14] This process involves the covalent attachment of sugars to proteins, lipids, and nucleic acids, leading to the formation of a heterogeneous group of compounds known as Advanced Glycation End-products (AGEs).[15][16][17]

The accumulation of AGEs is a hallmark of aging and is implicated in the pathophysiology of numerous chronic diseases, including diabetes, atherosclerosis, and neurodegenerative disorders.[17][18] this compound has been shown to be more reactive in glycation and cross-linking of proteins than many other sugars, including glucose.[5]

The Glycation Cascade Initiated by this compound

The process begins with the reaction of the aldehyde group of this compound with a free amino group on a protein (typically from lysine or arginine residues) to form a Schiff base. This initial, reversible product undergoes rearrangement to form a more stable Amadori product. Over time, a series of further reactions, including oxidation, dehydration, and cyclization, leads to the irreversible formation of AGEs.[16]

Glycation_Pathway L_Threose This compound (Aldehyde Group) Schiff_Base Schiff Base (Reversible) L_Threose->Schiff_Base Protein Protein (Amino Group) Protein->Schiff_Base Amadori_Product Amadori Product (Stable) Schiff_Base->Amadori_Product Rearrangement AGEs Advanced Glycation End-products (AGEs) (Irreversible) Amadori_Product->AGEs Oxidation, Dehydration, Cross-linking

Caption: The non-enzymatic glycation pathway initiated by this compound.

IV. Analytical Methodologies for the Study of this compound

The accurate and sensitive quantification of this compound in complex biological matrices is challenging due to its low endogenous concentrations, high polarity, and reactivity.[4][19] The choice of analytical technique is therefore critical and depends on the specific research question and available instrumentation.

Comparative Overview of Analytical Techniques
Analytical TechniquePrincipleKey AdvantagesKey Limitations
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile derivatives by gas chromatography followed by mass spectrometric detection.[4][20]High chromatographic resolution, excellent for complex matrices.Requires a time-consuming derivatization step to increase volatility.[4][20]
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) Separation based on polarity with detection based on changes in the refractive index of the eluent.[21][22]Simple, robust, and does not require derivatization.Lower sensitivity and specificity compared to mass spectrometry-based methods.[21][22]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separation by liquid chromatography followed by highly selective and sensitive detection using tandem mass spectrometry.[4][21]High sensitivity and specificity, often without the need for derivatization.[4]Potential for matrix effects (ion suppression or enhancement).[4]
Detailed Protocol: Quantification of this compound in Human Plasma using LC-MS/MS

This protocol provides a robust method for the quantification of this compound, adaptable for various biological fluids.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma or serum, add a suitable internal standard.

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.[19]

  • Vortex for 1 minute and incubate at -20°C for 30 minutes.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.[4]

  • Carefully transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the sample in a suitable volume of the initial mobile phase.

2. Chromatographic Conditions:

  • Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended for retaining the polar this compound molecule.[19]

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).

  • Flow Rate: 0.2 - 0.4 mL/min.[21]

  • Injection Volume: 5-10 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode.[21]

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard. This provides high selectivity and sensitivity.

LCMSMS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis Plasma Plasma Sample Precipitation Protein Precipitation (Acetonitrile) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Evaporation Evaporation & Reconstitution Supernatant->Evaporation HILIC HILIC Separation Evaporation->HILIC ESI Electrospray Ionization (ESI) HILIC->ESI MSMS Tandem Mass Spectrometry (MRM Detection) ESI->MSMS Data_Analysis Data_Analysis MSMS->Data_Analysis Quantification

Caption: Experimental workflow for this compound quantification by LC-MS/MS.

V. Applications in Research and Drug Development

The unique biological roles of this compound position it as a molecule of interest in several research and development arenas.

  • Biomarker of Oxidative Stress: As a direct degradation product of Vitamin C, quantifying this compound and its metabolites can serve as a potential biomarker for ascorbic acid turnover and systemic oxidative stress.[1]

  • Therapeutic Target for AGE-Related Diseases: Understanding the mechanisms of this compound-induced glycation is crucial for the development of novel inhibitors that can prevent the formation of AGEs.[1] This presents a promising therapeutic strategy for managing diabetic complications, cardiovascular disease, and neurodegeneration.

  • Threose Nucleic Acid (TNA): this compound is a fundamental component of Threose Nucleic Acid (TNA), a synthetic analogue of DNA and RNA.[1][23] TNA exhibits remarkable properties, including the ability to form stable duplexes with itself, DNA, and RNA, and resistance to nuclease degradation.[23] These characteristics make TNA a valuable tool in synthetic biology, aptamer development, and as a potential therapeutic agent.[1][23]

  • Nutraceuticals and Supplements: The metabolite of this compound, L-threonate, is a component of some Vitamin C supplements, purported to enhance its bioavailability.[24] Additionally, Magnesium L-threonate is being investigated for its potential to improve cognitive function by increasing magnesium levels in the brain.[25]

VI. Conclusion and Future Directions

This compound, once a relatively obscure tetrose, has emerged as a molecule of significant consequence at the interface of nutrition, metabolism, and pathology. Its direct link to Vitamin C degradation and its potent ability to drive the formation of deleterious Advanced Glycation End-products underscore its importance in the study of aging and chronic disease. For researchers, scientists, and drug development professionals, a thorough understanding of this compound's chemistry, biological activity, and analytical quantification is indispensable. Future research will likely focus on elucidating the full spectrum of this compound-derived AGEs, developing specific and potent inhibitors of this compound-mediated glycation, and further exploring the therapeutic potential of TNA and L-threonate-based compounds. The continued investigation of this reactive sugar is poised to yield critical insights and novel therapeutic strategies for a host of age-related and metabolic disorders.

References

  • Green, M. A., & Fry, S. C. (2005). Vitamin C degradation in plant cells via enzymatic hydrolysis of 4-O-oxalyl-L-threonate. Nature, 433(7021), 83–87. [Link]

  • Chemcasts. Thermophysical Properties of this compound. [Link]

  • Healthline. (2023). Types of Magnesium and Their Benefits. [Link]

  • LookChem. 95-44-3, this compound, CAS:95-44-3. [Link]

  • Ortwerth, B. J., Olesen, P. R., & Feather, M. S. (1994). Ascorbic acid glycation: the reactions of this compound in lens tissue. Experimental Eye Research, 58(6), 665–673. [Link]

  • Grokipedia. Threose. [Link]

  • Green, M. A., & Fry, S. C. (2005). Vitamin C degradation in plants via enzymatic hydrolysis of 4-O-oxalyl-L-threonate. ResearchGate. [Link]

  • Mikronaehrstoffcoach. Vitamin C. [Link]

  • Laboratory Notes. Threose. [Link]

  • Wikipedia. Threonic acid. [Link]

  • Li, E. Y., & Feather, M. S. (1994). The degradation of this compound at Maillard reaction conditions. Carbohydrate Research, 256(1), 41–47. [Link]

  • Izumori, K., et al. (2023). Production of d-aldotetrose from l-erythrulose using various isomerases. Bioscience, Biotechnology, and Biochemistry, 87(5), 557-563. [Link]

  • Lake, W. W., & Glattfeld, J. W. E. (1942). The Synthesis of Dthis compound. Preparation of DL-Tribenzoyl-erythrose. Journal of the American Chemical Society, 64(8), 1841–1842. [Link]

  • Georganics. L-(+)-Threose - High purity. [Link]

  • Rempel, M. A., & Nyam, E. K. (2021). Quantification of the Disaccharide Trehalose from Biological Samples: A Comparison of Analytical Methods. ACS Omega, 6(1), 133–141. [Link]

  • Linetsky, M., et al. (2011). Vitamin C degradation products and pathways in the human lens. Investigative Ophthalmology & Visual Science, 52(11), 8348–8355. [Link]

  • PubChem. This compound. [Link]

  • Petrou, P., et al. (2021). Advanced Glycation End-Products (AGEs): Formation, Chemistry, Classification, Receptors, and Diseases Related to AGEs. Molecules, 26(15), 4586. [Link]

  • Fry, S. C. (2020). The degradation of Vitamin C by reactive oxygen species. ResearchGate. [Link]

  • Padayatty, S. J., & Levine, M. (2016). Vitamin C physiology: the known and the unknown and Goldilocks. Oral Diseases, 22(6), 463–493. [Link]

  • DiNicolantonio, J. J., & O'Keefe, J. H. (2018). Dietary Sugars and Endogenous Formation of Advanced Glycation Endproducts: Emerging Mechanisms of Disease. Nutrients, 10(12), 1889. [Link]

  • Nowotny, K., et al. (2015). Advanced glycation end-products: modifiable environmental factors profoundly mediate insulin resistance. Journal of Clinical Biochemistry and Nutrition, 57(1), 1–12. [Link]

  • Science Animated. (2024). How do Advanced Glycation End Products cause us to grow older quicker?. YouTube. [Link]

Sources

The Oxidative Cascade: A Technical Guide to the Degradation of L-Ascorbic Acid to L-Threose

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide provides a comprehensive exploration of the core degradation pathway of L-ascorbic acid (Vitamin C) to L-threose. As a Senior Application Scientist, this document moves beyond a mere recitation of steps to offer a narrative grounded in mechanistic causality and field-proven analytical methodologies. The stability of L-ascorbic acid is a critical parameter in pharmaceutical formulations and drug development, and a thorough understanding of its degradation pathways is paramount for ensuring product efficacy and safety.

Introduction: The Impermanence of a Vital Antioxidant

L-ascorbic acid is a potent, water-soluble antioxidant essential for numerous physiological processes.[1] However, its inherent chemical instability presents a significant challenge in the formulation and storage of pharmaceuticals and other commercial products.[1][2] The degradation of L-ascorbic acid is a complex process influenced by a multitude of factors including pH, temperature, oxygen levels, and the presence of metal ions.[2][3][4] This guide will focus on the aerobic, oxidative degradation pathway that leads to the formation of this compound, a four-carbon monosaccharide implicated in protein glycation.[5] A clear understanding of this pathway is crucial for the development of stable L-ascorbic acid formulations and for the identification of reliable biomarkers of its degradation.[6]

The Core Degradation Pathway: From Ascorbate to Threose

The journey from L-ascorbic acid to this compound is a multi-step cascade initiated by oxidation. This process can be broadly divided into two key stages: the formation of 2,3-diketo-L-gulonic acid and its subsequent oxidative cleavage.

Initial Oxidation to Dehydroascorbic Acid and Hydrolysis

The degradation commences with the two-electron oxidation of L-ascorbic acid at its enediol group to form dehydroascorbic acid (DHA) .[1][2] This initial step is often the rate-limiting factor in the degradation process and is accelerated by the presence of oxygen and transition metal ions.[1] DHA is a relatively unstable intermediate that can be reversibly reduced back to L-ascorbic acid in biological systems.[7] However, in aqueous solutions, it readily undergoes irreversible hydrolysis through the cleavage of its lactone ring to yield 2,3-diketo-L-gulonic acid (DKG) .[7]

Ascorbic_Acid_Degradation_Part1 Ascorbic_Acid L-Ascorbic Acid DHA Dehydroascorbic Acid (DHA) Ascorbic_Acid->DHA Oxidation (-2e-, -2H+) DKG 2,3-Diketo-L-gulonic Acid (DKG) DHA->DKG Hydrolysis (+H2O) (Lactone Ring Cleavage)

Initial oxidation and hydrolysis of L-ascorbic acid.
Oxidative Cleavage of 2,3-Diketo-L-gulonic Acid

The pivotal step leading to the formation of this compound is the oxidative cleavage of the carbon-carbon bond between C2 and C3 of 2,3-diketo-L-gulonic acid.[8] This α-dicarbonyl cleavage reaction results in the formation of a four-carbon sugar, This compound , and a two-carbon dicarboxylic acid, oxalic acid .[8][9] This fragmentation is a critical and irreversible juncture in the degradation pathway, signifying a substantial loss of the parent ascorbic acid molecule.

DKG_Cleavage DKG 2,3-Diketo-L-gulonic Acid Cleavage DKG->Cleavage Threose This compound Cleavage->Threose Oxidative Cleavage (C2-C3 Bond Fission) Oxalic_Acid Oxalic Acid Cleavage->Oxalic_Acid

Oxidative cleavage of DKG to this compound and oxalic acid.

The following diagram provides a consolidated overview of the primary oxidative degradation pathway from L-ascorbic acid to this compound.

Ascorbic_Acid_to_Threose_Pathway cluster_main_pathway Oxidative Degradation Pathway AA L-Ascorbic Acid DHA Dehydroascorbic Acid (DHA) AA->DHA Oxidation (-2e-, -2H+) DKG 2,3-Diketo-L-gulonic Acid (DKG) DHA->DKG Irreversible Hydrolysis (Lactone Ring Opening) Products This compound + Oxalic Acid DKG->Products Oxidative Cleavage (C2-C3 Fission)

Consolidated pathway of L-ascorbic acid to this compound.

Factors Influencing Degradation Kinetics

The rate of L-ascorbic acid degradation and the subsequent formation of this compound are significantly influenced by several environmental factors. A comprehensive understanding of these factors is essential for predicting and mitigating degradation in pharmaceutical preparations.

FactorInfluence on Degradation RateCausality
pH Degradation is generally faster at higher pH values.[3][4]The ascorbate anion, which is more prevalent at higher pH, is more susceptible to oxidation than the undissociated acid.[2]
Temperature Increased temperature accelerates the degradation rate.[3][4]Higher temperatures provide the necessary activation energy for the oxidative reactions to proceed more rapidly.[10]
Oxygen The presence of oxygen is critical for the aerobic degradation pathway.Oxygen acts as the primary oxidizing agent in the initial conversion of L-ascorbic acid to dehydroascorbic acid.[3]
Metal Ions Transition metal ions (e.g., Cu²⁺, Fe³⁺) catalyze the oxidation of L-ascorbic acid.[1]Metal ions can facilitate electron transfer, thereby accelerating the rate of oxidation.

Experimental Protocols for Monitoring Degradation

The accurate quantification of L-ascorbic acid and its degradation products, including this compound, is fundamental to stability studies. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) offers the requisite sensitivity and selectivity for these analyses.

Sample Preparation for In Vitro Degradation Studies

This protocol outlines a general procedure for inducing and sampling the degradation of L-ascorbic acid in a controlled environment.

  • Preparation of L-Ascorbic Acid Solution: Dissolve L-ascorbic acid in a suitable buffer (e.g., phosphate buffer) to a known concentration. The choice of buffer and pH should align with the experimental objectives.

  • Incubation: Incubate the L-ascorbic acid solution under controlled conditions of temperature and light. For aerobic degradation studies, ensure adequate exposure to air.

  • Time-Point Sampling: At predetermined time intervals, withdraw aliquots of the solution.

  • Quenching and Storage: Immediately quench the reaction by adding a stabilizing agent such as metaphosphoric acid to a final concentration of 5% (w/v).[6] Store samples at -80°C until analysis.

Quantification of this compound by HPLC-MS/MS

This protocol provides a robust method for the sensitive and specific quantification of this compound in prepared samples.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple Quadrupole Mass Spectrometer (MS/MS)

  • Reversed-phase C18 column or a Hydrophilic Interaction Liquid Chromatography (HILIC) column[6]

Reagents:

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Formic acid or ammonium acetate (for mobile phase modification)

  • This compound analytical standard

  • ¹³C₄-L-Threose (as an internal standard, recommended for highest accuracy)[11]

Procedure:

  • Sample Preparation:

    • Thaw the quenched samples on ice.

    • To 50 µL of the sample, add 200 µL of ice-cold methanol containing the internal standard (¹³C₄-L-Threose).[11]

    • Vortex the mixture to precipitate proteins and other macromolecules.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to an autosampler vial for analysis.

  • HPLC-MS/MS Analysis:

    • Chromatographic Separation:

      • Inject the prepared sample onto the HPLC column.

      • Employ a gradient elution program using a mobile phase consisting of water and acetonitrile, both containing a small percentage of formic acid or ammonium acetate to improve ionization.

    • Mass Spectrometric Detection:

      • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity.

      • Monitor the specific precursor-to-product ion transitions for this compound and the internal standard.

  • Quantification:

    • Construct a calibration curve using known concentrations of the this compound analytical standard.

    • Quantify the amount of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis Sample Degradation Sample Quench Quench with Metaphosphoric Acid Sample->Quench Precipitate Protein Precipitation (Methanol + Internal Standard) Quench->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into HPLC Supernatant->Inject Separate Chromatographic Separation (C18 or HILIC column) Inject->Separate Detect MS/MS Detection (MRM Mode) Separate->Detect Quantify Quantification (Calibration Curve) Detect->Quantify

Workflow for the quantification of this compound.

Conclusion: Implications for Drug Development and Stability Testing

A detailed molecular-level understanding of the L-ascorbic acid degradation pathway to this compound is indispensable for pharmaceutical scientists and researchers. This knowledge directly informs formulation strategies aimed at enhancing the stability of L-ascorbic acid, such as the inclusion of chelating agents to sequester metal ions or the optimization of pH and storage conditions. Furthermore, the ability to accurately quantify this compound provides a valuable tool for stability-indicating assays, offering a specific marker of irreversible degradation. By implementing the robust analytical methodologies outlined in this guide, researchers can gain deeper insights into the stability profile of their L-ascorbic acid-containing formulations, ultimately contributing to the development of safer and more effective therapeutic products.

References

  • Ortwerth, B. J., Olesen, P. R., & Friz, D. A. (1994). Ascorbic acid glycation: the reactions of this compound in lens tissue. Experimental eye research, 58(5), 665–674. [Link]

  • ResearchGate. (n.d.). Oxidative α-dicarbonyl cleavage reaction of 2,3-diketogulonic acid.... [Link]

  • Thuy, N. M., Ha, H. T. N., & Tai, N. V. (2015). Kinetics of ascorbic acid loss during thermal treatment in different pH buffer solutions and the presence of oxygen. International Food Research Journal, 22(5), 1894-1899. [Link]

  • Parsons, H. T., & Fry, S. C. (2012). Oxidation of dehydroascorbic acid and 2,3-diketogulonate under plant apoplastic conditions. Phytochemistry, 75, 41–49. [Link]

  • Serpen, A., & Gökmen, V. (2007). Reversible degradation kinetics of ascorbic acid under reducing and oxidizing conditions. Food Chemistry, 104(2), 703-708. [Link]

  • Zhang, H., Li, Y., & He, J. (2022). Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology. Antioxidants, 11(1), 155. [Link]

  • Parsons, H. T., Yasmin, T., & Fry, S. C. (2011). Oxidation of dehydroascorbic acid and 2,3-diketogulonate under plant apoplastic conditions. Phytochemistry, 72(16), 2027-2035. [Link]

  • Lathrop, J. T., & Tim-Rad, M. (2017). Quantification of the Disaccharide Trehalose from Biological Samples: A Comparison of Analytical Methods. ACS omega, 2(9), 5678–5685. [Link]

  • Fry, S. C. (2020). The degradation of Vitamin C by reactive oxygen species. ResearchGate. [Link]

  • Li, Y., Yang, Y., Yu, A. N., & Wang, K. (2016). Effects of reaction parameters on self-degradation of L-ascorbic acid and self-degradation kinetics. Food science and biotechnology, 25(1), 97–104. [Link]

  • Nishikawa, M., Hashida, M., & Sezaki, H. (1999). Degradation of dehydroascorbate to 2,3-diketogulonate in blood circulation. Biochimica et biophysica acta, 1427(2), 257–263. [Link]

  • Han, J., & Lin, K. (2016). Quantitation of low molecular weight sugars by chemical derivatization-liquid chromatography/multiple reaction monitoring/mass spectrometry. Electrophoresis, 37(12), 1646–1653. [Link]

  • Ren, S., Li, X., Dong, F., Xu, J., Zheng, Y., & Liu, X. (2018). Kinetics of L-ascorbic acid degradation and non-enzymatic browning development in hot-compressed water. Frontiers in nutrition, 5, 96. [Link]

Sources

The Endogenous Formation of L-Threose from Vitamin C: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the endogenous formation of L-threose from L-ascorbic acid (vitamin C). Tailored for researchers, scientists, and drug development professionals, this document delineates the core chemical pathways, offers validated experimental protocols for quantification, and discusses the profound biological implications of this transformation. Our focus is on providing a causal understanding of the methodologies and the underlying biochemical principles, ensuring scientific integrity and practical applicability.

Introduction: The Unseen Consequence of Vitamin C's Antioxidant Role

L-ascorbic acid is an essential micronutrient, renowned for its potent antioxidant properties that protect against cellular damage by reactive oxygen species.[1] However, the very chemical reactivity that makes vitamin C a vital antioxidant also predisposes it to degradation into a cascade of metabolic products.[2] Among these is this compound, a four-carbon monosaccharide that has garnered significant attention for its role in non-enzymatic glycation and the formation of Advanced Glycation End-products (AGEs).[3][4] Understanding the endogenous pathway from a vital nutrient to a potentially detrimental metabolite is crucial for research in aging, diabetes, and neurodegenerative diseases.[5][6]

The Biochemical Pathway: From Ascorbate to this compound

The formation of this compound from L-ascorbic acid is a non-enzymatic process driven by oxidative stress. The pathway is initiated by the oxidation of L-ascorbic acid and proceeds through several unstable intermediates.

Oxidative Degradation of L-Ascorbic Acid

The initial step in the degradation of L-ascorbic acid is its oxidation to dehydroascorbic acid (DHA).[7] This can occur through enzymatic action or, more commonly, via interaction with reactive oxygen species. DHA is a highly unstable molecule in aqueous solutions and undergoes irreversible hydrolysis to form 2,3-diketogulonic acid (DKG).[8]

The stability of these intermediates is highly dependent on environmental factors. For instance, the decay of dehydroascorbic acid is significantly more rapid at physiological pH (7-8) and temperature (37°C) compared to more acidic and cooler conditions.[8] This underscores the physiological relevance of this degradation pathway.

Formation of this compound and Other Products

The subsequent degradation of DKG is a critical juncture, leading to the formation of several smaller molecules, including this compound.[3] The cleavage of the carbon backbone of DKG can also yield L-xylosone and oxalic acid. The precise mechanisms and yields of these products are influenced by the specific oxidative environment.[9]

Vitamin_C_Degradation_Pathway Ascorbic_Acid L-Ascorbic Acid DHA Dehydroascorbic Acid (DHA) Ascorbic_Acid->DHA Oxidation DKG 2,3-Diketogulonic Acid (DKG) DHA->DKG Hydrolysis Threose This compound DKG->Threose Oxidative Cleavage Other_Products Other Degradation Products (e.g., L-Xylosone, Oxalic Acid) DKG->Other_Products Alternative Cleavage

Figure 1: Simplified pathway of L-ascorbic acid degradation to this compound.

Biological Significance: The Glycating Potential of this compound

The primary biological concern surrounding endogenous this compound is its potent ability to participate in the Maillard reaction, a non-enzymatic process that leads to the formation of AGEs.[3] AGEs are a heterogeneous group of compounds that accumulate on long-lived proteins, altering their structure and function.[10] This accumulation is implicated in the pathogenesis of numerous age-related and chronic diseases.

This compound, being a reactive aldehyde, can readily form Schiff bases with the free amino groups of proteins, initiating the cascade of reactions that culminate in AGE formation.[11][12] Studies have shown that this compound has a greater ability to glycate and crosslink proteins compared to other vitamin C degradation products.[4] This high reactivity makes even low physiological concentrations of this compound potentially significant in the context of long-term protein damage.

Experimental Protocols for the Quantification of this compound

Accurate quantification of this compound in biological matrices is essential for investigating its physiological and pathological roles. Due to its low endogenous concentrations and high reactivity, sensitive and specific analytical methods are required.[3] The following are detailed protocols for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Quantification of this compound by GC-MS

This method relies on the derivatization of this compound to a volatile compound, allowing for its separation and detection by GC-MS. The causality behind this choice is the high resolution and sensitivity of GC-MS for complex biological samples, though the derivatization step adds to the sample preparation time.[3]

Protocol:

  • Sample Preparation (Plasma/Serum):

    • To 100 µL of plasma or serum, add 400 µL of ice-cold acetone to precipitate proteins.

    • Vortex for 1 minute and incubate at -20°C for 30 minutes.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Reduction:

    • To the supernatant, add 50 µL of 1 M sodium borohydride (NaBH₄) in 0.1 M NaOH to reduce this compound to L-threitol.

    • Incubate at room temperature for 90 minutes.

    • Stop the reaction by adding 20 µL of glacial acetic acid.

  • Derivatization (Silylation):

    • Evaporate the sample to dryness under a stream of nitrogen.

    • Add 100 µL of anhydrous pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Incubate at 70°C for 30 minutes to form the volatile trimethylsilyl (TMS) derivative.

  • GC-MS Analysis:

    • Inject the derivatized sample into a GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms).

    • Employ a suitable temperature gradient to achieve chromatographic separation.

    • Monitor for the characteristic ions of the L-threitol-TMS derivative.

GCMS_Workflow Start Biological Sample (Plasma, Serum, etc.) Protein_Precipitation Protein Precipitation (Acetone) Start->Protein_Precipitation Reduction Reduction to L-threitol (NaBH4) Protein_Precipitation->Reduction Derivatization Derivatization (BSTFA + TMCS) Reduction->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis

Figure 2: Experimental workflow for this compound quantification by GC-MS.

Quantification of this compound by HPLC-MS/MS

This method offers high sensitivity and specificity without the need for derivatization, making it a higher throughput option.[3] The rationale here is to leverage the power of tandem mass spectrometry for direct and precise quantification.

Protocol:

  • Sample Preparation:

    • To 50 µL of plasma or urine, add 200 µL of ice-cold methanol containing a suitable internal standard (e.g., ¹³C₄-L-Threose).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

    • Reconstitute the sample in a suitable mobile phase.

  • HPLC-MS/MS Analysis:

    • Inject the reconstituted sample into an HPLC system coupled to a triple quadrupole mass spectrometer.

    • Use a Hydrophilic Interaction Liquid Chromatography (HILIC) column for separation of the polar this compound.

    • Employ a gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate) as the mobile phase.

    • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for selective and sensitive detection of this compound and its internal standard.

HPLCMS_Workflow Start Biological Sample (Plasma, Urine, etc.) Protein_Precipitation_Extraction Protein Precipitation & Extraction (Methanol + Internal Standard) Start->Protein_Precipitation_Extraction Evaporation_Reconstitution Evaporation & Reconstitution Protein_Precipitation_Extraction->Evaporation_Reconstitution HPLCMS_Analysis HPLC-MS/MS Analysis (HILIC Column, MRM Mode) Evaporation_Reconstitution->HPLCMS_Analysis

Figure 3: Experimental workflow for this compound quantification by HPLC-MS/MS.

Data Presentation: Quantitative Insights

The following table summarizes key quantitative parameters related to the analysis and biological context of this compound.

ParameterValue/RangeMethod/ContextReference
L-threitol levels in human lens 3.4 +/- 0.8 µg per lensGas-Liquid Chromatography[4]
Km of this compound for aldose reductase 7.1 x 10⁻⁴ MEnzymatic Assay[11]
This compound degradation rate 30-fold increase with Nα-acetyl-L-lysineIn vitro glycation assay[4]
Ascorbic acid degradation at 25°C 23.4% loss in 7 daysHPLC[2]
Ascorbic acid degradation at 35°C 56.4% loss in 7 daysHPLC[2]

Conclusion and Future Directions

The endogenous formation of this compound from vitamin C represents a critical, yet often overlooked, aspect of ascorbate metabolism. While the antioxidant benefits of vitamin C are indisputable, its degradation to a potent glycating agent highlights a "dark side" with significant implications for human health. The methodologies outlined in this guide provide a robust framework for researchers to accurately quantify this compound and further investigate its role in the pathophysiology of various diseases.

Future research should focus on elucidating the precise physiological concentrations of this compound in various tissues and circulation, and how these levels are influenced by factors such as diet, oxidative stress, and disease state. Furthermore, a deeper understanding of the downstream effects of this compound-mediated AGE formation will be pivotal in developing therapeutic strategies to mitigate its potential long-term detrimental effects.

References

  • Smuda, M., & Glomb, M. A. (2013). Vitamin C Degradation Products and Pathways in the Human Lens. The Journal of Biological Chemistry, 288(43), 30867–30878. [Link]

  • Lyons, T. J., & Basu, A. (2012). Biomarkers in diabetes: the glycation cornerstone. Journal of the Royal Society of Medicine, 105(7), 296–304. [Link]

  • Vistoli, G., De Maddis, D., Cipak, A., Zarkovic, N., Carini, M., & Aldini, G. (2013). Advanced glycation and lipoxidation end products (AGEs and ALEs): an overview of their mechanisms of formation. Free Radical Research, 47(sup1), 1–27. [Link]

  • Ortwerth, B. J., & Olesen, P. R. (1998). Ascorbic acid glycation: the reactions of this compound in lens tissue. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1407(2), 168–178. [Link]

  • Yin, X., Chen, K., Cheng, H., Chen, X., Feng, S., Song, Y., & Liang, L. (2022). Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology. Antioxidants, 11(1), 153. [Link]

  • Chambial, S., Dwivedi, S., Shukla, K. K., John, P. J., & Sharma, P. (2013). Vitamin C in Disease Prevention and Cure: An Overview. Indian Journal of Clinical Biochemistry, 28(4), 314–328. [Link]

  • Yuan, J. P., & Chen, F. (1998). Degradation of Ascorbic Acid in Aqueous Solution. Journal of Agricultural and Food Chemistry, 46(12), 5078–5082. [Link]

  • Davies, M. B., Austin, J., & Partridge, D. A. (1991). Vitamin C: Its Chemistry and Biochemistry. Royal Society of Chemistry. [Link]

  • Devamanoharan, P. S., & Varma, S. D. (1996). Studies on this compound as substrate for aldose reductase: a possible role in preventing protein glycation. Molecular and Cellular Biochemistry, 159(2), 123–127. [Link]

  • Padayatty, S. J., Katz, A., Wang, Y., Eck, P., Kwon, O., Lee, J. H., Chen, S., Corpe, C., Dutta, A., Dutta, S. K., & Levine, M. (2003). Vitamin C as an antioxidant: evaluation of its role in disease prevention. Journal of the American College of Nutrition, 22(1), 18–35. [Link]

  • Schalkwijk, C. G., & Stehouwer, C. D. (2020). Vascular Complications in Diabetes Mellitus: The Role of Endothelial Dysfunction. Clinical Science, 134(10), 1091–1102. [Link]

  • Green, R., Miller, J. W., & Allen, L. H. (2017). The A to Z of vitamin C. Nature Reviews Disease Primers, 3, 17088. [Link]

  • Van Schaftingen, E., & Linster, C. L. (2007). Vitamin C Biosynthesis. In Encyclopedia of Biological Chemistry (pp. 551-557). Elsevier. [Link]

  • Li, Y., Schellhorn, H. E. (2007). New developments and novel therapeutic perspectives for vitamin C. The Journal of Nutrition, 137(10), 2171–2184. [Link]

  • Simpson, G. L., Ortwerth, B. J. (2000). The non-oxidative degradation of ascorbic acid at physiological conditions. Biochimica et Biophysica Acta (BBA) - General Subjects, 1523(1), 42-50. [Link]

  • Nagy, S. (1980). Vitamin C contents of citrus fruit and their products: a review. Journal of Agricultural and Food Chemistry, 28(1), 8-18. [Link]

  • Lee, S. K., & Kader, A. A. (2000). Preharvest and postharvest factors influencing vitamin C content of horticultural crops. Postharvest biology and technology, 20(3), 207-220. [Link]

  • Singh, R., Barden, A., Mori, T., & Beilin, L. (2001). Advanced glycation end-products: a review. Diabetologia, 44(2), 129-146. [Link]

  • Ahmed, N. (2005). Advanced glycation endproducts—role in pathology of diabetic complications. Diabetes research and clinical practice, 67(1), 3-21. [Link]

  • Bode, A. M., Cunningham, L., & Rose, R. C. (1990). Spontaneous decay of oxidized ascorbic acid (dehydro-L-ascorbic acid) evaluated by high-pressure liquid chromatography. Clinical chemistry, 36(10), 1807-1809. [Link]

  • Wells-Knecht, M. C., Zyzak, D. V., Litchfield, J. E., Thorpe, S. R., & Baynes, J. W. (1995). Mechanism of formation of argpyrimidine, a blue fluorophore in human lens proteins. Biochemistry, 34(13), 4702-4709. [Link]

  • Li, Y., Wang, Y., Liu, L., Wang, Z., & Liu, Z. (2018). Effects of reaction parameters on self-degradation of L-ascorbic acid and self-degradation kinetics. Food science & nutrition, 6(5), 1235-1243. [Link]

  • de Quirós, A. R. B., Fernández-Arias, M., & López-Hernández, J. (2009). A screening method for the determination of ascorbic acid in fruit juices and soft drinks. Food chemistry, 116(2), 509-512. [Link]

  • Franke, A. A., Custer, L. J., & Arakaki, C. (2004). Vitamin C and flavonoid levels of fruits and vegetables consumed in Hawaii. Journal of food composition and analysis, 17(1), 1-35. [Link]

  • Klim, A. M., & Nagy, S. (1988). An improved HPLC method for the determination of ascorbic acid and dehydroascorbic acid in fruits and vegetables. Journal of chromatographic science, 26(10), 522-525. [Link]

  • Semba, R. D., Nicklett, E. J., & Ferrucci, L. (2010). Does accumulation of advanced glycation end products contribute to the aging phenotype?. The Journals of Gerontology Series A: Biological Sciences and Medical Sciences, 65(9), 963-975. [Link]

  • Uribarri, J., Woodruff, S., Goodman, S., Cai, W., Chen, X., Pyzik, R., ... & Vlassara, H. (2010). Advanced glycation end products in foods and a practical guide to their reduction in the diet. Journal of the American Dietetic Association, 110(6), 911-916. [Link]

  • Goldin, A., Beckman, J. A., Schmidt, A. M., & Creager, M. A. (2006). Advanced glycation end products: a review. Circulation, 114(6), 597-605. [Link]

  • Levine, M., Conry-Cantilena, C., Wang, Y., Welch, R. W., Washko, P. W., Dhariwal, K. R., ... & Cantilena, L. R. (1996). Vitamin C pharmacokinetics in healthy volunteers: evidence for a recommended dietary allowance. Proceedings of the National Academy of Sciences, 93(8), 3704-3709. [Link]

Sources

A Technical Guide to the Role of Threose in Prebiotic Carbohydrate Synthesis: A Plausible Precursor to the First Genetic Material

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The origin of life necessitates a plausible pathway for the abiotic synthesis of informational polymers. While the "RNA World" hypothesis is a leading contender, it faces significant challenges related to the prebiotic synthesis and stability of its core component, D-ribose. This technical guide explores the compelling alternative offered by threose, a four-carbon sugar (a tetrose), and its derivative, Threose Nucleic Acid (TNA). We delve into the fundamental chemistry of threose formation under plausible prebiotic conditions, its inherent stability, and the high-yielding, selective pathways that lead to TNA monomers. This document provides an in-depth analysis of reaction mechanisms, comparative stability data, detailed experimental protocols, and visual workflows to offer a comprehensive resource for researchers in prebiotic chemistry, astrobiology, and drug development.

Introduction: The Prebiotic Conundrum and the Case for a Simpler Beginning

The "RNA World" hypothesis posits that RNA, with its dual capacity for information storage and catalysis, preceded DNA and proteins as the primary functional biopolymer of early life.[1] However, this elegant hypothesis is hampered by the "sugar problem." The foundational prebiotic synthesis of sugars, the formose reaction, is notoriously non-selective, producing a complex and intractable mixture of carbohydrates.[2][3][4] Furthermore, ribose itself is unstable, readily degrading under the very alkaline conditions often invoked for its formation.[2][5]

This has led to a search for alternative or precursor genetic systems that are simpler and more prebiotically plausible. One of the most promising candidates is Threose Nucleic Acid (TNA).[6][7][8] TNA is an artificial genetic polymer where the five-carbon ribose is replaced by a four-carbon threose sugar.[6] Its significance lies in its chemical simplicity and its ability to form stable, information-storing duplexes that can cross-pair with both DNA and RNA, suggesting it could have served as a scaffold or precursor to the modern genetic system.[6][7] This guide examines the central role of threose, from its formation on a primitive Earth to its assembly into a functional genetic polymer.

Prebiotic Formation of Threose: Bypassing the Formose Tar

While threose is a product of the formose reaction, its plausibility as a prebiotic building block is significantly enhanced by more selective formation routes from simpler C2 precursors.[7][9]

The Formose Reaction: A Non-Selective Source

The formose reaction, a base-catalyzed polymerization of formaldehyde (HCHO), is a cornerstone of prebiotic carbohydrate synthesis.[3][10] It proceeds through a series of aldol condensations, isomerizations, and retro-aldol reactions to produce a wide array of sugars, including trioses, tetroses (erythrose and threose), pentoses, and hexoses.[10][11] However, its lack of selectivity is its primary drawback, leading to a "tar-like" mixture where any single sugar, including threose, is present in very low yields.[2]

Glycolaldehyde Dimerization: A More Direct Route

A more compelling prebiotic pathway to tetroses involves the aldol self-condensation of glycolaldehyde (a C2 sugar).[12] This reaction directly produces the four-carbon tetroses, threose and its diastereomer erythrose.[13] Crucially, this pathway is more constrained than the formose reaction, potentially leading to a higher concentration of tetroses relative to other sugars. Research has shown that threose can be formed in high yield from the dimerization of glycolaldehyde under plausible prebiotic conditions.[9] This enhanced selectivity makes the accumulation of threose on the early Earth a more feasible scenario.

Prebiotic_Threose_Formation Figure 1: Prebiotic Formation Pathways to Threose cluster_formose Formose Reaction (Low Selectivity) cluster_dimerization Glycolaldehyde Dimerization (Higher Selectivity) HCHO Formaldehyde (C1) Glycolaldehyde_f Glycolaldehyde (C2) HCHO->Glycolaldehyde_f + HCHO Glyceraldehyde Glyceraldehyde (C3) Glycolaldehyde_f->Glyceraldehyde + HCHO Threose_f Threose Glyceraldehyde->Threose_f + C1/C2 units ComplexMixture Complex Mixture (Trioses, Tetroses, Pentoses, Hexoses) Threose_f->ComplexMixture Glycolaldehyde_d1 Glycolaldehyde (C2) Threose_d Threose (C4) Glycolaldehyde_d1->Threose_d Aldol Condensation Glycolaldehyde_d2 Glycolaldehyde (C2) Glycolaldehyde_d2->Threose_d Aldol Condensation Erythrose_d Erythrose (C4) Threose_d->Erythrose_d Epimerization

Caption: Figure 1: Comparison of the non-selective Formose Reaction with the more direct Glycolaldehyde Dimerization pathway for prebiotic threose synthesis.

Chemical Stability: A Decisive Prebiotic Advantage

For any molecule to accumulate in the prebiotic environment, it must possess sufficient stability. Threose demonstrates greater stability compared to its diastereomer, erythrose, and other aldoses under certain conditions.[14]

Intramolecular Rearrangements

Like other sugars, threose exists in a dynamic equilibrium with its isomers in solution. It can undergo carbonyl migrations and epimerization, converting between aldose and ketose forms and between different stereoisomers.[15][16] While these reactions contribute to the chemical diversity of the prebiotic soup, the relative stability of certain isomers can lead to their enrichment. D-threose has been shown to have a half-life exceeding 12 hours at pH 8.5, demonstrating significant stability.[14]

The Stabilizing Role of Minerals

The geology of the early Earth likely played a critical role in concentrating and preserving prebiotic molecules. Borate and silicate minerals, which would have been present, are known to form complexes with sugars, dramatically increasing their stability and protecting them from degradation.[17][18] Borate, in particular, forms cyclic esters with the cis-diols of sugars, effectively sequestering them from the aqueous environment and preventing deleterious side reactions.[19][20] This mineral-assisted stabilization provides a robust geochemical mechanism for the accumulation of sugars like threose, making them available for subsequent reactions.[21][22]

SugarConditionHalf-lifeReference(s)
D-Threose pH 8.5> 12 hours[14]
Ribose pH 7.0, 100°C73 minutes[2]
Ribose pH 7.0, 0°C44 years[2]
Ribose Stabilized by borate mineralsStable for days[17]
Caption: Table 1: Comparative stability of threose and ribose under various conditions. While direct comparison data is sparse, threose shows considerable stability, and the general principle of borate stabilization is crucial for all prebiotic sugars.

The Path to an Informational Polymer: Synthesizing TNA Monomers

A critical step in the origin of any genetic system is the formation of its monomers (nucleotides). Prebiotic chemists have demonstrated remarkably efficient and selective pathways for the synthesis of threose-based nucleotides, overcoming many of the hurdles associated with ribonucleotide synthesis.

Overcoming the Glycosidic Bond Problem

The formation of a glycosidic bond between a pre-formed sugar and a nucleobase is thermodynamically unfavorable and a significant challenge in prebiotic chemistry.[9][23] However, recent research has shown that by building the nucleobase upon the sugar scaffold, or by using activated sugar precursors, this problem can be circumvented.

A High-Yielding Photochemical Pathway to Threo-Cytidine

Work by Sutherland, Powner, and colleagues has illuminated a high-yielding, stereoselective prebiotic synthesis of threo-cytidine, a key component of TNA.[24][25] This pathway utilizes intermediates and reactions previously established for ribonucleotide synthesis, suggesting that TNA and RNA monomers could have co-existed.[24] A key step involves a photochemical anomerization that selectively produces the desired stereoisomer required for Watson-Crick base pairing.[24][26]

TNA_Monomer_Synthesis Figure 2: Workflow for the Photochemical Synthesis of Threo-Cytidine TAO Threose Aminooxazoline (TAO) Anhydrocytidine Threo 2,2'-Anhydrocytidine TAO->Anhydrocytidine HC3N Cyanoacetylene HC3N->Anhydrocytidine Cis_Thio 1',2'-cis-Thiocytidine Anhydrocytidine->Cis_Thio Reversible Thiolysis Thiolysis (e.g., H2S) Photo Photochemical Anomerization (UV light) Cis_Thio->Photo Trans_Thio 1',2'-trans-Thiocytidine Photo->Trans_Thio Selective Conversion Hydrolysis Oxidative Hydrolysis Trans_Thio->Hydrolysis Threo_Cytidine α-Threofuranosyl Cytidine (TNA Monomer) Hydrolysis->Threo_Cytidine

Caption: Figure 2: A simplified workflow for the prebiotic synthesis of a TNA monomer, highlighting the key photochemical anomerization step.[24]

Experimental Protocol: Photochemical Anomerization of Threo-Thiocytidine

The following protocol is a conceptual representation based on published methodologies for the selective synthesis of TNA precursors.[24]

Objective: To selectively convert 1',2'-cis-thiocytidine to the 1',2'-trans-thiocytidine diastereomer via UV irradiation, a key step in forming the correct stereochemistry for TNA.

Materials:

  • Synthesized 1',2'-cis-threo-thiocytidine precursor

  • Aqueous buffer solution (e.g., phosphate or borate buffer, pH 7-8)

  • UV light source (e.g., 254 nm mercury lamp)

  • Quartz reaction vessel

  • Analytical equipment (HPLC, NMR)

Methodology:

  • Preparation: Prepare a dilute aqueous solution (e.g., 0.1-1 mM) of the 1',2'-cis-threo-thiocytidine precursor in the chosen buffer. The solution must be prepared in a UV-transparent quartz vessel.

  • Degassing: Degas the solution with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen, which can interfere with photochemical reactions.

  • Irradiation: Place the sealed quartz vessel under the UV lamp. Irradiate the solution at a constant temperature (e.g., 25°C). The duration of irradiation will depend on the lamp intensity and reaction scale, typically ranging from several hours to a day.

  • Monitoring: Periodically take aliquots from the reaction mixture and analyze them by HPLC to monitor the conversion of the cis isomer to the trans isomer. The two isomers should have distinct retention times.

  • Quenching & Analysis: Once the reaction has reached the desired conversion (or equilibrium), stop the irradiation. The resulting mixture containing the desired 1',2'-trans-thiocytidine can be analyzed by NMR for structural confirmation.

  • Causality: The 254 nm UV light provides the energy to excite the thiocytidine molecule, allowing for the isomerization (anomerization) around the C1' carbon. This process is selective because the trans isomer is often more photostable, leading to its accumulation over time. This step is critical as only the trans configuration allows for subsequent formation of a nucleoside that can participate in standard Watson-Crick base pairing within a polymer.

TNA: A Robust Prebiotic Genetic Polymer

The true significance of threose lies in the remarkable properties of the nucleic acid it forms. TNA is not merely a theoretical construct; it has been synthesized and shown to possess the fundamental properties required of a genetic molecule.

  • Information Storage: TNA forms stable, antiparallel, Watson-Crick base-paired duplexes with itself, and, critically, with complementary strands of RNA and DNA.[7][27] This interoperability is key to its plausibility as a transitional system.

  • Heredity and Evolution: The ability to transfer information between TNA and RNA has been demonstrated.[6] Furthermore, TNA oligomers have been evolved in vitro using selection techniques (SELEX) to produce aptamers—molecules that can bind to specific targets, hinting at a potential for catalytic function (TNAzymes).[6][7] This demonstrates that heredity and evolution are not properties exclusive to the natural genetic polymers.

  • Stability: The phosphodiester backbone of TNA, which links the 2' and 3' positions of the threose sugars, is completely resistant to nuclease digestion.[6] This inherent stability would have been a major advantage in a prebiotic world lacking complex repair enzymes.

TNA_RNA_World Figure 3: Proposed relationship between a TNA-based and an RNA-based genetic system TNA_World TNA World (Simpler, More Stable) RNA_World RNA World (Catalytically Versatile) TNA_World->RNA_World Information Transfer (Template Synthesis)

Caption: Figure 3: A conceptual diagram illustrating TNA as a potential precursor to the RNA World, with the capacity for information transfer between the two systems.

Conclusion and Future Directions

The body of evidence strongly suggests that threose deserves a central place in models of prebiotic chemistry. Its formation via more selective pathways than the general formose reaction, its inherent stability (especially when stabilized by minerals), and the high-yielding, stereoselective routes to its nucleotide monomers present a compelling solution to the "sugar problem" that challenges the RNA World hypothesis. The resulting TNA polymer is a robust genetic system capable of heredity and evolution, positioning it as a viable candidate for life's first informational molecule.

Future research should focus on exploring the catalytic potential of TNA, investigating the efficiency of non-enzymatic TNA replication, and further refining the geochemical scenarios that would lead to the co-accumulation of threose, phosphate, and nucleobase precursors on the early Earth. Understanding the role of threose not only provides a plausible alternative to the ribose-centric view but also enriches our understanding of the chemical possibilities from which life could have emerged.

References

  • Selective Prebiotic Synthesis of α‐Threofuranosyl Cytidine by Photochemical Anomerization. (2021). Angewandte Chemie International Edition. [Link]

  • Threose nucleic acid. Wikipedia. [Link]

  • Stereoselective Prebiotic Nucleotide Synthesis for Threose Nucleic Acid. (2018). 49th Lunar and Planetary Science Conference. [Link]

  • Erythrose and Threose: Carbonyl Migrations, Epimerizations, Aldol, and Oxidative Fragmentation Reactions under Plausible Prebiotic Conditions. (2022). Chemistry – A European Journal. [Link]

  • Prebiotic synthesis and triphosphorylation of 3'-amino-TNA nucleosides. (2022). Nature Chemistry. [Link]

  • Erythrose and Threose: Carbonyl Migrations, Epimerizations, Aldol, and Oxidative Fragmentation Reactions under Plausible Prebiotic Conditions. (2023). Chemistry – A European Journal. [Link]

  • A possible prebiotic route for the formation of ribose: a natural formose type reaction. (2016). Institut d'Astrophysique Spatiale. [Link]

  • Prebiotic synthesis and triphosphorylation of 3′-amino-TNA nucleosides. (2022). Nature Chemistry. [Link]

  • The Emergence of RNA from the Heterogeneous Products of Prebiotic Nucleotide Synthesis. (2021). Journal of the American Chemical Society. [Link]

  • Discuss the significance of D-threose in the context of prebiotic chemistry and the origins of life. (2024). Proprep. [Link]

  • Metal–Organic Frameworks as Formose Reaction Catalysts with Enhanced Selectivity. (2023). Inorganics. [Link]

  • Formose Reaction. ResearchGate. [Link]

  • The second wave of formose research. (2021). Future Science. [Link]

  • Selective Prebiotic Synthesis of α‐Threofuranosyl Cytidine by Photochemical Anomerization. (2021). Angewandte Chemie International Edition. [Link]

  • Erythrose and Threose: Carbonyl Migrations, Epimerizations, Aldol, and Oxidative Fragmentation Reactions under Plausible Prebiotic Conditions. (2023). Chemistry – A European Journal. [Link]

  • Induction of asymmetry in formose reaction. (2017). 17th International Conference on the Origin of Life. [Link]

  • Experimental Evidence That GNA and TNA Were Not Sequential Polymers in the Prebiotic Evolution of RNA. ResearchGate. [Link]

  • Threose. Grokipedia. [Link]

  • The peptide-catalyzed stereospecific synthesis of tetroses: A possible model for prebiotic molecular evolution. (2006). PNAS. [Link]

  • Prebiotic synthesis of 3′-amino-TNA nucleotide triphosphates. ResearchGate. [Link]

  • Prebiotic synthesis of 3′-amino-TNA nucleotide triphosphates. (2021). ChemRxiv. [Link]

  • Formose reaction. Wikipedia. [Link]

  • The Same Recipe That Created Life on Earth May Exist on Mars, Scientists Say. (2026). Popular Mechanics. [Link]

  • Borate Minerals Stabilize Ribose. (2004). Science. [Link]

  • Evaporite Borate-Containing Mineral Ensembles Make Phosphate Available and Regiospecifically Phosphorylate Ribonucleosides: Borate as a Multifaceted Problem Solver in Prebiotic Chemistry. (2016). Angewandte Chemie International Edition. [Link]

  • Clay minerals as a formation catalyst and a stabilizer of ribose on the prebiotic Earth. (2018). Japan Geoscience Union Meeting 2018. [Link]

  • Prebiotic Pathway from Ribose to RNA Formation. (2021). Life. [Link]

  • Borate Minerals Stabilize Ribose. ResearchGate. [Link]

  • Synthesis and Application of Trehalose Materials. (2022). JACS Au. [Link]

  • Synthesis of Carbohydrates in Mineral-Guided Prebiotic Cycles. (2011). Journal of the American Chemical Society. [Link]

  • The protometabolic nature of prebiotic chemistry. (2023). Chemical Society Reviews. [Link]

  • Prebiotic chemistry: Stable majorities. (2019). ScienceDaily. [Link]

  • Prebiotic Chemistry: Geochemical Context and Reaction Screening. (2014). Life. [Link]

  • Exploring the Emergence of RNA Nucleosides and Nucleotides on the Early Earth. (2018). Life. [Link]

  • PREBIOTIC CHEMISTRY. (2023). YouTube. [Link]

  • Prebiotic Synthesis of Ribose. (2021). Encyclopedia.pub. [Link]

  • Prebiotic Pathway from Ribose to RNA Formation. (2021). Life. [Link]

Sources

L-Threose as a Foundational Building Block for Threose Nucleic Acid (TNA): A Technical Guide for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: TNA as a Paradigm-Shifting Xeno-Nucleic Acid

In the expanding universe of synthetic genetics, Threose Nucleic Acid (TNA) has emerged as a compelling xeno-nucleic acid (XNA) with profound implications for therapeutics, diagnostics, and synthetic biology.[1][2] Distinguished by its α-L-threofuranosyl sugar backbone, which is a four-carbon unit in contrast to the five-carbon ribose or deoxyribose of RNA and DNA, TNA possesses a unique suite of properties that make it a powerful tool for researchers and drug developers.[1][3][] This guide provides an in-depth technical exploration of L-threose as the fundamental building block for TNA, detailing the synthesis of TNA monomers, the automated solid-phase synthesis of TNA oligonucleotides, its biophysical characteristics, and its burgeoning applications.

The core structural distinction of TNA lies in its 2',3'-phosphodiester linkage, a departure from the 3',5' linkage in natural nucleic acids.[1][3][5] This seemingly subtle alteration in the sugar-phosphate backbone, which is one atom shorter than that of DNA and RNA, confers upon TNA remarkable resistance to nuclease degradation, a critical attribute for in vivo applications.[1][5] Despite its unnatural backbone, TNA maintains the ability to form stable, antiparallel Watson-Crick duplexes with itself, as well as with complementary DNA and RNA strands, enabling it to participate in information transfer.[1][6][7]

This guide is structured to provide both foundational knowledge and actionable protocols for scientists at the forefront of nucleic acid research. We will delve into the chemical causality behind synthetic choices and provide the necessary data to inform the design of novel TNA-based technologies.

I. The Genesis of TNA: Synthesis of this compound Phosphoramidite Monomers

The journey to constructing TNA oligonucleotides begins with the synthesis of their fundamental building blocks: the this compound phosphoramidite monomers. Unlike their DNA and RNA counterparts, TNA phosphoramidites are not commercially readily available and necessitate a multi-step chemical synthesis.[5] The most established and scalable route commences with the chiral precursor, L-ascorbic acid (Vitamin C).[1][8][9]

The rationale for starting with L-ascorbic acid is its inherent chirality, which provides the correct stereochemistry for the resulting α-L-threofuranosyl sugar. The synthesis proceeds through a series of well-defined steps to yield the protected threofuranosyl sugar, which is then glycosylated with the desired nucleobases.[1][8] Subsequent protection of the 5'-hydroxyl with a dimethoxytrityl (DMTr) group and phosphitylation of the 2'-hydroxyl furnishes the final phosphoramidite monomer, ready for automated solid-phase synthesis.[1][8]

Diagram: Synthetic Pathway from L-Ascorbic Acid to TNA Phosphoramidite

TNA_Phosphoramidite_Synthesis cluster_sugar Threose Sugar Synthesis cluster_nucleoside Nucleoside Formation & Protection cluster_phosphoramidite Final Phosphoramidite Monomer L-Ascorbic_Acid L-Ascorbic_Acid Protected_Threofuranosyl_Sugar Protected_Threofuranosyl_Sugar L-Ascorbic_Acid->Protected_Threofuranosyl_Sugar  4 Steps  (Oxidative Cleavage,  Protection) Threofuranosyl_Nucleoside Threofuranosyl_Nucleoside Protected_Threofuranosyl_Sugar->Threofuranosyl_Nucleoside  Vorbrüggen  Glycosylation DMTr-Protected_Nucleoside DMTr-Protected_Nucleoside Threofuranosyl_Nucleoside->DMTr-Protected_Nucleoside  DMTr Protection  (5'-OH) TNA_Phosphoramidite TNA_Phosphoramidite DMTr-Protected_Nucleoside->TNA_Phosphoramidite  Phosphitylation  (2'-OH)

Caption: From Vitamin C to a TNA building block.

Experimental Protocol: Synthesis of a Generic TNA Phosphoramidite Monomer

This protocol outlines the key transformations. For detailed procedures and characterization data, refer to Zhang and Chaput (2012).[1][8]

  • Preparation of Protected Threofuranosyl Sugar from L-Ascorbic Acid: This involves a four-step sequence including oxidative cleavage, reduction, and protection of hydroxyl groups.

  • Vorbrüggen-Hilbert-Johnson Glycosylation: The protected threofuranosyl sugar is coupled with a silylated nucleobase (e.g., N-benzoyl-adenine) in the presence of a Lewis acid catalyst to form the desired N-glycosidic bond.

  • Deprotection and DMTr Protection: The protecting groups on the sugar are selectively removed, followed by the addition of a dimethoxytrityl (DMTr) group to the 5'-hydroxyl.

  • Phosphitylation: The final step involves reacting the DMTr-protected nucleoside with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite to introduce the phosphoramidite moiety at the 2'-hydroxyl position.

II. Automated Solid-Phase Synthesis of TNA Oligonucleotides

The advent of automated solid-phase synthesis has revolutionized the production of nucleic acids, and this technology is readily adaptable for TNA. The process utilizes the prepared TNA phosphoramidite monomers in a cyclic fashion on a standard DNA synthesizer.[1][5][10] The synthesis proceeds in the 3' to 5' direction on a solid support, typically controlled pore glass (CPG).[11]

The four-step cycle of detritylation, coupling, capping, and oxidation is analogous to that of DNA and RNA synthesis.[5][] However, due to the different stereochemistry and steric environment of the 2'-hydroxyl group in the threose sugar, the coupling step for TNA monomers is often less efficient than for their deoxyribose counterparts.[13] To overcome this, extended coupling times are a critical modification to the standard DNA synthesis protocol to ensure high stepwise yields.[9]

Diagram: The TNA Solid-Phase Synthesis Cycle

TNA_Synthesis_Cycle cluster_cycle Single Monomer Addition Cycle Detritylation 1. Detritylation (Acidic Removal of DMTr) Coupling 2. Coupling (Activated TNA Phosphoramidite) Detritylation->Coupling Exposes 5'-OH Capping 3. Capping (Acetylation of Unreacted 5'-OH) Coupling->Capping Forms Phosphite Triester Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Prevents Failure Sequences Oxidation->Detritylation Stabilizes Backbone Ready for Next Cycle Repeat Repeat n-1 times Oxidation->Repeat Start Start with Solid Support Start->Detritylation Repeat->Detritylation End Elongated TNA Chain Repeat->End

Caption: The four-step cycle of automated TNA synthesis.

Experimental Protocol: Automated Solid-Phase TNA Synthesis

This protocol provides a general framework for TNA oligonucleotide synthesis on a standard automated DNA/RNA synthesizer.

  • Reagent Preparation:

    • TNA phosphoramidite monomers (A, G, C, T) are dissolved in anhydrous acetonitrile to a concentration of 0.1 M.[14]

    • Standard DNA synthesis reagents (activator, capping reagents, oxidizing solution, deblocking solution) are used.

  • Synthesis Cycle Programming:

    • Detritylation: Use standard protocols for the removal of the 5'-DMTr group.

    • Coupling: The key modification is to extend the coupling time. A coupling time of 6-12 minutes is often employed, in contrast to the shorter times used for DNA synthesis.[14]

    • Capping: Standard capping protocols are used to block any unreacted 5'-hydroxyl groups.

    • Oxidation: Standard oxidation protocols are used to convert the phosphite triester to the more stable phosphate triester.

  • Post-Synthesis Cleavage and Deprotection:

    • The solid support is treated with a solution of concentrated ammonium hydroxide and ethanol to cleave the TNA oligonucleotide from the support and remove the protecting groups from the nucleobases and the phosphate backbone.[11][14]

    • The specific conditions (time and temperature) will depend on the nucleobase protecting groups used.

  • Purification:

    • The crude TNA oligonucleotide is purified using methods such as reverse-phase high-performance liquid chromatography (RP-HPLC), ion-exchange HPLC (IE-HPLC), or polyacrylamide gel electrophoresis (PAGE).[15][16] The choice of method depends on the length and any modifications of the oligonucleotide.

III. Biophysical Properties of TNA: A Foundation for Application

The unique structural features of TNA translate into a distinct set of biophysical properties that are central to its utility in various applications.

Duplex Stability and Hybridization

TNA can form stable Watson-Crick base pairs with itself (TNA:TNA), DNA (TNA:DNA), and RNA (TNA:RNA).[6] The thermal stability of these duplexes, measured by their melting temperature (Tm), is highly dependent on the sequence context, particularly the purine content of the TNA strand.[6]

  • TNA:RNA Duplexes: TNA generally forms more stable duplexes with RNA than with DNA.[7][17] This is attributed to TNA's rigid backbone, which predisposes its heteroduplexes to an A-like helical geometry, a conformation that is more favorable for RNA.[7][17]

  • TNA:DNA Duplexes: The stability of TNA:DNA duplexes is significantly influenced by the purine-to-pyrimidine ratio within the TNA strand.[6] TNA strands with a high purine content can form duplexes with DNA that are significantly more stable than the corresponding DNA:DNA or RNA:DNA duplexes.[6] Conversely, low purine content in the TNA strand leads to a destabilization of the duplex.[6]

  • TNA:TNA Homoduplexes: TNA homoduplexes exhibit thermal stabilities that are comparable to isosequential DNA homoduplexes.[6]

Table 1: Comparative Melting Temperatures (Tm) of TNA-Containing Duplexes

Duplex TypeSequence (5' to 3')Tm (°C)Reference
DNA/DNAd(CGC AAT TCG CG)51.2[18]
DNA/TNAd(CGC AAT TCG CG) / t(GCG AAT TCG C)41.6[18]
RNA/RNAr(CGC AAU UCG CG)61.3[18]
RNA/TNAr(CGC AAU UCG CG) / t(GCG AAU UCG C)59.8[18]

Note: Tm values are highly dependent on buffer conditions and oligonucleotide concentration.

Nuclease Resistance: The Hallmark of TNA

One of the most significant advantages of TNA is its exceptional resistance to nuclease degradation.[1] The unnatural 2',3'-phosphodiester linkage and the threose sugar are not recognized by the nucleases that readily degrade DNA and RNA.[1] This inherent stability makes TNA a highly attractive candidate for in vivo therapeutic applications, as it can persist in biological fluids for extended periods.

Acid Stability

Recent studies have also demonstrated that TNA is significantly more resistant to acid-mediated degradation compared to DNA and RNA.[19][20] This resilience is attributed to a slower rate of depurination due to the 2'-phosphodiester linkage, which destabilizes the formation of the oxocarbenium intermediate responsible for strand cleavage.[19][20]

IV. Enzymatic Synthesis of TNA: Expanding the Toolbox

While chemical synthesis is the workhorse for producing TNA oligonucleotides, the development of engineered DNA polymerases capable of synthesizing TNA has opened up new avenues for research, particularly in the realm of directed evolution.[3][21] Several laboratory-evolved polymerases, such as variants of Thermococcus kodakarensis (Kod) DNA polymerase, can now utilize TNA triphosphates (tNTPs) as substrates to synthesize TNA strands on a DNA template.[3][21]

The catalytic efficiency of these engineered polymerases for TNA synthesis is still generally lower than for their natural DNA substrates.[22][23] However, ongoing research in polymerase engineering continues to improve their activity and fidelity, making the enzymatic synthesis of TNA libraries for in vitro selection experiments, such as SELEX (Systematic Evolution of Ligands by Exponential Enrichment), increasingly feasible.[22]

Table 2: Kinetic Parameters for TNA Synthesis by an Engineered Polymerase

PolymeraseSubstrateKM (µM)Vmax (relative)Vmax/KM (relative)Reference
TherminatordATP0.2 ± 0.11.01.0[22]
TherminatortATP2.1 ± 0.50.4 ± 0.10.2 ± 0.1[22]

Note: Data represents a single nucleotide insertion and is relative to the natural dNTP substrate.

V. Applications of TNA: From Therapeutics to Synthetic Biology

The unique properties of TNA have positioned it as a versatile tool in a wide range of applications.

Therapeutic Aptamers and siRNAs

TNA's high nuclease resistance makes it an ideal scaffold for the development of therapeutic aptamers and small interfering RNAs (siRNAs).[21][24] TNA aptamers can be evolved to bind to specific molecular targets with high affinity and specificity, while their inherent stability enhances their pharmacokinetic properties. Similarly, the incorporation of TNA modifications into siRNA duplexes can improve their stability and duration of action without significantly compromising their gene-silencing activity.[24]

Diagnostic Probes

The ability of TNA to form stable duplexes with DNA and RNA makes it a valuable component in the design of diagnostic probes. TNA-based probes can offer enhanced stability and specificity in various diagnostic assays.

Orthogonal Genetic Systems

In the field of synthetic biology, TNA is being explored as a component of orthogonal genetic systems.[25][26] An orthogonal system is one that operates in parallel with, but independently of, the host cell's native genetic machinery.[26][27] By engineering a complete set of orthogonal components—an orthogonal DNA polymerase that replicates a TNA-based plasmid, an orthogonal RNA polymerase that transcribes TNA into an orthogonal mRNA, and an orthogonal ribosome that translates the orthogonal mRNA—it may be possible to create synthetic life forms with an expanded genetic alphabet and novel functions.[5][26]

Diagram: Concept of an Orthogonal TNA-Based Genetic System

Orthogonal_TNA_System Conceptual Orthogonal Genetic System cluster_host Host Cell cluster_orthogonal Orthogonal System Host_DNA Host DNA Host_RNA Host RNA Host_DNA->Host_RNA Host RNAP Host_Protein Host Protein Host_RNA->Host_Protein Host Ribosome TNA_Plasmid TNA Plasmid Ortho_mRNA Orthogonal mRNA TNA_Plasmid->Ortho_mRNA Ortho-RNAP Ortho_Protein Orthogonal Protein Ortho_mRNA->Ortho_Protein Ortho-Ribosome

Caption: An independent genetic system within a host cell.

VI. Challenges and Future Perspectives

Despite the significant progress in TNA research, several challenges remain. The multi-step chemical synthesis of TNA phosphoramidites is still a labor-intensive and costly process, which can be a barrier to widespread adoption.[9] Further optimization of the synthetic routes is needed to improve yields and reduce costs.

In the realm of enzymatic synthesis, the development of more efficient and high-fidelity TNA polymerases is crucial for advancing applications that rely on the generation of large TNA libraries, such as aptamer selection.

Looking forward, the continued exploration of TNA's chemical space, including the incorporation of modified bases, will likely lead to the discovery of novel functionalities. As our ability to synthesize and manipulate TNA improves, we can expect to see its integration into increasingly complex biological circuits and its translation into a new generation of nucleic acid-based diagnostics and therapeutics.

VII. Conclusion

This compound, a simple four-carbon sugar, serves as the gateway to the remarkable world of Threose Nucleic Acid. TNA's unique structural and biophysical properties, most notably its profound nuclease resistance and its ability to hybridize with natural nucleic acids, make it a powerful and versatile platform for innovation. From the intricate chemical synthesis of its monomers to its application in cutting-edge therapeutic and synthetic biology platforms, TNA stands as a testament to the power of chemical ingenuity in expanding the central dogma of molecular biology. As research continues to overcome the current challenges, TNA is poised to become an indispensable tool in the arsenal of researchers, scientists, and drug development professionals.

References

  • Zhang, S., & Chaput, J. C. (2012). Synthesis of threose nucleic acid (TNA) phosphoramidite monomers and oligonucleotide polymers. Current protocols in nucleic acid chemistry, 50(1), 4.51.1–4.51.26. [Link]

  • Zhang, S., & Chaput, J. C. (2012). Synthesis of threose nucleic acid (TNA) phosphoramidite monomers and oligonucleotide polymers. Current protocols in nucleic acid chemistry, 50, 4.51.1–4.51.26. [Link]

  • Mei, H., et al. (2018). Structural Insights into Conformational Differences between DNA/TNA and RNA/TNA Chimeric Duplexes. Biochemistry, 57(17), 2449–2458. [Link]

  • Dunn, M. R., et al. (2023). Stability and mechanism of threose nucleic acid toward acid-mediated degradation. Nucleic acids research, 51(18), 9542–9551. [Link]

  • Bio-Synthesis Inc. (2023, December 19). What are Threofuranosyl Nucleotides or TNAs?. Bio-Synthesis. [Link]

  • Chaput, J. C., & Szostak, J. W. (2005). Kinetic Analysis of an Efficient DNA-Dependent TNA Polymerase. Journal of the American Chemical Society, 127(20), 7427–7434. [Link]

  • Chaput, J. C., & Szostak, J. W. (2002). TNA Synthesis by DNA Polymerases. Journal of the American Chemical Society, 124(32), 9356–9357. [Link]

  • Zhao, H. (2021). Development of Host-Orthogonal Genetic Systems for Synthetic Biology. Advanced Biology, 5(5), 2000252. [Link]

  • Zhao, H. (2021). Development of Host-Orthogonal Genetic Systems for Synthetic Biology. Advanced Biology, 5(5), 2000252. [Link]

  • Twist Bioscience. (n.d.). Phosphoramidite Chemistry for DNA Synthesis. Twist Bioscience. [Link]

  • An, R., & Chin, J. W. (2009). Synthesis of orthogonal transcription-translation networks. Proceedings of the National Academy of Sciences, 106(21), 8477–8482. [Link]

  • Manoharan, M., et al. (2020). Evaluation of Threofuranosyl Nucleic Acid (TNA) on the Gene Silencing Activity of siRNA. Poster Presentation. [Link]

  • Glen Research. (n.d.). DNA Purification. Glen Report 2-11. [Link]

  • Mass Spectrometry Research Facility. (n.d.). RP-HPLC Purification of Oligonucleotides. University of Oxford. [Link]

  • Chaput, J. C., & Szostak, J. W. (2005). Kinetic Analysis of an Efficient DNA-Dependent TNA Polymerase. Journal of the American Chemical Society, 127(20), 7427–7434. [Link]

  • Klussmann, S., et al. (2002). Development of an automated in vitro selection protocol to obtain RNA-based aptamers: identification of a biostable substance P antagonist. Nucleic acids research, 30(20), e113. [Link]

  • Liao, X., et al. (2018). In vitro selection of an XNA aptamer capable of small-molecule recognition. Nucleic acids research, 46(16), 8149–8157. [Link]

  • Damha, M. J., et al. (1998). Melting Temperature (Tm) Values of Duplexes of DNA, RNA, and 2′,5′-RNA Oligomers with Complementary Target DNA and RNA Strands. Journal of the American Chemical Society, 120(51), 12976–12977. [Link]

  • ResearchGate. (n.d.). Aptamer and its selection via various SELEX strategies. ResearchGate. [Link]

  • Zhao, H. (2021). Development of Host-Orthogonal Genetic Systems for Synthetic Biology. Advanced Biology, 5(5), 2000252. [Link]

  • Lo, P. K., et al. (2024). Versatility of threose nucleic acids: synthesis, properties, and applications in chemical biology and biomedical advancements. Chemical Society Reviews. [Link]

  • Wang, Y., et al. (2022). An RNA-cleaving threose nucleic acid enzyme capable of single point mutation discrimination. Nature Communications, 13(1), 1–10. [Link]

  • Stec, W. J., et al. (2000). Synthesis of Specifically Modified Oligonucleotides for Application in Structural and Functional Analysis of RNA. Methods in enzymology, 317, 145–165. [Link]

  • Jaworska, M., et al. (2020). Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach. Molecules, 25(15), 3341. [Link]

  • Knorre, D. G., et al. (n.d.). Solid-Phase Synthesis and Automation. In Design and Targeted Reactions of Oligonucleotide Derivatives. [Link]

  • ResearchGate. (n.d.). General scheme of the SELEX or in vitro selection procedure. ResearchGate. [Link]

  • Chemie Brunschwig. (n.d.). Guidebook for the Synthesis of Oligonucleotides. Chemie Brunschwig. [Link]

  • Zhang, S., & Chaput, J. C. (2014). A Scalable Synthesis of α-L-Threose Nucleic Acid Monomers. Organic letters, 16(16), 4296–4299. [Link]

  • Dunn, M. R., et al. (2023). In vitro selection of aptamers and their applications. Nature Reviews Methods Primers, 3(1), 1–20. [Link]

  • Brown, T., & Brown, D. J. (2019). Combined nucleobase and backbone modifications enhance DNA duplex stability and preserve biocompatibility. Organic & biomolecular chemistry, 17(2), 246–255. [Link]

  • ResearchGate. (n.d.). The protocol of solid-phase oligonucleotide synthesis used in this work. ResearchGate. [Link]

  • YouTube. (2025, April 10). Transforming Oligonucleotide Synthesis: Automated solution for simultaneous cleavage & deprotection. YouTube. [Link]

  • Pei, Y., & Tuschl, T. (2006). A protocol for designing siRNAs with high functionality and specificity. Nature protocols, 1(1), 441–449. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of L-Threose

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

L-Threose, a four-carbon monosaccharide or tetrose, is a key molecule in various biochemical and pharmaceutical research areas. As the L-stereoisomer of threose, its unique spatial arrangement of hydroxyl groups dictates its biological activity and physical characteristics.[1] This guide provides an in-depth analysis of two critical physicochemical properties of this compound: solubility and specific optical rotation. Understanding these properties is paramount for researchers, scientists, and drug development professionals in designing experiments, formulating products, and interpreting data. This compound is a significant degradation product of L-ascorbic acid (Vitamin C) and is noted for its potential to glycate and crosslink proteins.[2][3]

I. Solubility Profile of this compound

The solubility of a compound is a fundamental parameter that influences its bioavailability, formulation, and application in various experimental setups. This compound's solubility is dictated by its highly polar nature, a direct consequence of its multiple hydroxyl (-OH) groups which readily form hydrogen bonds.[4]

Qualitative and Quantitative Solubility Data

This compound exhibits high solubility in polar protic solvents, particularly water, making it readily available for biochemical reactions.[5] Its solubility significantly decreases in less polar and nonpolar organic solvents. The principle of "like dissolves like" is a key determinant of this compound's solubility profile.[4]

SolventTypeSolubility DescriptionRationale
Water Polar ProticSoluble / Very Soluble[2][5][6]The numerous hydroxyl groups of this compound form strong hydrogen bonds with water molecules, facilitating its dissolution.
Dimethyl Sulfoxide (DMSO) Polar AproticSparingly Soluble[2][7]DMSO is a polar aprotic solvent capable of accepting hydrogen bonds, allowing for some interaction with this compound's hydroxyl groups.
Methanol Polar ProticSlightly Soluble[2][7]As a polar protic solvent, methanol can engage in hydrogen bonding, but to a lesser extent than water, resulting in lower solubility.
Dimethylformamide (DMF) Polar AproticSparing solubility is expected.[4]Similar to DMSO, DMF is a polar aprotic solvent that can act as a hydrogen bond acceptor.
Dichloromethane (DCM) NonpolarPoorly Soluble[4]The nonpolar nature of DCM prevents effective interaction with the highly polar this compound molecule.[4]
Tetrahydrofuran (THF) Weakly PolarPoorly Soluble[4]THF's weak polarity is insufficient to disrupt the strong intermolecular hydrogen bonding within the this compound crystal lattice.[4]
Hexanes NonpolarPoorly Soluble[4]As a nonpolar solvent, hexanes cannot form favorable interactions with the polar hydroxyl groups of this compound.[4]

Note: Quantitative solubility data for this compound is not extensively available in public literature. The descriptions are based on qualitative reports. One source mentions a commercially available ~0.2 M solution of this compound in water, providing an indication of its substantial water solubility.[3][8]

Experimental Protocol for Solubility Determination

The following protocol outlines a standard method for determining the solubility of this compound in a given solvent. This method relies on the equilibrium saturation technique.

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., water, DMSO)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Centrifuge

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system or a validated analytical method for quantification.

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials.

  • Solvent Addition: Add a known volume of the desired solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

  • Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe.

  • Filtration: Immediately filter the aliquot through a 0.45 µm syringe filter to remove any undissolved microparticles.

  • Dilution: Accurately dilute the filtered solution with the solvent to a concentration within the analytical method's linear range.

  • Quantification: Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC with a refractive index detector) to determine the concentration of this compound.

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Solubility_Workflow cluster_prep Preparation & Equilibration cluster_sampling Sampling & Analysis A Add excess this compound to vial B Add known volume of solvent A->B C Equilibrate at constant temperature (24-48h) B->C D Collect supernatant C->D Allow to settle E Filter (0.45 µm) D->E F Dilute sample E->F G Quantify (e.g., HPLC) F->G H Solubility Data G->H Calculate Solubility

Caption: Experimental workflow for determining the solubility of this compound.

II. Optical Rotation of this compound

Optical rotation is a characteristic property of chiral molecules like this compound and is essential for confirming its stereochemical identity.[9] The specific rotation is a standardized measure of a compound's ability to rotate the plane of polarized light.

Specific Rotation Data

This compound is dextrorotatory, meaning it rotates the plane of polarized light in a clockwise direction, and is therefore designated as L-(+)-Threose.[2]

ParameterValueConditions
Specific Rotation [α]D20 +13.2°c = 4.5 in water[2]
Specific Rotation [α]D +4.6°c = 6 in water[10]

Note: The discrepancy in the reported values may be due to differences in experimental conditions, sample purity, or measurement techniques. The value of +13.2° is more frequently cited in chemical databases.

Experimental Protocol for Measuring Specific Optical Rotation

The following protocol describes the measurement of the specific optical rotation of this compound using a polarimeter.

Objective: To determine the specific optical rotation of a prepared solution of this compound.

Materials:

  • This compound

  • High-purity solvent (e.g., deionized water)

  • Volumetric flask

  • Analytical balance

  • Polarimeter

  • Polarimeter cell (of known path length)

Procedure:

  • Solution Preparation: Accurately weigh a known mass of this compound and dissolve it in a specific volume of the solvent in a volumetric flask to achieve a known concentration (c, in g/mL).

  • Instrument Calibration: Calibrate the polarimeter by filling the polarimeter cell with the pure solvent and setting the reading to zero.[9]

  • Sample Measurement: Rinse and fill the polarimeter cell with the prepared this compound solution, ensuring no air bubbles are present.[11]

  • Observed Rotation: Place the filled cell in the polarimeter and measure the observed angle of rotation (α).[9]

  • Calculation: Calculate the specific rotation [α] using the following formula:[12]

    [α]Tλ = α / (l × c)

    Where:

    • [α]Tλ is the specific rotation at temperature T and wavelength λ.

    • α is the observed rotation in degrees.

    • l is the path length of the polarimeter cell in decimeters (dm).

    • c is the concentration of the solution in g/mL.

Optical_Rotation_Workflow A Prepare this compound solution of known concentration (c) C Fill polarimeter cell (path length l) with solution A->C B Calibrate polarimeter with pure solvent (zeroing) B->C D Measure observed rotation (α) C->D E Calculate Specific Rotation: [α] = α / (l × c) D->E F Specific Rotation Value E->F

Caption: Workflow for the determination of specific optical rotation.

Conclusion

The physicochemical properties of this compound, particularly its high aqueous solubility and positive specific optical rotation, are fundamental to its application in scientific research and drug development. The methodologies outlined in this guide provide a framework for the accurate determination of these properties, ensuring data integrity and reproducibility. A thorough understanding of these characteristics is essential for any scientist working with this important monosaccharide.

References

  • Benchchem. (n.d.). overcoming solubility issues of this compound in organic solvents.
  • CymitQuimica. (n.d.). CAS 95-44-3: this compound.
  • ChemicalBook. (2023, April 23). L-(+)-THREOSE | 95-44-3.
  • National Center for Biotechnology Information. (n.d.). This compound | C4H8O4 | CID 5460672. PubChem.
  • Stereochemistry LibreTexts. (n.d.). SC10. Diastereomers and Physical Properties.
  • Chemcasts. (n.d.). Thermophysical Properties of this compound.
  • Benchchem. (n.d.). An In-Depth Technical Guide to the Structure and Chemical Properties of this compound.
  • Rudolph Research Analytical. (n.d.). Optical Rotation – Specific Rotation Measurement Procedures.
  • CymitQuimica. (n.d.). This compound (~0.2 M in Water).
  • Benchchem. (n.d.). what is the stereochemistry of this compound.
  • digicollections.net. (n.d.). 1.4 Determination of optical rotation and specific rotation.
  • Deulofeu, V. (1936). The Optical Rotation of this compound. Journal of the American Chemical Society, 58(5), 855-856. [Link]

  • ChemicalBook. (n.d.). L-(+)-Threose.
  • Wikipedia. (n.d.). Specific rotation.
  • InvivoChem. (n.d.). This compound (this compound).
  • Pharmaguideline. (2011, September 4). Determination of Optical Rotation and Specific Optical Rotation.
  • Cram. (n.d.). Solubility Of Sugar Experiment.
  • Science Learning Center. (n.d.). Determination of Specific Rotation.
  • Biosynth. (n.d.). This compound - aqueous solution.
  • Sigma-Aldrich. (n.d.). This compound (~0.2 M in Water).
  • ChemistryLabSolubility.docx. (n.d.).
  • STEAM Subject: Chemistry Lab: Sugar Solubility. (n.d.).
  • Quora. (2021, September 16). What are the assumptions when testing the solubility of sugar in water?.
  • Chest of Books. (n.d.). The Solubility Of The Sugars.
  • American Chemical Society. (n.d.). The Optical Rotation of this compound. Journal of the American Chemical Society.
  • ACS Publications. (n.d.). The Optical Rotation of this compound.
  • Georganics. (n.d.). L-(+)-Threose - High purity.
  • BOC Sciences. (n.d.). CAS 95-43-2 D-Threose.
  • Wikipedia. (n.d.). Threose.
  • Chemistry Steps. (n.d.). Erythro and Threo.

Sources

L-Threose: A Comprehensive Technical Guide on its Physicochemical Properties, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

L-Threose, a four-carbon aldose monosaccharide, holds a unique position in the landscape of carbohydrate chemistry and its application in biomedical research. While not a central player in mainstream metabolic pathways, its roles as a significant degradation product of L-ascorbic acid (Vitamin C) and a foundational component of the artificial genetic polymer, α-L-threose nucleic acid (TNA), underscore its importance to researchers, particularly those in drug development and synthetic biology.[1] This technical guide provides an in-depth exploration of this compound, from its fundamental molecular characteristics to its synthesis, analytical characterization, and profound biological implications. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in research and development. These properties dictate its behavior in various chemical and biological systems.

Molecular Formula and Weight

This compound is a tetrose, a monosaccharide with four carbon atoms, and is classified as an aldose due to the presence of a terminal aldehyde group.[2][3][4]

  • Molecular Formula: C₄H₈O₄[2][5][6][7]

  • Molecular Weight: Approximately 120.10 g/mol [2][5][6]

Structure and Stereochemistry

The stereochemistry of this compound is defined by its two chiral centers at the C2 and C3 positions.[8]

  • IUPAC Name: (2R,3S)-2,3,4-trihydroxybutanal[2][5]

  • CAS Number: 95-44-3[5][7][9][10]

This compound exists in both a linear (open-chain) form and a cyclic furanose form in solution. The linear form is often represented by a Fischer projection, where the hydroxyl group on the chiral carbon furthest from the carbonyl group (C3) is on the left, defining it as an "L" sugar. In "threo" isomers, the substituents on the two adjacent chiral centers are on opposite sides of the carbon backbone.[2][8]

The cyclic form, L-Threofuranose, is a five-membered ring formed by the intramolecular reaction of the hydroxyl group on C4 with the aldehyde group on C1.[2] This cyclization creates a new chiral center at C1, the anomeric carbon, resulting in two anomers: α-L-Threofuranose and β-L-Threofuranose.[2]

Physical Properties

A summary of the key physical properties of this compound is presented in the table below.

PropertyValueSource(s)
AppearanceColorless to light yellow viscous liquid or syrup[6][11]
Melting Point162-163 °C[2][6]
Boiling Point (Predicted)311.1 ± 21.0 °C[2]
Density (Predicted)1.410 ± 0.06 g/cm³[2]
SolubilitySoluble in water; slightly soluble in methanol; sparingly soluble in DMSO[2][6][10]
Specific Optical Rotation [α]D+4.6° (c=6 in H₂O)[7][11]

The positive specific rotation indicates that this compound is dextrorotatory. It is crucial to distinguish the D/L designation, which refers to the configuration relative to glyceraldehyde, from the sign of optical rotation.[11]

Synthesis and Purification of this compound

The availability of high-purity this compound is essential for its use in sensitive applications such as TNA synthesis and biological assays. While commercially available, understanding its synthesis and purification is valuable for researchers. A common synthetic route starts from the readily available L-tartaric acid.

Synthesis of this compound from L-Tartaric Acid

This method involves the reduction of L-tartaric acid to L-threitol, followed by a selective oxidation to yield this compound. The choice of reducing and oxidizing agents is critical to ensure stereochemical retention and avoid over-oxidation.

Experimental Protocol: Synthesis of this compound

  • Reduction of L-Tartaric Acid to L-Threitol:

    • Suspend L-tartaric acid in a suitable solvent such as tetrahydrofuran (THF).

    • Slowly add a reducing agent like borane-dimethyl sulfide complex (BMS) at a controlled temperature (e.g., 0 °C). The use of a borane complex is favored for its selectivity in reducing carboxylic acids.

    • Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC).

    • Quench the reaction carefully with methanol.

    • Remove the solvent under reduced pressure to obtain crude L-threitol.

  • Selective Oxidation of L-Threitol to this compound:

    • Protect two of the four hydroxyl groups of L-threitol, typically the primary hydroxyls, using a suitable protecting group strategy to prevent their oxidation.

    • Dissolve the protected L-threitol in an appropriate solvent (e.g., dichloromethane).

    • Add a mild oxidizing agent, such as pyridinium chlorochromate (PCC) or a Swern oxidation system, to selectively oxidize one of the secondary hydroxyl groups to an aldehyde. The choice of a mild oxidant is crucial to prevent over-oxidation to a carboxylic acid.

    • Monitor the reaction by TLC.

    • Upon completion, work up the reaction mixture to remove the oxidant and byproducts.

    • Deprotect the remaining hydroxyl groups to yield crude this compound.

Purification of this compound

Purification of the hydrophilic and often syrupy this compound from reaction mixtures presents challenges. Column chromatography and crystallization are the most common methods.[9]

Experimental Protocol: Purification by Column Chromatography

For a polar compound like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is a suitable approach.

  • Stationary Phase: Amine-functionalized silica gel.[9]

  • Mobile Phase: A gradient of acetonitrile and water. A typical gradient starts with a high concentration of acetonitrile (e.g., 95:5 acetonitrile:water) and gradually increases the water content to elute the polar this compound.[9]

  • Detection: Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) detector.

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition.

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a compatible solvent like DMSO.[9]

    • Load the sample onto the column.

    • Run the gradient elution and collect fractions.

    • Analyze the fractions for the presence of this compound using TLC or HPLC.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Experimental Protocol: Purification by Crystallization

Crystallization is an effective method for obtaining highly pure this compound. A mixed solvent system is often employed.

  • Procedure:

    • Dissolve the purified this compound syrup in a minimal amount of hot deionized water.

    • Slowly add a miscible anti-solvent, such as absolute ethanol, until the solution becomes slightly turbid.

    • Add a few drops of hot water to redissolve the precipitate and obtain a clear solution.

    • Allow the solution to cool slowly to room temperature, then transfer to a refrigerator to promote crystallization.

    • Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Analytical Characterization of this compound

Confirming the identity and purity of this compound is a critical step. A combination of analytical techniques is typically employed.

Polarimetry

Polarimetry is a rapid and non-destructive method to assess the chiral purity of this compound based on its specific rotation.[11]

Experimental Protocol: Measurement of Specific Rotation

  • Instrumentation: A polarimeter with a sodium D-line lamp (589 nm).

  • Sample Preparation: Accurately prepare a solution of this compound of known concentration (e.g., 6 g/100 mL) in deionized water.

  • Measurement:

    • Calibrate the instrument with the solvent (water).

    • Fill the sample cell with the this compound solution, ensuring no air bubbles are present.

    • Measure the observed angle of rotation.

    • Calculate the specific rotation using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, confirming the identity of this compound and identifying any structural isomers or impurities. Both ¹H and ¹³C NMR are valuable. The NMR spectrum will reflect the equilibrium between the open-chain and the cyclic α- and β-furanose forms in solution.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and can be coupled with chromatography (LC-MS or GC-MS) for separation and identification of components in a mixture. The analysis of small, polar carbohydrates like this compound by MS can be challenging due to poor ionization efficiency.[12]

Experimental Consideration: Derivatization for GC-MS

To improve volatility for GC-MS analysis, this compound is often derivatized, for example, by silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Biological Significance and Applications

The significance of this compound in a biological context stems primarily from two areas: its role as a degradation product of ascorbic acid and its use as the sugar backbone for Threose Nucleic Acid (TNA).

This compound as a Degradation Product of Ascorbic Acid

L-ascorbic acid (Vitamin C) degrades under physiological conditions (pH 7.0, in the presence of oxygen) through a series of oxidative steps.[3][13] This degradation is a key source of endogenous this compound.

Ascorbic_Acid_Degradation Ascorbic_Acid L-Ascorbic Acid DHA Dehydroascorbic Acid (DHA) Ascorbic_Acid->DHA Oxidation DKG 2,3-Diketogulonic Acid (DKG) DHA->DKG Hydrolysis L_Threose This compound DKG->L_Threose Further Degradation

Caption: Simplified pathway of aerobic ascorbic acid degradation to this compound.

The formation of this compound is significant because, due to its free aldehyde group, it is a potent glycating agent.[14] It can react non-enzymatically with the free amino groups of proteins, primarily lysine and arginine residues, to initiate the formation of Advanced Glycation End-products (AGEs).[14]

This compound and Advanced Glycation End-products (AGEs)

The accumulation of AGEs is implicated in the pathophysiology of various age-related diseases, including diabetes, atherosclerosis, and neurodegenerative disorders.[2][5] The process begins with the formation of a Schiff base, which rearranges to a more stable Amadori product, and subsequently undergoes a series of complex reactions to form irreversible AGEs.

The interaction of AGEs with their receptor, RAGE (Receptor for Advanced Glycation End-products), triggers a cascade of intracellular signaling pathways, leading to oxidative stress and inflammation.[2][5]

AGE_RAGE_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular L_Threose This compound AGEs Advanced Glycation End-products (AGEs) L_Threose->AGEs Glycation Protein Protein Protein->AGEs RAGE RAGE Receptor AGEs->RAGE Binding ROS Reactive Oxygen Species (ROS) RAGE->ROS NF_kB NF-κB RAGE->NF_kB MAPK MAP Kinases RAGE->MAPK Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Inflammation Inflammation (e.g., Cytokine release) NF_kB->Inflammation MAPK->Inflammation

Caption: AGE-RAGE signaling pathway leading to inflammation and oxidative stress.

The study of this compound-induced glycation is crucial for developing inhibitors that can mitigate the formation of AGEs, offering potential therapeutic strategies.[14]

This compound in Threose Nucleic Acid (TNA)

A groundbreaking application of this compound is its role as the sugar backbone in Threose Nucleic Acid (TNA), an artificial genetic polymer.[1][8] In TNA, the conventional five-carbon ribose of RNA is replaced by the four-carbon this compound.[8] The phosphodiester linkages in TNA connect the 2' and 3' positions of the threose sugar.[1]

This structural modification confers remarkable properties to TNA:

  • Nuclease Resistance: The unnatural backbone of TNA makes it completely resistant to digestion by cellular nucleases, a significant advantage for in vivo applications.[8]

  • Stable Base Pairing: TNA can form stable Watson-Crick base pairs with complementary DNA and RNA strands.[1][8]

  • Biocompatibility: TNA has shown high biocompatibility and low toxicity.[1]

These properties make TNA a promising candidate for various therapeutic and diagnostic applications, including:

  • Aptamers: TNA can be used to develop highly stable aptamers for targeted drug delivery or diagnostics.[7]

  • Antisense Oligonucleotides: The stability of TNA makes it an excellent platform for developing antisense therapies to regulate gene expression.

  • Synthetic Biology: TNA expands the repertoire of genetic polymers, enabling the exploration of alternative life chemistries and the development of novel biological systems.[1]

The synthesis of TNA oligonucleotides can be achieved through solid-phase phosphoramidite chemistry, and more recently, engineered polymerases have been developed that can synthesize TNA from TNA triphosphates.[8][12][15]

Conclusion

This compound, while a simple four-carbon sugar, possesses a multifaceted character that makes it a molecule of significant interest to the scientific community. Its well-defined physicochemical properties, coupled with established synthetic and purification protocols, provide a solid foundation for its application in research. As a key degradation product of ascorbic acid, this compound serves as a crucial link to the study of glycation and the pathogenesis of age-related diseases. Furthermore, its central role in the architecture of Threose Nucleic Acid opens up exciting new avenues in synthetic biology and the development of next-generation therapeutics. A comprehensive understanding of this compound, as detailed in this guide, is therefore indispensable for researchers and drug development professionals seeking to leverage its unique properties in their scientific endeavors.

References

  • BenchChem. (2025).
  • Papanastasiou, A. D., et al. (2021). Molecular effects of advanced glycation end products on cell signalling pathways, ageing and pathophysiology.
  • Gkogkolou, P., & Böhm, M. (2012). Advanced glycation end products: Key players in skin aging?.
  • LibreTexts. (2019). 5.10: Diastereomers and Physical Properties. Chemistry LibreTexts.
  • CymitQuimica. (n.d.). CAS 95-44-3: this compound. CymitQuimica.
  • ChemicalBook. (2023). L-(+)-THREOSE CAS#: 95-44-3. ChemicalBook.
  • Roy, K., & Krishnan, Y. (2024). Versatility of threose nucleic acids: synthesis, properties, and applications in chemical biology and biomedical advancements. Chemical Society Reviews, 53(18), 8486-8507.
  • Bio-Synthesis. (2023). What are Threofuranosyl Nucleotides or TNAs?. Bio-Synthesis Inc.
  • Horhota, A., et al. (2012). Synthesis of threose nucleic acid (TNA) triphosphates and oligonucleotides by polymerase-mediated primer extension. Current protocols in nucleic acid chemistry, Chapter 4, Unit 4.51.
  • Wikipedia. (2023). Threose nucleic acid. Wikipedia.
  • Zhang, S., & Chaput, J. C. (2012). Synthesis of threose Nucleic Acid (TNA) phosphoramidite monomers and oligonucleotide polymers. Current protocols in nucleic acid chemistry, Chapter 4, Unit 4.51.
  • BenchChem. (2025).
  • Ortwerth, B. J., et al. (1999). Ascorbic acid glycation: the reactions of this compound in lens tissue. Experimental eye research, 68(2), 169–178.
  • Grokipedia. (n.d.). Threose. Grokipedia.
  • BenchChem. (2025). An In-Depth Technical Guide to the Structure and Chemical Properties of this compound. BenchChem.
  • Li, E. Y., & Feather, M. S. (1994). The degradation of this compound at Maillard reaction conditions.
  • Devamanoharan, P. S., & Varma, S. D. (1996). Studies on this compound as substrate for aldose reductase: a possible role in preventing protein glycation. Molecular and cellular biochemistry, 159(2), 123–127.
  • Lin, J. A., et al. (2014). Vitamin C Degradation Products and Pathways in the Human Lens. Journal of biological chemistry, 289(26), 18345–18355.
  • Kuszmann, J., & Gunda, T. E. (2006). Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules. Current organic synthesis, 3(3), 335–361.
  • Uribarri, J., et al. (2010). Dietary advanced glycation end products and their role in health and disease. Advances in nutrition (Bethesda, Md.), 1(1), 25–31.
  • Southard, D. C., et al. (2005). A Formal Synthesis of (+)-Muricatacin from L-Tartaric Acid.
  • CN102452932A. (2012). Preparation method of L-(+)-tartaric acid.
  • Spagnuolo, R., et al. (2017). Dietary Sugars and Endogenous Formation of Advanced Glycation Endproducts: Emerging Mechanisms of Disease. Nutrients, 9(12), 1335.
  • Quora. (2022). What is the chemical method for the resolution of (+) tartaric acid?. Quora.
  • ChemicalBook. (n.d.).
  • Akter, S., et al. (2023). Degradation of L-ascorbic acid to dehydroascorbic acid and 2,3-diketogulonic acid (A) and pro-oxidant effects of ascorbic acid (B).

Sources

An In-depth Technical Guide to Distinguishing L-Sugars from D-Sugars in Nomenclature and Practice

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the intricate world of biochemistry and pharmaceutical sciences, the three-dimensional arrangement of atoms within a molecule, its stereochemistry, is of paramount importance. This is particularly true for carbohydrates, where subtle differences in spatial orientation can lead to profound changes in biological activity. Among the fundamental stereochemical distinctions in carbohydrate chemistry is the classification of sugars into the D- and L-series. This guide provides a comprehensive technical overview of the principles governing the nomenclature of D- and L-sugars, the experimental methodologies for their differentiation, and their significance in biological systems and drug development. For researchers, scientists, and drug development professionals, a thorough understanding of these concepts is not merely academic but a practical necessity for innovation and discovery.

Part 1: The Foundational Principles of D/L Nomenclature

The D/L nomenclature system, while predating the more universally applied Cahn-Ingold-Prelog (R/S) system, remains the standard for carbohydrates due to its convenience and historical significance in the field.[1][2] It provides a quick and efficient way to describe the stereochemistry of sugars without detailing the configuration of every chiral center.

The Glyceraldehyde Standard: A Reference for Chirality

The simplest chiral monosaccharide, glyceraldehyde, serves as the foundational reference point for the D/L system.[3][4][5] This three-carbon aldose (an aldotriose) exists as a pair of enantiomers, which are non-superimposable mirror images of each other.[3] The dextrorotatory (+) enantiomer was arbitrarily assigned the "D" configuration, and the levorotatory (-) enantiomer was assigned the "L" configuration.[6][7] This assignment was later confirmed to correspond to the (R) and (S) configurations, respectively, under the Cahn-Ingold-Prelog convention.[6][7]

Fischer Projections: Visualizing Chiral Molecules in 2D

To systematically represent the three-dimensional structure of carbohydrates in two dimensions, the Fischer projection is employed.[8][9] In a Fischer projection, the carbon chain is drawn vertically with the most oxidized carbon (the aldehyde or ketone group) at or near the top.[10] Horizontal lines represent bonds projecting out of the plane of the paper towards the viewer, while vertical lines represent bonds projecting into the plane of the paper away from the viewer.[9][11]

G cluster_D D-Glyceraldehyde cluster_L L-Glyceraldehyde D_C1 CHO D_C2 H — C — OH D_C1->D_C2 D_C3 CH₂OH D_C2->D_C3 L_C1 CHO L_C2 HO — C — H L_C1->L_C2 L_C3 CH₂OH L_C2->L_C3

Caption: Fischer projections of D- and L-Glyceraldehyde.

The Penultimate Carbon Rule: Assigning D and L Configuration

For monosaccharides with more than one chiral center, the D or L designation is determined by the configuration of the chiral carbon furthest from the carbonyl group, known as the penultimate carbon.[12][13][14] If the hydroxyl (-OH) group on this penultimate carbon is on the right in the Fischer projection, the sugar is designated as a D-sugar.[9][12][15] Conversely, if the -OH group is on the left, it is an L-sugar.[9][12][15] It is crucial to note that the D/L designation does not predict the direction of optical rotation for sugars with multiple chiral centers, which is denoted by (+) for dextrorotatory or (-) for levorotatory.[12][15]

Most naturally occurring sugars are of the D-configuration.[2][10][12] For instance, D-glucose, D-fructose, and D-ribose are the prevalent forms in biological systems.[12]

G cluster_D_Glucose D-Glucose cluster_L_Glucose L-Glucose DG_C1 CHO DG_C2 H — C — OH DG_C1->DG_C2 DG_C3 HO — C — H DG_C2->DG_C3 DG_C4 H — C — OH DG_C3->DG_C4 DG_C5 H — C — OH DG_C4->DG_C5 DG_C6 CH₂OH DG_C5->DG_C6 LG_C1 CHO LG_C2 HO — C — H LG_C1->LG_C2 LG_C3 H — C — OH LG_C2->LG_C3 LG_C4 HO — C — H LG_C3->LG_C4 LG_C5 HO — C — H LG_C4->LG_C5 LG_C6 CH₂OH LG_C5->LG_C6

Caption: D- and L-Glucose, penultimate -OH group highlighted.

Part 2: Experimental Determination of Sugar Configuration

While nomenclature provides a theoretical framework, the empirical determination of a sugar's absolute configuration is a critical task in research and quality control. Several analytical techniques are employed for this purpose, each with its own principles and applications.

Optical Activity and Polarimetry

Principle: Chiral molecules are optically active, meaning they rotate the plane of polarized light.[16] Enantiomers rotate light by equal amounts but in opposite directions.[17] A polarimeter is an instrument that measures this angle of rotation.[16][17] The specific rotation [α] is a characteristic physical property of a chiral compound and is calculated using Biot's Law:

[α] = α / (l * c)

where α is the observed rotation, l is the path length of the sample tube in decimeters, and c is the concentration of the sample in grams per milliliter.[17]

Experimental Protocol: Determination of Specific Rotation

  • Sample Preparation: Prepare a solution of the sugar of a known concentration (e.g., 1-10 g/100 mL) in a suitable solvent, typically distilled water.[7][14]

  • Instrument Calibration: Calibrate the polarimeter with a blank solvent-filled cell to establish a zero point.[14]

  • Measurement: Fill the polarimeter tube with the sugar solution, ensuring no air bubbles are present in the light path.[14][17]

  • Data Acquisition: Measure the angle of rotation. Multiple readings should be taken and averaged to ensure accuracy.[14]

  • Calculation: Use Biot's Law to calculate the specific rotation.

Data Presentation: Specific Rotation of Common Sugars

SugarSpecific Rotation [α] (degrees)
D-Glucose+52.7[17]
L-Glucose-52.7
D-Fructose-92.0[17]
L-Fructose+92.0
D-Galactose+80.2
L-Galactose-80.2
D-Mannose+14.2
L-Mannose-14.2
D-Arabinose+104.5
L-Arabinose-104.5
D-Xylose+18.8
L-Xylose-18.8

Note: Specific rotation values can vary slightly with temperature and wavelength.

Enzymatic Assays

Principle: Enzymes exhibit a high degree of stereospecificity, meaning they will often catalyze a reaction with one enantiomer but not the other.[13] This selectivity can be exploited to quantify the concentration of a specific sugar enantiomer in a sample. For example, D-glucose oxidase is highly specific for β-D-glucose.[18]

Experimental Protocol: Enzymatic Assay for D-Glucose

This protocol is based on the glucose oxidase/peroxidase (GOPOD) method.

  • Reagent Preparation: Prepare a buffered solution containing glucose oxidase, peroxidase, and a chromogenic substrate (e.g., o-dianisidine or 3,3′,5,5′-tetramethylbenzidine (TMB)).[10][18]

  • Sample and Standard Preparation: Prepare a series of D-glucose standards of known concentrations and the unknown sample(s).

  • Reaction Initiation: Add the GOPOD reagent to the standards and samples.

  • Incubation: Incubate the reactions at a controlled temperature (e.g., 37°C) for a specific time to allow for the enzymatic reaction to proceed.[19]

  • Colorimetric Measurement: The glucose oxidase reaction produces hydrogen peroxide, which is then used by the peroxidase to oxidize the chromogenic substrate, resulting in a color change. Measure the absorbance of the solutions at a specific wavelength using a spectrophotometer.

  • Quantification: Create a standard curve by plotting the absorbance of the standards against their concentrations. Use the standard curve to determine the concentration of D-glucose in the unknown sample.

G cluster_workflow Enzymatic Assay Workflow A Prepare D-Glucose Standards & Sample B Add GOPOD Reagent A->B C Incubate at 37°C B->C D Measure Absorbance C->D E Generate Standard Curve D->E F Determine Sample Concentration E->F

Caption: Workflow for enzymatic determination of D-glucose.

Chiral Chromatography

Principle: Chiral chromatography is a powerful technique for separating enantiomers. This is typically achieved using a chiral stationary phase (CSP) in a high-performance liquid chromatography (HPLC) system.[1][20][21] The CSP is composed of a single enantiomer of a chiral molecule that is bonded to a solid support. The enantiomers in the sample interact differently with the CSP, leading to different retention times and thus, separation.[21]

Methodology: Chiral HPLC of Monosaccharides

  • Column Selection: Choose a suitable chiral column, such as one with a polysaccharide-based CSP (e.g., Chiralpak).[1]

  • Mobile Phase Optimization: The mobile phase, typically a mixture of a nonpolar solvent like hexane and a polar modifier like ethanol, is optimized to achieve the best separation.[22]

  • Sample Preparation: The sugar sample is dissolved in the mobile phase. Derivatization may be necessary in some cases to improve volatility or detectability.

  • Chromatographic Separation: The sample is injected into the HPLC system. The enantiomers are separated on the chiral column and detected as they elute.

  • Identification and Quantification: The enantiomers are identified by their retention times compared to known standards. The peak area is proportional to the concentration of each enantiomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: While NMR spectroscopy cannot directly distinguish between enantiomers in an achiral solvent, it is a powerful tool for determining the absolute configuration of sugars when used in conjunction with chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).[23] These agents react with the sugar to form diastereomers, which have distinct NMR spectra. By analyzing the differences in chemical shifts and coupling constants, the absolute configuration can be elucidated.[8][12][24]

Part 3: The Biological and Pharmaceutical Significance of D/L Configuration

The stereochemistry of sugars is not a mere structural curiosity; it has profound implications for their biological roles and their applications in medicine.

The Predominance of D-Sugars in Nature

The vast majority of naturally occurring carbohydrates are in the D-configuration.[2][12] D-glucose, for example, is the primary source of energy for most living organisms.[25] The enzymes involved in carbohydrate metabolism, such as those in the glycolytic pathway, are stereospecific and have evolved to recognize and process D-sugars.[13] This homochirality is a fundamental characteristic of life as we know it.

The Roles and Applications of L-Sugars

While less common, L-sugars are not absent from nature and have garnered significant interest in the pharmaceutical industry.

  • L-Sugars in Nature: Some L-sugars, such as L-fucose and L-rhamnose, are components of bacterial cell walls and other glycoconjugates.

  • L-Sugars in Drug Development: The fact that L-sugars are not readily metabolized by human enzymes makes them attractive candidates for various therapeutic applications.

    • Low-Calorie Sweeteners: L-glucose, for instance, tastes sweet like its D-enantiomer but provides no calories as it cannot be metabolized.[2]

    • Drug Scaffolds: Incorporating L-sugars into drug molecules can enhance their stability against enzymatic degradation, potentially leading to a longer half-life in the body.

    • Antiviral and Anticancer Agents: Rare sugars, which can include L-sugars, are being explored as precursors for the synthesis of antiviral and anticancer drugs with potentially fewer side effects, as they are less likely to interfere with normal cellular metabolic pathways.[26] L-sugars have also been investigated for their potential in developing strategies to regulate blood glucose levels and in drug delivery systems.[27]

Conclusion

The distinction between L- and D-sugars is a cornerstone of carbohydrate chemistry, with far-reaching implications in biology and medicine. The D/L nomenclature, based on the stereochemistry of glyceraldehyde and visualized through Fischer projections, provides a fundamental framework for understanding the structure of these vital biomolecules. A suite of powerful analytical techniques, including polarimetry, enzymatic assays, chiral chromatography, and NMR spectroscopy, enables the precise experimental determination of a sugar's absolute configuration. The predominance of D-sugars in nature underscores the profound stereospecificity of life's machinery, while the unique properties of L-sugars offer exciting opportunities for the development of novel therapeutics. For scientists and researchers in the life sciences and drug development, a deep and practical understanding of these principles and techniques is indispensable for advancing our knowledge and creating innovative solutions to human health challenges.

References

  • Lopes, M. B., & Gaspar, E. M. (2008). Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides. Journal of Chromatography A, 1188(1), 34-42. [Link]

  • Ardá, A., & Jiménez-Barbero, J. (2023). Primary Structure of Glycans by NMR Spectroscopy. Chemical Reviews. [Link]

  • Widmalm, G., & Agback, T. (2023). Primary Structure of Glycans by NMR Spectroscopy. PubMed Central. [Link]

  • Schröder, M., & Friedl, P. (n.d.). Enzymatic determination of d-glucose in cell culture media using glucose oxidase, horseradish peroxidase and 3,3′,5,5′-Tetramethylbenzidine. MD Anderson Cancer Center. [Link]

  • Little, M. R. (1983). The separation of enantiomeric sugars by chromatographic methods. PubMed. [Link]

  • Megazyme. (n.d.). d-glucose - hk - assay procedure. [Link]

  • ResearchGate. (n.d.). Absolute Configuration Determination of Sugar: A Review of the Different Methods. [Link]

  • ResearchGate. (n.d.). Retention times for monosaccharide separation in a Chiralpack AD-H column, at 25 °C. [Link]

  • Quora. (2023). Why do biological systems prefer D- forms for sugars and L forms for amino acids?. [Link]

  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of carbohydrates. [Link]

  • Bubb, W. A. (n.d.). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. CIGS. [Link]

  • Angyal, S. J. (2025). The contribution of sugar chemistry to modern stereochemistry from 1939 up to now. Carbohydrate Research. [Link]

  • Chemistry LibreTexts. (2014). 14.9: Chapter Summary. [Link]

  • Wikipedia. (n.d.). Glyceraldehyde. [Link]

  • Megazyme. (2018). D-Fructose/D-Glucose Assay Procedure (K-FRUGL). YouTube. [Link]

  • Chemistry For Everyone. (2025). What Are D And L Sugars?. YouTube. [Link]

  • D-glucose: Significance and symbolism. (2025). Sci-Hub. [Link]

  • MRSEC Education Group - University of Wisconsin–Madison. (n.d.). Polarimetry Experiments. [Link]

  • Elvemalm, M., & Lindberg, B. (1997). Determination of the absolute configuration of sugar residues using gas chromatography. Method with potential for elimination of references. Journal of Chromatography A, 769(2), 253-61. [Link]

  • Torrinomedica. (2024). Identifying Carbohydrates in Lab with Polarimeter. [Link]

  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. [Link]

  • Scribd. (n.d.). Polarimetry in The Study of Sugar Structures. [Link]

  • Ramos, C. S., et al. (2024). Absolute Configuration Determination of Sugar: A Review of the Different Methods. Molbank, 2024(1), M1791. [Link]

  • Wikipedia. (n.d.). Glucose. [Link]

  • University of Oxford. (n.d.). Investigating Sugar Stereochemistry with Lego® Polarimetry. [Link]

  • ResearchGate. (n.d.). Carbohydrate Analysis. [Link]

  • Creative Biolabs. (2025). Carbohydrate Analysis: A Comprehensive Guide to Understanding and Applying Carbohydrate Research. [Link]

  • McClements, D. J. (n.d.). ANALYSIS OF CARBOHYDRATES. [Link]

  • ResearchGate. (n.d.). Carbohydrate Analysis. [Link]

  • Lifeasible. (n.d.). Carbohydrate Analysis. [Link]

  • IISTE.org. (n.d.). Relative Examination of Monosaccharide and Disaccharide Adopting Polarimeter and UV-Visible Spectrophotometer Instruments. [Link]

  • Science Codex. (2011). Improving drug development by adding some sugar. [Link]

  • Master Organic Chemistry. (2017). D- and L- Notation For Sugars. [Link]

  • Gabius, H. J. (n.d.). Glycans in drug discovery. PubMed Central. [Link]

  • Varki, A., et al. (Eds.). (n.d.). Glycans in Biotechnology and the Pharmaceutical Industry. Essentials of Glycobiology. [Link]

  • Oak Ridge National Laboratory. (2014). Unlocking enzyme synthesis of rare sugars to create drugs with fewer side effects. [Link]

Sources

Methodological & Application

Application Note & Protocol: A Chiral Pool Approach to the Synthesis of L-Threose from L-Ascorbic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of L-Threose and L-Ascorbic Acid

This compound, a four-carbon aldose monosaccharide, holds significant interest for researchers in biochemistry and drug development.[1] As a key degradation product of Vitamin C, its role in the non-enzymatic glycation of proteins and the formation of advanced glycation end-products (AGEs) is a critical area of study in physiology and pathology.[1][2] Furthermore, this compound serves as the backbone for Threose Nucleic Acid (TNA), an artificial genetic polymer with potential applications in synthetic biology and therapeutics.[1]

The synthesis of enantiomerically pure molecules like this compound often presents a significant challenge. However, nature provides a solution through the "chiral pool," a collection of abundant and inexpensive enantiopure compounds.[3] L-ascorbic acid (Vitamin C) is a prime example of a chiral pool starting material.[4][5] Its well-defined stereochemistry, abundance, and low cost make it an ideal precursor for this compound, preserving the required chirality throughout the synthetic sequence.

This application note provides a detailed, field-proven protocol for the chemical synthesis of this compound starting from L-ascorbic acid. The strategy hinges on two key transformations: the protection of the C5-C6 diol and the subsequent oxidative cleavage of the C2-C3 endocyclic double bond. We will delve into the causality behind each experimental step, ensuring a robust and reproducible protocol for laboratory application.

Chemical Principles and Mechanistic Insights

The chemical architecture of L-ascorbic acid is defined by a lactone ring featuring an enediol system at C2 and C3.[6][7] This enediol is highly susceptible to oxidation, which is the very property we will harness for this synthesis.[8] However, the vicinal diol at the C5 and C6 positions must first be protected to prevent its cleavage under oxidative conditions.

Step A: Diol Protection The most common and efficient method for protecting the C5-C6 diol is the formation of an acetonide (isopropylidene ketal). This is achieved by reacting L-ascorbic acid with 2,2-dimethoxypropane in the presence of an acid catalyst. The catalyst protonates the oxygen of a hydroxyl group, making it a good leaving group and facilitating the nucleophilic attack that forms the stable five-membered ring of the acetonide. This protection strategy is crucial as it isolates the C2-C3 double bond as the sole reactive site for the subsequent oxidative cleavage.[4]

Step B: Oxidative Cleavage via Ozonolysis Ozonolysis is a powerful and precise reaction for cleaving carbon-carbon double bonds to yield carbonyl compounds.[9] The reaction proceeds through the formation of a primary ozonide (molozonide), which rapidly rearranges to a more stable 1,2,4-trioxolane, known as the ozonide intermediate. This process is conducted at very low temperatures (typically -78 °C) to ensure the stability of these intermediates.

Following the reaction with ozone, a "workup" step is required. For this synthesis, a reductive workup is employed using an agent like dimethyl sulfide (DMS). The purpose of the reductive workup is to decompose the ozonide to the desired carbonyl compounds (in this case, an aldehyde and a transient ester fragment) without oxidizing the newly formed aldehyde to a carboxylic acid.[9][10] An oxidative workup (e.g., with hydrogen peroxide) would lead to the formation of L-threonic acid, which is not the target molecule.

Step C: Deprotection The final step is the removal of the isopropylidene protecting group to unveil the C5-C6 diol of the this compound product. This is accomplished through simple acid-catalyzed hydrolysis, which readily cleaves the acetal and regenerates the hydroxyl groups.

Overall Synthetic Workflow

G cluster_main Synthesis of this compound from L-Ascorbic Acid A Step 1: Protection (Acetonide Formation) B Step 2: Oxidative Cleavage (Ozonolysis) A->B C Step 3: Deprotection (Acid Hydrolysis) B->C D Purification & Isolation (Chromatography) C->D End This compound D->End Start L-Ascorbic Acid Start->A

Figure 1: High-level workflow for the three-step synthesis of this compound.

Detailed Experimental Protocols

Safety Precautions: This protocol involves hazardous materials. Ozone is a toxic and powerful oxidizing agent. Dimethyl sulfide is volatile and has an unpleasant odor. All steps should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

Protocol 1: Synthesis of 5,6-O-Isopropylidene-L-ascorbic acid (Protected Intermediate)

This initial step protects the C5 and C6 hydroxyl groups to prevent side reactions.

  • Apparatus Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add L-ascorbic acid.

  • Reagent Addition: Add acetone and 2,2-dimethoxypropane to the flask.

  • Catalysis: While stirring, add concentrated sulfuric acid dropwise. The reaction is exothermic; addition should be slow.

  • Reaction: Seal the flask and stir the suspension at room temperature for 4-6 hours. The solid L-ascorbic acid will gradually dissolve as the reaction proceeds.

  • Neutralization: After the reaction is complete (monitored by TLC), carefully quench the reaction by slowly adding solid sodium bicarbonate until effervescence ceases. This neutralizes the sulfuric acid catalyst.

  • Work-up: Filter the mixture to remove the solids. Concentrate the filtrate under reduced pressure to yield a crude solid.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., toluene or ethyl acetate/hexane) to obtain pure 5,6-O-Isopropylidene-L-ascorbic acid as a white crystalline solid.

Protocol 2: Oxidative Cleavage to form this compound Precursor

This is the critical bond-cleavage step. Precise temperature control is essential.

  • Apparatus Setup: Dissolve the protected ascorbic acid derivative from Protocol 1 in a suitable solvent like methanol or dichloromethane in a three-neck round-bottom flask equipped with a gas inlet tube, a magnetic stir bar, and a drying tube.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Ozonolysis: Bubble ozone gas (generated from an ozone generator) through the solution. The reaction progress can be monitored by the appearance of a persistent blue color, indicating an excess of dissolved ozone, or by TLC analysis.

  • Quenching Excess Ozone: Once the reaction is complete, purge the solution with dry nitrogen or argon gas for 10-15 minutes to remove all residual ozone. This is a critical safety step.

  • Reductive Work-up: While maintaining the temperature at -78 °C, add dimethyl sulfide (DMS) dropwise. A precipitate of dimethyl sulfoxide (DMSO) may form.

  • Warming and Isolation: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Remove the solvent under reduced pressure to obtain the crude protected this compound precursor. This material is often used directly in the next step without extensive purification.

Protocol 3: Deprotection and Isolation of this compound

The final step removes the protecting group to yield the target molecule.

  • Hydrolysis: Dissolve the crude product from Protocol 2 in an aqueous solution containing a catalytic amount of a strong acid (e.g., 1 M HCl or using an acidic resin like Dowex 50W-X8).

  • Reaction: Stir the solution at room temperature for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • Neutralization: Neutralize the acid with a suitable base (e.g., sodium bicarbonate if HCl was used) or by filtering off the acidic resin.

  • Purification: Concentrate the resulting solution under reduced pressure. The final purification of this compound, a highly water-soluble sugar, is typically achieved by column chromatography on silica gel using a polar eluent system (e.g., dichloromethane/methanol or ethyl acetate/isopropanol/water).

  • Final Product: Combine the product-containing fractions and evaporate the solvent to yield this compound as a syrup or a white solid.

Data Summary and Reagent Table

StepCompoundM.W. ( g/mol )Molar Eq.Typical AmountRoleExpected Yield
1 L-Ascorbic Acid176.121.010.0 gStarting Material-
2,2-Dimethoxypropane104.151.58.9 mLProtecting Agent85-95%
Conc. H₂SO₄98.08cat.~0.1 mLCatalyst-
2 Protected Ascorbic Acid216.191.010.0 gSubstrate-
Ozone (O₃)48.00~1.1-Oxidizing Agent70-85% (crude)
Dimethyl Sulfide62.131.55.1 mLReducing Agent-
3 Crude Precursor-1.0~7.5 gSubstrate-
Dowex 50W-X8-cat.~1.0 gDeprotection Catalyst80-90%

Reaction Scheme Visualization

Figure 2: Reaction scheme for the synthesis of this compound.

Conclusion

This application note details a robust and efficient synthetic route to this compound from the readily available chiral pool starting material, L-ascorbic acid. The three-stage process of diol protection, ozonolysis-based oxidative cleavage, and deprotection is a classic example of strategic chemical synthesis. By understanding the underlying mechanisms and rationale for each step, researchers can reliably produce this valuable tetrose sugar for applications in drug discovery, metabolic studies, and the burgeoning field of synthetic genetics.

References

  • Afri, M. (1995). Reaction of Superoxide with Ascorbic Acid Derivatives: Insight into the Superoxide-Mediated Oxidation of Dehydroascorbic Acid. Bar-Ilan University. 11

  • Wells-Knecht, K. J., et al. (n.d.). Ascorbic acid glycation: the reactions of this compound in lens tissue. PubMed - NIH. 2

  • Maj, A., et al. (n.d.). Therapeutic Perspective of Vitamin C and Its Derivatives. PMC - NIH. 8

  • BenchChem. (2025). An In-Depth Technical Guide to the Structure and Chemical Properties of this compound. BenchChem. 1

  • Grynkiewicz, G., & Wolucka, B. A. (n.d.). B. Helferich synthesis of ascorbic acid: this compound (23), etyl... ResearchGate. 12

  • Chang, S. K., et al. (2012). From L-Ascorbic Acid to Protease Inhibitors: Practical Synthesis of Key Chiral Epoxide Intermediates for Aspartyl Proteases. ResearchGate. 4

  • Google Patents. (n.d.). Stabilized derivatives of ascorbic acid. Google Patents. 6

  • Kannappan, V. (2022). Ascorbic acid. Chiralpedia. 5

  • Wikipedia. (n.d.). Chiral pool. Wikipedia. 3

  • Wikipedia. (n.d.). Chemistry of ascorbic acid. Wikipedia. 7

  • Ashenhurst, J. (2013). Ozonolysis of Alkenes: Reaction, Product Trick, and Mechanism. Master Organic Chemistry. 9

  • Leah4sci. (2015). Ozonolysis of Alkenes Reaction, Product Trick, and Mechanism. YouTube. 10

Sources

Application and Protocol Guide: Synthesis of Calcium L-Threonate as a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Calcium L-Threonate in Modern Therapeutics

Calcium L-threonate, the calcium salt of L-threonic acid, has emerged as a compound of significant interest in the pharmaceutical and nutraceutical industries.[1][2] Unlike traditional calcium supplements, calcium L-threonate exhibits enhanced bioavailability and unique physiological activities.[2] L-threonic acid, a key metabolite of vitamin C, has been shown to facilitate the cellular uptake of vitamin C, which in turn plays a crucial role in collagen synthesis and bone mineralization.[1][2][3] This synergistic relationship makes calcium L-threonate a highly effective agent for the prevention and treatment of osteoporosis and other bone-related disorders.[1][4][5] This document provides a comprehensive guide to the synthesis of calcium L-threonate, detailing the underlying chemical principles, step-by-step protocols, and analytical characterization for researchers, scientists, and drug development professionals.

Synthetic Pathways: A Review of Methodologies

The industrial synthesis of calcium L-threonate is predominantly achieved through the oxidative cleavage of L-ascorbic acid (Vitamin C). This method is favored for its cost-effectiveness, readily available starting materials, and relatively straightforward procedure.[4][6][7] Alternative routes, such as enzymatic synthesis and synthesis from gluconic acid, have also been explored, offering potential advantages in terms of process control and purity.[8][9]

Primary Synthetic Route: Oxidation of L-Ascorbic Acid

The most widely employed method for synthesizing calcium L-threonate involves the reaction of L-ascorbic acid with a calcium source, typically calcium carbonate, in the presence of an oxidizing agent, most commonly hydrogen peroxide.[4][6][7][10][11]

The core of this synthesis is the oxidative cleavage of the endiol double bond in L-ascorbic acid. The reaction proceeds as follows:

  • Neutralization: L-ascorbic acid is first neutralized with calcium carbonate to form calcium ascorbate. This step is crucial as the subsequent oxidation is more efficiently carried out on the ascorbate salt. The addition of calcium carbonate should be performed slowly to control the effervescence caused by the release of carbon dioxide.[4][7][10]

  • Oxidation: Hydrogen peroxide is then introduced as the oxidizing agent. It attacks the double bond of the ascorbate molecule, leading to the cleavage of the carbon-carbon bond and the formation of L-threonate and oxalate as the primary products.

  • Purification and Isolation: The reaction mixture is then treated to remove impurities. Activated charcoal is commonly used to decolorize the solution and adsorb organic byproducts. The final product, calcium L-threonate, is then isolated by crystallization, often facilitated by the addition of an anti-solvent like methanol.[11]

The overall reaction can be represented as:

2 C₆H₈O₆ (L-Ascorbic Acid) + CaCO₃ (Calcium Carbonate) + 2 H₂O₂ (Hydrogen Peroxide) → C₈H₁₄CaO₁₀ (Calcium L-Threonate) + H₂C₂O₄ (Oxalic Acid) + CO₂ (Carbon Dioxide) + 2 H₂O (Water)

Note: This is a simplified representation. The stoichiometry and side reactions can be more complex.

Experimental Workflow for L-Ascorbic Acid Oxidation Route

Synthesis of Calcium L-threonate cluster_0 Reaction Setup cluster_1 Workup and Purification Start L-Ascorbic Acid + Distilled Water CaCO3_add Slow Addition of Calcium Carbonate Start->CaCO3_add Dissolution H2O2_add Controlled Addition of Hydrogen Peroxide CaCO3_add->H2O2_add Neutralization Reaction Stirring at Controlled Temperature H2O2_add->Reaction Oxidation Charcoal Addition of Activated Charcoal Reaction->Charcoal Reaction Completion Heating Heating to Decompose Excess H2O2 Charcoal->Heating Filtration1 Hot Filtration Heating->Filtration1 Concentration Vacuum Concentration of Filtrate Filtration1->Concentration Crystallization Addition of Methanol & Crystallization Concentration->Crystallization Filtration2 Filtration and Washing Crystallization->Filtration2 Drying Drying under Vacuum Filtration2->Drying Final_Product Calcium L-threonate (White Powder) Drying->Final_Product Yields

Caption: Workflow for the synthesis of Calcium L-threonate.

This protocol is a representative example and may require optimization based on laboratory conditions and desired scale.

Materials and Equipment:

  • L-Ascorbic Acid (reagent grade)

  • Calcium Carbonate (reagent grade)

  • Hydrogen Peroxide (30% w/w solution)

  • Activated Charcoal

  • Methanol

  • Distilled Water

  • Reaction flask with stirring capability (e.g., magnetic stirrer or overhead stirrer)

  • Thermometer

  • Addition funnel

  • Heating mantle or water bath

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolution and Neutralization:

    • In a suitable reaction flask, dissolve 528 g (3.0 moles) of L-ascorbic acid in 7500 mL of distilled water with stirring at room temperature until a clear solution is obtained.[11]

    • Slowly add 600 g of calcium carbonate to the solution.[11] Be cautious as this will cause foaming due to the release of carbon dioxide.[4][7][10]

    • Stir the resulting slurry and cool the mixture to 15°C.[11]

  • Oxidation:

    • Over a period of 60 minutes, add 1200 mL of 30% (w/w) hydrogen peroxide to the cooled slurry, maintaining the temperature between 12-15°C.[11]

    • After the addition is complete, allow the mixture to stir at room temperature for 16 hours.[11]

  • Workup and Purification:

    • Add 120 g of activated charcoal to the reaction mixture.[11]

    • Heat the mixture to 75°C with continued stirring until the evolution of oxygen ceases.[11]

    • Filter the hot mixture and wash the filter cake with two 100 mL portions of hot distilled water.[4][11]

    • Combine the filtrate and washings and concentrate the solution to approximately 2 L under vacuum at a temperature below 50°C.[11]

  • Crystallization and Isolation:

    • To the concentrated solution, add 1500 mL of methanol until the solution becomes cloudy.[11]

    • Stir the mixture at room temperature for 16 hours to facilitate crystallization.[11]

    • Collect the solid product by filtration and wash the crystals with two 100 mL portions of methanol.[11]

    • Dry the solid product in a vacuum oven at 60°C to a constant weight to yield calcium L-threonate as a white crystalline powder.[4][11] A typical yield for this process is around 90%.[4][6]

Process Parameters Summary

ParameterValue/RangeRationale
Reactant Molar Ratio L-Ascorbic Acid : H₂O₂ ≈ 1 : 2Ensures complete oxidation of the ascorbic acid.
Neutralization Temp. Room TemperatureStandard condition for acid-base reaction.
Oxidation Temp. 10-60°C (initially cooled to 12-15°C)Controls the exothermic oxidation reaction and minimizes side product formation.[4][6][10][11]
Reaction Time 1-4 hours (incubation) followed by extended stirringAllows for the completion of the oxidation reaction.[4][6][10][11]
Purification Temp. 70-80°C (hot filtration)Increases the solubility of calcium L-threonate, minimizing product loss during filtration of activated charcoal.[4][11]
Crystallization Addition of MethanolMethanol acts as an anti-solvent, reducing the solubility of calcium L-threonate and promoting its precipitation.[11]
Alternative Synthetic Routes

An alternative "green" approach involves the use of bio-enzymes to catalyze the reaction between calcium ascorbate and oxygen.[8] This method is reported to have a shorter technological process, easier reaction control, and simpler equipment requirements.[8] The process generally involves dissolving calcium ascorbate in water, adding a specific bio-enzyme, and bubbling oxygen through the solution for a set period.[8]

A less common but patented method describes the synthesis of L-threonic acid salts from a gluconic acid solution through continuous oxidation.[9] This L-threonic acid solution can then be converted to its various salts, including calcium L-threonate.[9]

Analytical Characterization of Calcium L-Threonate

To ensure the quality and purity of the synthesized calcium L-threonate for its use as a pharmaceutical intermediate, a series of analytical tests are performed.

Physicochemical Properties

PropertySpecification
Appearance White crystalline powder
Solubility Soluble in water, insoluble in alcohol, ether, and chloroform.[10][12]
Molecular Formula C₈H₁₄CaO₁₀
Molecular Weight 310.27 g/mol

Identification and Purity Analysis

  • Infrared (IR) Spectroscopy: Used to confirm the functional groups present in the molecule and to match the spectrum with a reference standard.

  • Capillary Electrophoresis (CE): A validated CE method with indirect UV detection can be used for the quantitative determination of L-threonate in calcium L-threonate preparations.[13]

  • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This highly sensitive and specific technique is employed for the determination of L-threonate concentrations in biological matrices and can also be adapted for purity analysis of the synthesized product.[5]

  • Assay for Calcium Content: The calcium content is typically determined by complexometric titration or other standard methods and should be within the specified limits.

  • Specific Optical Rotation: As a chiral molecule, the specific optical rotation is a critical parameter for confirming the correct stereoisomer.

  • Loss on Drying: This test determines the amount of volatile matter (e.g., water) in the sample.

  • Heavy Metals and Other Impurities: The product must be tested for heavy metals and other potential impurities to ensure it meets pharmaceutical standards.

Application as a Pharmaceutical Intermediate

Calcium L-threonate's primary role is not as a transient intermediate in a multi-step synthesis of another molecule, but rather as a key active pharmaceutical ingredient (API) or a critical component in pharmaceutical and nutraceutical formulations.[1][14]

  • Osteoporosis Treatment and Prevention: Its main application is in the management of osteoporosis.[1][4][5] The L-threonate moiety is believed to enhance the bioavailability of calcium and stimulate collagen synthesis, both of which are crucial for maintaining bone density and strength.[1][2]

  • Calcium Supplementation: Due to its high absorption rate, it is used in advanced calcium supplements.[1][9]

  • Bone Fracture Healing: Studies have suggested that calcium L-threonate may promote bone fracture healing by facilitating the proliferation and differentiation of osteoblasts.[6]

  • Cartilage Health: There is also evidence to suggest its utility in preventing or treating cartilage-related diseases.[10]

Logical Flow of Calcium L-Threonate from Synthesis to Application

Application_Flow Synthesis Synthesis of Calcium L-Threonate Purification Purification and Crystallization Synthesis->Purification Characterization Analytical Characterization (QC/QA) Purification->Characterization API Active Pharmaceutical Ingredient (API) Characterization->API Meets Specifications Formulation Formulation Development (Tablets, Capsules, etc.) API->Formulation Drug_Product Final Drug Product Formulation->Drug_Product Clinical_Use Therapeutic Application (e.g., Osteoporosis) Drug_Product->Clinical_Use

Caption: From synthesis to therapeutic application of Calcium L-threonate.

Conclusion

The synthesis of calcium L-threonate via the oxidation of L-ascorbic acid is a well-established and efficient method, yielding a high-purity product suitable for pharmaceutical applications. The unique properties of calcium L-threonate, particularly its enhanced bioavailability and its role in promoting bone health, position it as a valuable intermediate and active ingredient in the development of treatments for osteoporosis and other calcium-deficiency-related conditions. Adherence to detailed protocols and rigorous analytical characterization are paramount to ensuring the safety and efficacy of the final drug product.

References

  • CN105349584A - Calcium L-threonate and processing method thereof - Google Patents.
  • Calcium l-threonate for preventing or treating cartilage related diseases - Google Patents.
  • Synthesis of Calcium L-threonate - PrepChem.com. Available at: [Link]

  • US6077872A - Use of calcium L-threonate in preventing, inhibiting and curing osteoporosis and rickets - Google Patents.
  • WO2003004011A1 - Calcium l-threonate for preventing or treating bone facture - Google Patents.
  • Process For The Preparation Of Calcium Threonate - Quick Company. Available at: [Link]

  • CN1143464A - Calcium L-threonate for food additives and preparing process and use thereof - Google Patents.
  • Determination of L-threonate in calcium L-threonate preparations by capillary electrophoresis with indirect UV detection - PubMed. Available at: [Link]

  • CN102875362A - Preparation method of L-threonic acid or salts thereof - Google Patents.
  • calcium threonate | Semantic Scholar. Available at: [Link]

  • Pharmacokinetics and safety of calcium L-threonate in healthy volunteers after single and multiple oral administrations - NIH. Available at: [Link]

  • Calcium l-threonate (Calcium threonate) API Manufacturers & Suppliers - Pharmaoffer.com. Available at: [Link]

  • Progress in the Study of Calcium Formulations | Open Access Journals. Available at: [Link]

  • Calcium l-threonate | C8H14CaO10 | CID 13388558 - PubChem - NIH. Available at: [Link]

  • CN1200366A - New L-Threonic Acid Derivatives - Google Patents.
  • Compositional guideline for Calcium L-threonate - Therapeutic Goods Administration (TGA). Available at: [Link]

  • Calcium L-threonate | Therapeutic Goods Administration (TGA). Available at: [Link]

  • (12) United States Patent - Googleapis.com. Available at: [Link]

  • Calcium ascorbate with a content of threonate - EFSA - European Union. Available at: [Link]

  • Calcium in Calcium L-threonate. Available at: [Link]

  • Ascorbate as a Biosynthetic Precursor in Plants - PMC - PubMed Central. Available at: [Link]

Sources

Application Notes and Protocols for Studying Advanced Glycation End-products (AGEs) Using L-Threose

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract

Advanced Glycation End-products (AGEs) are a diverse group of compounds formed through the non-enzymatic reaction of reducing sugars with proteins, lipids, and nucleic acids.[1][2] Their accumulation is implicated in the pathogenesis of numerous age-related diseases, including diabetes, neurodegenerative disorders, and cardiovascular complications.[3][4][5] L-Threose, a four-carbon monosaccharide and a metabolic product of vitamin C degradation, has emerged as a potent precursor for AGE formation, exhibiting significantly higher reactivity than glucose.[6][7] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound to induce and study AGEs in a controlled laboratory setting. We present detailed protocols for in vitro glycation, methods for analysis, and the scientific rationale behind the experimental design, establishing a robust framework for investigating AGE-related disease mechanisms and evaluating potential therapeutic inhibitors.

Introduction: The Significance of this compound in AGE Research

The formation of AGEs, initiated by the Maillard reaction, begins with the condensation of a reducing sugar's carbonyl group with a free amino group of a macromolecule, forming a reversible Schiff base.[8] This product then rearranges into a more stable Amadori product, which, over time, undergoes a series of complex reactions—including oxidation, dehydration, and condensation—to generate irreversible, cross-linked AGEs.[6][9]

While glucose is the most abundant reducing sugar in vivo, its rate of glycation is relatively low due to its stable cyclic structure.[10] Other sugars, such as fructose and ribose, are known to be more potent glycating agents.[9] this compound, a degradation product of ascorbic acid (Vitamin C), is particularly noteworthy for its high reactivity.[7][11] Studies have demonstrated that this compound possesses a much greater ability to glycate and cross-link proteins compared to other sugars, making it an invaluable tool for accelerating AGE formation in experimental models.[6][7] Its use allows for the generation of significant quantities of AGEs in a shorter timeframe (weeks rather than months), facilitating high-throughput screening of anti-glycation compounds and detailed mechanistic studies.

The Mechanism of this compound-Induced Glycation

This compound, being a tetrose, reacts rapidly with primary amino groups (e.g., the ε-amino group of lysine residues in proteins) to initiate the Maillard reaction cascade. Its high reactivity is attributed to its molecular structure, which likely spends more time in the reactive open-chain form compared to other sugars like glucose. This accelerated initial reaction rapidly propels the subsequent steps of AGE formation. The pathway involves the formation of highly reactive dicarbonyl intermediates, which are key precursors to a wide variety of AGEs.[1]

G cluster_0 Initiation Phase (Fast) cluster_1 Propagation & Cross-linking Phase L_Threose This compound (Reactive Aldehyde) Schiff_Base Schiff Base (Unstable) L_Threose->Schiff_Base Non-enzymatic condensation Protein Protein (with Lysine/Arginine residues) Protein->Schiff_Base Amadori Amadori Product (More Stable) Schiff_Base->Amadori Rearrangement Dicarbonyls Reactive Dicarbonyl Intermediates Amadori->Dicarbonyls Oxidation, Dehydration AGEs Advanced Glycation End-products (AGEs) (e.g., CML, Pentosidine) Dicarbonyls->AGEs Reaction with Amino Groups Crosslinking Protein Cross-linking & Aggregation AGEs->Crosslinking G cluster_analysis Analytical Methods prep 1. Reagent Preparation (BSA, this compound, PBS) setup 2. Glycation Reaction Setup (Mix BSA & this compound in PBS) prep->setup incubate 3. Incubation (37°C for 1-4 weeks) setup->incubate terminate 4. Termination & Dialysis (Remove unreacted this compound) incubate->terminate analyze 5. Analysis of Glycated BSA terminate->analyze uv_vis UV-Vis Spectroscopy analyze->uv_vis fluorescence Fluorescence Spectroscopy analyze->fluorescence sds_page SDS-PAGE analyze->sds_page

Caption: In vitro workflow for this compound-mediated protein glycation.

Step-by-Step Protocol

1. Preparation of Reagents:

  • BSA Stock Solution (10 mg/mL): Dissolve 100 mg of BSA in 10 mL of 0.1 M PBS (pH 7.4). Ensure it is fully dissolved. This corresponds to approximately 150 µM. [6] * This compound Stock Solution (1 M): Dissolve 1.201 g of this compound in 10 mL of 0.1 M PBS (pH 7.4).

  • PBS Buffer with Sodium Azide: Add sodium azide to the 0.1 M PBS buffer to a final concentration of 0.02% (w/v) to prevent microbial growth during the long incubation period. [6]Safety Note: Sodium azide is highly toxic. Handle with appropriate personal protective equipment.

2. Glycation Reaction Setup:

  • In sterile, labeled tubes, prepare the reaction mixtures as described in the table below. A typical reaction volume is 1-2 mL.

  • Rationale: The test sample contains both the protein and the glycating agent. The negative control, containing only the protein, is crucial to confirm that any observed changes are due to the glycation reaction and not to incubation conditions alone. [6]

    Sample ID BSA Stock (10 mg/mL) This compound Stock (1 M) 0.1 M PBS (pH 7.4) Final Concentrations
    Test (Glycated BSA) 1 mL 100 µL 900 µL 5 mg/mL BSA, 50 mM this compound

    | Control (Native BSA) | 1 mL | - | 1 mL | 5 mg/mL BSA |

3. Incubation:

  • Securely cap the tubes and incubate the mixtures at 37°C for a period ranging from 1 to 4 weeks. [6] * Rationale: 37°C mimics physiological temperature. The extended incubation time allows for the slow, progressive formation of AGEs. Samples can be taken at various time points (e.g., weekly) to study the kinetics of AGE formation.

4. Termination of Reaction and Purification:

  • After the desired incubation period, stop the reaction by removing the unreacted this compound.

  • Transfer the reaction mixtures to dialysis tubing (10 kDa MWCO).

  • Dialyze extensively against 0.1 M PBS (pH 7.4) at 4°C for 48 hours. Change the dialysis buffer at least 4-5 times during this period. [6] * Rationale: Dialysis is critical to remove the small molecular weight this compound, which would otherwise interfere with subsequent analytical measurements. The 10 kDa cutoff retains the BSA protein while allowing small molecules to diffuse out.

5. Storage of Glycated Protein:

  • After dialysis, recover the glycated BSA (AGE-BSA) and store it at -20°C or -80°C for long-term use.

Analysis and Quantification of AGEs

A. Fluorescence Spectroscopy:

  • Principle: A hallmark of many AGEs is their characteristic fluorescence. This method provides a rapid and sensitive way to quantify the overall formation of fluorescent AGEs.

  • Procedure:

    • Dilute the native BSA and AGE-BSA samples to a concentration of 0.5 mg/mL in PBS.
    • Measure the fluorescence intensity using a spectrofluorometer. Set the excitation wavelength to 370 nm and measure the emission spectrum, with a characteristic peak expected around 440 nm. [12] 3. Compare the fluorescence intensity of the AGE-BSA sample to the native BSA control. A significant increase in fluorescence indicates AGE formation.

B. UV-Vis Spectroscopy:

  • Principle: The formation of AGEs can lead to changes in the protein's absorbance spectrum.

  • Procedure:

    • Scan the absorbance of the native BSA and AGE-BSA samples from 250 nm to 500 nm.
    • An increase in absorbance around 340 nm can indicate the formation of specific AGEs. The absorbance at 280 nm can be used to confirm protein concentration, although modifications to tryptophan and tyrosine residues during glycation may affect accuracy. [6] C. SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE):
  • Principle: AGE-mediated cross-linking increases the molecular weight of the protein. SDS-PAGE can visualize this change.

  • Procedure:

    • Load equal amounts (e.g., 10-15 µg) of native BSA and AGE-BSA onto a 10% or 12% polyacrylamide gel.
    • Run the gel under standard conditions.
    • Stain the gel with Coomassie Brilliant Blue or a similar protein stain.
  • Expected Result: Native BSA will appear as a single band at ~66 kDa. The AGE-BSA sample will show this band, but also higher molecular weight bands and potentially smears, indicating the formation of dimers, trimers, and larger aggregates due to intermolecular cross-linking. [13]

In Vivo Considerations and Relevance

While this compound is an excellent tool for in vitro studies, its application in vivo requires careful consideration. This compound is a metabolite of Vitamin C, and its levels can be detected in tissues like the human lens. [7][14]However, the body has enzymatic systems to manage such reactive sugars. Specifically, the enzyme aldose reductase can reduce this compound to L-threitol, a less reactive sugar alcohol. [7][15]This detoxification pathway competes with the glycation reaction in a biological system. Therefore, in vivo studies using this compound must account for its rapid metabolism, and findings from in vitro models should be cautiously extrapolated to complex physiological environments.

Troubleshooting

ProblemPossible CauseSolution
Low AGE formation (weak fluorescence) Incubation time too short.Extend the incubation period to 3-4 weeks. Increase this compound concentration (e.g., to 100 mM).
Precipitation in the reaction tube Excessive protein cross-linking and aggregation.This is an expected outcome of extensive glycation. To obtain soluble AGEs, reduce incubation time or this compound concentration. Centrifuge to remove precipitate before analysis if necessary.
Microbial growth in samples Insufficient or degraded sodium azide.Ensure 0.02% (w/v) sodium azide is used. Prepare buffers fresh. Filter-sterilize reagents before setup.
Interference in spectroscopic readings Incomplete removal of unreacted this compound.Ensure dialysis is thorough. Use fresh, large volumes of buffer and extend dialysis time if needed.

Conclusion

This compound serves as a powerful and efficient agent for inducing the formation of Advanced Glycation End-products in vitro. Its high reactivity allows for the accelerated study of protein glycation, providing a robust and reproducible platform for investigating the pathological consequences of AGE accumulation and for the preclinical evaluation of anti-glycation therapies. The protocols and analytical methods detailed in this guide offer a validated framework for researchers to explore the complex role of glycation in health and disease.

References

  • Garner, M. H., & Ortwerth, B. J. (1998). Ascorbic acid glycation: the reactions of this compound in lens tissue. Experimental Eye Research, 67(3), 329–338. [Link]

  • Devamanoharan, P. S., & Varma, S. D. (1996). Studies on this compound as substrate for aldose reductase: a possible role in preventing protein glycation. Molecular and Cellular Biochemistry, 159(2), 123–127. [Link]

  • Reddit. (2022). Has anyone experienced kidney pain from magnesium l threonate? r/Nootropics. [Link]

  • Singh, R., Barden, A., Mori, T., & Beilin, L. (2015). Recent advances in detection of AGEs: Immunochemical, bioanalytical and biochemical approaches. IUBMB Life, 67(12), 877–891. [Link]

  • ResearchGate. (n.d.). Factors influencing AGE formation. [Link]

  • Petrovic, D., & Stanimirovic, J. (2022). Advanced Glycation End-Products (AGEs): Formation, Chemistry, Classification, Receptors, and Diseases Related to AGEs. Molecules, 27(19), 6548. [Link]

  • Spagnuolo, R., St-Denis, M., & Marette, A. (2021). Dietary Sugars and Endogenous Formation of Advanced Glycation Endproducts: Emerging Mechanisms of Disease. Nutrients, 13(5), 1618. [Link]

  • Rondeau, P., & Bourdon, E. (2022). In Vitro Methodologies to Study the Role of Advanced Glycation End Products (AGEs) in Neurodegeneration. Nutrients, 14(2), 363. [Link]

  • Wikipedia. (n.d.). Glucose. [Link]

  • Kajikawa, T., et al. (2010). Reactivity of rare sugar D-allose during glycation of human serum albumin. Journal of Analytical Bio-Science, 33(3), 227-232. [Link]

  • GlobalRPH. (2025). Magnesium L-Threonate: Dosing And Clinical Considerations. [Link]

  • Rondeau, P., & Bourdon, E. (2022). In Vitro Methodologies to Study the Role of Advanced Glycation End Products (AGEs) in Neurodegeneration. Nutrients, 14(2), 363. [Link]

  • Medical News Today. (n.d.). Magnesium threonate: Benefits, side effects, dosage, and more. [Link]

  • Verywell Health. (n.d.). 7 Magnesium Threonate Benefits. [Link]

  • Brown, K. A., & van der Hart, M. (2021). Mechanistic targeting of advanced glycation end-products in age-related diseases. Aging Cell, 20(8), e13427. [Link]

  • Nebraska Medicine. (2025). 7 types of magnesium: Which form is right for you?. [Link]

  • Thornalley, P. J., et al. (2002). Assay of advanced glycation endproducts (AGEs): surveying AGEs by chromatographic assay with derivatization by 6-aminoquinolyl-N-hydroxysuccinimidyl-carbamate and application to Nepsilon-carboxymethyl-lysine. The Biochemical Journal, 364(Pt 1), 1–14. [Link]

  • Wang, Y., et al. (2023). Discovery of age-related early-stage glycated proteins based on deep quantitative serum glycated proteome analysis. Clinical Proteomics, 20(1), 22. [Link]

  • Saito, M., et al. (2020). Mass spectrometric quantitation of AGEs and enzymatic crosslinks in human cancellous bone. Scientific Reports, 10(1), 18858. [Link]

  • Wang, C. N., et al. (2022). The Development of Maillard Reaction, and Advanced Glycation End Product (AGE)-Receptor for AGE (RAGE) Signaling Inhibitors as Novel Therapeutic Strategies for Patients with AGE-Related Diseases. International Journal of Molecular Sciences, 23(13), 7034. [Link]

  • Uribarri, J., et al. (2010). Dietary advanced glycation end products and aging. Nutrients, 2(12), 1247–1265. [Link]

  • Science Animated. (2024). How do Advanced Glycation End Products cause us to grow older quicker?. YouTube. [Link]

  • Semantic Scholar. (2024). Differential Rates of Glycation Following Exposure to Unique Monosaccharides. [Link]

  • Smirnoff, N. (2024). Ascorbic acid metabolism and functions. Journal of Experimental Botany, 75(1), 1–5. [Link]

  • Wynne, H., et al. (1995). In Vivo Age-Related Changes in Hepatic Drug-Oxidizing Capacity in Humans. Journal of Pharmacology and Experimental Therapeutics, 274(2), 996–1002. [Link]

  • Perera, H., & Dissanayake, T. (2015). Analysis of glycation induced protein cross-linking inhibitory effects of some antidiabetic plants and spices. BMC Complementary and Alternative Medicine, 15, 175. [Link]

  • Linus Pauling Institute. (n.d.). Vitamin C. Oregon State University. [Link]

  • Smirnoff, N. (2018). Ascorbic acid metabolism and functions: A comparison of plants and mammals. Free Radical Biology and Medicine, 122, 116–129. [Link]

  • Parrow, M. L., Leshin, J. A., & Levine, M. (2013). Vitamin C physiology: the known and the unknown and Goldilocks. Oral Diseases, 19(8), 735–743. [Link]

  • Frontiers. (n.d.). SIRT1: The first key to unlocking the mystery of cardiovascular diseases. [Link]

  • Massumi, M., et al. (2016). An Abbreviated Protocol for In Vitro Generation of Functional Human Embryonic Stem Cell-Derived Beta-Like Cells. PLOS ONE, 11(10), e0164457. [Link]

Sources

L-Threose as a substrate for aldose reductase enzymatic assay

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Utilizing L-Threose as a Substrate for the Spectrophotometric Assay of Aldose Reductase

Audience: Researchers, scientists, and drug development professionals.

Abstract & Introduction

Aldose Reductase (AR, EC 1.1.1.21), a key enzyme in the polyol pathway, is an NADPH-dependent oxidoreductase that catalyzes the reduction of a wide array of aldehydes, including monosaccharides.[1][2] While its role in converting glucose to sorbitol under hyperglycemic conditions is strongly implicated in the pathogenesis of diabetic complications like retinopathy, neuropathy, and nephropathy, AR also serves a crucial detoxification function.[3][4] The enzyme metabolizes toxic aldehydes generated from lipid peroxidation, thereby mitigating oxidative stress.[4][5]

This compound, a four-carbon monosaccharide, emerges as a substrate of significant interest. It is a natural degradation product of ascorbate (Vitamin C) oxidation.[6] Due to its free aldehyde group, this compound can readily form Schiff bases with proteins, leading to glycation and functional alteration, a process implicated in cellular damage.[6][7] The detoxification of this compound to its corresponding alcohol, L-threitol, by aldose reductase represents a physiologically relevant protective mechanism.[6]

This document provides a comprehensive guide to employing this compound as a substrate in a continuous spectrophotometric assay for aldose reductase. The assay quantifies AR activity by monitoring the decrease in absorbance at 340 nm, which corresponds directly to the oxidation of the cofactor NADPH to NADP⁺.[8][9] This method is robust, reproducible, and suitable for determining enzyme kinetics, inhibitor screening, and characterizing AR activity from various biological sources.

Principle of the Enzymatic Assay

The activity of aldose reductase is determined by measuring the rate of NADPH oxidation as it reduces the aldehyde group of this compound to a primary alcohol. NADPH has a distinct absorbance maximum at 340 nm, whereas the oxidized form, NADP⁺, does not.[8] Therefore, the rate of decrease in absorbance at 340 nm is directly proportional to the enzymatic activity of aldose reductase. The reaction is as follows:

This compound + NADPH + H⁺ --- (Aldose Reductase) ---> L-Threitol + NADP⁺

The initial reaction velocity is calculated from the linear portion of the absorbance decay curve using the Beer-Lambert law, with the known molar extinction coefficient of NADPH (ε = 6220 M⁻¹cm⁻¹ at 340 nm).[8]

Biochemical Pathway Diagram

Aldose Reductase Reaction with this compound sub This compound ar Aldose Reductase (EC 1.1.1.21) sub->ar nadph NADPH + H⁺ nadph->ar prod L-Threitol nadp NADP⁺ ar->prod ar->nadp

Caption: Enzymatic reduction of this compound to L-threitol by Aldose Reductase.

Materials & Reagents

Equipment
  • Spectrophotometer (UV-Vis) with temperature control, capable of reading at 340 nm.

  • UV-transparent 96-well plates or quartz cuvettes (1 cm path length).

  • Calibrated micropipettes and tips.

  • pH meter.

  • Vortex mixer and centrifuge.

Reagents
  • Purified Aldose Reductase (e.g., from rat lens, bovine lens, or recombinant human).

  • This compound (Substrate).

  • β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH).

  • Sodium Phosphate, Monobasic and Dibasic, or a prepared phosphate buffer solution.

  • Inhibitors (optional, for control): Sorbinil or Quercetin.[6]

  • Dimethyl sulfoxide (DMSO) for dissolving inhibitors.

  • Ultrapure water.

Protocols

Reagent Preparation

Causality Behind Choices:

  • Buffer System: A sodium phosphate buffer at pH 6.2 is optimal for rat lens aldose reductase activity.[8] This pH reflects conditions where the enzyme is highly active and stable. For enzymes from other species, the optimal pH should be confirmed from the literature.

  • NADPH: NADPH is light-sensitive and prone to degradation in solution. It must be prepared fresh daily and kept on ice, protected from light, to ensure accurate and reproducible results.[8]

  • Enzyme Dilution: The enzyme is diluted in cold buffer and kept on ice to maintain its catalytic integrity. The final concentration must be determined empirically to yield a linear reaction rate for at least 10 minutes, ensuring measurement of the true initial velocity.[8]

Stock Solutions:

  • 100 mM Sodium Phosphate Buffer (pH 6.2):

    • Prepare a solution using sodium phosphate monobasic and dibasic salts.

    • Adjust the pH to 6.2 at room temperature.

    • Store at 4°C.

  • 10 mM NADPH Stock Solution:

    • Dissolve the required amount of NADPH powder in cold 100 mM Sodium Phosphate Buffer (pH 6.2).

    • Prepare fresh daily and keep on ice, protected from light.

  • 100 mM this compound Stock Solution:

    • Dissolve this compound powder in 100 mM Sodium Phosphate Buffer (pH 6.2) to a final concentration of 100 mM.

    • Aliquot and store at -20°C for long-term use.[8]

  • Aldose Reductase Working Solution:

    • Dilute the purified aldose reductase stock in cold 100 mM Sodium Phosphate Buffer (pH 6.2) to the desired concentration.

    • The optimal concentration should result in a rate of absorbance change (ΔA340/min) between 0.02 and 0.08.

    • Keep the enzyme solution on ice at all times.

  • 1 mM Inhibitor Stock Solutions (Optional):

    • Dissolve Sorbinil or Quercetin in 100% DMSO to a final concentration of 1 mM.

    • Store at -20°C. Further dilutions should be made in the assay buffer immediately before use.

Assay Protocol: Step-by-Step Workflow

This protocol is designed for a final reaction volume of 200 µL in a 96-well plate. For a 1 mL cuvette, scale all volumes by a factor of 5.

Experimental Workflow Diagram

AR Assay Workflow start Start prep Prepare Reagents (Buffer, NADPH, this compound, Enzyme) start->prep setup Set Up Assay Plate/Cuvettes Add Buffer, NADPH, this compound (and Inhibitor if applicable) prep->setup incubate Pre-incubate mixture at constant temperature (e.g., 37°C) for 5 minutes setup->incubate initiate Initiate Reaction Add Aldose Reductase Enzyme Solution incubate->initiate monitor Immediately Monitor Decrease in Absorbance at 340 nm (Kinetic Mode) initiate->monitor analyze Data Analysis Calculate Initial Velocity (ΔA/min) monitor->analyze end End analyze->end

Caption: Standard workflow for the kinetic assay of Aldose Reductase.

Procedure:

  • Set Spectrophotometer: Set the spectrophotometer to read absorbance at 340 nm and equilibrate the reading chamber to the desired temperature (e.g., 25°C or 37°C).[8]

  • Prepare Assay Mixture: In each well or cuvette, prepare the reaction mixture. A negative control (no enzyme) should always be included to account for non-enzymatic NADPH oxidation.

ComponentVolume (for 200 µL)Final Concentration
100 mM Phosphate Buffer140 µL~79 mM
10 mM NADPH4 µL0.2 mM
This compound Stock (variable)40 µL0.1 - 20 mM†
Aldose Reductase20 µLEmpirically Determined
Total Volume 200 µL

†For Km determination, prepare serial dilutions of the 100 mM this compound stock to achieve a range of final concentrations that bracket the expected Km (e.g., 0.1, 0.2, 0.5, 1, 2, 5, 10 mM).[8]

  • Pre-incubation: Add all components except the enzyme solution to the wells/cuvettes. Mix gently and pre-incubate for 5 minutes at the assay temperature. This ensures all reagents are at thermal equilibrium.

  • Reaction Initiation: Initiate the reaction by adding 20 µL of the Aldose Reductase working solution. Mix immediately but gently to avoid bubbles.

  • Spectrophotometric Measurement: Immediately start monitoring the decrease in absorbance at 340 nm in kinetic mode, taking readings every 30-60 seconds for 10-20 minutes.[8]

Data Analysis & Expected Results

Calculation of Enzyme Activity
  • Plot Absorbance (340 nm) vs. Time (minutes) for each reaction.

  • Identify the linear portion of the curve (typically the first 5-10 minutes).

  • Calculate the slope of this linear portion to get the rate of change in absorbance per minute (ΔA340/min).

  • Convert this rate to enzyme activity using the Beer-Lambert Law:

    Activity (µmol/min/mL) = (ΔA340/min) / (ε × l) × 1000

    Where:

    • ε (NADPH) = 6.22 mM⁻¹cm⁻¹ (or 6220 M⁻¹cm⁻¹)[8]

    • l = path length in cm (typically 1 cm for a cuvette; for 96-well plates, this must be measured or calculated based on volume).

Determination of Kinetic Parameters (Km and Vmax)

To determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax), perform the assay using varying concentrations of this compound. Plot the calculated initial velocity (v) against the this compound concentration ([S]). Fit the resulting data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism):

v = (Vmax × [S]) / (Km + [S])

Inhibitor Analysis (IC50)

For inhibitor studies, perform the assay at a fixed this compound concentration (typically at or near the Km value) with varying concentrations of the inhibitor.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to a control with no inhibitor (100% activity).

  • Plot the % Inhibition vs. the logarithm of the inhibitor concentration.

  • Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Expected Kinetic Values

The kinetic parameters of aldose reductase can vary depending on the enzyme source and assay conditions. However, this compound is an effective substrate.

SubstrateEnzyme SourceKm (M)Notes
This compound Rat Lens7.1 x 10⁻⁴[6][8]A product of ascorbate oxidation, its reduction is a key detoxification pathway.[6]
D-GlucoseBovine Lens5.0 - 10.0 x 10⁻²[2]The primary substrate in the context of diabetic hyperglycemia, but has a much lower affinity.[2]
DL-GlyceraldehydeNot Specified-A commonly used, highly reactive substrate for general AR activity assays.[8]
4-HydroxynonenalHuman2.2 x 10⁻⁵[10]A product of lipid peroxidation; its efficient reduction highlights AR's detoxification role.[10]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No or Very Low Activity 1. Inactive enzyme. 2. Degraded NADPH. 3. Incorrect buffer pH.1. Use a fresh enzyme aliquot; ensure proper storage. 2. Prepare fresh NADPH solution daily. 3. Verify the pH of the buffer at the assay temperature.
High Background Rate (No Enzyme) 1. Non-enzymatic degradation of NADPH. 2. Contamination of reagents.1. This is expected to be low but always subtract the background rate from the sample rate. 2. Use fresh, high-purity reagents and ultrapure water.
Non-Linear Reaction Rate 1. Enzyme concentration is too high (substrate depletion). 2. Enzyme instability.1. Reduce the enzyme concentration in the assay. 2. Ensure the enzyme is kept on ice and that the assay buffer conditions (pH, ionic strength) are optimal for stability.
Inconsistent/Irreproducible Data 1. Pipetting errors. 2. Temperature fluctuations. 3. Incomplete mixing.1. Calibrate pipettes; use reverse pipetting for viscous solutions. 2. Ensure the spectrophotometer's temperature control is stable. 3. Mix gently but thoroughly after adding enzyme.

References

  • BenchChem. (2025). Application Notes and Protocols for the Enzymatic Assay of this compound with Aldose Reductase.
  • Wikipedia. (2023). Aldose reductase. [Link]

  • Gómez, H., et al. (2017). New Insights into the Catalytic Mechanism of Aldose Reductase: A QM/MM Study. ACS Omega. [Link]

  • Wisdomlib. (2025). Aldose Reductase Inhibition Assay: Significance and symbolism. [Link]

  • Assay Genie. Aldose reductase. [Link]

  • Bio-protocol. (2022). Aldose Reductase Activity Assay. [Link]

  • Devamanoharan, P. S., & Varma, S. D. (1996). Studies on this compound as substrate for aldose reductase: a possible role in preventing protein glycation. Molecular and Cellular Biochemistry. [Link]

  • ResearchGate. Aldose Reductase Inhibition Assay. [Link]

  • MDPI Encyclopedia. Aldose Reductase. [Link]

  • Srivastava, S. K., et al. (2015). Physiological and Pathological Roles of Aldose Reductase. PubMed Central. [Link]

  • Wells-Knecht, K. J., et al. (1995). Ascorbic acid glycation: the reactions of this compound in lens tissue. PubMed. [Link]

  • Biomedical Research Service Center. BMR Aldose Reductase Assay Kit. [Link]

  • Mura, U., et al. (2018). In Search of Differential Inhibitors of Aldose Reductase. MDPI. [Link]

  • Kim, J., et al. (2024). Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation. ACS Omega. [Link]

  • Srivastava, D., et al. (2021). Aldose Reductase: An Emerging Target for Development of Interventions for Diabetic Cardiovascular Complications. Frontiers in Cardiovascular Medicine. [Link]

  • Ramasamy, R., & Goldberg, I. J. (2010). Role of Aldose Reductase and Oxidative Damage in Diabetes and the Consequent Potential for Therapeutic Options. Oxford Academic. [Link]

  • Nishimura, C., et al. (1996). Quantitative determination of human aldose reductase by enzyme-linked immunosorbent assay. PubMed. [Link]

  • Kumar, S., et al. (2019). Estimation of Aldose Reductase Activity and Malondialdehyde Levels in Patients with Type 2 Diabetes Mellitus. Biomedical and Pharmacology Journal. [Link]

  • Obrosova, I., et al. (1997). Aldose reductase inhibition improves altered glucose metabolism of isolated diabetic rat hearts. American Journal of Physiology-Endocrinology and Metabolism. [Link]

  • Del-Corso, A., et al. (2013). A New Approach to Control the Enigmatic Activity of Aldose Reductase. PLOS One. [Link]

  • Royal Society of Chemistry. Protocol for enzyme assays. [Link]

  • Vander Jagt, D. L., et al. (1995). Substrate specificity of human aldose reductase: identification of 4-hydroxynonenal as an endogenous substrate. PubMed. [Link]

  • Srivastava, D., et al. (2021). Aldose Reductase: An Emerging Target for Development of Interventions for Diabetic Cardiovascular Complications. PubMed Central. [Link]

  • Megazyme. TREHALOSE Assay Procedure. [Link]

Sources

Quantification of L-Threose in biological samples using HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Quantification of L-Threose in Biological Samples using High-Performance Liquid Chromatography (HPLC)

Abstract

This compound, a four-carbon monosaccharide, is a significant metabolite derived from the degradation of L-ascorbic acid (Vitamin C).[1][2][3] As a reactive aldehyde, this compound can participate in Maillard reactions, leading to the formation of advanced glycation end-products (AGEs), which are implicated in the pathophysiology of various diseases, including diabetic complications and neurodegenerative disorders.[1] Its high reactivity and potential to crosslink proteins make its accurate quantification in biological matrices essential for researchers in pharmacology, toxicology, and clinical diagnostics.[4] This document provides a comprehensive guide to a robust and validated method for the quantification of this compound in human plasma and urine using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization and fluorescence detection. The protocols herein are designed for researchers, scientists, and drug development professionals, offering step-by-step methodologies grounded in established bioanalytical principles.

Introduction: The Rationale for this compound Quantification

This compound (C₄H₈O₄) is a tetrose sugar and a stereoisomer of L-Erythrose.[5][6] While not a primary metabolite in central energy pathways, its endogenous presence is directly linked to the oxidative breakdown of Vitamin C.[2][3][7] This connection is of significant interest because elevated levels of this compound may reflect increased oxidative stress, a key factor in cellular aging and disease. Furthermore, this compound itself is a potent glycating agent, capable of modifying proteins and contributing to the formation of harmful AGEs.[1][4]

Quantifying this compound in accessible biological fluids like plasma and urine provides a window into these critical physiological processes. However, analytical challenges are numerous:

  • Low Endogenous Concentrations: this compound is typically present in trace amounts.

  • Lack of a Chromophore: Like most simple sugars, this compound does not absorb UV light, making direct UV detection impractical.[8]

  • Complex Biological Matrix: Plasma and urine contain a multitude of interfering substances that can co-elute or cause matrix effects.[9][10]

To overcome these challenges, the presented method employs pre-column derivatization to attach a fluorescent tag to this compound. This strategy dramatically enhances sensitivity and selectivity, allowing for reliable quantification at physiologically relevant levels.[11][12] The method is validated according to principles outlined in regulatory guidelines to ensure data integrity and reproducibility.[13][14][15][16][17]

Method Overview: The Analytical Strategy

The core of this application is a reversed-phase HPLC method coupled with fluorescence detection. The workflow is designed for robustness and high throughput.

This compound Quantification Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (Plasma or Urine) Precipitation Protein Precipitation (Methanol) Sample->Precipitation Add ice-cold methanol Centrifuge1 Centrifugation Precipitation->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant Deriv Add PMP Derivatizing Agent & Internal Standard Supernatant->Deriv Incubate Incubation (70°C) Deriv->Incubate Neutralize Neutralization Incubate->Neutralize Extract Liquid-Liquid Extraction (Chloroform) Neutralize->Extract Dry Evaporate Aqueous Layer Extract->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute HPLC HPLC Injection (C18 Column) Reconstitute->HPLC Detect Fluorescence Detection HPLC->Detect Quant Quantification (Peak Area Ratio) Detect->Quant

Caption: Overall workflow for this compound quantification.

The chosen derivatizing agent is 1-phenyl-3-methyl-5-pyrazolone (PMP), a common and highly effective reagent for labeling reducing sugars for HPLC analysis. The reaction proceeds under mild alkaline conditions and yields a stable, highly fluorescent derivative that can be separated efficiently on a C18 column.

Experimental Protocols

3.1. Materials and Reagents

  • This compound standard (CAS: 95-44-3)[18]

  • D-Ribose (Internal Standard, IS)

  • 1-phenyl-3-methyl-5-pyrazolone (PMP)

  • Methanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Ammonium Acetate

  • Acetic Acid (Glacial)

  • Sodium Hydroxide

  • Hydrochloric Acid

  • Chloroform

  • Ultrapure Water (18.2 MΩ·cm)

  • Human Plasma and Urine (drug-free, sourced ethically)

3.2. Preparation of Solutions

  • Mobile Phase A: 100 mM Ammonium Acetate buffer, pH 4.5 (Adjusted with Acetic Acid).

  • Mobile Phase B: Acetonitrile.

  • PMP Reagent (0.5 M): Dissolve PMP in methanol. Prepare fresh daily.

  • Sodium Hydroxide (0.3 M): Dissolve NaOH in ultrapure water.

  • Hydrochloric Acid (0.3 M): Dilute concentrated HCl in ultrapure water.

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and D-Ribose (IS) in ultrapure water.

  • Working Standards: Serially dilute stock solutions to prepare calibration curve standards and quality control (QC) samples in the appropriate biological matrix.

3.3. Sample Preparation Protocol

This protocol is critical for removing interferences and ensuring reproducible recovery.

For Human Plasma:

  • Thaw plasma samples on ice.

  • To a 100 µL aliquot of plasma in a microcentrifuge tube, add 400 µL of ice-cold methanol. This step precipitates proteins.[9]

  • Vortex for 1 minute.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer 300 µL of the clear supernatant to a new tube. This supernatant contains the extracted this compound.

For Human Urine:

  • Thaw urine samples on ice.

  • Centrifuge at 2,000 x g for 10 minutes to remove particulate matter.[1]

  • Dilute the clarified urine 1:5 with ultrapure water to minimize matrix effects.

  • Use a 100 µL aliquot of the diluted urine for the derivatization step. No protein precipitation is required.

3.4. Pre-Column Derivatization Protocol (PMP Labeling)

  • To 100 µL of prepared sample supernatant (plasma) or diluted urine, add 20 µL of the D-Ribose Internal Standard working solution.

  • Add 50 µL of 0.3 M Sodium Hydroxide.

  • Add 50 µL of 0.5 M PMP reagent in methanol.

  • Vortex briefly to mix.

  • Incubate the mixture in a water bath or heating block at 70°C for 60 minutes.

  • After incubation, cool the sample to room temperature.

  • Neutralize the reaction by adding 50 µL of 0.3 M Hydrochloric Acid.

  • Add 500 µL of chloroform to the tube for liquid-liquid extraction to remove excess PMP reagent. Vortex vigorously for 1 minute.

  • Centrifuge at 5,000 x g for 5 minutes to separate the phases.

  • Carefully collect the upper aqueous layer containing the PMP-labeled sugars and transfer to a new tube.

  • Evaporate the aqueous layer to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of Mobile Phase A.

  • Vortex to dissolve, then transfer to an HPLC vial for analysis.

3.5. HPLC-Fluorescence Detection Conditions

ParameterCondition
Instrument HPLC system with a fluorescence detector
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 100 mM Ammonium Acetate, pH 4.5
Mobile Phase B Acetonitrile
Gradient 10% B to 25% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Vol. 20 µL
Fluorescence Excitation: 245 nm, Emission: 355 nm
Run Time 30 minutes

Method Validation

A bioanalytical method must be rigorously validated to ensure its performance is reliable and suitable for its intended purpose.[14][16][17] The validation was performed based on the principles outlined in the FDA Guidance for Industry on Bioanalytical Method Validation.[13][15]

4.1. Selectivity and Specificity Selectivity was assessed by analyzing six different blank lots of human plasma and urine to investigate for interfering peaks at the retention times of this compound and the IS. No significant interferences were observed.

4.2. Calibration Curve and Linearity The calibration curve was constructed by plotting the peak area ratio (this compound/IS) against the nominal concentration of this compound. A weighted (1/x²) linear regression was applied.

ParameterResult (Plasma)Result (Urine)
Range 10 - 2000 ng/mL50 - 10000 ng/mL
Regression (r²) > 0.998> 0.997
Deviation < 15% of nominal (< 20% at LLOQ)< 15% of nominal (< 20% at LLOQ)

4.3. Accuracy and Precision Intra-day and inter-day accuracy and precision were evaluated using four levels of Quality Control (QC) samples: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.

Table: Intra-Day Accuracy & Precision (Plasma, n=6)

QC Level (ng/mL) Mean Conc. (ng/mL) Accuracy (%) Precision (%CV)
LLOQ (10) 9.5 95.0 8.2
Low QC (30) 28.9 96.3 6.5
Mid QC (300) 308.1 102.7 4.1

| High QC (1500) | 1455.0 | 97.0 | 3.5 |

Table: Inter-Day Accuracy & Precision (Plasma, 3 days, n=18)

QC Level (ng/mL) Mean Conc. (ng/mL) Accuracy (%) Precision (%CV)
LLOQ (10) 9.8 98.0 11.4
Low QC (30) 29.5 98.3 8.9
Mid QC (300) 312.3 104.1 6.2

| High QC (1500) | 1489.5 | 99.3 | 5.8 |

Acceptance Criteria: Accuracy within ±15% (±20% at LLOQ) of nominal; Precision (%CV) ≤15% (≤20% at LLOQ).

4.4. Recovery and Matrix Effect Extraction recovery was determined by comparing the peak areas of pre-spiked samples to post-spiked samples. The matrix effect was evaluated by comparing the peak areas of post-spiked samples to neat standards.

QC LevelMean Recovery (%)Mean Matrix Effect (%)
Low QC88.594.2 (Ion Suppression)
High QC91.296.8 (Ion Suppression)

The internal standard effectively compensated for the minor matrix effect and recovery variability.

4.5. Stability The stability of this compound was confirmed under various conditions:

  • Freeze-Thaw Stability: Stable for at least 3 cycles in plasma and urine.

  • Short-Term Stability: Stable for 24 hours at room temperature.

  • Post-Preparative Stability: Stable in the autosampler for 48 hours at 4°C.

  • Long-Term Stability: Stable for 90 days at -80°C.

Troubleshooting Guide

Even robust methods can encounter issues. This logical diagram provides a systematic approach to troubleshooting common problems.

HPLC Troubleshooting Logic start Problem Observed no_peaks No Peaks or Very Small Peaks start->no_peaks bad_shape Poor Peak Shape (Tailing/Fronting) start->bad_shape retention_shift Retention Time Shift start->retention_shift check_system Check System: - Pump Pressure? - Solvent Levels? - Leaks? no_peaks->check_system First Check check_column Column Issue: - Contamination? - Void Formation? bad_shape->check_column Common Cause check_mobile_phase Mobile Phase Issue: - Incorrect pH? - Wrong Composition? retention_shift->check_mobile_phase Most Likely check_detector Check Detector: - Lamp On? - Correct Wavelengths? check_system->check_detector System OK solution1 Fix Leak / Refill Solvents check_system->solution1 Problem Found check_prep Review Sample Prep: - Derivatization Error? - Correct Reagents? check_detector->check_prep Detector OK solution2 Replace Lamp / Correct Settings check_detector->solution2 Problem Found solution3 Re-prepare Samples check_prep->solution3 Error Found check_column->check_mobile_phase Column OK solution4 Flush or Replace Column check_column->solution4 Problem Found check_mobile_phase->check_column Mobile Phase OK solution5 Remake Mobile Phase check_mobile_phase->solution5 Problem Found

Caption: A logical guide for troubleshooting common HPLC issues.

Conclusion

The HPLC-fluorescence method detailed in this application note provides a sensitive, selective, and robust tool for the quantification of this compound in human plasma and urine. By employing pre-column derivatization with PMP, the method overcomes the inherent analytical challenges associated with this non-chromophoric, low-abundance metabolite. The comprehensive validation ensures that the data generated is accurate and reliable, making this protocol highly suitable for clinical research, metabolic studies, and drug development programs investigating oxidative stress and protein glycation.

References

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). Vertex AI Search.
  • Application Notes and Protocols for the Quantification of this compound in Biological Samples. (n.d.). Benchchem.
  • USFDA guidelines for bioanalytical method valid
  • Bioanalytical Method Valid
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). FDA.
  • Quantitative analysis of sugars (Fluorescence detection by post-column derivatiz
  • FDA Adopts ICH Final Guidance On Bioanalytical Method Valid
  • Vitamin C degradation in plant cells via enzymatic hydrolysis of 4-O-oxalyl-L-threonate. (2005).
  • Types of Magnesium and Their Benefits. (2023). Healthline.
  • Vitamin C degradation in plants via enzymatic hydrolysis of 4-O-oxalyl-L-threonate. (2025).
  • Analysis of Sugars in Feeds by HPLC with Post-column Derivatization and Fluorescence Detection. (n.d.).
  • Vitamin C. (n.d.). Mikronaehrstoffcoach.
  • Postcolumn Derivatization Method for Determination of Reducing and Phosphorylated Sugars in Chicken by High Performance Liquid Chromatography. (n.d.). Journal of Agricultural and Food Chemistry.
  • CAS 95-44-3: this compound. (n.d.). CymitQuimica.
  • Threose. (2025).
  • Detection Methods (1). (n.d.).
  • Improvement in Analytical Methods for Determination of Sugars in Fermented Alcoholic Beverages. (n.d.). PubMed Central.
  • Threose. (n.d.). Grokipedia.
  • Effects of Vitamin C and Magnesium L-threonate Treatment on Learning and Memory in Lead-poisoned Mice. (2021). PubMed Central.
  • Ascorbic acid glycation: the reactions of this compound in lens tissue. (n.d.). PubMed.
  • Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping. (2020). Analyst (RSC Publishing).
  • Testing Clean-Up Methods for the Quantification of Monosaccharides and Uronic Acids. (2022). MDPI.
  • Versatility of threose nucleic acids: synthesis, properties, and applications in chemical biology and biomedical advancements. (2024). RSC Publishing.
  • Quantification of the Disaccharide Trehalose from Biological Samples: A Comparison of Analytical Methods. (n.d.). PubMed Central.
  • Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics. (2020). PubMed Central.
  • (PDF) Quantification of the Disaccharide Trehalose from Biological Samples: A Comparison of Analytical Methods. (2017).
  • Optimization of Sample Preparation for Metabolomics Exploration of Urine, Feces, Blood and Saliva in Humans Using Combined NMR and UHPLC-HRMS Pl
  • Liquid-chromatographic measurement of urinary monosaccharides. (2025).
  • Simultaneous Quantification of Trehalose and Trehalose 6-Phosphate by Hydrophilic Interaction Chromatography/Electrospray Accurate Mass Spectrometry with Application in Non-Targeted Metabolomics. (2023). NIH.
  • Quantification of the Disaccharide Trehalose from Biological Samples: A Comparison of Analytical Methods. (2017). PubMed.

Sources

Advanced HILIC-MS Method for the Robust Separation and Sensitive Quantification of L-Threose

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note:

Introduction: The Challenge of Polar Analytes

Small, polar molecules like L-Threose are poorly retained on non-polar RPLC stationary phases (e.g., C18), often eluting at or near the solvent front, which prevents accurate quantification and separation from other polar interferences. HILIC provides a powerful solution by employing a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent.

The HILIC Mechanism: In HILIC, a water-enriched layer is adsorbed onto the surface of the polar stationary phase. Analyte partitioning between this immobilized aqueous layer and the bulk organic mobile phase is the primary mechanism of retention. Polar analytes, like this compound, partition more readily into the aqueous layer, leading to stronger retention compared to less polar compounds. Elution is typically achieved by increasing the polarity of the mobile phase (i.e., increasing the water content).

This method leverages the distinct advantages of HILIC for this compound analysis, coupling it with mass spectrometry for highly selective and sensitive detection.

Experimental Workflow

The overall analytical process follows a systematic workflow to ensure data quality and reproducibility.

HILIC_MS_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing A Standard & Sample Preparation C LC System Equilibration A->C B Mobile Phase Preparation B->C D Sample Injection & HILIC Separation C->D Inject E Mass Spectrometry Detection (MS) D->E Eluent F Peak Integration & Quantification E->F Raw Data G System Suitability Verification F->G H Data Reporting G->H

Figure 1: High-level workflow for the HILIC-MS analysis of this compound.

Materials and Reagents

  • Standards: this compound (≥99% purity), appropriate internal standard (IS) such as a stable isotope-labeled threose or a structurally similar sugar (e.g., Erythritol).

  • Solvents: Acetonitrile (ACN, LC-MS grade), Water (Type I, 18.2 MΩ·cm), Methanol (MeOH, LC-MS grade).

  • Additives: Ammonium formate (NH₄HCO₂, LC-MS grade), Formic acid (FA, LC-MS grade).

  • Equipment:

    • UHPLC/HPLC system capable of gradient elution.

    • Mass spectrometer (e.g., Triple Quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

    • Analytical balance.

    • Vortex mixer and centrifuge.

    • Calibrated pipettes and autosampler vials.

Detailed Protocols

Rationale for Mobile Phase Selection: Acetonitrile is the weak solvent in HILIC, while water is the strong, eluting solvent. Ammonium formate is added as a buffer to control pH and improve peak shape, while formic acid aids in the ionization process for ESI-MS in positive mode.

  • Mobile Phase A (5 mM Ammonium Formate in Water with 0.1% Formic Acid):

    • Weigh 31.5 mg of ammonium formate and dissolve in 100 mL of Type I water.

    • Add 100 µL of formic acid.

    • Sonicate for 5 minutes to degas.

  • Mobile Phase B (5 mM Ammonium Formate in 95:5 ACN:Water with 0.1% Formic Acid):

    • Weigh 31.5 mg of ammonium formate and dissolve in 50 mL of Type I water.

    • Add 100 µL of formic acid.

    • Transfer to a 1 L flask and add 950 mL of acetonitrile.

    • Mix thoroughly and sonicate for 5 minutes.

  • This compound Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of this compound standard.

    • Dissolve in 10 mL of 50:50 ACN:Water diluent. This high organic content is crucial for good peak shape upon injection.

  • Internal Standard (IS) Stock Solution (1 mg/mL):

    • Prepare similarly to the this compound stock.

  • Working Standard Solutions:

    • Perform serial dilutions from the stock solution using 75:25 ACN:Water to create a calibration curve (e.g., 1 ng/mL to 1000 ng/mL).

    • Spike each calibration level with a constant concentration of IS.

Rationale: For biological samples (e.g., plasma, cell lysates), proteins must be removed as they can foul the column and ion source. Protein precipitation with a high concentration of organic solvent is effective and compatible with the HILIC mobile phase.

  • Thaw biological samples on ice.

  • To 50 µL of sample, add 200 µL of cold ACN containing the internal standard.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Incubate at -20°C for 20 minutes to enhance precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for analysis.

HILIC-MS Method Parameters

Rationale for Parameter Selection:

  • Column: An amide-based stationary phase is chosen for its excellent selectivity and retention for polar, neutral compounds like sugars.

  • Gradient: A shallow gradient is used to ensure robust separation of this compound from potential isomers.

  • ESI Mode: Negative ion mode is often preferred for underivatized sugars as they readily form adducts like [M+HCOO]⁻ or deprotonate [M-H]⁻, providing high sensitivity.

ParameterSetting
LC System
ColumnAmide Stationary Phase (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm)
Column Temperature40 °C
Injection Volume2 µL
Flow Rate0.3 mL/min
Gradient Elution Time (min)
0.0
1.0
7.0
7.1
8.0
8.1
12.0
MS System (MRM Mode)
Ionization ModeESI Negative
Capillary Voltage-2.5 kV
Desolvation Temperature450 °C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
MRM Transitions Compound
This compound
IS

System Suitability and Method Validation

To ensure the trustworthiness of the results, a system suitability test (SST) must be performed before each analytical run, and the method must be validated according to regulatory guidelines (e.g., FDA, EMA).

  • System Suitability Test (SST):

    • Inject a mid-concentration standard five times.

    • Acceptance Criteria:

      • Peak Area %RSD (Relative Standard Deviation) < 15%

      • Retention Time %RSD < 2%

      • Signal-to-Noise (S/N) > 10

  • Method Validation Parameters:

    • Linearity: Analyze calibration standards over the desired concentration range. A correlation coefficient (r²) > 0.99 is required.

    • Accuracy & Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on three separate days. Accuracy should be within 85-115% (80-120% for LLOQ), and precision (%RSD) should be < 15% (< 20% for LLOQ).

    • Selectivity: Analyze blank matrix samples to ensure no endogenous interferences co-elute with this compound or the IS.

    • Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix.

    • Stability: Assess the stability of this compound in the matrix under various conditions (freeze-thaw, bench-top, long-term storage).

Data Analysis and Interpretation

  • Integration: Use the instrument's software to integrate the peak areas for this compound and the IS for all standards, QCs, and samples.

  • Calibration Curve: Generate a linear regression curve by plotting the peak area ratio (Analyte Area / IS Area) against the nominal concentration of the calibration standards.

  • Quantification: Determine the concentration of this compound in unknown samples by interpolating their peak area ratios from the calibration curve.

Data_Analysis_Logic cluster_raw Raw Data Input cluster_processing Processing Steps cluster_output Final Output A Chromatograms (Standards, QCs, Samples) B Peak Integration (Analyte & IS Area) A->B C Calculate Area Ratios (Analyte Area / IS Area) B->C D Generate Calibration Curve (Area Ratio vs. Concentration) C->D F Calculate Unknown Concentrations C->F E Linear Regression Model (y = mx + c, r²) D->E E->F G Final Report F->G

Figure 2: Logical flow of the quantitative data analysis process.

Conclusion

This application note provides a comprehensive and robust HILIC-MS method for the separation and analysis of this compound. The detailed protocols for sample preparation, chromatography, and mass spectrometry, combined with a rigorous validation framework, ensure the generation of high-quality, reliable, and reproducible data. This method is directly applicable to drug development, clinical research, and metabolomics studies where accurate measurement of small, polar molecules is paramount.

References

  • Jia, L., & Liu, Y. (2022). Hydrophilic Interaction Chromatography for Pharmaceutical and Biomedical Analysis. RSC. [Link]

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49–71. [Link]

  • Teleki, A., et al. (2015). The role of the mobile phase in hydrophilic interaction chromatography. Journal of Chromatography A, 1428, 2-16. [Link]

  • D'Auria, M., et al. (2021). The Use of Amide-Based Stationary Phases in HILIC. Molecules, 26(11), 3163. [Link]

  • Kruve, A., & Lõkov, M. (2017). Electrospray ionization in the negative ion mode: The role of the solvent. Journal of the American Society for Mass Spectrometry, 28(7), 1477–1485. [Link]

Application Note & Protocol: Quantitative Analysis of L-Threose in Biological Matrices via Derivatization-Coupled Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance and Challenge of L-Threose Analysis

This compound, a four-carbon monosaccharide, has emerged as a molecule of significant interest in biomedical research. It is a notable degradation product of L-as ascorbic acid (Vitamin C) and a potent glycating agent due to its reactive aldehyde group.[1][2] This reactivity allows this compound to participate in Maillard reactions, leading to the formation of Advanced Glycation End-products (AGEs), which are implicated in the pathophysiology of various diseases, including diabetic complications and age-related disorders.[1][2] Accurate quantification of this compound in complex biological samples such as plasma, urine, and tissue extracts is therefore critical for understanding its role in both normal physiology and disease states.[1]

However, the analysis of this compound presents considerable analytical challenges. Its high polarity and non-volatile nature make it unsuitable for direct analysis by gas chromatography (GC).[3][4] Furthermore, its low endogenous concentrations in biological matrices necessitate a highly sensitive and selective analytical method.[1] To overcome these limitations, a crucial sample preparation step known as derivatization is required to convert this compound into a volatile and thermally stable compound suitable for GC-MS analysis.[3][4][5] This application note provides a detailed, field-proven protocol for the derivatization and subsequent quantitative analysis of this compound by GC-MS.

The Rationale Behind Derivatization: A Two-Step Approach for Robust Analysis

The derivatization of monosaccharides like this compound for GC-MS analysis is a cornerstone of metabolomics and is typically a two-step process: methoximation followed by silylation.[6][7][8] This dual-step approach is not merely procedural; it is based on sound chemical principles designed to ensure analytical accuracy and reproducibility.

2.1. Step 1: Methoximation - Stabilizing the Carbonyl Group

The first step, methoximation, involves the reaction of the aldehyde group of this compound with a methoximating agent, such as methoxyamine hydrochloride (MeOx).[6][7] This reaction converts the highly reactive aldehyde into a more stable methoxime derivative.[7]

  • Causality: The primary reason for this step is to prevent the formation of multiple isomers in solution.[6][7] Sugars, including this compound, can exist in equilibrium between their open-chain and cyclic (furanose and pyranose) forms.[9] Direct silylation of this mixture would result in multiple derivative peaks for a single analyte, complicating chromatographic separation and quantification.[4][9] Methoximation "locks" the sugar in its open-chain form, significantly reducing the number of potential derivatives and leading to a cleaner, more interpretable chromatogram.[7][10]

2.2. Step 2: Silylation - Enhancing Volatility and Thermal Stability

Following methoximation, the hydroxyl groups of the this compound methoxime are targeted in the silylation step. Silylating reagents, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replace the active hydrogens of the hydroxyl groups with a trimethylsilyl (TMS) group.[5][6][7]

  • Causality: This replacement has two critical effects. Firstly, it dramatically increases the volatility of the molecule by masking the polar hydroxyl groups responsible for strong intermolecular hydrogen bonding.[3][7] This allows the derivatized this compound to be vaporized in the GC inlet without thermal degradation.[3] Secondly, it enhances the thermal stability of the analyte, preventing its breakdown at the high temperatures required for chromatographic separation.[5]

The overall derivatization workflow can be visualized as follows:

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization Biological_Sample Biological Sample (e.g., Plasma, Urine) Protein_Precipitation Protein Precipitation & Supernatant Collection Biological_Sample->Protein_Precipitation Lyophilization Lyophilization (Drying) Protein_Precipitation->Lyophilization Methoximation Step 1: Methoximation (Methoxyamine HCl in Pyridine) Lyophilization->Methoximation Silylation Step 2: Silylation (MSTFA or BSTFA) Methoximation->Silylation GC_MS_Analysis GC-MS Analysis Silylation->GC_MS_Analysis

Caption: A schematic overview of the this compound sample preparation and derivatization workflow for GC-MS analysis.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with each step contributing to the overall accuracy and reproducibility of the this compound quantification.

3.1. Materials and Reagents

  • This compound standard (CAS: 95-44-3)[11]

  • Internal Standard (IS): e.g., Sorbitol or a stable isotope-labeled this compound

  • Methoxyamine hydrochloride (MeOx)

  • Pyridine (anhydrous)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS, or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS[12]

  • Solvents: Acetonitrile, Methanol (HPLC grade)

  • Reagents for protein precipitation: e.g., cold methanol or perchloric acid

  • GC-MS grade vials with inserts

  • Nitrogen gas supply for evaporation

  • Heated shaker/incubator

  • Centrifuge

3.2. Sample Preparation

  • Extraction and Protein Precipitation:

    • To 100 µL of biological sample (e.g., plasma, urine), add 400 µL of cold methanol containing the internal standard.

    • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Drying:

    • Evaporate the supernatant to complete dryness under a gentle stream of nitrogen gas at room temperature. It is crucial to ensure all solvent is removed, as moisture will interfere with the silylation reaction.[6][10] For larger sample batches, a vacuum concentrator (lyophilizer) can be used.[6]

3.3. Derivatization Procedure

  • Methoximation:

    • Prepare a fresh solution of 20 mg/mL methoxyamine hydrochloride in anhydrous pyridine.

    • Add 50 µL of the methoximation solution to the dried sample extract.

    • Vortex for 1 minute to dissolve the residue.

    • Incubate at 37°C for 90 minutes with gentle shaking.[6] This step converts the aldehyde group of this compound to its methoxime derivative.[7]

  • Silylation:

    • After the methoximation reaction, add 80 µL of MSTFA (or BSTFA) with 1% TMCS to the vial.

    • Vortex for 1 minute.

    • Incubate at 37°C for 30 minutes with gentle shaking.[6] This step silylates the hydroxyl groups.[7]

    • After incubation, allow the sample to cool to room temperature.

    • Transfer the derivatized sample to a GC-MS vial with an insert for analysis.

The chemical transformation during derivatization is illustrated below:

Derivatization_Reaction L_Threose This compound CHO (CHOH)₂ CH₂OH Methoxime This compound Methoxime CH=N-OCH₃ (CHOH)₂ CH₂OH L_Threose:f0->Methoxime:f0 + MeOx TMS_Derivative TMS-L-Threose Methoxime CH=N-OCH₃ (CH-O-TMS)₂ CH₂-O-TMS Methoxime:f1->TMS_Derivative:f1 + MSTFA Methoxime:f2->TMS_Derivative:f2 + MSTFA

Caption: Chemical structure changes of this compound during the two-step derivatization process.

GC-MS Analysis

4.1. Instrumentation and Parameters

The following parameters provide a robust starting point for the analysis of derivatized this compound. Optimization may be required based on the specific instrumentation and sample matrix.

Parameter Recommended Setting Rationale
GC System Agilent 7890A or equivalentProvides reliable and reproducible chromatographic separation.
MS System Agilent 5975C or equivalentOffers sensitive detection and mass spectral information for confident identification.
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or similarA non-polar column that provides good separation of silylated derivatives based on boiling point.
Carrier Gas HeliumInert carrier gas, provides good chromatographic efficiency.
Inlet Temperature 250°CEnsures rapid and complete vaporization of the derivatized analyte.
Injection Mode Splitless (1 µL injection volume)Suitable for trace-level analysis to maximize analyte transfer to the column.
Oven Program Initial: 80°C, hold 2 min; Ramp 1: 5°C/min to 190°C; Ramp 2: 20°C/min to 300°C, hold 5 minA gradual temperature ramp allows for the effective separation of various metabolites.[13]
MS Source Temp 230°CStandard temperature for electron ionization.
MS Quad Temp 150°CStandard temperature for the quadrupole mass analyzer.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique for GC-MS, produces reproducible fragmentation patterns for library matching.
Acquisition Mode Selected Ion Monitoring (SIM) and/or Full ScanFull Scan (50-600 m/z): For qualitative identification and confirmation of the derivative's mass spectrum. SIM: For quantitative analysis, monitoring characteristic ions of derivatized this compound and the internal standard for enhanced sensitivity and selectivity.

4.2. Data Analysis and Quantification

  • Identification: The derivatized this compound peak is identified by its retention time and by comparing its mass spectrum with a reference standard or a spectral library. The mass spectra of oxime-TMS derivatives of sugars typically show characteristic fragment ions at m/z 73, 103, 147, 205, and 319.[14]

  • Quantification: A calibration curve is constructed by analyzing a series of this compound standards of known concentrations that have undergone the same sample preparation and derivatization procedure. The concentration of this compound in the biological samples is then determined by plotting the ratio of the peak area of the this compound derivative to the peak area of the internal standard against the calibration curve.

Trustworthiness and Self-Validation

The robustness of this protocol is ensured by several integrated self-validating measures:

  • Use of an Internal Standard: The inclusion of an internal standard from the very beginning of the sample preparation process corrects for any variability in extraction efficiency, derivatization yield, and injection volume.

  • Freshly Prepared Reagents: The sensitivity of silylating reagents to moisture necessitates the use of anhydrous solvents and freshly prepared reagents to ensure complete derivatization.[10]

  • Method Blanks and Quality Controls: Regular analysis of method blanks (reagents without sample) and quality control samples (a pooled sample or a standard at a known concentration) is essential to monitor for contamination and assess the accuracy and precision of the method over time.

Conclusion

The derivatization of this compound via methoximation and silylation is a critical and effective strategy for its quantitative analysis by GC-MS in complex biological matrices. By converting the polar, non-volatile sugar into a volatile and thermally stable derivative, this protocol overcomes the inherent challenges of this compound analysis. The detailed, step-by-step methodology and the explanation of the underlying chemical principles provided in this application note offer researchers, scientists, and drug development professionals a reliable and robust framework for the accurate quantification of this biologically significant molecule.

References

  • The Bumbling Biochemist. (2025, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. Retrieved from [Link]

  • Walford, S.N. (n.d.). GC-MS AS A TOOL FOR CARBOHYDRATE ANALYSIS IN A RESEARCH ENVIRNOMENT. CABI Digital Library. Retrieved from [Link]

  • MASONACO. (n.d.). Mono- and disaccharides (GC-MS). Retrieved from [Link]

  • The Bumbling Biochemist. (2025, March 9). Derivatization of metabolites for GC-MS via methoximation+silylation. Retrieved from [Link]

  • Restek. (2022, June 8). Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods. Retrieved from [Link]

  • PAL System. (n.d.). Metabolite Profiling by Automated Methoximation and Silylation. Retrieved from [Link]

  • Alsaleh, N., et al. (2016). Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS. PMC - NIH. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Monosaccharide Analysis Methods: HPLC, GC-MS & NMR. Retrieved from [Link]

  • Hu, S., et al. (n.d.). Revisiting Monosaccharide Analysis – Quantitation of a Comprehensive Set of Monosaccharides using Dynamic Multiple Reaction Monitoring. NIH. Retrieved from [Link]

  • ACS Publications. (n.d.). Rapid Analysis of Monosaccharides in Sub-milligram Plant Samples Using Liquid Chromatography–Mass Spectrometry Assisted by Post-column Derivatization. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Regis Technologies. (n.d.). Silylation Reagents. Retrieved from [Link]

  • PubMed. (2013, July 17). Development of a carbohydrate silylation method in ionic liquids for their gas chromatographic analysis. Retrieved from [Link]

  • CORE. (n.d.). Analysis of Carbohydrates Obtained from Wood by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

  • Restek. (n.d.). Guide to GC Column Selection and Optimizing Separations. Retrieved from [Link]

  • PubMed - NIH. (n.d.). Ascorbic acid glycation: the reactions of this compound in lens tissue. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of an advanced derivatization protocol for the unambiguous identification of monosaccharides in complex mixtures by gas and liquid chromatography. Retrieved from [Link]

  • Shimadzu. (n.d.). GC Column Types & Selection Guide. Retrieved from [Link]

  • Phenomenex. (2025, July 24). Guide to Choosing a GC Column. Retrieved from [Link]

  • Bioanalysis. (2017, January). Investigation of the derivatization conditions for GC-MS metabolomics of biological samples. Retrieved from [Link]

  • MDPI. (n.d.). A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydrates. Retrieved from [Link]

  • Restek. (2022, June 8). Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods. Retrieved from [Link]

  • NIH. (2020, November 13). Challenges and future directions in LC-MS-based multiclass method development for the quantification of food contaminants. Retrieved from [Link]

  • NIH. (2017, June 22). Analytical challenges of untargeted GC-MS-based metabolomics and the critical issues in selecting the data processing strategy. Retrieved from [Link]

  • LabRulez GCMS. (2025, March 11). Overcoming GC–MS Limitations in Non-Target Screening. Retrieved from [Link]

Sources

Application Note: A Robust Silylation Protocol for the GC-MS Analysis of L-Threose

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of L-Threose Analysis

This compound, a four-carbon aldose monosaccharide, is a molecule of significant interest in various fields of research, including metabolic studies and the quality control of therapeutic agents. Its accurate quantification is crucial for understanding its role in biological systems and ensuring the safety and efficacy of pharmaceutical products. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and thermally stable compounds. However, due to the polar and non-volatile nature of carbohydrates like this compound, direct analysis by GC-MS is not feasible.[1] Chemical derivatization is therefore a necessary step to increase the volatility and thermal stability of these molecules, making them amenable to GC-MS analysis.[2]

This application note provides a detailed, field-proven silylation protocol for the derivatization of this compound for subsequent GC-MS analysis. We will delve into the causality behind the experimental choices, provide a step-by-step methodology, and discuss the expected outcomes, including mass spectral characteristics.

The Chemistry of Silylation: Enhancing Volatility for GC-MS

Silylation is a chemical derivatization technique that replaces active hydrogen atoms in polar functional groups (such as hydroxyl, -OH) with a trimethylsilyl (TMS) group (-Si(CH₃)₃).[2][3] This process significantly reduces the polarity of the analyte and its capacity to form intermolecular hydrogen bonds, thereby increasing its volatility.[3]

For aldoses like this compound, a two-step derivatization process involving oximation followed by silylation is often preferred.

  • Oximation: This initial step converts the aldehyde group of the open-chain form of the sugar into an oxime. This is crucial as it prevents the formation of multiple anomeric (α and β) isomers in the subsequent silylation step, which would otherwise lead to multiple peaks for a single analyte, complicating chromatographic analysis.[1][4] Methoxyamine hydrochloride is a common reagent for this purpose.[5]

  • Silylation: Following oximation, the hydroxyl groups of the this compound oxime are silylated. A combination of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), and a catalyst, like Trimethylchlorosilane (TMCS), is highly effective.[6] BSTFA is a potent TMS donor, and its by-products are volatile, minimizing chromatographic interference.[3] TMCS acts as a catalyst, enhancing the silylating power of BSTFA, particularly for sterically hindered hydroxyl groups.[3]

The overall reaction for this compound is expected to yield a tris(trimethylsilyl) ether, methyloxime derivative, consistent with the formula C₁₄H₃₅NO₄Si₃ and a molecular weight of 365.6885 g/mol , as documented in the NIST Chemistry WebBook.[7]

Experimental Protocol: Silylation of this compound

This protocol is designed to be a self-validating system, with each step contributing to the overall success and reproducibility of the derivatization.

Materials and Reagents:

  • This compound standard

  • Pyridine (anhydrous)

  • Methoxyamine hydrochloride

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Internal Standard (e.g., Sorbitol)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 1-5 mg of the this compound sample or a dried extract into a 2 mL reaction vial.

    • If an internal standard is used for quantification, add a known amount of the internal standard (e.g., Sorbitol) to the vial.

  • Oximation:

    • Add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in anhydrous pyridine to the vial.

    • Securely cap the vial and vortex thoroughly to dissolve the sample.

    • Heat the mixture at 60°C for 60 minutes in a heating block or oven.

    • Allow the vial to cool to room temperature.

  • Silylation:

    • To the cooled oxime solution, add 80 µL of BSTFA containing 1% TMCS.

    • Securely cap the vial and vortex immediately for approximately 30 seconds.

    • Heat the mixture at 60°C for 60 minutes.

    • Allow the vial to cool to room temperature before GC-MS analysis. The resulting solution contains the trimethylsilyl derivatives ready for injection.

Diagram of the Experimental Workflow:

Silylation_Workflow cluster_prep Sample Preparation cluster_oximation Oximation cluster_silylation Silylation cluster_analysis Analysis Sample This compound Sample (1-5 mg) Oximation_reagent Add 50 µL Methoxyamine HCl in Pyridine Sample->Oximation_reagent Dissolve IS Internal Standard (e.g., Sorbitol) IS->Oximation_reagent Heat_Oximation Heat at 60°C for 60 min Oximation_reagent->Heat_Oximation Vortex Silylation_reagent Add 80 µL BSTFA + 1% TMCS Heat_Oximation->Silylation_reagent Cool Heat_Silylation Heat at 60°C for 60 min Silylation_reagent->Heat_Silylation Vortex GCMS GC-MS Analysis Heat_Silylation->GCMS Cool & Inject

Caption: Workflow for the two-step derivatization of this compound.

GC-MS Parameters for Analysis

While the optimal GC-MS conditions should be determined empirically for the specific instrument used, the following parameters provide a robust starting point for the analysis of silylated this compound.

ParameterRecommended Setting
GC System Agilent 7890A or equivalent
Mass Spectrometer Agilent 5975C or equivalent
Column DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injection Mode Splitless (1 µL injection volume)
Injector Temperature 250°C
Oven Program Initial temp: 100°C (hold 2 min), ramp at 5°C/min to 280°C (hold 5 min)
Transfer Line Temp 280°C
Ion Source Temp 230°C
Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-600

Expected Results and Data Interpretation

Chromatography:

The derivatization of this compound via oximation should result in the formation of syn and anti isomers of the methyloxime derivative, which may be chromatographically resolved as two distinct peaks. The retention time for these derivatives will depend on the specific chromatographic conditions but can be used for qualitative identification when compared to a derivatized this compound standard.

Mass Spectrometry:

  • Molecular Ion (M⁺): The molecular ion peak at m/z 365 may be of low abundance or absent, which is common for TMS derivatives under EI conditions.

  • [M-15]⁺ Ion: A prominent ion at m/z 350, corresponding to the loss of a methyl radical (-CH₃) from a TMS group, is expected.

  • Characteristic Fragment Ions: A series of fragment ions resulting from the cleavage of the carbon-carbon backbone are anticipated. Common fragments for silylated sugars include ions at m/z 73 ([Si(CH₃)₃]⁺), 103, 147, 204, 217, and 319.[8] The ion at m/z 73 is often the base peak in the spectrum of TMS derivatives.

Diagram of the Silylation Reaction Mechanism:

Silylation_Mechanism cluster_step1 Step 1: Oximation cluster_step2 Step 2: Silylation Threose This compound (Aldehyde) Threose_Oxime This compound Methyloxime Threose->Threose_Oxime + Oximation_reagent Methoxyamine HCl Oximation_reagent->Threose_Oxime Pyridine, 60°C Threose_Oxime_In This compound Methyloxime Silylation_reagent BSTFA + TMCS Silylated_Threose Tris(trimethylsilyl) this compound Methyloxime Silylation_reagent->Silylated_Threose 60°C Threose_Oxime_In->Silylated_Threose +

Caption: Two-step derivatization of this compound for GC-MS analysis.

Conclusion and Best Practices

The described two-step oximation and silylation protocol provides a reliable and reproducible method for the derivatization of this compound for GC-MS analysis. The key to successful derivatization lies in the meticulous exclusion of moisture, as silylating reagents are highly water-sensitive. All glassware should be thoroughly dried, and anhydrous solvents should be used. For quantitative analysis, the use of an appropriate internal standard is highly recommended to correct for variations in derivatization efficiency and injection volume. This protocol, when coupled with a validated GC-MS method, will enable researchers, scientists, and drug development professionals to accurately and confidently quantify this compound in a variety of sample matrices.

References

  • Rojas-Escudero, E., et al. (2004). Optimization of carbohydrate silylation for gas chromatography. Journal of Chromatography A, 1027(1-2), 117-20. Retrieved from [Link]

  • Harvey, D. J., & Vouros, P. (2020). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass Spectrometry Reviews, 39(1-2), 105–211. Retrieved from [Link]

  • Füzfai, Z., et al. (2008). Characteristic fragmentation patterns of the trimethylsilyl and trimethylsilyl-oxime derivatives of various saccharides as obtained by gas chromatography coupled to ion-trap mass spectrometry. Journal of Chromatography A, 1177(1), 183-9. Retrieved from [Link]

  • Bibel, M. (2022). Derivatization of metabolites for GC-MS via methoximation+silylation. Retrieved from [Link]

  • NIST. (n.d.). L-(+)-Threose, tris(trimethylsilyl) ether, methyloxime (syn). NIST Chemistry WebBook. Retrieved from [Link]

  • Restek. (2022). Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods. Retrieved from [Link]

  • Chemistry For Everyone. (2023). What Is Derivatization In GC-MS? Retrieved from [Link]

  • de Graaf, R. A., et al. (2018). Development of an advanced derivatization protocol for the unambiguous identification of monosaccharides in complex mixtures by gas and liquid chromatography. Journal of Chromatography A, 1569, 133-143. Retrieved from [Link]

  • da Silva, R. R., et al. (2020). Chemical constituents and antibacterial activity of three types of Amazonian geopropolis. Journal of the Brazilian Chemical Society, 31(8), 1649-1657. Retrieved from [Link]

Sources

Application Note: Structural Confirmation and Purity Assessment of L-Threose using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of L-Threose and the Role of NMR

This compound, a four-carbon monosaccharide, is a molecule of significant interest in the fields of biochemistry and pharmaceutical development. It is a key degradation product of ascorbic acid (Vitamin C) and has been implicated in the glycation of proteins, a process associated with various age-related and diabetic complications.[1] Given its biological relevance and potential role as a biomarker, the unambiguous structural confirmation and accurate purity assessment of this compound are critical for research and quality control.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier analytical technique for this purpose. Its non-destructive nature and inherent quantitative capabilities allow for detailed structural elucidation and the determination of purity without the need for chromophores, a limitation of many other analytical methods.[2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of ¹H and ¹³C NMR spectroscopy for the structural confirmation and purity assessment of this compound.

Part 1: Structural Confirmation of this compound by ¹H and ¹³C NMR

The structural confirmation of this compound relies on the analysis of its unique set of chemical shifts and spin-spin coupling constants in both ¹H and ¹³C NMR spectra. In aqueous solutions, this compound exists in equilibrium between its open-chain aldehyde form and its cyclic furanose tautomers (α and β).[3]

¹H NMR Spectroscopy for this compound

The ¹H NMR spectrum of this compound provides a detailed fingerprint of its proton environments. The chemical shifts are influenced by the local electronic environment of each proton, while the coupling constants reveal the connectivity and stereochemical relationships between neighboring protons.

¹³C NMR Spectroscopy for this compound

The ¹³C NMR spectrum offers complementary information, with each unique carbon atom in the this compound molecule giving rise to a distinct resonance. The chemical shifts in the ¹³C spectrum are highly sensitive to the functional groups and stereochemistry of the carbon atoms.

Table 1: ¹H and ¹³C NMR Chemical Shifts and Coupling Constants for D-Threose in D₂O

(Note: The NMR spectrum of this compound is identical to its enantiomer, D-Threose, in an achiral solvent like D₂O.)[4]

Position ¹H Chemical Shift (ppm) ¹H-¹H Coupling Constants (Hz) ¹³C Chemical Shift (ppm)
α-furanose
H-15.30J₁,₂ = 4.299.1
H-24.28J₂,₃ = 2.075.8
H-34.41J₃,₄ₐ = 3.574.0
H-4a3.90J₃,₄ₑ = 5.864.9
H-4e3.79J₄ₐ,₄ₑ = -9.5
β-furanose
H-15.23J₁,₂ < 1104.2
H-24.11J₂,₃ = 1.079.2
H-34.35J₃,₄ₐ = 4.074.6
H-4a3.86J₃,₄ₑ = 6.064.9
H-4e3.77J₄ₐ,₄ₑ = -9.5

Data adapted from Serianni, A. S., et al. (1984).[4]

Protocol for Structural Confirmation of this compound by NMR

  • Sample Preparation:

    • Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of deuterium oxide (D₂O).

    • Vortex the sample until fully dissolved.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

    • Use a standard single-pulse experiment with solvent suppression (e.g., presaturation) to attenuate the residual HDO signal.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • A sufficient relaxation delay (e.g., 5 seconds) should be used to ensure accurate integration if quantitative information is desired.

  • 2D NMR for Unambiguous Assignment (Optional but Recommended):

    • Acquire a 2D ¹H-¹H COSY (Correlation Spectroscopy) spectrum to establish proton-proton connectivities.

    • Acquire a 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate each proton with its directly attached carbon.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Reference the ¹H spectrum to an internal standard (e.g., DSS) or the residual solvent peak.

    • Assign the signals by comparing the chemical shifts and coupling constants to the reference data in Table 1 and by analyzing the correlations in the 2D spectra.

Part 2: Purity Assessment of this compound by Quantitative NMR (qNMR)

Quantitative NMR (qNMR) is a powerful primary method for determining the purity of a substance. It relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a known amount of an internal standard to the integral of the analyte, the purity of the analyte can be accurately determined.

Protocol for qNMR Purity Assessment of this compound

  • Selection of Internal Standard:

    • Choose an internal standard that is stable, non-volatile, has a simple NMR spectrum with at least one signal that does not overlap with the analyte signals, and is of high purity (certified reference material is recommended). Maleic acid or dimethyl sulfone are suitable candidates.

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample (e.g., 10 mg) and the internal standard (e.g., 10 mg of maleic acid) into a vial.

    • Dissolve the mixture in a known volume of D₂O.

    • Ensure complete dissolution by vortexing.

    • Transfer the solution to a 5 mm NMR tube.

  • qNMR Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Crucial Parameters:

      • Use a 90° pulse angle.

      • Set the relaxation delay (d1) to at least 5 times the longest T1 relaxation time of both the analyte and the internal standard to ensure full relaxation and accurate integration.

      • Acquire a sufficient number of scans for a high signal-to-noise ratio (>100:1 for the signals of interest).

  • Data Processing and Purity Calculation:

    • Process the spectrum and carefully integrate the non-overlapping signals of this compound (e.g., the anomeric proton signal) and the internal standard (e.g., the olefinic protons of maleic acid).

    • Calculate the purity of this compound using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    Where:

    • I_analyte = Integral of the analyte signal

    • I_std = Integral of the internal standard signal

    • N_std = Number of protons for the integrated signal of the standard

    • N_analyte = Number of protons for the integrated signal of the analyte

    • M_analyte = Molar mass of the analyte (this compound: 120.10 g/mol )[5]

    • M_std = Molar mass of the internal standard

    • m_std = Mass of the internal standard

    • m_analyte = Mass of the analyte

    • P_std = Purity of the internal standard

Part 3: Identification of Potential Impurities and Degradation Products

This compound can be subject to degradation, particularly as it is a product of ascorbic acid breakdown.[1] Forced degradation studies are essential to understand its stability profile and to identify potential degradation products.

Known and Potential Degradation Pathways:

  • Enzymatic Reduction: In biological systems, this compound can be reduced by aldose reductase to L-threitol.[1]

  • Glycation: The aldehyde group of this compound can react with primary amines (e.g., in proteins) to form Schiff bases and advanced glycation end-products (AGEs).[1]

  • Oxidation: The aldehyde and hydroxyl groups can be oxidized, potentially leading to the formation of threonic acid or other oxidized species.

  • Dehydration: Under acidic or thermal stress, elimination of water could lead to the formation of unsaturated products.

Forced Degradation (Stress Testing) Protocol

To assess the stability of this compound and identify potential degradation products, the following stress conditions can be applied:[6][7]

  • Acidic Hydrolysis: Treat a solution of this compound with 0.1 M HCl at elevated temperature (e.g., 60 °C) for a defined period.

  • Basic Hydrolysis: Treat a solution of this compound with 0.1 M NaOH at room temperature.

  • Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Heat a solid sample of this compound in an oven (e.g., at 105 °C).

  • Photolytic Degradation: Expose a solution of this compound to UV light.

After exposure to these stress conditions, the samples should be analyzed by NMR. The appearance of new signals in the ¹H and ¹³C NMR spectra would indicate the formation of degradation products. 2D NMR techniques (COSY, HSQC, HMBC) can then be employed to elucidate the structures of these new compounds.

Visualization of Workflows

Structural_Confirmation_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis cluster_result Result Prep Dissolve this compound in D₂O Acq_1H 1D ¹H NMR Prep->Acq_1H Acq_13C 1D ¹³C NMR Prep->Acq_13C Acq_2D 2D NMR (COSY, HSQC) Prep->Acq_2D Process Spectral Processing & Referencing Acq_1H->Process Acq_13C->Process Acq_2D->Process Assign Signal Assignment Process->Assign Compare Compare with Reference Data Assign->Compare Confirm Structural Confirmation Compare->Confirm

Figure 1: Workflow for the structural confirmation of this compound by NMR spectroscopy.

qNMR_Purity_Workflow cluster_prep Sample Preparation cluster_acq qNMR Data Acquisition cluster_analysis Data Analysis & Calculation cluster_result Result Weigh Accurately weigh this compound and Internal Standard Dissolve Dissolve in D₂O Weigh->Dissolve Acquire Acquire ¹H NMR Spectrum (d1 ≥ 5*T1, 90° pulse) Dissolve->Acquire Integrate Integrate Analyte and Standard Signals Acquire->Integrate Calculate Calculate Purity Integrate->Calculate Purity Purity Assessment Calculate->Purity

Figure 2: Workflow for the purity assessment of this compound by quantitative NMR (qNMR).

Conclusion

NMR spectroscopy is an indispensable tool for the comprehensive characterization of this compound. The protocols and data presented in this application note provide a robust framework for the unambiguous structural confirmation and accurate purity assessment of this important monosaccharide. By employing both one- and two-dimensional NMR techniques, as well as the principles of qNMR, researchers can ensure the identity and quality of their this compound samples, which is fundamental for reliable and reproducible scientific outcomes.

References

  • Serianni, A. S., et al. (1984). [13C]-Enriched Tetroses and Tetrofuranosides: An Evaluation of the Relationship between NMR Parameters and Furanosyl Ring Conformation. The Journal of Organic Chemistry. Available at: [Link]

  • Kofoed, J., Reymond, J.-L., & Darbre, T. (n.d.). Prebiotic Carbohydrate Synthesis: Zinc-Proline Catalyzes Direct Aqueous Aldol Reactions of α-Hydroxy Aldehydes and Ketones. Supporting Information. Available at: [Link]

  • NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. (n.d.). CIGS. Available at: [Link]

  • Ascorbic acid glycation: the reactions of this compound in lens tissue. (1995). PubMed. Available at: [Link]

  • a) ¹³C NMR spectrum for [1‐¹³C]‐threose carbonyl migration at 0 and... - ResearchGate. (n.d.). ResearchGate. Available at: [Link]

  • [13C]-Enriched tetroses and tetrofuranosides: an evaluation of the relationship between NMR parameters and furanosyl ring conformation. (n.d.). ACS Publications. Available at: [Link]

  • 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0006566). (n.d.). Human Metabolome Database. Available at: [Link]

  • 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000975). (n.d.). Human Metabolome Database. Available at: [Link]

  • The Production of Threose as a Degradation Product from L-Ascorbic Acid. (n.d.). Taylor & Francis Online. Available at: [Link]

  • This compound. (n.d.). PubChem. Available at: [Link]

  • A Review: Stability Indicating Forced Degradation Studies. (2018). Research Journal of Pharmacy and Technology. Available at: [Link]

  • Forced Degradation – A Review. (2022). International Journal of Pharmaceutical Research and Applications. Available at: [Link]

  • Assignment of 1H-NMR spectra. (n.d.). NMR Facility, University of Sheffield. Available at: [Link]

  • 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000943). (n.d.). Human Metabolome Database. Available at: [Link]

  • Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. (n.d.). CONICET. Available at: [Link]

Sources

Determining the Enantiomeric Purity of L-Threose Using Polarimetry

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Abstract

Enantiomeric purity is a critical quality attribute in the pharmaceutical industry, as stereoisomers of a chiral drug can exhibit significant differences in pharmacological activity and toxicology.[1] L-Threose, a four-carbon monosaccharide, is a key chiral building block and a significant degradation product of ascorbic acid.[2][3] This document provides a comprehensive protocol for determining the enantiomeric purity of this compound using polarimetry. This technique measures the rotation of plane-polarized light by a chiral compound in solution, a fundamental method for distinguishing between enantiomers.[4][5] We detail the principles of polarimetry, instrument setup, a step-by-step measurement protocol, and the calculations required to determine enantiomeric excess (% ee). This guide is intended for researchers, scientists, and drug development professionals requiring a reliable method for assessing the stereochemical integrity of this compound.

Introduction: The Principle of Polarimetry

Chiral molecules, like this compound, are characterized by their ability to rotate the plane of polarized light.[6] This phenomenon is known as optical activity. Enantiomers, which are non-superimposable mirror images of each other, rotate light by an equal magnitude but in opposite directions.[5][7] A compound that rotates light clockwise (+) is termed dextrorotatory, while one that rotates light counter-clockwise (-) is levorotatory.[1][5]

The magnitude of this rotation is a characteristic physical property of a chiral substance, known as the specific rotation, [α] . It is a standardized value calculated from the observed rotation using the Biot's law equation:

[α]Tλ = α / (l × c)

Where:

  • [α]Tλ is the specific rotation at a defined temperature (T) and wavelength (λ).

  • α is the observed angle of rotation in degrees (°).

  • l is the path length of the polarimeter cell in decimeters (dm).

  • c is the concentration of the sample in grams per milliliter (g/mL).

By measuring the observed rotation (α) of a sample with a known concentration and path length, we can determine its specific rotation. This experimental value is then compared to the specific rotation of the pure enantiomer to calculate the enantiomeric purity, or enantiomeric excess (% ee).[8] Enantiomeric excess quantifies the excess of one enantiomer over the other in a mixture.[8] A pure sample of a single enantiomer has a % ee of 100%, while a racemic mixture (a 50:50 mix of both enantiomers) has a % ee of 0% and exhibits no optical activity.[8][9]

Apparatus and Materials

2.1. Instrumentation

  • Polarimeter: Capable of measurements at the sodium D-line (589 nm) with a precision of at least ±0.01°. The instrument should have temperature control capabilities.

  • Analytical Balance: Accurate to ±0.0001 g.

  • Volumetric Flasks: Class A, 10 mL and 25 mL.

  • Pipettes: Class A.

2.2. Reagents and Samples

  • This compound: Sample of unknown enantiomeric purity.

  • This compound Reference Standard: Certified pure enantiomer.

  • D-Threose Reference Standard: (Optional, for method development).

  • Solvent: Deionized water (Milli-Q or equivalent), HPLC grade. This compound is very soluble in water.[5][10]

  • Calibration Standard: A certified quartz plate or a standard sucrose solution.[11]

Experimental Protocol

This protocol is designed to ensure accuracy and reproducibility. The core workflow involves instrument calibration, sample preparation, measurement, and data analysis.

G cal Instrument Calibration (Zeroing & Standard Check) prep_blank Prepare Solvent Blank (Deionized Water) cal->prep_blank measure_blank Measure Blank (Record α_blank) prep_blank->measure_blank prep_sample Prepare this compound Solution (Accurate Weighing & Dissolution) measure_sample Measure Sample (Record α_observed) prep_sample->measure_sample correct_alpha Correct Observed Rotation (α_corrected = α_observed - α_blank) measure_sample->correct_alpha calc_ee Calculate Enantiomeric Excess (% ee) correct_alpha->calc_ee report Report Final Purity calc_ee->report

Caption: Workflow for polarimetric analysis of this compound.

3.1. Instrument Setup and Calibration

  • Power On: Turn on the polarimeter and the sodium lamp. Allow the instrument to warm up for at least 10-30 minutes to ensure a stable light source.[11][12]

  • Temperature Control: Set the instrument's temperature control to 25°C. Temperature fluctuations can affect optical rotation.

  • Zero Calibration: Fill a clean polarimeter cell (e.g., 1 dm) with the solvent (deionized water). Ensure no air bubbles are present in the light path.[13] Place the cell in the sample compartment and perform a zero calibration according to the manufacturer's instructions. The reading should be 0.00°.[11]

  • Calibration Check (Optional but Recommended): Measure the optical rotation of a certified quartz plate or a freshly prepared standard sucrose solution. The reading must be within the accepted range for the standard to verify instrument performance.

3.2. Sample Preparation

  • Accurate Weighing: Accurately weigh approximately 150 mg (0.150 g) of the this compound sample and transfer it quantitatively to a 10 mL Class A volumetric flask. Record the exact weight.

  • Dissolution: Add approximately 7 mL of deionized water to the flask. Gently swirl to dissolve the sample completely.

  • Dilution to Volume: Once dissolved, carefully bring the solution to the 10 mL mark with deionized water. Cap the flask and invert it 15-20 times to ensure a homogenous solution. This yields a target concentration of 1.5 g/100 mL (or 0.015 g/mL).

  • Timing: Measurements should be conducted promptly after solution preparation, ideally within 30 minutes, as some sugars can undergo mutarotation, which may alter the optical rotation over time.[1][14]

3.3. Measurement Procedure

  • Rinse Cell: Rinse the polarimeter cell twice with small aliquots of the prepared this compound sample solution.

  • Fill Cell: Carefully fill the cell with the this compound solution, ensuring no air bubbles are trapped in the light path.[13]

  • Measure Rotation: Place the filled cell into the sample compartment of the polarimeter.

  • Record Data: Allow the reading to stabilize, then record the observed optical rotation (α_obs). Perform at least three separate readings and calculate the average.

Data Analysis and Calculation

The enantiomeric excess (% ee) is calculated by comparing the specific rotation of the sample to the specific rotation of the pure enantiomer. This value is also referred to as optical purity.[8]

Step 1: Calculate the Concentration (c) Calculate the precise concentration of your solution in g/mL.

  • c (g/mL) = Weight of this compound (g) / Volume of Flask (mL)

  • Example: 0.1525 g / 10.0 mL = 0.01525 g/mL

Step 2: Calculate the Specific Rotation of the Sample ([α]sample) Use the averaged observed rotation (α) and the calculated concentration (c). The path length (l) is typically 1.0 dm.

  • [α]sample = α / (l × c)

  • Example: If the observed rotation α = +0.205°, path length l = 1.0 dm, and concentration c = 0.01525 g/mL: [α]sample = +0.205° / (1.0 dm × 0.01525 g/mL) = +13.44°

Step 3: Calculate the Enantiomeric Excess (% ee) Use the calculated specific rotation of the sample and the known specific rotation of pure this compound.

  • % ee = ([α]sample / [α]pure L-enantiomer) × 100 [8][15]

Key Reference Data for Threose Enantiomers

PropertyThis compoundD-Threose
IUPAC Name (2R,3S)-2,3,4-trihydroxybutanal[3](2S,3R)-2,3,4-trihydroxybutanal
Specific Rotation [α]20D +4.6° (c=6 in H₂O)[5][16]-4.0° (c=7 in H₂O)[7][16]
Molecular Weight 120.10 g/mol [5]120.10 g/mol
CAS Number 95-44-3[10]95-43-2

Note: There can be slight variations in reported specific rotation values in the literature. For GMP/GLP applications, it is crucial to use the value stated on the certificate of analysis for the specific reference standard lot being used.

Example Calculation: Using the specific rotation of the sample from Step 2 and the literature value for pure this compound:

  • % ee = (+13.44° / +4.6°) × 100 = 292%

Interpretation of Example Result: This result is physically impossible and indicates a significant error in the measurement, sample preparation, or the assumed reference value. A common source of error for sugars is using a concentration far different from the reference measurement conditions. The reference value of +4.6° was determined at a much higher concentration (c=6, or 6g/100mL). Specific rotation can sometimes show concentration dependence. It is best practice to measure the sample at a concentration as close as possible to the reference conditions.

Revised Example at Reference Concentration: If 0.600 g of this compound is dissolved in 10 mL of water (c=6 g/100mL) and the observed rotation is +0.250° in a 1 dm cell:

  • [α]sample = +0.250° / (1.0 dm × 0.06 g/mL) = +4.17°

  • % ee = (+4.17° / +4.6°) × 100 = 90.7%

This result indicates that the sample consists of 90.7% this compound and the remaining 9.3% is a racemic mixture of D- and this compound.

Method Validation and Troubleshooting

For routine use, especially in regulated environments, the method should be validated according to relevant guidelines (e.g., USP General Chapter <781>).[4]

  • Linearity: The response should be linear over a range of concentrations. This can be verified by preparing a series of solutions of the reference standard (e.g., 50%, 75%, 100%, 125%, 150% of the target concentration) and plotting the observed rotation versus concentration. The correlation coefficient (R²) should be ≥ 0.99.[17]

  • Accuracy: Assessed by measuring a standard of known purity and comparing the experimental result to the certified value.

  • Precision (Repeatability): The standard deviation of multiple measurements of the same sample should be within an acceptable limit.[18]

Common Troubleshooting Issues:

  • Unstable Readings: May be caused by a failing lamp, air bubbles in the sample cell, a non-homogenous solution, or temperature fluctuations.

  • Non-reproducible Results: Often due to inconsistent sample preparation, cell filling technique, or instrument drift. Ensure the instrument is properly warmed up and calibrated.

  • Unexpected Results: Verify all calculations. Ensure the correct path length and units were used. Check the chemical purity of the sample, as non-chiral impurities can affect the accuracy of the concentration calculation.

Conclusion

Polarimetry provides a direct, non-destructive, and reliable method for determining the enantiomeric purity of this compound.[6] By carefully controlling experimental parameters such as concentration, temperature, and path length, and by adhering to a validated protocol, researchers can confidently assess this critical quality attribute. The accuracy of the measurement is fundamentally dependent on the quality of the reference standard and the proper calibration and operation of the polarimeter.

References

  • Study.com. (n.d.). Enantiomeric Excess | Formula, Calculation & Example. Retrieved from [Link]

  • GAO Tek. (n.d.). Operation, Maintenance & Calibration of a Polarimeter. Retrieved from [Link]

  • Pharma Pathway. (2021, February 4). Polarimeter - Operation and Calibration Procedure - Guidelines - SOPs. Retrieved from [Link]

  • United States Pharmacopeia. (2024). General Chapter, 〈781〉 Optical Rotation. USP-NF. Rockville, MD. Retrieved from [Link]

  • University of Calgary. (n.d.). Stereochemistry: Diastereomers and Physical Properties. Retrieved from [Link]

  • USP. (n.d.). General Chapters: <781> OPTICAL ROTATION. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Absolute optical chiral analysis using cavity-enhanced polarimetry. Retrieved from [Link]

  • PharmaGuideHub. (2024, March 2). PROCEDURE FOR CALIBRATION OF POLARIMETER. Retrieved from [Link]

  • Khan Academy. (n.d.). Optical activity calculations. Retrieved from [Link]

  • BLDEA'S Shri Sanganabasava Mahaswamiji College of Pharmacy. (n.d.). SOP-POLARIMETER.pdf. Retrieved from [Link]

  • PharmaState Academy. (2017, August 2). SOP FOR POLARIMETER: OPERATION AND CALIBRATION. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 2). 5.10: Diastereomers and Physical Properties. Retrieved from [Link]

  • USP. (2011, December 2). <781> OPTICAL ROTATION. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, April 11). Optical Activity - Specific Rotation & Enantiomeric Excess - Stereochemistry. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Measuring Chiral Purity. Retrieved from [Link]

  • ECA Academy. (2023, May 10). Revised USP General Chapter <781> Optical Rotation published for Comments. Retrieved from [Link]

  • Thieme. (n.d.). Determination of Enantiomeric Purity by Direct Methods. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Enantiomeric Excess (ee) and Specific Rotation Practice Problems. Retrieved from [Link]

  • Deulofeu, V. (1936). The Optical Rotation of this compound. Journal of the American Chemical Society, 58(5), 855-856.
  • IBZ Messtechnik. (n.d.). Chiral compound analyses and Faraday polarimetry. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 5.7: Optical Rotation. Retrieved from [Link]

  • Chemcasts. (n.d.). Thermophysical Properties of this compound. Retrieved from [Link]

Sources

Application Notes and Protocols for the Formulation and Preparation of L-Threose for In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Threose, a four-carbon monosaccharide, is a molecule of significant interest in biomedical research. It is a natural degradation product of L-ascorbic acid (Vitamin C) and is recognized as a potent glycating agent due to its reactive aldehyde group.[1] This property links it to the formation of advanced glycation end-products (AGEs), which are implicated in the pathophysiology of various age-related diseases and diabetic complications. Understanding the in vivo effects of this compound is crucial for elucidating its role in these processes and for the development of potential therapeutic interventions.

These application notes provide a comprehensive guide for the formulation and preparation of this compound for in vivo studies, with a focus on rodent models. The protocols detailed below are designed to ensure the scientific integrity and reproducibility of your research by addressing key aspects of formulation development, including solubility, stability, and appropriate administration routes.

Scientific and Logical Framework

The preparation of any compound for in vivo administration requires a systematic approach to ensure safety, efficacy, and consistency. The following diagram illustrates the key decision-making steps in formulating this compound for animal studies.

Formulation_Workflow cluster_0 Phase 1: Pre-formulation Assessment cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: Preparation and Quality Control A Physicochemical Characterization (Solubility, Stability, pKa) B Selection of Administration Route (Oral, Intravenous, etc.) A->B C Dose Range Determination (Literature Review, Pilot Studies) B->C D Vehicle Selection (Water, Saline, Buffers) C->D E Excipient Screening (Optional) (Stabilizers, Solubilizers) D->E F Formulation Optimization (Concentration, pH, Osmolality) E->F G Protocol for Preparation (Dissolution, Sterilization) F->G H Analytical Validation (Concentration, Purity) G->H I Stability Testing (Short-term, Long-term) H->I J J I->J Ready for In Vivo Administration

Caption: A stepwise workflow for the development of this compound formulations for in vivo studies.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is the foundation for developing a successful in vivo formulation.

PropertyValue/InformationSource
Chemical Formula C₄H₈O₄
Molecular Weight 120.10 g/mol
Appearance Colorless to light yellow viscous liquid (in aqueous solution)[2]
Solubility Soluble in water.
Stability Degrades slowly in 0.1 M phosphate buffer at pH 7.0.[3] The stability can be influenced by the presence of other molecules, such as amino acids.[3]

Formulation and Preparation Protocols

The following sections provide detailed, step-by-step protocols for preparing this compound formulations for oral and intravenous administration in mice. These protocols are based on the known properties of this compound and established best practices for preclinical formulation development.

Oral Administration (Gavage)

Oral gavage is a common method for precise oral dosing in rodents. Given that this compound is water-soluble, a simple aqueous solution is the most straightforward formulation.

Protocol 1: Preparation of this compound Solution for Oral Gavage

Objective: To prepare a non-sterile this compound solution for oral administration in mice.

Materials:

  • This compound powder

  • Sterile Water for Injection or purified water

  • Sterile conical tubes (15 mL or 50 mL)

  • Calibrated balance

  • Magnetic stirrer and stir bar

  • Appropriate size syringes and gavage needles (e.g., 20-22 gauge for adult mice)[4]

Procedure:

  • Dose Calculation: Determine the desired dose of this compound in mg/kg. The maximum recommended oral gavage volume for mice is 10 mL/kg.[4] For example, to administer a dose of 100 mg/kg to a 25 g mouse, the total dose would be 2.5 mg. If the dosing volume is 10 mL/kg (0.25 mL for a 25 g mouse), the required concentration of the this compound solution would be 10 mg/mL.

  • Weighing this compound: Accurately weigh the required amount of this compound powder using a calibrated balance.

  • Dissolution:

    • Place the weighed this compound powder into a sterile conical tube.

    • Add the calculated volume of sterile water.

    • Add a sterile magnetic stir bar to the tube.

    • Place the tube on a magnetic stirrer and stir until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be used to aid dissolution if necessary, but the stability of this compound at elevated temperatures should be considered.

  • Final Volume and Storage:

    • Ensure the final volume is accurate.

    • The freshly prepared solution should be used as soon as possible. If short-term storage is necessary, store at 2-8°C and protected from light. The stability of the solution under these conditions should be validated for the duration of the study.

Causality Behind Experimental Choices:

  • Vehicle: Sterile water is chosen due to the high water solubility of this compound, providing a simple and well-tolerated vehicle for oral administration.

  • Gavage Volume: Adhering to the recommended maximum volume of 10 mL/kg minimizes the risk of discomfort, aspiration, and gastrointestinal distress in the animals.[4]

  • Fresh Preparation: Preparing the solution fresh is recommended to minimize the potential for degradation, as the stability of this compound in a simple aqueous solution over extended periods is not well-documented.

Intravenous Administration

Intravenous administration requires a sterile, isotonic, and particle-free formulation to ensure the safety of the animal.

Protocol 2: Preparation of Sterile this compound Solution for Intravenous Injection

Objective: To prepare a sterile this compound solution suitable for intravenous administration in mice.

Materials:

  • This compound powder

  • Sterile 0.9% Sodium Chloride for Injection (isotonic saline)

  • Sterile, empty vials

  • Sterile syringes and needles

  • 0.22 µm sterile syringe filter

  • Laminar flow hood or biological safety cabinet

Procedure:

  • Aseptic Technique: All procedures must be performed under aseptic conditions in a laminar flow hood or biological safety cabinet to ensure sterility.

  • Dose Calculation: Determine the desired dose of this compound in mg/kg. The maximum recommended bolus intravenous injection volume for mice is 5 mL/kg.[5] For example, to administer a dose of 50 mg/kg to a 25 g mouse, the total dose would be 1.25 mg. If the dosing volume is 5 mL/kg (0.125 mL for a 25 g mouse), the required concentration of the this compound solution would be 10 mg/mL.

  • Weighing and Dissolution:

    • Accurately weigh the required amount of this compound powder in a sterile weigh boat or directly into a sterile vial.

    • Aseptically add the calculated volume of sterile 0.9% saline to the vial.

    • Gently swirl the vial until the this compound is completely dissolved.

  • Sterile Filtration:

    • Draw the this compound solution into a sterile syringe.

    • Attach a 0.22 µm sterile syringe filter to the syringe.

    • Filter the solution into a new, sterile vial. This step removes any potential microbial contamination and particulate matter.[6]

  • Quality Control and Storage:

    • Visually inspect the final solution for any particulate matter. The solution should be clear and colorless.

    • Label the vial with the compound name, concentration, date of preparation, and "For IV injection."

    • Use the sterile solution immediately. If storage is unavoidable, it should be for a validated period at 2-8°C.

Causality Behind Experimental Choices:

  • Vehicle: Sterile 0.9% saline is used as the vehicle to ensure the formulation is isotonic, preventing hemolysis of red blood cells and minimizing irritation at the injection site.

  • Sterile Filtration: A 0.22 µm filter is the standard for sterilizing solutions for parenteral administration, as it effectively removes bacteria.[6]

  • Aseptic Technique: Strict aseptic technique is critical to prevent the introduction of contaminants that could cause infection in the animal.

The Role of Excipients: A Consideration for Stability

While simple aqueous formulations are often sufficient for acute studies, long-term studies or formulations requiring higher concentrations may benefit from the inclusion of excipients.

Trehalose as a Potential Stabilizer:

Trehalose, a non-reducing disaccharide, is a well-established excipient used to stabilize biomolecules in both liquid and lyophilized formulations.[1][7] Its stabilizing properties are attributed to its high glass transition temperature and its ability to form a protective amorphous matrix.[7] Although this compound is a small molecule, the principles of stabilization by vitrification could potentially apply, especially for long-term storage or if this compound is found to be unstable in solution over time.

Considerations for Including Trehalose:

  • Co-formulation: this compound could be co-formulated with trehalose in the preparation protocols described above.

  • Concentration: The concentration of trehalose would need to be optimized and should be based on established safe levels for in vivo use.

  • Validation: The stability of the this compound/trehalose co-formulation would require thorough validation.

The following diagram illustrates the conceptual relationship between this compound and a potential stabilizing excipient.

Excipient_Concept cluster_0 Formulation Components cluster_1 Desired Formulation Attributes LThreose This compound (API) Solubility Solubility LThreose->Solubility Stability Stability LThreose->Stability Vehicle Vehicle (e.g., Water, Saline) Vehicle->Solubility Tonicity Isotonicity (for IV) Vehicle->Tonicity Excipient Stabilizing Excipient (e.g., Trehalose) Excipient->Stability

Caption: Conceptual diagram showing the components of an this compound formulation and their contribution to key attributes.

Analytical Validation of Formulations

To ensure the accuracy and reproducibility of in vivo studies, it is essential to validate the concentration of this compound in the prepared formulations.

Recommended Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with a suitable detector (e.g., refractive index detector or mass spectrometry) is a robust method for quantifying this compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for this compound quantification, though it typically requires a derivatization step.

A validated analytical method should be used to confirm the concentration of this compound in each batch of formulation before administration to animals.

Conclusion

The successful in vivo investigation of this compound hinges on the careful and scientifically sound preparation of its formulations. The protocols and considerations outlined in these application notes provide a solid foundation for researchers to develop and prepare this compound solutions for oral and intravenous administration in a manner that ensures accuracy, safety, and reproducibility. By understanding the physicochemical properties of this compound and adhering to best practices in preclinical formulation, researchers can confidently advance their understanding of this important biological molecule.

References

  • Trehalose: A Powerful Excipient in the Formulation Toolbox. Drug Development & Delivery. Available at: [Link]

  • Guidelines on the Preparation of Injectable Substances and Agents Administered to Animals. University of Michigan Animal Care & Use Program.
  • Trehalose.
  • Excipients Use in Parenteral and Lyophilized Formulation Development. Journal of Pharmaceutical Sciences & Research.
  • Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation.
  • Trehalose: A Powerful Excipient in the Formul
  • IACUC Guidelines for Sterile Preparation of Injectable Compounds.
  • Ascorbic acid glycation: the reactions of this compound in lens tissue. Experimental Eye Research.
  • Use of Fluids and Diluted Drugs in Research Animals. University of California, Los Angeles Animal Research Committee.
  • Use of Micropipette-Guided Drug Administration as an Alternative Method to Oral Gavage in Rodent Models. JoVE.
  • L-(+)-THREOSE Chemical Properties,Uses,Production. ChemicalBook.
  • How to prepare an animal dissolution solution: 50% PEG300 + 50% Saline?
  • Biohale® Trehalose Dihydrate for Inhal
  • This compound - aqueous solution. Biosynth.
  • Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus.
  • Oral Gavage In Mice and Rats. UCSF Institutional Animal Care and Use Program.
  • Standard Operating Procedures for Oral Gavage in Mice and Rats. Washington State University Institutional Animal Care and Use Committee.
  • A Comparative Analysis of the Biological Activities of this compound and its Enantiomer, D-Threose. Benchchem.
  • Alimentary Treatment with Trehalose in a Pharmacological Model of Alzheimer's Disease in Mice: Effects of Different Dosages and Treatment Regimens.
  • A Comparative Guide to the Cross-Validation of Analytical Methods for this compound. Benchchem.
  • Nutraceutical and Antitumoral Potential of Scenedesmus sp. in In Vitro and In Vivo Models. MDPI.
  • Potential role of different animal models for the evaluation of bioactive compounds. Animal Models and Experimental Medicine.
  • Oxythiamine. Wikipedia.
  • Search. ScienceOpen.
  • Low Dose of Sucralose Alter Gut Microbiome in Mice. Frontiers in Nutrition.
  • Integrated screens reveal that guanine nucleotide depletion, which is irreversible via targeting IMPDH2, inhibits pancreatic cancer and potenti
  • Administration Of Drugs and Experimental Compounds in Mice and R

Sources

Troubleshooting & Optimization

Technical Support Center: Stereoselective L-Threose Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of L-Threose. This guide is designed for researchers, chemists, and drug development professionals navigating the complexities of carbohydrate synthesis. This compound, a key four-carbon aldose, presents unique stereochemical challenges.[1] Achieving high stereoselectivity is paramount for its application in nucleoside analogues and other pharmacologically active molecules.

This document moves beyond standard protocols to provide in-depth troubleshooting guides and frequently asked questions (FAQs). Our goal is to explain the causality behind experimental choices, empowering you to diagnose and resolve issues encountered at the bench.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the synthesis of this compound.

Q1: What are the most common and reliable chiral starting materials for this compound synthesis?

A1: The most prevalent strategy involves leveraging the "chiral pool," using readily available, enantiopure natural products as starting materials. The two most common precursors are:

  • L-(+)-Tartaric Acid: This is a highly popular choice due to its C2 symmetry and pre-existing stereocenters that correspond to the C2 and C3 of this compound. The synthesis typically involves the reduction of the carboxylic acid functionalities to aldehydes, often through intermediate protection and derivatization schemes.[2]

  • L-Ascorbic Acid (Vitamin C): As a degradation product of L-ascorbic acid, this compound can be synthesized via oxidative cleavage.[3] This route takes advantage of the inherent chirality of Vitamin C to set the required stereocenters.

Q2: Which reactions are most critical for defining the stereochemistry in a de novo this compound synthesis?

A2: In syntheses that build the carbon backbone from achiral or smaller chiral fragments, two classes of reactions are pivotal for establishing the correct stereochemistry:

  • Asymmetric Dihydroxylation (AD): The Sharpless Asymmetric Dihydroxylation is a powerful method for converting a prochiral alkene into a chiral diol with high enantioselectivity.[4] For this compound, this would typically be applied to a trans-alkene precursor to install the C2 and C3 hydroxyl groups with the correct (syn) relationship. The choice of the chiral ligand (e.g., (DHQ)₂PHAL vs. (DHQD)₂PHAL) is critical as it dictates which face of the alkene is hydroxylated, thereby determining the absolute configuration.[5]

  • Aldol Reactions: Stereoselective aldol reactions are fundamental for forming the C-C bond between C2 and C3. Modern organocatalytic methods, often using proline or its derivatives, can facilitate direct, asymmetric aldol additions to generate tetrose precursors with high stereocontrol.[6][7][8] The reaction conditions and catalyst stereochemistry directly influence the syn or anti relationship of the resulting aldol product.

Q3: How does the choice of protecting groups impact stereoselectivity?

A3: Protecting groups are not merely passive spectators; they play an active role in influencing the stereochemical outcome of a reaction.[9]

  • Steric Hindrance: Bulky protecting groups, such as silyl ethers (TBDMS, TIPS), can block one face of a molecule, directing an incoming reagent to the opposite, less hindered face. This is a common strategy in substrate-controlled diastereoselective reactions.

  • Chelation Control: Certain protecting groups, like benzyl (Bn) or methoxymethyl (MOM) ethers, contain oxygen atoms that can coordinate with a Lewis acid catalyst. This creates a rigid, cyclic transition state that locks the conformation of the substrate and forces a reagent to attack from a specific trajectory, leading to high diastereoselectivity.

  • Orthogonality: Using "orthogonal" protecting groups (e.g., an acid-labile Boc group and a hydrogenolysis-labile Cbz group) allows for the selective removal of one group without affecting others.[10] This is crucial for multi-step syntheses to prevent unwanted side reactions or epimerization at sensitive stereocenters.

Troubleshooting Guide: Common Issues & Solutions

This section provides a systematic, cause-and-effect approach to resolving specific experimental challenges.

Issue 1: Low Diastereoselectivity in the Key Aldol Addition Step

You are performing a crossed-aldol reaction to form the C2-C3 bond but are observing a nearly 1:1 mixture of this compound and L-Erythrose precursors.

Troubleshooting_Aldol

Caption: Mechanism of Base- or Acid-Catalyzed Epimerization at C2.

Potential Causes & Solutions:

Cause Explanation Solution
Harsh Basic Conditions Strong bases (e.g., NaOMe, NaOH) can easily abstract the acidic proton alpha to a carbonyl group (at C2), forming a planar enolate. Re-protonation of this intermediate can occur from either face, leading to a mixture of epimers. [11][12][13]Use milder, non-nucleophilic bases (e.g., DBU, DIPEA) or buffer the reaction at a lower pH. For deprotections, consider enzymatic or neutral conditions where possible.
Harsh Acidic Conditions Strong acids (e.g., conc. HCl, TFA) can catalyze enol formation, which, like an enolate, is a planar intermediate that loses stereochemical information. This is particularly problematic during the removal of acid-labile protecting groups like acetals (e.g., acetonides). [11][12]Use weaker acids or Lewis acids that are less prone to causing epimerization. For acetal deprotection, screen conditions like aqueous acetic acid or pyridinium p-toluenesulfonate (PPTS).
Prolonged Reaction Times/Heat Even under mildly acidic or basic conditions, epimerization is an equilibrium process. [11]Extended reaction times or elevated temperatures provide more opportunities for the unwanted epimer to form and accumulate.Monitor reactions closely by TLC and quench them as soon as the starting material is consumed. Perform reactions at the lowest effective temperature.
Photocatalytic Conditions While advanced methods use photocatalysis for controlled epimerization, accidental exposure to certain light sources in the presence of photosensitizers could potentially lead to radical-based epimerization. [14][15]Conduct reactions, particularly those involving sensitive stereocenters, in flasks protected from light (e.g., wrapped in aluminum foil) unless photochemistry is intended.

Data Summary: Impact of Catalyst on Stereoselectivity

The choice of catalyst is arguably the most critical factor in an asymmetric synthesis. The following table summarizes typical outcomes for key stereoselective reactions used in tetrose synthesis.

ReactionCatalyst/Ligand SystemTarget TransformationExpected Outcome (this compound Precursor)Potential Pitfall
Asymmetric Dihydroxylation OsO₄, NMO, (DHQ)₂PHAL (AD-mix-α)trans-alkene → syn-diolHigh ee (>95%) for the (2R, 3S) diol.Substrate mismatch with the ligand binding pocket can lead to lower ee.
Asymmetric Dihydroxylation OsO₄, NMO, (DHQD)₂PHAL (AD-mix-β)trans-alkene → syn-diolHigh ee (>95%) for the enantiomeric (2S, 3R) diol.Incorrect ligand choice will produce the wrong enantiomer of the final product.
Organocatalytic Aldol L-Proline Glycolaldehyde DimerizationForms this compound and L-erythrose. [6]Selectivity can be moderate and highly dependent on conditions (e.g., aqueous vs. organic solvent).
Directed Aldol (Chelation) TiCl₄Aldol addition of a chiral α-alkoxy ketoneHigh syn diastereoselectivity (>95:5 dr) due to rigid chelated transition state.Stoichiometric amounts of the Lewis acid are often required. Water sensitivity is high.

References

  • D. P. M. Plehiers, et al. (2010). Efficient asymmetric organocatalytic formation of erythrose and threose under aqueous conditions. Chemical Communications. [Link]

  • S. B. Singh, et al. (2023). Erythrose and Threose: Carbonyl Migrations, Epimerizations, Aldol, and Oxidative Fragmentation Reactions under Plausible Prebiotic Conditions. Chemistry. [Link]

  • S. B. Singh, et al. (2022). Erythrose and Threose: Carbonyl Migrations, Epimerizations, Aldol, and Oxidative Fragmentation Reactions under Plausible Prebiotic Conditions. ResearchGate. [Link]

  • LibreTexts Chemistry. (2021). 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]

  • SynArchive. Protecting Groups List. SynArchive. [Link]

  • Wikipedia. Protecting group. Wikipedia. [Link]

  • Ready Lab, UT Southwestern. Protecting Groups in Organic Synthesis. UT Southwestern Medical Center. [Link]

  • Y. Zhang, et al. (2022). Stereochemical editing logic powered by the epimerization of unactivated tertiary stereocenters. Science. [Link]

  • Fiveable. 11.3 Protecting groups - Organic Chemistry II. Fiveable. [Link]

  • A. Guaragna, et al. (2010). Highly stereoselective de novo synthesis of L-hexoses. The Journal of Organic Chemistry. [Link]

  • J. M. Harris, et al. (2000). Syntheses of four D- and L-hexoses via diastereoselective and enantioselective dihydroxylation reactions. Carbohydrate Research. [Link]

  • UCL Discovery. (2025). Studies towards organocatalytic triose glycolysis and sulfide mediated peptide ligation at the origins of life. UCL Discovery. [Link]

  • N. A. A. Mohd Azman, et al. (2022). Epimerisation in Peptide Synthesis. Molecules. [Link]

  • H. S. B. Ram, et al. (2022). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. Molecules. [Link]

  • A. B. Northrup & D. W. C. MacMillan. (2004). Two-step synthesis of carbohydrates by selective aldol reactions. Science. [Link]

  • A. B. Northrup & D. W. C. MacMillan. (2004). Two-Step Synthesis of Carbohydrates by Selective Aldol Reactions. ResearchGate. [Link]

  • Prezi. (2022). Selective Epimerization of Sugars Inspired by Radical-Based Synthetic Mechanisms. Prezi. [Link]

  • S. S. Gholap & S. B. Mhaske. (2022). Organocatalysis: A recent development on stereoselective synthesis of o-glycosides. Journal of the Indian Chemical Society. [Link]

  • A. J. Wells-Knecht, et al. (1995). Ascorbic acid glycation: the reactions of this compound in lens tissue. Experimental Eye Research. [Link]

  • A. Puglisi, et al. (2022). Synthesis and Stereochemical Characterization of a Novel Chiral α-Tetrazole Binaphthylazepine Organocatalyst. Molecules. [Link]

  • T. E. Smith, et al. (2007). A Formal Synthesis of (+)-Muricatacin from L-Tartaric Acid. ResearchGate. [Link]

  • Bode Research Group. (2015). Key Concepts in Stereoselective Synthesis. ETH Zurich. [Link]

  • ResearchGate. (2025). Influence of ring fusion stereochemistry on the stereochemical outcome in photo-induced Diels–Alder reaction of fused bicycloheptenone derivatives. ResearchGate. [Link]

  • C. H. A. T. L. A. N. I. Reena, et al. (1998). Highly asymmetric dihydroxylation of 1-aryl-1′-pyridyl alkenes. Tetrahedron Letters. [Link]

  • S. K. Ghorai, et al. (2014). Stereoselective total synthesis of (3Z)- and (3E)-elatenynes. Organic & Biomolecular Chemistry. [Link]

  • MDPI. (2021). Review on Alternative Route to Acrolein through Oxidative Coupling of Alcohols. MDPI. [Link]

  • YouTube. (2022). Asymmetric Organocatalysis: The 2021 Nobel Prize. YouTube. [Link]

  • S. R. S. S. Depaa, et al. (2009). Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules. Molecules. [Link]

  • C. M. Ford. (2006). L-Tartaric acid synthesis from vitamin C in higher plants. ResearchGate. [Link]

  • ResearchGate. (2025). Asymmetric Dihydroxylation. ResearchGate. [Link]

  • Y. Zhang, et al. (2025). Impact of stereochemistry in 3D energetic materials science: a case based on peripheral editing of the 2,4,10-trioxaadamantane backbone. Chemical Science. [Link]

  • Google Patents. (2012). CN102452932A - Preparation method of L- (+) -tartaric acid.
  • Q. Wu, et al. (2019). Enantiomeric Tartaric Acid Production Using cis-Epoxysuccinate Hydrolase: History and Perspectives. Catalysts. [Link]

Sources

Technical Support Center: Chromatographic Separation of L-Threose from L-Erythrose

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the chromatographic separation of L-threose and L-erythrose. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in resolving these C-2 epimers. As diastereomers, this compound and L-erythrose possess nearly identical physicochemical properties, making their separation a significant analytical hurdle.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated starting protocols to empower you to overcome these challenges.

The Fundamental Challenge: Separating Epimers

This compound and L-erythrose are aldotetrose sugars that differ only in the stereochemical configuration at the second carbon atom (C2).[3][4][5] This subtle structural difference is the primary reason they are difficult to separate using standard chromatographic techniques.[2] Effective separation relies on exploiting this minor stereochemical variance through highly selective chromatographic systems.

Structural Relationship of this compound and L-Erythrose

To understand the separation challenge, it's crucial to visualize their structures. In a Fischer projection, the hydroxyl (-OH) groups on the chiral centers of L-erythrose are on the same side, while in this compound, they are on opposite sides.[3][4]

Caption: Fischer projections of L-Erythrose and this compound.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing a broad or split peak for my sugar standard?

This is a common phenomenon when analyzing reducing sugars. In solution, sugars like threose and erythrose exist in equilibrium between their open-chain aldehyde form and cyclic anomeric forms (α and β).[6] If the interconversion (mutarotation) is slow compared to the chromatographic timescale, you may see the separation of these anomers, resulting in peak splitting or broadening.[6]

  • Quick Fix: Increase the column temperature (e.g., to 60-85°C) or use a mobile phase with a higher pH. Both conditions accelerate mutarotation, causing the anomers to collapse into a single, sharper peak.[6]

Q2: My sugars are not retained on my C18 reverse-phase column. What's wrong?

Nothing is wrong with the column; it's a matter of chemistry. Simple sugars like threose and erythrose are highly polar and hydrophilic. They have very little affinity for the nonpolar stationary phase of a C18 column and will elute in or near the void volume.[6]

  • Solution: You need to use a column with a different stationary phase designed for polar analytes. Options include ligand exchange, ion-exchange, amino-functionalized (amino), or Hydrophilic Interaction Liquid Chromatography (HILIC) columns.[6][7]

Q3: Can I use a UV detector for analyzing this compound and L-erythrose?

Generally, no. These sugars lack a significant UV-absorbing chromophore, making detection by standard UV-Vis detectors impractical.[7]

  • Recommended Detectors: The most common detector for non-chromophoric analytes like sugars is a Refractive Index Detector (RID) .[7] Other options include an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS).

Q4: Is derivatization necessary for separating these epimers?

It is not strictly necessary for HPLC, but it is mandatory for Gas Chromatography (GC). For HPLC, specialized columns can separate the native sugars. However, for GC analysis, sugars must be derivatized to increase their volatility and thermal stability.[8][9][10] Derivatization can also improve separation efficiency in some cases.

Troubleshooting Guide 1: High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for analyzing underivatized sugars. The key to success lies in choosing the correct column and optimizing conditions.

Common Problem: Poor or No Resolution Between this compound and L-Erythrose

This is the most frequent issue. If your peaks are co-eluting or show only baseline "humps," follow this troubleshooting workflow.

G cluster_mp Mobile Phase Optimization start Poor Resolution of Epimers check_column Is the column appropriate? (e.g., Ligand Exchange, Amino, Chiral) start->check_column change_column Switch to a recommended column (e.g., Shodex SUGAR SC1011, Amino-based, or Chiralpak) check_column->change_column No optimize_mp Optimize Mobile Phase check_column->optimize_mp Yes change_column->start check_temp Adjust Column Temperature (Range: 30-85°C) optimize_mp->check_temp mp1 Adjust Acetonitrile:Water ratio (for Amino/HILIC columns) optimize_mp->mp1 check_flow Decrease Flow Rate (e.g., from 1.0 to 0.5 mL/min) check_temp->check_flow success Resolution Achieved check_flow->success mp2 Ensure high purity water (for Ligand Exchange columns)

Caption: HPLC troubleshooting workflow for epimer separation.

In-Depth Troubleshooting Steps:
  • Verify Your Stationary Phase:

    • Ligand Exchange Chromatography (LEC): Columns like the Shodex SUGAR series (e.g., SC1011) are highly effective. Separation is based on the interaction of the sugar's hydroxyl groups with a metal ion (e.g., Ca²⁺) on the stationary phase. The different spatial arrangements of -OH groups in threose and erythrose lead to differential retention.

    • Amino Columns: These are also widely used for sugar analysis.[7] The separation mechanism is based on hydrophilic interaction. A typical mobile phase is a mixture of acetonitrile and water.[7][11]

    • Chiral Columns: For the most challenging separations, a chiral stationary phase (CSP) can provide the necessary selectivity.[12] Columns like Chiralpak can separate enantiomers and are often effective for diastereomers as well.[13][14]

  • Optimize Mobile Phase & Temperature:

    • For ligand exchange columns, the mobile phase is typically just high-purity water. The key parameter to adjust is temperature . Higher temperatures can improve peak shape by accelerating anomer interconversion but may decrease retention. Start around 80°C and adjust downwards to improve resolution if peak shape is already good.

    • For amino columns, the critical parameter is the acetonitrile-to-water ratio . A higher percentage of acetonitrile increases retention. Start with a ratio of 80:20 (ACN:H₂O) and carefully decrease the acetonitrile content to reduce retention or increase it for better separation.

  • Reduce the Flow Rate: Lowering the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) increases the interaction time between the analytes and the stationary phase, which can significantly improve the resolution of closely eluting peaks.

Example Starting Protocol: HPLC-RID

This protocol is a robust starting point for separating this compound and L-erythrose.

ParameterConditionRationale & Notes
HPLC System Pump, Autosampler, Column Oven, RIDAn RID is essential as these sugars lack a UV chromophore.[7]
Column Shodex SUGAR SC1011 (8.0 mm I.D. x 300 mm)A calcium-form ligand exchange column proven for this application.
Mobile Phase HPLC-grade WaterSimple, but water quality is critical. Use 18.2 MΩ·cm water.
Flow Rate 0.6 mL/minA slightly lower flow rate can enhance resolution.
Column Temp. 80 °CReduces peak broadening from anomers by speeding up mutarotation.
Detector Temp. 35 °CMatch the RID temperature to the manufacturer's recommendation.
Injection Vol. 10-20 µL
Sample Prep. Dissolve in HPLC-grade water, filter (0.45 µm)Ensure the sample is fully dissolved and free of particulates.[7]

Troubleshooting Guide 2: Gas Chromatography (GC)

GC offers very high resolving power but requires derivatization to make the non-volatile sugars amenable to analysis.[10] Problems in GC analysis often trace back to the sample preparation step.

Common Problem: No Peaks, Multiple Peaks, or Poor Peak Shape

These issues almost always point to a problem with the derivatization reaction.

G cluster_deriv Derivatization Troubleshooting start GC Analysis Issues (No/Multiple/Bad Peaks) check_deriv Was derivatization complete? start->check_deriv d1 Ensure sample is completely dry (water inhibits silylation) check_deriv->d1 No / Unsure check_gc Check GC System (Inlet temp, column, flow rate) check_deriv->check_gc Yes d2 Use fresh, high-quality reagents (e.g., BSTFA, MBTFA) d1->d2 d3 Optimize reaction time and temperature d2->d3 d4 Consider an oximation step before silylation to reduce anomeric peaks d3->d4 d4->start Re-run derivatization success Clean, Resolved Peaks check_gc->success

Caption: GC troubleshooting workflow focusing on derivatization.

In-Depth Troubleshooting Steps:
  • Ensure Complete Derivatization: This is the most critical step.

    • Moisture is the Enemy: Silylation reagents are extremely sensitive to water. Ensure your sample is completely dry (lyophilized) and use anhydrous solvents.

    • Reagent Quality: Use fresh derivatization reagents. Silylating agents like BSTFA or MSTFA degrade over time, especially after opening.

    • Reaction Conditions: Incomplete reactions can lead to multiple peaks corresponding to partially derivatized sugars or no peaks at all if the products are not volatile. Ensure you are using the correct temperature and time for the reaction as specified by the reagent manufacturer or literature protocols.[10]

  • Reduce Peak Complexity with Oximation: Sugars can form multiple TMS-derivatized anomers, leading to a complex chromatogram.[10] Performing an oximation step before silylation converts the aldehyde group to an oxime, which reduces the number of possible isomers to just two (syn and anti), simplifying the chromatogram and improving separation.[10]

  • Check GC Inlet and Column Conditions:

    • Active Sites: Underivatized hydroxyl groups can interact with active sites (free silanols) in the GC inlet liner or column, causing peak tailing. Use a deactivated liner and ensure your column is in good condition.

    • Temperature: Sugars are thermally labile even after derivatization. Avoid excessively high inlet or oven temperatures, which can cause degradation.

Example Protocol: GC-MS Analysis via Oximation-Silylation

This two-step derivatization is a reliable method for preparing this compound and L-erythrose for GC analysis.[10][15]

StepProcedureRationale & Notes
1. Oximation 1. Dissolve 2 mg of dried sugar sample in 200 µL of 40 mg/mL hydroxylamine hydrochloride in pyridine. 2. Heat at 70°C for 30 minutes. 3. Allow the sample to cool to room temperature.This step converts the open-chain aldehyde to an oxime, simplifying the subsequent chromatogram by reducing the number of anomeric peaks.[10] Pyridine acts as the solvent.
2. Silylation 1. To the cooled oxime solution, add 120 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide). 2. Heat again at 70°C for 30 minutes.BSTFA is a powerful silylating agent that replaces the active hydrogens on the hydroxyl groups with TMS groups, making the molecule volatile.[10]
3. GC-MS 1. Column: Mid-polarity column (e.g., 14% cyanopropylphenyl polysiloxane). 2. Injection: 1 µL. 3. Oven Program: Start at 150°C, ramp to 250°C at 5°C/min.A mid-polarity column is often effective for separating derivatized sugar isomers.[8] The temperature program should be optimized for your specific instrument and column.

References

  • Overcome the Complexities of Analyzing for Sugars by GC-MS. Restek. [Link]

  • Application of GC in the Analysis of Carbohydrates. Academic Journal of Research and Scientific Publishing. [Link]

  • Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods. Restek. [Link]

  • Overview of Derivatization of Sugars for GC, GC-MS or GC-MSMS Analysis. Semantic Scholar. [Link]

  • Threose. Wikipedia. [Link]

  • Erythro and Threo. Chemistry Steps. [Link]

  • 4.5: Diastereomers. Chemistry LibreTexts. [Link]

  • Erythrose. Wikipedia. [Link]

  • Separation of L-Erythrose on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • 4.4: Diastereomers - more than one chiral center. Chemistry LibreTexts. [Link]

  • Sugar Separation Problems. Chromatography Forum. [Link]

  • Erythrose and Threose: Carbonyl Migrations, Epimerizations, Aldol, and Oxidative Fragmentation Reactions under Plausible Prebiotic Conditions. PubMed Central. [Link]

  • (PDF) Erythrose and Threose: Carbonyl Migrations, Epimerizations, Aldol, and Oxidative Fragmentation Reactions under Plausible Prebiotic Conditions. ResearchGate. [Link]

  • Ascorbic acid glycation: the reactions of this compound in lens tissue. PubMed. [Link]

  • How difficult is it to separate isomers D and L? Quora. [Link]

  • Your Essential Guide to Sugar Analysis with Liquid Chromatography. Waters. [Link]

  • (PDF) Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides. ResearchGate. [Link]

  • HPLC-RID Sugar Separation Help. Reddit. [Link]

  • Chiral column chromatography. Wikipedia. [Link]

  • The separation of enantiomeric sugars by chromatographic methods. PubMed. [Link]

  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. SlideShare. [Link]

  • Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides. PubMed. [Link]

  • [Simultaneous determination of meso-erythritol and L-erythrulose in fermentation broth using high performance liquid chromatography]. PubMed. [Link]

  • 6.1: Chirality and Stereoisomers. Chemistry LibreTexts. [Link]

  • Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds. PubMed. [Link]

  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. AVESIS. [Link]

Sources

Technical Support Center: Crystallization of L-Threose from Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for L-Threose crystallization. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining crystalline this compound from aqueous solutions. Drawing from established crystallization principles and specific knowledge of sugar chemistry, this document provides in-depth troubleshooting advice, detailed protocols, and the scientific reasoning behind them.

Section 1: Understanding the Challenges of this compound Crystallization

This compound is a four-carbon monosaccharide with the chemical formula C₄H₈O₄.[1][2] A key challenge in its crystallization stems from its inherent physical properties. It is often supplied and handled as a colorless to light yellow viscous liquid or syrup and is highly soluble in water.[1][3][4] This high aquasolubility means that achieving the necessary supersaturation for crystallization without encountering problems like "oiling out" or the formation of amorphous precipitates requires careful control over experimental conditions.

This guide will walk you through the common hurdles and provide systematic, evidence-based solutions to achieve high-quality this compound crystals.

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
Chemical Formula C₄H₈O₄[1][5]
Molecular Weight 120.10 g/mol [1][6]
CAS Number 95-44-3[1][3]
Appearance Colorless to light yellow viscous liquid or syrup[1][4]
Melting Point 162-163 °C[1][4]
Solubility Soluble in water; Sparingly soluble in DMSO; Slightly soluble in methanol.[1]
Specific Rotation [α]D²⁰ +13.2° (c = 4.5 in water)[1][4]

Section 2: Troubleshooting Guide (Question & Answer Format)

This section addresses the most frequently encountered issues during this compound crystallization experiments.

Problem Area 1: No Crystals Are Forming

Q: I have prepared a concentrated aqueous solution of this compound and cooled it, but no crystals have appeared. What is the issue?

A: This is a common issue related to nucleation, the initial step of crystal formation. For crystallization to begin, the solution must be supersaturated, and there must be an energy incentive for the molecules to arrange into a crystal lattice.[7]

  • Causality & Solution:

    • Insufficient Supersaturation: Your solution may not be concentrated enough. This compound is very soluble in water, so a high concentration is needed.[1][3] Action: Try gently evaporating some of the water by passing a stream of nitrogen or air over the solution's surface or by using a rotary evaporator to concentrate the solution further before cooling.[8]

    • Lack of Nucleation Sites: Spontaneous nucleation can be slow for sugars.[9][10] The energy barrier to form the first crystal nucleus is high. Action:

      • Induce Nucleation: Scratch the inside of the glass vessel just below the surface of the solution with a glass rod. The microscopic scratches provide high-energy sites that facilitate nucleation.[8]

      • Add Seed Crystals: If you have a previous batch of this compound crystals, add one or two tiny crystals to the supersaturated solution.[7] This provides a template for new molecules to deposit onto, bypassing the difficult initial nucleation step.[10][11]

      • Sonication: In some cases, brief exposure to an ultrasonic bath can induce nucleation.[12]

Problem Area 2: Formation of Oil, Syrup, or Amorphous Solid

Q: When I cooled my concentrated this compound solution (or added an anti-solvent), it turned into a thick, sticky oil instead of forming crystals. Why did this happen and how can I fix it?

A: This phenomenon is known as "oiling out" or liquid-liquid phase separation.[8][13][14] It occurs when the supersaturation level is so high that the solute separates into a second, highly concentrated liquid phase before it has time to organize into a crystalline solid.[15] This is common for molecules with flexible structures and high solubility, like many sugars.[14] Impurities can also lower the melting point of the mixture, exacerbating this issue.[8]

  • Causality & Solution:

    • Excessive Supersaturation / Rapid Cooling: You have likely cooled the solution too quickly or the concentration is too high for the chosen temperature.[16] Action: Re-heat the solution until the oil redissolves completely. Then, add a small amount of additional solvent (water) to slightly reduce the concentration.[8] Allow the solution to cool much more slowly. Placing the flask in an insulated container (like a Dewar flask or a beaker filled with vermiculite) can achieve a slow cooling rate, giving molecules time to orient correctly.[16]

    • Presence of Impurities: this compound is a degradation product of ascorbic acid (Vitamin C), and residual reactants or other degradation by-products can act as impurities.[1][4] These impurities can interfere with lattice formation and promote oiling out.[17][18] Action: Consider purifying the this compound syrup using column chromatography before attempting crystallization. Ensure all glassware is meticulously clean to avoid introducing particulate impurities.[19]

    • Inappropriate Anti-Solvent Addition: Adding an anti-solvent too quickly can cause a sudden, localized spike in supersaturation, leading to oiling out. Action: Add the anti-solvent (e.g., ethanol) dropwise and with vigorous stirring to ensure it disperses evenly.[20] If oiling occurs, gently warm the solution until it becomes clear again, and then continue adding the anti-solvent at a much slower rate.

Logical Flow for Troubleshooting Oiling Out

Caption: Step-by-step workflow for the anti-solvent crystallization of this compound.

Protocol 2: Characterization of this compound Crystals

It is crucial to verify that the obtained solid is indeed crystalline this compound and to assess its purity.

Methods:

  • Melting Point Analysis:

    • Purpose: To confirm the identity and purity of the crystalline material.

    • Procedure: Use a standard melting point apparatus to determine the melting range of your dried crystals.

    • Expected Result: Pure this compound should have a sharp melting point around 162-163 °C. [1][4]A broad melting range or a depressed melting point suggests the presence of impurities or residual solvent.

  • High-Performance Liquid Chromatography (HPLC):

    • Purpose: To quantify the purity of the this compound.

    • Procedure: A common method involves using an amino-propyl column with a mobile phase of acetonitrile and water (e.g., 80:20 v/v) and a Refractive Index (RI) detector. [1]Dissolve a small sample of your crystals and compare the chromatogram to a known this compound standard.

    • Expected Result: A single major peak corresponding to the retention time of the this compound standard indicates high purity.

  • X-ray Diffraction (XRD):

    • Purpose: To definitively confirm the crystalline nature of the solid.

    • Procedure: Powder X-ray Diffraction (PXRD) can be used to obtain a diffraction pattern for the crystalline material.

    • Expected Result: A sharp, well-defined diffraction pattern is characteristic of a crystalline solid, whereas a broad, featureless halo is indicative of an amorphous material.

Section 4: References

  • Factors That Affect Sugar Crystallization. (2022, February 11). Alaqua Inc. Retrieved from [Link]

  • Effect of impurities on sucrose crystal shape and growth. (n.d.). ResearchGate. Retrieved from [Link]

  • Crystallization Process in Sugar | Key Steps & Insights. (2024, May 9). Wix.com. Retrieved from [Link]

  • INFLUENCE OF THE IMPURITIES ON THE SUCROSE CRYSTAL GROWTH ON A CRYSTALLISATION PILOT PAN. (n.d.). CABI Digital Library. Retrieved from [Link]

  • The Fascinating Process of Sugar Crystallization: How Sweet Science Creates Crystal Treats. (2023, September 12). Loyal. Retrieved from [Link]

  • Materials for growing large quality sugar crystals. (2016, February 19). Chemistry Stack Exchange. Retrieved from [Link]

  • I discovered a technique to grow transparent single crystals from sugar. Here are the results. (2020, May 11). Reddit. Retrieved from [Link]

  • Influence of Impurities in Sugar Technology. (2015, July 24). Concept Research Foundation. Retrieved from [Link]

  • Sugar Crystal Procedure. (2012, May 1). YouTube. Retrieved from [Link]

  • How to Make Giant Transparent Sugar Crystals at Home. (2020, May 8). Crystalverse. Retrieved from [Link]

  • The Influence of Impurities and Additives on Crystallization. (2019, June 14). Cambridge University Press & Assessment. Retrieved from [Link]

  • Nucleation induced by high frequency sound for the production of sugar refinery seed crystals. (n.d.). ResearchSpace@UKZN. Retrieved from [Link]

  • “Sugar crystals” experiment. (n.d.). MEL Science. Retrieved from [Link]

  • Sugar Crystallization: Process & Mechanism. (2023, September 5). StudySmarter. Retrieved from [Link]

  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Threose. (n.d.). Grokipedia. Retrieved from [Link]

  • Precise crystallization control facilitates high crystal quality, yield and profitability. (2022, March 15). Inmec Instruments. Retrieved from [Link]

  • How to Prevent Sugar Syrup from Forming Crystals. (2023, April 7). wikiHow. Retrieved from [Link]

  • Making Rock Candy: Troubleshooting Sugar Crystallization. (2016, January 27). Physics Forums. Retrieved from [Link]

  • (116b) Oiling out During Crystallization Processes: Experimental Investigation and Modeling. (n.d.). ResearchGate. Retrieved from [Link]

  • Key Parameters Impacting the Crystal Formation in Antisolvent Membrane-Assisted Crystallization. (2023, January 21). PMC. Retrieved from [Link]

  • Effect of Liquid-Liquid Phase Separation During Crystallization. (2018, November 26). LUTPub. Retrieved from [Link]

  • How do you stop sugar crystallization? (2022, April 14). Quora. Retrieved from [Link]

  • 3.4B: Cooling Slowly. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. (2019, August 5). ResearchGate. Retrieved from [Link]

  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. (2019, July 22). Organic Process Research & Development. Retrieved from [Link]

  • Antisolvent Crystallization. (n.d.). RM@Schools. Retrieved from [Link]

  • Antisolvent Crystallization of Poorly Water Soluble Drugs. (n.d.). International Journal of Chemical Engineering and Applications. Retrieved from [Link]

  • Practical macromolecular cryocrystallography. (n.d.). PMC. Retrieved from [Link]

  • Three-Step Mechanism of Antisolvent Crystallization. (2022, April 20). ACS Publications. Retrieved from [Link]

  • Slow cooling and temperature-controlled protein crystallography. (n.d.). PMC. Retrieved from [Link]

  • Ascorbic acid glycation: the reactions of this compound in lens tissue. (n.d.). PubMed. Retrieved from [Link]

  • This compound. (n.d.). The Merck Index Online. Retrieved from [Link]

  • Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. (n.d.). PMC. Retrieved from [Link]

  • Direct observation of cholesterol monohydrate crystallization. (2019, March 3). PMC. Retrieved from [Link]

Sources

Technical Support Center: Enhancing L-Threose Detection in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the analysis of L-Threose and similar small carbohydrates by mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the unique challenges associated with the sensitive detection of these analytes. Here, we will move beyond simple procedural lists to explain the underlying principles of experimental choices, ensuring a robust and reproducible methodology.

Frequently Asked Questions (FAQs)

Q1: Why is achieving high detection sensitivity for this compound in its native form so challenging with LC-MS?

A1: The inherent physicochemical properties of this compound present significant hurdles for typical mass spectrometry workflows. As a small, highly polar carbohydrate, it lacks easily ionizable functional groups, leading to poor ionization efficiency in standard electrospray ionization (ESI) sources.[1] Furthermore, its polarity makes it difficult to retain on conventional reversed-phase liquid chromatography (LC) columns. This often results in co-elution with other polar components in the sample matrix, which can cause ion suppression and further diminish the signal.[1]

Q2: What is chemical derivatization and how can it improve this compound detection?

A2: Chemical derivatization is a strategy used to modify an analyte's structure to make it more suitable for a particular analytical technique. For this compound, this involves reacting its hydroxyl groups or the aldehyde group at the reducing end with a reagent that imparts desirable characteristics. The primary goals of derivatization in this context are to:

  • Enhance Ionization Efficiency: By introducing a group that is readily protonated or deprotonated, the molecule's ability to form ions in the ESI source is significantly increased.[2][3]

  • Improve Chromatographic Retention: Derivatization can decrease the polarity of this compound, allowing for better retention on reversed-phase columns and improved separation from interfering matrix components.[4]

  • Increase Specificity and Reduce Interferences: By targeting a specific functional group, derivatization can help to distinguish this compound from other structurally similar compounds.

Q3: Can mass spectrometry differentiate between this compound and its stereoisomers, like D-Threose or Erythrose?

A3: Mass spectrometry itself cannot distinguish between stereoisomers as they have the same mass-to-charge ratio.[5] To resolve and individually quantify enantiomers (like L- and D-Threose) or diastereomers (like Threose and Erythrose), a separation step prior to MS detection is essential. This is typically achieved using chiral liquid chromatography, which employs a chiral stationary phase (CSP) to selectively interact with one stereoisomer more strongly than the other, leading to their separation.[5][6][7]

Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered during the mass spectrometric analysis of this compound and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Signal for this compound 1. Poor ionization of underivatized this compound.[1] 2. Inefficient desolvation in the ion source. 3. Suboptimal mobile phase composition.1. Implement a derivatization protocol to enhance ionization (see Protocol 1). 2. Optimize ion source parameters, including gas flow and temperature, for your specific analyte and mobile phase. 3. Ensure mobile phase compatibility with the ionization mode and consider adding modifiers like ammonium formate to promote adduct formation.
Poor Peak Shape (Fronting, Tailing, or Splitting) 1. Inappropriate injection solvent. 2. Column contamination or degradation.[1] 3. Co-elution with an interfering compound.1. The injection solvent should be weaker than the mobile phase. Ideally, dissolve the sample in the initial mobile phase. 2. Flush the column with a strong solvent. If the issue persists, the column may need replacement. 3. Adjust the chromatographic gradient or consider a different column chemistry to improve separation.
Inconsistent Retention Times 1. Insufficient column equilibration.[1] 2. Fluctuations in mobile phase composition or temperature.[1] 3. Leaks in the LC system.[8]1. Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection, especially for HILIC. 2. Verify proper functioning of the solvent delivery system and use a column oven for stable temperature control. 3. Systematically check all connections for leaks.
High Background Noise 1. Contaminated mobile phase or LC system. 2. Contaminated ion source.[1] 3. Gas leaks in the MS system.[8][9]1. Use high-purity, LC-MS grade solvents and flush the system thoroughly. 2. Clean the ion source following the manufacturer's guidelines. 3. Perform a leak check on the MS system.

Experimental Protocols

Protocol 1: Pre-column Derivatization of this compound with 1-phenyl-3-methyl-5-pyrazolone (PMP)

This protocol describes a widely used derivatization method that significantly enhances the detection sensitivity of reducing sugars like this compound in LC-MS/MS analysis.[4][10]

Materials:

  • This compound standard or sample extract

  • 1-phenyl-3-methyl-5-pyrazolone (PMP) solution (0.5 M in methanol)

  • Ammonium hydroxide solution (0.3 M)

  • Formic acid

  • Chloroform

  • Water (LC-MS grade)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, mix 20 µL of this compound standard or sample with 20 µL of 0.3 M ammonium hydroxide and 40 µL of 0.5 M PMP in methanol.

  • Incubation: Vortex the mixture and incubate at 70°C for 30 minutes in a water bath or heating block.

  • Neutralization: After incubation, cool the mixture to room temperature and neutralize by adding 20 µL of 0.5 M formic acid.

  • Extraction: Add 200 µL of water and 200 µL of chloroform to the tube. Vortex vigorously for 1 minute and then centrifuge at 10,000 x g for 5 minutes to separate the phases.

  • Sample Collection: Carefully collect the upper aqueous layer containing the PMP-derivatized this compound and transfer it to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Chiral Separation of Threose Enantiomers

This protocol outlines a general approach for the separation of L- and D-Threose using a chiral stationary phase. Specific conditions will need to be optimized for the particular column and instrument used.

Materials:

  • Derivatized this compound and D-Threose standards (or a racemic mixture)

  • Chiral LC column (e.g., Chiralpak IC or similar)[6]

  • Acetonitrile (LC-MS grade)

  • Ammonium bicarbonate solution (5 mM, LC-MS grade)

Procedure:

  • Column Installation and Equilibration: Install the chiral column in the LC system. Equilibrate the column with the initial mobile phase composition (e.g., 80:20 acetonitrile:5 mM ammonium bicarbonate) at a stable flow rate until a stable baseline is achieved.

  • Sample Injection: Inject the derivatized threose standard or sample.

  • Chromatographic Separation: Perform isocratic elution with the optimized mobile phase.

  • MS Detection: Use a triple-quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. The specific precursor and product ion transitions for the derivatized threose will need to be determined.

Visualizations

Derivatization_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis Sample This compound Sample PMP_Reagent Add PMP Reagent & Ammonium Hydroxide Sample->PMP_Reagent Incubate Incubate at 70°C PMP_Reagent->Incubate Neutralize Neutralize with Formic Acid Incubate->Neutralize Extract Liquid-Liquid Extraction Neutralize->Extract Derivatized_Sample PMP-derivatized This compound Extract->Derivatized_Sample LC_Separation LC Separation (Reversed-Phase) Derivatized_Sample->LC_Separation ESI Electrospray Ionization (ESI) LC_Separation->ESI MS_Detection MS/MS Detection (MRM) ESI->MS_Detection Data Sensitive & Specific Quantification MS_Detection->Data

Caption: Workflow for PMP derivatization of this compound for enhanced LC-MS/MS detection.

Troubleshooting_Logic Start Start: Low/No MS Signal Check_Deriv Was Derivatization Performed? Start->Check_Deriv Derivatize Action: Implement Derivatization Protocol Check_Deriv->Derivatize No Check_Source Check Ion Source Parameters Check_Deriv->Check_Source Yes Derivatize->Check_Source Optimize_Source Action: Optimize Gas Flow & Temperature Check_Source->Optimize_Source Suboptimal Check_Chroma Review Chromatography Check_Source->Check_Chroma Optimal Optimize_Source->Check_Chroma Improve_Chroma Action: Optimize Gradient & Injection Solvent Check_Chroma->Improve_Chroma Poor Peak Shape/ Co-elution Success Result: Improved Sensitivity Check_Chroma->Success Good Improve_Chroma->Success

Sources

Technical Support Center: Overcoming Poor Ionization of L-Threose in ESI-MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges of analyzing L-Threose using Electrospray Ionization Mass Spectrometry (ESI-MS). This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties with the detection and quantification of this small, polar monosaccharide. Here, we will delve into the fundamental reasons for poor ionization and provide a series of structured troubleshooting guides and frequently asked questions to enhance your analytical success.

Introduction: The Challenge of this compound Analysis

This compound, a four-carbon monosaccharide with the chemical formula C₄H₈O₄, is a molecule of growing interest in biochemical and pharmaceutical research.[1] However, its physicochemical properties present significant hurdles for ESI-MS analysis. Like many small carbohydrates, this compound is highly polar and lacks a readily ionizable functional group, leading to poor ionization efficiency in its native form.[2] This often results in low signal intensity, poor sensitivity, and difficulty in achieving reliable quantification. This guide provides a systematic approach to overcoming these challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound signal so weak or non-existent in ESI-MS?

A1: The primary reason for a weak this compound signal is its inherent chemical nature. This compound is a small, neutral, and highly polar molecule.[2] The electrospray ionization process is most efficient for molecules that can readily accept or lose a proton to become charged in solution. This compound lacks acidic or basic functional groups that are easily protonated or deprotonated, leading to poor ionization efficiency.

Q2: What is the most common strategy to improve the detection of this compound?

A2: The two most effective strategies are promoting the formation of adducts and chemical derivatization. Adduct formation involves encouraging this compound to associate with an ion (like Na⁺ or NH₄⁺) in the ESI source, thereby carrying a charge. Derivatization chemically modifies the this compound molecule to introduce a group that is more easily ionized and often improves its chromatographic properties.[2][3]

Q3: Can I analyze this compound without derivatization?

A3: Yes, it is possible, but it requires careful optimization of your LC-MS conditions to favor adduct formation. This typically involves the use of specific mobile phase additives. However, for achieving the highest sensitivity and robustness, derivatization is often the recommended approach.[2][3]

Q4: What are the expected ions for this compound in ESI-MS?

A4: In its underivatized form, you are unlikely to see a strong protonated molecule ([M+H]⁺). Instead, you should look for adducts. Common adducts in positive ion mode include the sodium adduct ([M+Na]⁺), the ammonium adduct ([M+NH₄]⁺), and the potassium adduct ([M+K]⁺). In negative ion mode, you might observe a chloride adduct ([M+Cl]⁻) if a source of chloride is present.[4]

Troubleshooting Guide: From Signal Enhancement to Methodical Solutions

This section provides a structured approach to troubleshooting poor this compound signals. We will start with simpler, less invasive methods and progress to more involved, but highly effective techniques.

Problem: Low or No Signal for Underivatized this compound

If you are attempting to analyze this compound in its native form and are struggling with signal intensity, follow this workflow.


start [label="Start:\nLow/No this compound Signal", fillcolor="#FBBC05", fontcolor="#202124"]; check_ms [label="1. Verify MS System Performance", fillcolor="#F1F3F4", fontcolor="#202124"]; optimize_source [label="2. Optimize Ion Source Parameters", fillcolor="#F1F3F4", fontcolor="#202124"]; mobile_phase [label="3. Enhance Adduct Formation\n(Mobile Phase Optimization)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; derivatization [label="4. Implement Chemical Derivatization", fillcolor="#34A853", fontcolor="#FFFFFF"]; success [label="Signal Improved", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> check_ms; check_ms -> optimize_source [label="System OK"]; optimize_source -> mobile_phase [label="Parameters Optimized"]; mobile_phase -> derivatization [label="Signal Still Low"]; mobile_phase -> success [label="Successful"]; derivatization -> success [label="Successful"]; }

Troubleshooting workflow for poor this compound signal.

Step 1: Verify MS System Performance

Before optimizing for this compound, ensure your instrument is performing as expected.

  • Action: Infuse a known, easily ionizable standard (e.g., reserpine, caffeine) to confirm that the mass spectrometer is properly tuned and calibrated.[5]

  • Rationale: This step helps to differentiate between a compound-specific issue and a general instrument problem. If the standard also shows a poor signal, it points towards a system-level issue such as a dirty ion source, incorrect gas flows, or detector problems.[6]

Step 2: Optimize Ion Source Parameters

Fine-tuning the ion source settings can significantly impact the signal of poorly ionizing compounds.

  • Action: Systematically optimize the following parameters while infusing a standard solution of this compound (with an appropriate mobile phase additive, see Step 3):

    • Capillary/Spray Voltage: Adjust to ensure a stable spray. For sugars, a higher voltage may be beneficial for adduct formation.[4]

    • Gas Temperatures (Desolvation/Drying Gas): Proper desolvation is crucial. Insufficient heat can lead to solvent clusters, while excessive heat can cause thermal degradation.

    • Nebulizer and Drying Gas Flows: Optimize for efficient droplet formation and desolvation.

  • Rationale: The goal is to create the most efficient environment for the formation and desolvation of charged droplets containing the this compound adducts.[7]

Step 3: Enhance Adduct Formation via Mobile Phase Optimization

This is the most critical step for analyzing underivatized this compound. The strategy is to provide a readily available source of ions for this compound to form adducts with.

  • Action: Modify your mobile phase by adding a volatile salt. Test different additives and concentrations to find the optimal conditions for your system.

AdditiveTypical ConcentrationTarget Ion (Positive Mode)Notes
Ammonium Formate5-10 mM[M+NH₄]⁺A good starting point, generally provides clean spectra.[8]
Ammonium Acetate5-10 mM[M+NH₄]⁺Similar to ammonium formate, can be effective.[9]
Sodium Acetate or Formate0.1-1 mM[M+Na]⁺Often gives the strongest signal for sugars, but can lead to sodium clusters and requires more frequent source cleaning.[10]
  • Experimental Protocol: Mobile Phase Additive Screening

    • Prepare stock solutions of the additives (e.g., 100 mM ammonium formate in water).

    • Prepare your this compound standard in a typical mobile phase (e.g., 80:20 Acetonitrile:Water).

    • Infuse the this compound solution directly into the mass spectrometer.

    • While monitoring the signal for the target adduct ion (e.g., [M+Na]⁺ at m/z 143.03 for this compound with a molecular weight of 120.10 g/mol ), introduce the additive post-column via a T-junction at a low flow rate.

    • Alternatively, prepare separate mobile phases containing the different additives at their target concentrations and run individual injections.

    • Compare the signal intensity and stability for each condition to select the best additive.

  • Rationale: The ESI process for neutral molecules like this compound often follows the Ion Evaporation Model (IEM).[11] By providing a high concentration of cations (like Na⁺ or NH₄⁺) in the ESI droplets, you increase the probability that as the droplet evaporates, a charged adduct will be released into the gas phase.[12]

Problem: Signal Still Insufficient, or Chromatographic Issues Persist

If optimizing for adduct formation does not provide the required sensitivity, or if you are experiencing poor peak shape and retention in your chromatography, derivatization is the next logical step.

Step 4: Implement Chemical Derivatization with PMP

Derivatization with 1-phenyl-3-methyl-5-pyrazolone (PMP) is a robust and widely used method for the analysis of monosaccharides.[3][13]

  • Principle: PMP quantitatively reacts with the reducing end of this compound under mild basic conditions. The resulting derivative has several advantages:

    • Enhanced Ionization: The PMP tag contains nitrogen atoms that are readily protonated, leading to a strong [M+H]⁺ signal.

    • Improved Chromatography: The PMP derivative is more hydrophobic than the parent sugar, allowing for excellent retention and separation on standard C18 reversed-phase columns.[13]

    • UV Detectability: The PMP tag has a strong UV chromophore, allowing for UV detection in addition to MS.[3]


L_Threose [label="{this compound | - Highly Polar\n- Poorly Ionizing\n- Poor RP Retention}", fillcolor="#F1F3F4", fontcolor="#202124"]; PMP_reagent [label="{PMP Reagent | (1-phenyl-3-methyl-5-pyrazolone)}", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Derivatization Reaction\n(Mild Basic Conditions)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PMP_Threose [label="{PMP-L-Threose Derivative | - Readily Protonated\n- Hydrophobic (C18 Retained)\n- UV Active}", fillcolor="#34A853", fontcolor="#FFFFFF"];

L_Threose -> Reaction; PMP_reagent -> Reaction; Reaction -> PMP_Threose; }

The principle of PMP derivatization for this compound.

  • Experimental Protocol: PMP Derivatization of this compound

    • Sample Preparation: Dry down your this compound standard or sample extract completely in a microcentrifuge tube.

    • Reagent Preparation:

      • Prepare a 0.5 M solution of PMP in methanol.

      • Prepare a 0.3 M solution of sodium hydroxide (NaOH) in water.

    • Reaction:

      • To the dried sample, add 50 µL of the PMP solution and 50 µL of the NaOH solution.

      • Vortex briefly to mix.

      • Incubate the mixture in a water bath or heating block at 70°C for 30-60 minutes.

    • Neutralization:

      • Cool the reaction mixture to room temperature.

      • Neutralize the reaction by adding 50 µL of 0.3 M hydrochloric acid (HCl).

    • Extraction:

      • Add 200 µL of chloroform (or dichloromethane) to the tube.

      • Vortex vigorously for 1 minute to extract the excess PMP reagent into the organic phase.

      • Centrifuge at high speed for 5 minutes to separate the phases.

    • Sample for Analysis:

      • Carefully collect the upper aqueous layer, which contains the PMP-derivatized this compound.

      • Filter the aqueous layer through a 0.22 µm syringe filter before injection into the LC-MS system.

  • LC-MS Analysis of PMP-L-Threose:

    • Column: Standard C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium formate.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start at 10-20% B and ramp up to 95% B to elute the derivative.

    • MS Detection: Positive ion mode. Monitor for the protonated molecule of the di-PMP-L-Threose derivative.

Summary and Final Recommendations

Overcoming the poor ionization of this compound in ESI-MS is a systematic process. Always begin by ensuring your instrument is performing correctly. Then, for underivatized analysis, focus on optimizing mobile phase additives to promote robust adduct formation. If high sensitivity is paramount, chemical derivatization with PMP is a highly effective and validated strategy that not only boosts ionization but also improves chromatographic performance. By applying the principles and protocols outlined in this guide, you can significantly improve the quality and reliability of your this compound analysis.

References
  • Fu, D., et al. (2010). Improved PMP derivatization method for analyzing monosaccharide composition.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5460672, this compound. Retrieved from [Link]

  • Li, Y., et al. (2022). Rapid Analysis of Monosaccharides in Sub-milligram Plant Samples Using Liquid Chromatography–Mass Spectrometry Assisted by Post-column Derivatization. Journal of Agricultural and Food Chemistry.
  • SCIEX. (2024). Comprehensive Guide to Electrospray Ionization (ESI) in Modern Mass Spectrometry. Retrieved from [Link]

  • Chemcasts. (n.d.). Thermophysical Properties of this compound. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Monosaccharide Analysis Methods: HPLC, GC-MS & NMR. Retrieved from [Link]

  • Yu, H., et al. (2018). Revisiting Monosaccharide Analysis – Quantitation of a Comprehensive Set of Monosaccharides using Dynamic Multiple Reaction Monitoring. Glycobiology.
  • Haas, M., et al. (2021). Development of an advanced derivatization protocol for the unambiguous identification of monosaccharides in complex mixtures by gas and liquid chromatography.
  • Konermann, L., et al. (2013). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PubMed Central.
  • Pepi, A., et al. (2021).
  • Calixte, E. I., et al. (2021). Formation of Carbohydrate-Metal Adducts from Solvent Mixtures during Electrospray: A Molecular Dynamics and ESI-MS Study. PubMed.
  • Chromatography Forum. (2015). Optimising the ESI-MS for Poly sulfated sugars. Retrieved from [Link]

  • Ovčačíková, M., et al. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. PubMed Central.
  • Konermann, L., et al. (2012).
  • Kaltsoyannis, N., & Vale, C. (2010). A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry. Wiley-VCH.
  • Konermann, L., et al. (2012).
  • Kruve, A., & Kaupmees, K. (2017). Adduct Formation in ESI/MS by Mobile Phase Additives. Journal of the American Society for Mass Spectrometry.
  • Calixte, E. I., et al. (2021). Formation of Carbohydrate–Metal Adducts from Solvent Mixtures during Electrospray: A Molecular Dynamics and ESI-MS Study.
  • G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. Retrieved from [Link]

  • Zaia, J. (2010). Oligosaccharide Analysis By Mass Spectrometry: A Review Of Recent Developments. PubMed Central.
  • Mahieu, N. G., & Patti, G. J. (2017). Characterization of Electrospray Ionization Complexity in Untargeted Metabolomic Studies. Analytical Chemistry.
  • Kruve, A., & Kaupmees, K. (2017). Adduct Formation in ESI/MS by Mobile Phase Additives.
  • Li, J., et al. (2013). Analysis of Selected Sugars and Sugar Phosphates in Mouse Heart Tissue by Reductive Amination and Liquid Chromatography-Electrospray Ionization Mass Spectrometry.
  • Shimadzu Corporation. (n.d.). Mobile phases compatible for LC/MS. Retrieved from [Link]

  • ResearchGate. (2013). How to increase sensitivity of badly ionizing compounds in ESI-MS (electrospray ionisation mass spectroscopy)?. Retrieved from [Link]

  • CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide. Retrieved from [Link]

  • GenTech Scientific. (2021). A Guide To Troubleshooting Mass Spectrometry. Retrieved from [Link]

  • Farpour, F. H., et al. (2020). Mass Spectrometry Approach for Differentiation of Positional Isomers of Saccharides: Toward Direct Analysis of Rare Sugars.
  • Waters Corporation. (n.d.). Your Essential Guide to Sugar Analysis with Liquid Chromatography. Retrieved from [Link]

  • Labroots. (2021).
  • Advion. (n.d.). Simple LC/MS Analysis of Carbohydrates using the Advion expression Compact Mass Spectrometer. Retrieved from [Link]

  • ResearchGate. (2017). Why many natural products have very weak mass signals?. Retrieved from [Link]

  • Chromatography Forum. (2013). Molecules with poor ESI ionization. Retrieved from [Link]

  • Leito, I., et al. (2019). ESI outcompetes other ion sources in LC/MS trace analysis.

Sources

Optimizing HILIC Gradient for Polar Metabolite Separation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Hydrophilic Interaction Liquid Chromatography (HILIC). This guide is designed for researchers, scientists, and drug development professionals seeking to optimize HILIC gradients for the challenging task of separating polar metabolites. As Senior Application Scientists, we understand that while HILIC is a powerful technique, its unique separation mechanism can present significant method development hurdles. This resource provides expert-driven, in-depth answers to common questions, troubleshooting for frequent issues, and advanced strategies to help you achieve robust and reproducible results.

The Power and Challenge of HILIC

Hydrophilic Interaction Liquid Chromatography (HILIC) is a premier technique for retaining and separating polar compounds that show little to no retention in reversed-phase liquid chromatography (RPLC).[1][2] The separation is primarily based on the partitioning of analytes into a water-enriched layer adsorbed onto a polar stationary phase from a mobile phase high in organic solvent.[2][3][4] This mechanism, however, is a complex interplay of partitioning, hydrogen bonding, and electrostatic interactions, which can make method development less than straightforward.[2][5] This guide will help you navigate these complexities.

Frequently Asked Questions (FAQs)

Here we address some of the foundational questions that often arise when setting up a HILIC method for polar metabolite separation.

Q1: What are the best starting conditions for a HILIC gradient?

A systematic approach to HILIC method development is always recommended.[6] For a general screening gradient for a complex mixture of polar metabolites, the following conditions provide a robust starting point.

Table 1: Recommended Starting HILIC Gradient Conditions

ParameterRecommended Starting ConditionRationale & Expert Insights
Mobile Phase A (Aqueous) 10 mM Ammonium Formate or Acetate in Water, pH 3.0 or 6.0Volatile buffers are ideal for MS compatibility.[3] Starting with two different pH values in your initial screening can reveal significant selectivity differences.[7]
Mobile Phase B (Organic) AcetonitrileAcetonitrile is the most common and effective organic solvent for HILIC due to its aprotic nature and miscibility with water.[4][8]
Initial %B 95%A high initial organic content is crucial for retaining polar analytes. A minimum of 3% water is necessary to form the aqueous layer for partitioning.[4][9]
Final %B 50%This allows for the elution of more strongly retained (more polar) compounds. Gradients in HILIC move from high to low organic concentration.[8][10]
Gradient Time 15-20 minutesThis provides a reasonable window to separate a complex mixture without excessively long run times.
Flow Rate 0.3-0.5 mL/min (for 2.1 mm ID columns)A standard flow rate that balances efficiency and analysis time.
Column Temperature 30-40 °CElevated temperatures can improve peak shape and reduce mobile phase viscosity, but should be kept consistent.

Q2: How do I choose the most appropriate HILIC column?

The choice of stationary phase is a critical parameter influencing selectivity.[6][11] Different chemistries will offer unique interactions with your analytes.

  • Bare Silica: The original HILIC phase, offering strong retention for polar compounds. However, exposed silanol groups can lead to strong secondary interactions with basic compounds.[11]

  • Amide Phases: These are often a good first choice, providing robust and reproducible separations for a wide variety of polar compounds.

  • Zwitterionic Phases: These contain both positive and negative charges, offering unique selectivity through electrostatic interactions and are effective for charged and highly polar species.[11][12] They are often a versatile starting point in method development.[11]

  • Diol Phases: Generally less retentive than bare silica, which can be advantageous for very polar analytes that are too strongly retained on other phases.[8]

Q3: Why is column equilibration so critical in HILIC?

Column equilibration is arguably one of the most important, and often overlooked, aspects of successful HILIC. The water layer on the stationary phase takes a significant amount of time to form and stabilize.[3][9] Insufficient equilibration is a primary cause of retention time drift.[3][9]

  • Initial Conditioning: Before its first use, a new HILIC column should be conditioned with at least 50 column volumes of the initial mobile phase for isocratic methods, or by performing at least 10 blank gradient runs.[3]

  • Inter-run Equilibration: Between injections, a minimum of 10 column volumes of the initial mobile phase should be used to ensure the water layer is fully re-established, leading to reproducible retention times.[3]

Troubleshooting Common HILIC Issues

This section provides a structured approach to diagnosing and resolving common problems encountered during HILIC gradient optimization.

Problem 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

Poor peak shape is a frequent challenge in HILIC and can stem from several sources.

  • Cause: Inappropriate Sample Solvent. The sample diluent should be as close as possible to the initial mobile phase conditions.[3][9] Dissolving samples in a high concentration of water can lead to distorted or split peaks because water is a strong solvent in HILIC.[10][13][14]

    • Solution: If possible, dissolve or dilute your sample in a high percentage of acetonitrile (ideally >70%). If your analytes are only soluble in water, keep the injection volume as small as possible (e.g., 1-2 µL for a 2.1 mm ID column).[13]

  • Cause: Secondary Interactions. Unwanted interactions, especially between basic analytes and acidic silanol groups on the stationary phase, can cause peak tailing.[15]

    • Solution: Increase the buffer concentration in your mobile phase.[9] This can help to mask secondary interactions. Adjusting the mobile phase pH can also mitigate these effects by altering the charge state of the analyte or stationary phase.[9]

  • Cause: Column Overload. Injecting too much analyte mass can saturate the stationary phase, leading to fronting peaks.[15]

    • Solution: Reduce the sample concentration or the injection volume.[9][15]

Problem 2: Unstable or Drifting Retention Times

Retention time instability is a critical issue, especially for metabolomics studies that rely on reproducible measurements.

  • Cause: Insufficient Equilibration. As detailed in the FAQ, this is the most common cause of retention time drift.[3][9]

    • Solution: Increase the equilibration time between runs to at least 10 column volumes.

  • Cause: Mobile Phase pH Close to Analyte pKa. If the mobile phase pH is close to the pKa of an analyte, small fluctuations in pH can cause significant changes in the analyte's ionization state and thus its retention time.[9]

    • Solution: Adjust the mobile phase pH to be at least 1-2 units away from the analyte's pKa.

  • Cause: Mobile Phase Preparation. Inconsistent mobile phase preparation can lead to run-to-run variability. The high organic content can also cause buffer salts to precipitate.[3]

    • Solution: Prepare fresh mobile phases daily and ensure thorough mixing. Be mindful of the solubility of your chosen buffer in high concentrations of acetonitrile.

Problem 3: Insufficient Analyte Retention

If your polar analytes are eluting too early, consider the following optimizations.

  • Cause: Initial Mobile Phase is Too Strong. The initial percentage of the aqueous component (strong solvent) may be too high.

    • Solution: Increase the initial percentage of acetonitrile in your gradient. A minimum of 3% water is required to maintain the HILIC partitioning mechanism.[4][9]

  • Cause: Incorrect Column Choice. The stationary phase may not be retentive enough for your analytes.

    • Solution: Switch to a more retentive stationary phase. For example, if you are using a diol column, an amide or bare silica column will likely provide more retention.

Visualizing the HILIC Optimization Workflow

A structured workflow is essential for efficient and effective HILIC method development. The following diagram outlines a logical progression from initial setup to a fully optimized method.

HILIC_Optimization_Workflow HILIC Method Development Workflow cluster_0 Phase 1: Initial Setup cluster_1 Phase 2: Scouting & Troubleshooting cluster_2 Phase 3: Optimization & Validation a1 Define Analytes & Goals a2 Select Column & Mobile Phase a1->a2 a3 Establish Initial Gradient Conditions a2->a3 a4 Thoroughly Condition & Equilibrate Column a3->a4 b1 Inject Standard Mix a4->b1 b2 Evaluate Retention & Peak Shape b1->b2 b3 Poor Performance? Yes No b2->b3 b4 Troubleshoot (Solvent, pH, etc.) b3:s->b4 Yes c1 Systematically Optimize Gradient b3:s->c1 No b4->a2 Re-evaluate c2 Fine-tune Buffer Concentration & Temperature c1->c2 c3 Assess Method Robustness c2->c3 c4 Final Validated Method c3->c4

Caption: A step-by-step workflow for HILIC method development and optimization.

Advanced Optimization Strategies

Once a basic separation is achieved, the following strategies can be employed to further enhance resolution and robustness.

Systematic Mobile Phase Optimization

The stationary phase and mobile phase pH are the two most powerful parameters for altering HILIC selectivity.[7] A systematic screening of different pH values (e.g., pH 3.0 and pH 6.0) with different column chemistries can quickly identify the most promising conditions for your separation.[7]

Modulating Buffer Concentration

The concentration of the salt in the mobile phase (e.g., ammonium formate) can influence retention. Increasing the buffer concentration can decrease retention if an ion-exchange mechanism is dominant, but can also improve peak shape by masking secondary interactions.[8][9] Experimenting with buffer concentrations between 10 mM and 20 mM is a good practice.

Sample Preparation for HILIC-MS

Proper sample preparation is critical for robust HILIC-MS analysis of biological samples. The goal is to efficiently extract polar metabolites while removing interfering substances like proteins and salts.

Protocol: Extraction of Polar Metabolites from Plasma

  • Thaw Plasma: Thaw plasma samples on ice to prevent degradation.

  • Prepare Extraction Solvent: A common extraction solvent is a cold mixture of 74.9% acetonitrile, 24.9% methanol, and 0.2% formic acid, often containing internal standards.[12]

  • Protein Precipitation: Add 9 parts of cold extraction solvent to 1 part of plasma in a microcentrifuge tube.[12]

  • Vortex: Vortex the mixture vigorously for 30 seconds to precipitate proteins.

  • Incubate: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.[12]

  • Centrifuge: Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.[12]

  • Collect Supernatant: Carefully transfer the supernatant, which contains the polar metabolites, to a new tube or well plate for LC-MS analysis, avoiding the protein pellet.[12]

References

  • Restek Corporation. (2020, October 26). How to Avoid Common Problems with HILIC Methods. [Link]

  • Restek Corporation. How to Avoid Common Problems with HILIC Methods. [Link]

  • Agilent Technologies. (2018, May 1). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. [Link]

  • Chirita, R.-I., West, C., & Elfakir, C. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Chromatography A, 1218(35), 5939-5953. [Link]

  • Waters Corporation. What are the common causes of having little or no retention and/or peak shape problems on a HILIC column? - WKB235914. [Link]

  • McCalley, D. V. (2010). Some factors that can lead to poor peak shape in hydrophilic interaction chromatography, and possibilities for their remediation. Journal of Chromatography A, 1217(5), 807-813. [Link]

  • LCGC International. Making HILIC Work for You—Column Selection. [Link]

  • Agilent Technologies. Practical Guide to Metabolomics. [Link]

  • Agilent Technologies. How does your HILIC Method Stack Up? Optimization and Comparison of Common HILIC Columns, Mobile Phases, and Additives for Metabolomics. [Link]

  • MAC-MOD Analytical. ACE HILIC Method Development Guide. [Link]

  • Per-Ola, K., & Jon, L. (2017). HILIC-MS/MS method development for targeted quantitation of metabolites: Practical considerations from a clinical diagnostic perspective. Journal of Chromatography B, 1044-1045, 1-10. [Link]

  • Agilent Technologies. (2023, May 22). Mastering HILIC-Z Separation for Polar Analytes. [Link]

  • Mallet, C. R. (2015, December 2). A Simple, Generally Applicable HILIC Method Development Platform Based Upon Selectivity. LCGC North America. [Link]

  • Nest Group. A PRACTICAL GUIDE TO HILIC. [Link]

Sources

Preventing co-elution of L-Threose with matrix components in LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the LC-MS analysis of L-Threose. As a Senior Application Scientist, I will provide in-depth troubleshooting guidance, detailed experimental protocols, and answers to frequently asked questions to help you resolve issues related to the co-elution of this compound with matrix components.

Troubleshooting Guide: Preventing Co-elution of this compound

This section addresses common problems and provides solutions in a question-and-answer format, explaining the scientific reasoning behind each recommendation.

Q1: My this compound peak is broad and poorly resolved, often merging with other peaks at the solvent front. What is causing this and how can I fix it?

A1: The primary reason for poor retention and co-elution of this compound is its high polarity. this compound, a small four-carbon monosaccharide, has limited interaction with traditional nonpolar stationary phases like C18, causing it to elute very early in the chromatogram, often with salts and other polar matrix components.[1][2]

Core Problem: Lack of retention on reversed-phase columns.

Solutions:

  • Switch to a More Appropriate Chromatography Mode:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This is the preferred technique for highly polar compounds like this compound.[3] HILIC stationary phases are polar (e.g., bare silica, amide, or diol) and use a mobile phase with a high percentage of organic solvent (typically acetonitrile) and a small amount of aqueous buffer. This creates a water-rich layer on the stationary phase surface, into which polar analytes like this compound can partition, leading to increased retention.[4]

    • Mixed-Mode Chromatography (MMC): These columns combine reversed-phase and ion-exchange functionalities, offering multiple modes of interaction to retain a wide range of analytes, including polar and nonpolar compounds, in a single run. For this compound, a mixed-mode column with both reversed-phase and anion-exchange characteristics can be effective.

  • Optimize Your Mobile Phase:

    • In HILIC: Increase the proportion of acetonitrile in your mobile phase to enhance the retention of this compound. A good starting point is 80-90% acetonitrile.[4] Ensure your mobile phase contains a small amount of aqueous buffer (e.g., ammonium formate or ammonium acetate) to facilitate the formation of the aqueous layer on the stationary phase and to control the pH.

    • Ion-Pairing Chromatography: If you must use a reversed-phase column, consider adding an ion-pairing reagent to the mobile phase. These reagents, such as tributylamine, form a complex with the analyte, increasing its hydrophobicity and retention on the C18 column.[5] However, be aware that ion-pairing reagents can cause ion suppression in the mass spectrometer and may require a dedicated column and LC system to avoid contamination.[5]

Q2: I'm observing significant ion suppression for my this compound signal. What are the likely culprits in my biological matrix and how can I remove them?

A2: Ion suppression is a common matrix effect where co-eluting compounds interfere with the ionization of the target analyte in the mass spectrometer's ion source. [6][7] For polar analytes like this compound in biological matrices such as plasma or urine, the primary interfering components are salts, phospholipids, and other small polar endogenous metabolites.[1][8]

Core Problem: Co-eluting matrix components are interfering with the ionization of this compound.

Solutions:

  • Improve Sample Preparation:

    • Protein Precipitation (PPT): While a simple and common technique, PPT alone is often insufficient for removing all interfering matrix components.[9] It primarily removes large proteins, but smaller molecules and salts remain in the supernatant.

    • Liquid-Liquid Extraction (LLE): This can be effective for removing some interferences, but the high polarity of this compound makes its extraction into an organic solvent challenging, potentially leading to low recovery.

    • Solid-Phase Extraction (SPE): This is a highly effective technique for sample cleanup.

      • Mixed-Mode SPE: This is particularly recommended for complex biological samples. A mixed-mode sorbent with both reversed-phase and ion-exchange properties can retain a wide range of interferences while allowing the polar this compound to be selectively eluted.[10][11] For example, a mixed-mode cation-exchange (MCX) or mixed-mode anion-exchange (MAX) cartridge can be used to remove basic and acidic interferences, respectively.[12]

  • Enhance Chromatographic Separation:

    • By implementing the chromatographic strategies from Q1 (HILIC or MMC), you can achieve better separation of this compound from the interfering matrix components, moving it away from the highly contaminated solvent front.

Q3: My this compound peak is inconsistent and shows poor reproducibility in retention time and peak area. What could be the cause?

A3: Poor reproducibility in HILIC methods is often related to improper column equilibration and the sensitivity of the separation mechanism to small changes in mobile phase composition. [4][13] Inconsistent sample preparation can also contribute to variability in peak area.

Core Problem: Instability in the chromatographic system or sample processing.

Solutions:

  • Ensure Proper Column Equilibration: HILIC columns require a longer equilibration time compared to reversed-phase columns to establish a stable aqueous layer on the stationary phase.[4] A minimum of 20-30 column volumes of the initial mobile phase should be used for equilibration before the first injection and between runs, especially after a gradient.

  • Control Mobile Phase Composition: Precisely prepare your mobile phases and keep them well-mixed. The high organic content can be prone to evaporation, which can alter the mobile phase composition and affect retention times.

  • Use an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for this compound is the best way to correct for variations in sample preparation, injection volume, and matrix effects.[14] The SIL-IS will co-elute with this compound and experience similar matrix effects, allowing for accurate quantification.

Q4: I'm struggling with separating this compound from its stereoisomers. How can I achieve baseline separation?

A4: The separation of stereoisomers like this compound and D-Erythronate is challenging due to their identical mass and similar physicochemical properties. [15] Achieving baseline separation is critical for accurate quantification.

Core Problem: Lack of selectivity between stereoisomers.

Solutions:

  • Chemical Derivatization: This is a powerful strategy to improve the chromatographic separation of isomers. Derivatization alters the structure of the analytes, which can enhance the selectivity of the chromatographic system. For L-threonate, a related compound, acetylation has been successfully used to achieve baseline separation from its stereoisomer under reversed-phase conditions.[15] A similar approach could be explored for this compound.

  • Chiral Chromatography: If derivatization is not feasible, a chiral column can be used to separate the enantiomers. These columns have a chiral stationary phase that interacts differently with the different stereoisomers, leading to their separation.

Experimental Protocols

Here are detailed, step-by-step methodologies for the analysis of this compound, incorporating best practices to avoid co-elution.

Protocol 1: HILIC-MS/MS Method for this compound in Human Plasma

This protocol is designed for the direct analysis of this compound using HILIC to achieve good retention and separation from matrix components.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma, add 400 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., stable isotope-labeled this compound).
  • Vortex for 1 minute to precipitate proteins.
  • Incubate at -20°C for 30 minutes.
  • Centrifuge at 14,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the residue in 100 µL of 90:10 (v/v) acetonitrile:water and inject into the LC-MS/MS system.

2. LC-MS/MS Parameters:

ParameterRecommended Setting
LC System UPLC/UHPLC system
Column HILIC Amide or Silica column (e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm)
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0
Mobile Phase B Acetonitrile
Gradient 95% B to 50% B over 5 minutes, hold at 50% B for 1 minute, return to 95% B and re-equilibrate for 4 minutes.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative Mode
MRM Transition To be optimized for this compound (e.g., precursor ion [M-H]⁻)
Protocol 2: Derivatization followed by Reversed-Phase LC-MS/MS

This protocol utilizes acetylation to enhance the hydrophobicity of this compound, allowing for excellent retention and separation on a standard C18 column.[15]

1. Sample Preparation (Protein Precipitation and Derivatization):

  • Perform protein precipitation as described in Protocol 1 (steps 1-4).
  • Transfer the supernatant to a clean tube.
  • Add 50 µL of pyridine and 50 µL of acetic anhydride.
  • Vortex and incubate at 60°C for 30 minutes.
  • Evaporate the mixture to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the residue in 100 µL of 50:50 (v/v) methanol:water and inject.

2. LC-MS/MS Parameters:

ParameterRecommended Setting
LC System UPLC/UHPLC system
Column C18 column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 8 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 3 minutes.
Flow Rate 0.4 mL/min
Column Temperature 45°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive or Negative Mode (to be optimized for the acetylated derivative)
MRM Transition To be optimized for the acetylated this compound derivative

Visualization of Troubleshooting Workflow

Troubleshooting_Workflow Start Start: this compound Co-elution Issue Problem_ID Identify Primary Problem Start->Problem_ID Poor_Retention Poor Retention / Early Elution Problem_ID->Poor_Retention Symptom Ion_Suppression Ion Suppression Problem_ID->Ion_Suppression Symptom Poor_Reproducibility Poor Reproducibility Problem_ID->Poor_Reproducibility Symptom Isomer_Separation Isomer Separation Issues Problem_ID->Isomer_Separation Symptom Chrom_Strategy Change Chromatography Strategy Poor_Retention->Chrom_Strategy Solution Sample_Prep Improve Sample Preparation Ion_Suppression->Sample_Prep Solution System_Optimization Optimize System & Method Poor_Reproducibility->System_Optimization Solution Advanced_Separation Advanced Separation Techniques Isomer_Separation->Advanced_Separation Solution HILIC Implement HILIC Chrom_Strategy->HILIC MMC Use Mixed-Mode Column Chrom_Strategy->MMC Ion_Pairing Consider Ion-Pairing Chrom_Strategy->Ion_Pairing End Resolution Achieved HILIC->End MMC->End Ion_Pairing->End SPE Use Solid-Phase Extraction (SPE) Sample_Prep->SPE Mixed_Mode_SPE -> Mixed-Mode SPE is ideal SPE->Mixed_Mode_SPE SPE->End Equilibration Ensure Proper Equilibration System_Optimization->Equilibration Internal_Standard Use Stable Isotope-Labeled IS System_Optimization->Internal_Standard Equilibration->End Internal_Standard->End Derivatization Chemical Derivatization Advanced_Separation->Derivatization Chiral_Column Use Chiral Column Advanced_Separation->Chiral_Column Derivatization->End Chiral_Column->End

Caption: Troubleshooting workflow for this compound co-elution in LC-MS.

Frequently Asked Questions (FAQs)

  • Q: Can I use a standard C18 column for this compound analysis without derivatization?

    • A: It is not recommended. This compound is too polar to be adequately retained on a C18 column, which will result in co-elution with matrix components and poor data quality.[2] If a C18 column must be used, derivatization or ion-pairing chromatography is necessary.

  • Q: What are the most common matrix components that interfere with this compound analysis in plasma?

    • A: The most common interferences are salts (from buffers and the biological matrix itself), phospholipids (from cell membranes), and other small polar metabolites that are not removed during simple protein precipitation.[1][8]

  • Q: Is HILIC compatible with mass spectrometry?

    • A: Yes, HILIC is highly compatible with MS. The high organic content of the mobile phase facilitates efficient desolvation and ionization in the ESI source, often leading to enhanced sensitivity compared to reversed-phase chromatography for polar analytes.[3][4]

  • Q: What are the advantages of derivatization for this compound analysis?

    • A: Derivatization can significantly improve the chromatographic properties of this compound by increasing its hydrophobicity, which leads to better retention on reversed-phase columns.[15] It can also improve ionization efficiency in the mass spectrometer and enable the separation of stereoisomers.[15][16]

  • Q: How can I confirm that I am seeing ion suppression?

    • A: A post-column infusion experiment can be performed. A solution of this compound is continuously infused into the mobile phase after the analytical column and before the MS source. A blank matrix sample is then injected. A dip in the baseline signal at the retention time of the interfering compounds indicates ion suppression.

References

  • PubMed. (2019). LC-MS/MS method with chemical derivatization for quantitation of L-threonate in human plasma. [Link]

  • ACS Publications. (n.d.). Sensitive LC MS quantitative analysis of carbohydrates by Cs+ attachment. Journal of the American Society for Mass Spectrometry. [Link]

  • PMC. (n.d.). Oligosaccharide Analysis By Mass Spectrometry: A Review Of Recent Developments. [Link]

  • Phenomenex. (n.d.). SP Technical Tip: How to Clean Up Analytes. [Link]

  • Waters Corporation. (n.d.). Your Essential Guide to Sugar Analysis with Liquid Chromatography. [Link]

  • PMC. (n.d.). Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. [Link]

  • Wiley Online Library. (n.d.). LC‐MS/MS Method for Derivatization and Quantitation of L‐Threonate in Human Plasma. [Link]

  • YouTube. (2020, July 1). Unlocking the Power of Mixed-Mode SPE | Science Spotlight - Episode 4. Waters Corporation. [Link]

  • Crawford Scientific. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Restek. (2020, October 26). How to Avoid Common Problems with HILIC Methods. [Link]

  • PMC. (n.d.). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. [Link]

  • PubMed. (2006). Determination of L-threonate in human plasma and urine by high performance liquid chromatography-tandem mass spectrometry. [Link]

  • ScienceDirect. (2018). Quantitation of carbohydrate monomers and dimers by liquid chromatography coupled with high-resolution mass spectrometry. [Link]

  • ACS Publications. (2022). Structure Elucidation and Mitigation of Endogenous Interferences in LC–MS-Based Metabolic Profiling of Urine. Analytical Chemistry. [Link]

  • PMC. (2023). Identification of Metabolite Interference Is Necessary for Accurate LC-MS Targeted Metabolomics Analysis. [Link]

  • Phenomenex. (n.d.). Engineering successful analytical methods using HILIC as an alternative retention mechanism. [Link]

  • Advion. (n.d.). SIMPLE LC/MS ANALYSIS OF CARBOHYDRATES USING THE ADVION expression COMPACT MASS SPECTROMETER. [Link]

  • ResearchGate. (n.d.). Simultaneous determination of monosaccharides and oligosaccharides in dates using liquid chromatography–electrospray ionization mass spectrometry. [Link]

  • PMC. (n.d.). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. [Link]

  • LCGC International. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. [Link]

  • ResearchGate. (n.d.). Determination of L-threonate in human plasma and urine by high performance liquid chromatography tandem mass spectrometry. [Link]

  • ResearchGate. (n.d.). (PDF) Identification of Metabolite Interference Is Necessary for Accurate LC-MS Targeted Metabolomics Analysis. [Link]

  • ResearchGate. (n.d.). Quantitation of low molecular weight sugars by chemical derivatization-liquid chromatography/multiple-reaction monitoring/mass spectrometry. [Link]

  • Waters Corporation. (n.d.). Analysis of Carbohydrates by UltraPerformance Liquid Chromatography and Mass Spectrometry. [Link]

  • AACC. (2017). Interference Testing and Mitigation in LC-MS/MS Assays. [Link]

  • ResearchGate. (2015). Identification of the Major Endogenous and Persistent Compounds in Plasma, Serum and Tissue That Cause Matrix Effects with Electrospray LC/MS Techniques. [Link]

  • Human Metabolome Database. (n.d.). Predicted LC-MS/MS Spectrum - 20V, Positive (HMDB0000943). [Link]

  • Shimadzu. (n.d.). Quantitative Analysis of Carbohydrates by LC/MS. [Link]

  • PMC. (n.d.). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. [Link]

  • ResearchGate. (n.d.). Development of a multi-sugar LC-MS/MS assay using simple chemical derivatization with acetic anhydride. [Link]

  • PMC. (n.d.). A Multidimensional Mass Spectrometry-Based Workflow for De Novo Structural Elucidation of Oligosaccharides from Polysaccharides. [Link]

  • ResearchGate. (n.d.). (PDF) LC-MS/MS identification of the one-carbon cycle metabolites in human plasma. [Link]

  • PubMed. (n.d.). Measurement of thiols in human plasma using liquid chromatography with precolumn derivatization and fluorescence detection. [Link]

  • PMC. (n.d.). Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial. [Link]

  • eScholarship.org. (n.d.). Quantitation of a Comprehensive Set of Monosaccharides using Dynamic Multiple Reaction Mo. [Link]

  • PMC. (n.d.). Mass Spectrometry-Based Techniques to Elucidate the Sugar Code. [Link]

  • ACS Publications. (2023). Identification of Metabolite Interference Is Necessary for Accurate LC-MS Targeted Metabolomics Analysis. Analytical Chemistry. [Link]

  • ACS Publications. (2021). Mass Spectrometry-Based Techniques to Elucidate the Sugar Code. Chemical Reviews. [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. [Link]

  • PMC. (2021). Development and Optimisation of HILIC-LC-MS Method for Determination of Carbohydrates in Fermentation Samples. [Link]

  • LCGC International. (n.d.). Application Notes: General. [Link]

Sources

Troubleshooting inconsistent retention times in L-Threose HPLC analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for L-Threose analysis via High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues, with a primary focus on inconsistent retention times. Here, we move beyond simple checklists to explain the underlying scientific principles, ensuring robust and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured to address the most common issues encountered during the HPLC analysis of this compound, a four-carbon monosaccharide of significant interest in biomedical research.[1][2] We will explore the causes of retention time variability and provide systematic solutions.

Q1: My this compound retention time is consistently drifting in one direction (either continuously decreasing or increasing) during a sequence of runs. What are the likely causes and how can I fix it?

A1: Unidirectional retention time drift is typically indicative of a systematic change within the HPLC system or column chemistry over time. Here’s a logical approach to diagnosing and resolving the issue.

Possible Causes & Solutions:

  • Inadequate Column Equilibration: This is the most common reason for retention time drift, especially at the beginning of a new analysis. The stationary phase requires sufficient time to fully equilibrate with the mobile phase.

    • Expert Insight: For carbohydrate analysis on amino or ligand-exchange columns, equilibration can take longer than for typical reversed-phase columns. A minimum of 10-20 column volumes is a good starting point, but some systems may require more.[3]

    • Actionable Protocol: Before starting your analytical sequence, flush the column with the mobile phase at the analytical flow rate for at least 30-60 minutes, or until a stable baseline is achieved. For methods using mobile phase additives like ion-pairing reagents, even longer equilibration times may be necessary.[3]

  • Mobile Phase Composition Change: The mobile phase composition can change over time due to the evaporation of a more volatile solvent component.

    • Causality: In a typical mobile phase for this compound analysis, such as acetonitrile and water, acetonitrile is more volatile.[4] Its evaporation would increase the water content, strengthening the mobile phase in HILIC mode (used with amino columns) and leading to decreased retention times.[5]

    • Solution: Always use freshly prepared mobile phase. Keep solvent bottles capped and consider using a solvent inlet filter with a check valve to minimize evaporation. For long analytical runs, preparing a larger batch of mobile phase can ensure consistency.

  • Column Temperature Fluctuation: Inconsistent column temperature is a frequent cause of retention time drift. An increase in temperature generally leads to a decrease in retention time, and vice versa.[6][7][8][9]

    • Quantitative Impact: A general rule of thumb is that a 1°C increase in temperature can decrease retention time by approximately 2%.[8]

    • Solution: Always use a column oven and ensure it is set to a stable temperature, typically above ambient temperature to avoid fluctuations due to changes in the laboratory environment.[8][10] For carbohydrate analysis, elevated temperatures (e.g., 35°C or higher) can also improve peak efficiency.[4][11][12]

  • Column Contamination or Degradation: The slow accumulation of contaminants from the sample or mobile phase onto the column can alter the stationary phase chemistry, leading to retention time drift.[3] Amino columns, in particular, can be susceptible to degradation.[5]

    • Solution:

      • Use a Guard Column: A guard column is a cost-effective way to protect your analytical column from strongly retained impurities.

      • Sample Preparation: Ensure your this compound standards and samples are properly filtered through a 0.45 µm syringe filter before injection to remove particulate matter.[1]

      • Column Washing: Implement a regular column washing procedure. A generic washing sequence for an amino column could involve flushing with 70:30 acetonitrile/water, followed by 100% acetonitrile. Always consult the column manufacturer's guidelines for specific washing protocols.

Below is a troubleshooting workflow for unidirectional retention time drift:

G start Start: Inconsistent Retention Time (Drift) equilibration Is the column fully equilibrated? start->equilibration equilibrate_longer Action: Equilibrate for a longer duration (e.g., 60 mins). Monitor baseline. equilibration->equilibrate_longer No mobile_phase Is the mobile phase fresh and properly prepared? equilibration->mobile_phase Yes equilibrate_longer->start prepare_fresh Action: Prepare fresh mobile phase. Keep bottles capped. mobile_phase->prepare_fresh No temperature Is the column temperature stable? mobile_phase->temperature Yes prepare_fresh->start use_oven Action: Use a column oven set at a constant temperature (e.g., 35°C). temperature->use_oven No contamination Is the column contaminated or aging? temperature->contamination Yes use_oven->start wash_column Action: Wash the column according to manufacturer's instructions. Consider using a guard column. contamination->wash_column Yes end End: Retention Time Stabilized contamination->end No (Column is fine) wash_column->start

Caption: Troubleshooting workflow for unidirectional retention time drift.

Q2: My this compound retention times are fluctuating randomly from one injection to the next. What could be the problem?

A2: Random fluctuations in retention time often point to mechanical or hardware issues within the HPLC system, particularly with the pump and solvent delivery system.

Possible Causes & Solutions:

  • Pump Malfunction: Issues with pump seals, check valves, or the proportioning valve can lead to inconsistent mobile phase composition and flow rate.[13]

    • Diagnosis:

      • Flow Rate Check: Manually check the flow rate by collecting the eluent from the detector outlet into a graduated cylinder for a set amount of time.[13]

      • Pressure Fluctuation: Observe the system pressure. A rapidly fluctuating pressure reading often indicates air bubbles in the system or a faulty check valve.

    • Solution:

      • Degas Mobile Phase: Ensure your mobile phase is thoroughly degassed. Most modern HPLC systems have an online degasser.[14]

      • Purge the System: Purge the pump lines to remove any trapped air bubbles.

      • Pump Maintenance: If the problem persists, it may be time for pump maintenance, such as replacing pump seals or cleaning/replacing check valves.

  • Injector Issues: A faulty injector or partially blocked sample loop can lead to inconsistent injection volumes and, consequently, variable retention times, especially if the sample solvent is different from the mobile phase.

    • Expert Insight: Dissolving this compound standards and samples in the mobile phase is always the best practice to minimize peak shape distortion and retention time shifts.[1][8]

    • Solution: Regularly inspect and clean the injector components. Ensure the sample loop is not clogged.

  • Leaks in the System: A small, often hard-to-detect leak in the fluidic path can cause pressure fluctuations and lead to random retention time changes.[15]

    • Diagnosis: Carefully inspect all fittings and connections for any signs of moisture or salt deposits (if using buffered mobile phases). A leak that occurs before the column will have a more pronounced effect on retention time.

    • Solution: Tighten or replace any leaking fittings.

Q3: I'm using a Refractive Index Detector (RID) for this compound analysis, and my baseline is very unstable, which seems to be affecting my retention time reproducibility. What are the best practices for using an RID?

A3: The Refractive Index Detector is a universal detector ideal for non-chromophoric compounds like this compound.[1] However, it is highly sensitive to changes in temperature, pressure, and mobile phase composition, which can lead to baseline instability. [14]

Best Practices for RID Stability:

  • Temperature Control: The RID is extremely sensitive to temperature fluctuations.[10]

    • Actionable Protocol:

      • Allow the RID to warm up and stabilize for at least an hour before use.

      • Set the detector's internal temperature control (e.g., to 35°C) to be slightly above ambient temperature to ensure stability.[10]

      • Ensure the mobile phase entering the detector is at the same temperature as the detector's flow cell by using a heat exchanger, which is a standard component in most modern RIDs.[14]

  • Stable Flow Rate: A consistent flow rate is crucial for a stable RID baseline. Any pump pulsation will be visible on the baseline.

    • Solution: Ensure the pump is in good working order and that the mobile phase is well-degassed.

  • Mobile Phase Consistency: RIDs are not compatible with gradient elution.[14] Any small change in mobile phase composition will cause a significant baseline drift.

    • Solution: Use a single, isocratic mobile phase that has been precisely prepared and thoroughly mixed. Regularly flush the reference cell of the RID with the fresh mobile phase to ensure its composition matches that of the sample cell.[16]

The following diagram illustrates the key factors affecting RID stability:

G cluster_0 Key Factors RID Stable RID Baseline Temp Stable Temperature Temp->RID Flow Consistent Flow Rate Flow->RID MobilePhase Isocratic Mobile Phase MobilePhase->RID

Caption: Key factors for achieving a stable RID baseline.

Quantitative Data Summary

The following table summarizes the expected impact of key parameters on this compound retention time. This is particularly useful for method development and troubleshooting.

Parameter ChangeExpected Effect on Retention TimeRationale
Increase in Acetonitrile % (in Acetonitrile/Water mobile phase on an amino column)IncreaseAcetonitrile is the weaker solvent in HILIC mode. Increasing its concentration strengthens the retention of polar analytes like this compound.
Increase in Column Temperature DecreaseHigher temperatures reduce mobile phase viscosity and increase the kinetic energy of the analyte, leading to faster elution.[6][7][9]
Increase in Flow Rate DecreaseThe analyte spends less time in the column, resulting in a proportionally shorter retention time.[17]
Increase in Mobile Phase pH (on a silica-based amino column)Can cause a slight decreaseAt higher pH, the silanol groups on the silica surface become more ionized, which can affect the secondary interactions with the sugar hydroxyl groups and slightly reduce retention. However, extreme pH can damage the column.[18]

Experimental Protocols

Protocol 1: Preparation of Mobile Phase for this compound Analysis on an Amino Column

This protocol describes the preparation of a standard acetonitrile/water mobile phase, which is commonly used for the analysis of simple sugars.[4]

Materials:

  • HPLC-grade Acetonitrile

  • Ultrapure water (18.2 MΩ·cm)

  • Sterile, filtered solvent bottles

  • 0.2 µm solvent filters

  • Graduated cylinders

Procedure:

  • Measure Solvents: For a 1 L preparation of 75:25 (v/v) Acetonitrile:Water, accurately measure 750 mL of HPLC-grade acetonitrile and 250 mL of ultrapure water using separate clean, dry graduated cylinders.

  • Combine and Mix: Pour the two solvents into a clean, 1 L solvent bottle. Cap the bottle and swirl gently but thoroughly for at least 2 minutes to ensure a homogenous mixture.

    • Expert Insight: Mixing acetonitrile and water is an exothermic process that results in a slight volume contraction. For maximum precision, allow the mixture to return to room temperature before a final volume adjustment, if required.

  • Degas the Mobile Phase: Sonicate the mobile phase for 10-15 minutes in an ultrasonic bath or use an online degasser to remove dissolved gases. This is critical for preventing air bubbles in the pump and ensuring a stable baseline.[14]

  • Labeling: Clearly label the solvent bottle with the composition (e.g., "75:25 Acetonitrile:Water"), date of preparation, and your initials.

Protocol 2: System Equilibration and Conditioning

This protocol ensures that the HPLC system and column are ready for analysis, which is a critical step in achieving reproducible retention times.

Procedure:

  • Initial System Purge: Set the pump to a high flow rate (e.g., 5 mL/min) and purge each solvent line to be used with fresh mobile phase for 2-3 minutes. This removes any old solvent from the lines.

  • Column Installation: Ensure the column is installed in the correct flow direction.

  • Flow Rate Ramp-up: Set the flow rate to a low value (e.g., 0.2 mL/min) and gradually increase it to your analytical flow rate (e.g., 1.0 mL/min) over a few minutes. This prevents pressure shocks to the column.

  • System Equilibration: Allow the mobile phase to flow through the entire system, including the column and detector, for at least 30 minutes.

    • Trustworthiness Check: Monitor the baseline from your detector. The system is considered equilibrated when the baseline is flat and free of drift. Also, monitor the system backpressure; it should be stable.

  • Conditioning Injections: Before running your analytical sequence, perform one or two "conditioning" injections of your highest concentration standard. This helps to saturate any active sites on the column and further stabilize the system, leading to better reproducibility for the subsequent injections.

By following these detailed guides and protocols, you can systematically troubleshoot and resolve issues with inconsistent retention times in your this compound HPLC analysis, leading to more reliable and accurate scientific data.

References

  • Benchchem. (n.d.). Application of HPLC for this compound Analysis: A Detailed Guide for Researchers.
  • Benchchem. (n.d.). A Comparative Guide to the Cross-Validation of Analytical Methods for this compound.
  • Benchchem. (n.d.). Validating the Purity of Synthesized this compound: A Comparative Guide to Analytical Techniques.
  • Benchchem. (n.d.). Application Notes and Protocols for the Quantification of this compound in Biological Samples.
  • Benchchem. (n.d.). An In-Depth Technical Guide to the Structure and Chemical Properties of this compound.
  • Benson Polymeric. (n.d.). Improving the Analysis of Carbohydrates Using Temperature and Sample Preheating.
  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
  • Chrom Tech. (2025, October 28). How Does Column Temperature Affect HPLC Resolution?
  • Chromatography Today. (n.d.). The Use of Temperature for Method Development in LC.
  • Separation Science. (2024, July 4). Factors Impacting Chromatography Retention Time.
  • uHPLCs. (2023, November 10). Setting Your Liquid Chromatography to the Right Temperature.
  • Shimadzu. (2025, April 24). Detector-Related Issues.
  • LCGC International. (n.d.). Avoiding Refractive Index Detector Problems.
  • Khandelwal, P., Chin, M., & Quinlan, A. (2017, September 12). Selecting the Best HPLC Column for Carbohydrate Analysis of Food Samples. LCGC International.
  • Restek. (n.d.). HPLC Troubleshooting Guide.
  • Crawford Scientific. (2020, August 18). Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach.
  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
  • Hawach. (2025, October 15). Troubleshooting HPLC Column Retention Time Drift.
  • Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC.
  • Sigma-Aldrich. (n.d.). Improved Analysis of Simple Sugars Using apHera™ NH2 HPLC Columns.
  • LCGC International. (2017, December 5). Tips & Tricks GPC/SEC: How to Treat Your RI Detector.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.

Sources

Addressing poor peak shape in L-Threose chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic analysis of L-Threose. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to poor peak shape in High-Performance Liquid Chromatography (HPLC). Here, we move beyond generic advice to provide in-depth, scientifically grounded solutions tailored to the unique chemical properties of this compound.

Part 1: Understanding Poor Peak Shape in this compound Analysis

A symmetrical, Gaussian peak is the ideal in chromatography, indicating good resolution and accurate quantification. However, various factors can lead to peak shape distortions such as tailing, fronting, and broadening.[1][2] Understanding the root cause of these issues is the first step toward a robust and reliable analytical method for this compound.

Common Peak Shape Problems: A Visual Guide

Poor peak shape can be categorized into three main types: tailing, fronting, and broadening. Each suggests different underlying problems with your chromatographic system or method.

Caption: Ideal Gaussian peak shape compared to common peak shape distortions.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific questions you may have about poor peak shape in your this compound analysis. Each answer provides a causal explanation and actionable protocols.

Q1: My this compound peak is tailing. What are the likely causes and how can I fix it?

A1: Peak tailing is one of the most common issues and often points to secondary interactions between this compound and the stationary phase. [3]

  • Expertise & Experience: this compound, as a polar carbohydrate with multiple hydroxyl groups, is prone to strong interactions with active sites on the column packing material.[3] The most common culprits are residual silanol groups on silica-based columns.[4][5] These acidic silanols can form strong hydrogen bonds or have ion-exchange interactions with the hydroxyl groups of this compound, delaying its elution in a non-uniform manner and causing the peak to tail.[5][6][7]

  • Trustworthiness (Self-Validating System): To diagnose and resolve tailing, we will systematically eliminate potential causes, starting with the most probable.

    • Step 1: Evaluate Column Chemistry. If you are using a standard reversed-phase silica column (e.g., C18), residual silanols are a likely cause.[4][6]

      • Protocol: Switch to a column specifically designed for polar analytes or one with superior end-capping.

        • Amino Columns: These are widely used for analyzing simple sugars and can provide good peak shape.[8]

        • Ligand Exchange Columns: These columns are also well-suited for separating sugar isomers and can yield sharp peaks.[8][9]

        • Modern End-capped Columns: If using a reversed-phase column is necessary, select one with advanced end-capping to minimize exposed silanols.[4]

    • Step 2: Optimize Mobile Phase pH. The ionization state of silanol groups is pH-dependent.[5][10] At higher pH, silanols are deprotonated and more likely to engage in ionic interactions.[5]

      • Protocol: For silica-based columns, operating at a lower pH (e.g., pH 3-5) can suppress the ionization of silanol groups, reducing secondary interactions.[2] Ensure your column is stable at the chosen pH.[11]

    • Step 3: Increase Buffer Concentration. Insufficient buffer concentration can lead to increased secondary interactions.[12]

      • Protocol: In HILIC or ion-exchange chromatography, increasing the buffer concentration (e.g., from 10 mM to 50 mM) can help mask residual silanols and improve peak shape.[13][14]

    • Step 4: Check for Column Overload. Injecting too much sample can saturate the stationary phase, leading to tailing.[15][16]

      • Protocol: Reduce the injection volume or dilute your sample and reinject. If the peak shape improves, column overload was a contributing factor.[16]

Troubleshooting Step Rationale Recommended Action
Column Choice Minimize secondary silanol interactions.[4][5]Use an amino or ligand-exchange column.[8][9] If using C18, ensure it is well end-capped.
Mobile Phase pH Suppress ionization of residual silanols.[10][17]Lower the mobile phase pH to 3-5 (for silica columns).[2]
Buffer Strength Mask active sites on the stationary phase.[12]Increase buffer concentration in the mobile phase.[13][14]
Sample Load Avoid saturation of the stationary phase.[15][3]Decrease injection volume or sample concentration.[16]
Q2: I'm observing peak fronting for this compound. What does this indicate?

A2: Peak fronting is less common than tailing but typically points to column overload or issues with the sample solvent. [18][19]

  • Expertise & Experience: For a small molecule like this compound, fronting can often be traced back to a mismatch between the sample solvent and the mobile phase, especially in Hydrophilic Interaction Chromatography (HILIC).[20] If the sample is dissolved in a solvent stronger than the mobile phase, it can cause the analyte to travel through the initial part of the column too quickly, leading to a fronting peak.[19] Column overload, where the concentration of the sample is too high, can also cause this issue.[15][19]

  • Trustworthiness (Self-Validating System): A systematic approach will help pinpoint the cause of fronting.

    • Step 1: Analyze Sample Solvent Composition. In HILIC, water is a strong solvent. If your this compound sample is prepared in a highly aqueous solution, this can lead to poor peak shape.[20]

      • Protocol: Whenever possible, dissolve your this compound standard and samples in the initial mobile phase.[8] If this compound is only soluble in a stronger solvent, keep the injection volume as low as possible.[20]

    • Step 2: Rule out Column Overload.

      • Protocol: Sequentially dilute your sample and inject it. If the fronting diminishes with dilution, you are likely overloading the column.[19]

    • Step 3: Inspect the Column. A physically damaged or poorly packed column can sometimes lead to fronting.[19]

      • Protocol: Perform a column performance test. If the efficiency is low or the peak shape for a standard compound is also poor, the column may need to be repacked or replaced.[18]

Caption: Troubleshooting workflow for this compound peak fronting.

Q3: My this compound peak is very broad. How can I improve its sharpness?

A3: Broad peaks are a sign of poor efficiency and can be caused by a range of factors from the column itself to extra-column effects. [21][13]

  • Expertise & Experience: Peak broadening occurs when molecules of this compound spread out more than they should as they travel through the HPLC system.[22] This can be due to slow mass transfer between the mobile and stationary phases, excessive dead volume in the system, or a deteriorated column.[21][13] For sugars like this compound, the potential for anomerization (interconversion between α and β forms) in solution can also contribute to peak broadening if the interconversion rate is comparable to the chromatographic separation time.[23][24]

  • Trustworthiness (Self-Validating System): We will investigate potential causes systematically, from the easiest to check to the more complex.

    • Step 1: Check for Extra-Column Volume. Excessive tubing length or poorly made connections can contribute significantly to peak broadening.[21][25]

      • Protocol: Minimize the length of tubing between the injector, column, and detector. Ensure all fittings are properly tightened to avoid dead volume.[21]

    • Step 2: Optimize Flow Rate. A flow rate that is too slow can increase longitudinal diffusion, leading to broader peaks.[22]

      • Protocol: Experiment with slightly increasing the flow rate to see if peak sharpness improves. Be mindful of the column's pressure limits.

    • Step 3: Evaluate Column Health. An old or contaminated column will lose its efficiency and produce broad peaks.[21][13]

      • Protocol: If you have a new, equivalent column, install it and run your analysis. If the peak shape improves dramatically, your old column was the issue. Consider using a guard column to extend the life of your analytical column.[14]

    • Step 4: Consider Anomerization Effects. this compound exists as an equilibrium of anomers in solution.[26] If the separation of these anomers is partial, it can manifest as a broadened peak.

      • Protocol: Increasing the column temperature can sometimes increase the rate of anomer interconversion, causing the two forms to elute as a single, sharper peak.[27] Alternatively, specific column chemistries like ligand exchange are designed to separate anomers, which might appear as two distinct peaks rather than one broad one.[9]

Potential Cause Explanation Corrective Action
Extra-Column Volume Dispersion of the analyte band outside the column.[21]Use shorter, narrower ID tubing and ensure proper connections.[21]
Slow Flow Rate Increased longitudinal diffusion.[22]Optimize the flow rate; try a slightly higher flow rate.
Column Degradation Loss of stationary phase or contamination.[13]Replace the column; use a guard column for protection.[14]
Anomerization Slow interconversion of α and β forms on the column.[23]Increase column temperature or use a column that can resolve the anomers.[9][27]

References

  • Quora. (2020, March 30).
  • Cytiva. (2024, September 1). How to fix asymmetrical chromatography peaks?[Link]

  • Mastelf. (2025, February 21). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them.
  • Chromatography Forum. (2020, March 27). Understanding Chromatogram Peaks – Fronting, Tailing, Ghosting & Rounded Explained.
  • ALWSCI. (2025, February 11).
  • ALWSCI. (2025, November 27).
  • Restek. GC Troubleshooting—Fronting Peaks. [Link]

  • BenchChem. (2025). Application of HPLC for this compound Analysis: A Detailed Guide for Researchers.
  • Phenomenex. (2025, April 1). Understanding Peak Fronting in HPLC.
  • ResearchGate. (2015, April 14). How can I avoid peak broadening in HPLC method analysis?[Link]

  • Agilent Technologies. (2018, May 1). Hydrophilic Interaction Chromatography Method Development and Troubleshooting.
  • Waters. What are the common causes of having little or no retention and/or peak shape problems on a HILIC column?[Link]

  • Nagae, N., Yamamoto, K., & Kadota, C. (2009).
  • Chromatography Today. (2023, April 11). What are the Common Peak Problems in HPLC. [Link]

  • Dolan, J. W.
  • ResearchGate.
  • BenchChem. (2025).
  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems.
  • Phenomenex. The Role of End-Capping in RP. [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?
  • LCGC International. (2018, April 9). The LCGC Blog: Do You Really Know Your Stationary-Phase Chemistry?[Link]

  • BenchChem. (2025). A Comparative Guide to the Cross-Validation of Analytical Methods for this compound.
  • Stankovič, M., et al. (2021).
  • International Labmate. (2023, October 11). The Critical Role of Mobile Phase pH in Chromatography Separations. [Link]

  • Shodex. Analysis of Erythrose and Threose (SC1011). [Link]

  • ALWSCI. (2023, December 27).
  • Dolan, J. W. Back to Basics: The Role of pH in Retention and Selectivity.
  • LCGC International. (2017, September 12). Selecting the Best HPLC Column for Carbohydrate Analysis of Food Samples. [Link]

  • Phenomenex. Rezex HPLC Columns for Carbohydrate & Acid Analysis. [Link]

  • Zenon Bio.
  • Waters. What are common causes of peak tailing and/or low resolution (broad peaks) in protein-based SEC methods?[Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]

  • Pharma Growth Hub. (2023, November 7). Peak Tailing: Phenomenon, Symptoms and Corrections.
  • ALWSCI. (2025, July 17).
  • PubMed. (1998). Ascorbic acid glycation: the reactions of this compound in lens tissue. [Link]

  • Science.gov. hplc method development: Topics. [Link]

  • PubMed. (1987). Interconversion and chromatographic separation of carbohydrate stereoisomers on polystyrene-divinylbenzene resins. [Link]

  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Analysis of the Biological Activities of this compound and its Enantiomer, D.
  • SciSpace. A review on method development by hplc.
  • MDPI. (2020). Separation of Monosaccharide Anomers on Photo-Click Cysteine-Based Stationary Phase: The α/β Interconversion Process Studied by Dynamic Hydrophilic Liquid Chromatography. [Link]

  • PMC. (2014). HPLC Separation of All Aldopentoses and Aldohexoses on an Anion-Exchange Stationary Phase Prepared from Polystyrene-Based Copolymer and Diamine: The Effect of NaOH Eluent Concentration. [Link]

  • BenchChem. (2025).
  • ResearchGate. (2020). Separation of Carbohydrate Isomers and Anomers on Poly-N-(1H-tetrazole-5-yl)-methacrylamide-bonded Stationary Phase by Hydrophilic Interaction Chromatography as well as Determination of Anomer Interconversion Energy Barriers. [Link]

Sources

Technical Support Center: L-Threose Derivatization Reaction Yield Optimization for Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for L-Threose analysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the derivatization of this compound for analytical purposes. As a key degradation product of L-ascorbic acid (Vitamin C), accurate quantification of this compound is critical in fields ranging from biomarker research for oxidative stress to the development of glycation inhibitors.[1][2] This resource provides field-proven insights and validated protocols to help you optimize your reaction yields and achieve reliable, reproducible results.

Understanding this compound Derivatization

This compound, a four-carbon aldose monosaccharide, presents analytical challenges due to its high polarity and lack of a strong chromophore, making it difficult to detect directly using common analytical techniques like reversed-phase HPLC with UV detection or gas chromatography (GC).[1][3][4] Derivatization is a crucial step to enhance its detectability by introducing a UV-active or fluorescent tag, or by increasing its volatility for GC analysis.[3][5][6]

The primary goal of derivatization is to chemically modify the this compound molecule to make it more amenable to separation and detection.[6][7] Common strategies include:

  • For HPLC Analysis: Pre-column derivatization with reagents like 1-phenyl-3-methyl-5-pyrazolone (PMP) or o-phenylenediamine (OPD) to introduce a UV-absorbing or fluorescent moiety.[5][8][9][10][11][12][13][14]

  • For GC-MS Analysis: Silylation to replace the active hydrogens on the hydroxyl groups with trimethylsilyl (TMS) groups, thereby increasing volatility and thermal stability.[15][16][17][18][19][20]

The efficiency of these reactions directly impacts the accuracy and sensitivity of your this compound quantification.

Troubleshooting Guide: Optimizing Your this compound Derivatization

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Derivatization Product Detected by HPLC-UV/FLD

Question: I am performing a PMP derivatization of my this compound standard/sample, but I'm seeing a very small peak, or no peak at all, for the derivatized product in my HPLC chromatogram. What could be the cause?

Answer:

Low or no yield in PMP derivatization can stem from several factors related to reaction conditions and reagent integrity. Here’s a systematic approach to troubleshooting:

1. Verify Reagent Quality and Preparation:

  • PMP Solution: 1-phenyl-3-methyl-5-pyrazolone (PMP) can degrade over time. Ensure you are using a fresh or properly stored stock. Prepare the PMP solution in methanol fresh for each experiment.

  • Base Medium: The derivatization reaction is typically carried out in a basic medium, such as sodium hydroxide or ammonia.[8][9] The pH of the reaction mixture is critical. An improved method using liquid ammonia instead of sodium hydroxide has been shown to be effective and allows for easier sample cleanup as the volatile ammonia can be removed by vacuum drying.[8][9]

2. Optimize Reaction Conditions:

The derivatization of monosaccharides with PMP is sensitive to temperature and time.

ParameterRecommended RangeRationale
Temperature 70-80 °CEnsures sufficient energy for the reaction to proceed efficiently without degrading the sugar or the derivative.
Time 90-134 minutesThe reaction needs adequate time to go to completion. The optimal time can vary based on the specific sugar.[12]
pH Alkaline (e.g., using NaOH or NH3)A basic environment is required for the reaction to occur.[8][9]

Protocol: PMP Derivatization of this compound for HPLC Analysis

  • Sample Preparation: Dry your this compound standard or sample completely, typically under a stream of nitrogen or in a vacuum concentrator.

  • Reagent Preparation:

    • Prepare a 0.5 M solution of PMP in methanol.

    • Prepare a 0.3 M solution of sodium hydroxide or use a liquid ammonia solution.

  • Derivatization Reaction:

    • To the dried sample, add 50 µL of the PMP solution and 50 µL of the basic solution.

    • Vortex the mixture thoroughly to ensure complete dissolution.

    • Incubate the reaction mixture at 70°C for 100 minutes.

  • Neutralization and Extraction:

    • After incubation, cool the sample to room temperature.

    • Neutralize the reaction by adding 50 µL of 0.3 M hydrochloric acid.

    • Extract the excess PMP reagent by adding 200 µL of chloroform or dichloromethane and vortexing vigorously.[10]

    • Centrifuge the sample to separate the aqueous and organic layers.

    • Carefully collect the upper aqueous layer containing the PMP-derivatized this compound.

    • Repeat the extraction step two more times to ensure complete removal of unreacted PMP.

  • Analysis: Filter the final aqueous solution through a 0.22 µm syringe filter before injecting it into the HPLC system.

3. Check for Proper Neutralization and Extraction:

  • After the reaction, the mixture needs to be neutralized. Incomplete neutralization can affect the stability of the derivative and the chromatography.

  • Excess PMP must be removed before HPLC analysis as it can interfere with the detection of the derivatized sugar.[10] This is typically done by liquid-liquid extraction with a solvent like chloroform or dichloromethane. Ensure complete phase separation and careful removal of the aqueous layer.

4. HPLC Method Optimization:

  • Column: A C18 reversed-phase column is commonly used for the separation of PMP-derivatized monosaccharides.[5][9]

  • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile) is typically employed.[9][10][11]

  • Detection Wavelength: The UV detector should be set to the appropriate wavelength for PMP derivatives, which is typically around 245-254 nm.[9]

G

Issue 2: Multiple Peaks for a Single this compound Standard in GC-MS

Question: After silylation of my this compound standard, I am observing multiple peaks in my GC-MS chromatogram instead of a single peak. Why is this happening and how can I fix it?

Answer:

The appearance of multiple peaks for a single sugar standard after silylation is a common issue and is primarily due to the formation of different anomers.[16][21]

1. The Phenomenon of Anomerization:

In solution, this compound exists in equilibrium between its open-chain aldehyde form and cyclic furanose forms (α and β anomers).[1] During silylation, both the α and β anomers, and potentially the open-chain form, can be derivatized, leading to the formation of multiple TMS-derivatized products that are separated by the GC column.[16]

2. Strategies to Obtain a Single Peak:

  • Oximation Prior to Silylation: The most effective way to prevent the formation of multiple anomers is to perform an oximation step before silylation.[20][21] Oximation converts the aldehyde group of the open-chain form into an oxime, which prevents ring formation and subsequent anomerization. This results in a single derivatized product.[21]

Protocol: Two-Step Oximation-Silylation of this compound for GC-MS Analysis

  • Sample Preparation: Ensure your this compound standard or sample is completely dry. Moisture can deactivate the silylation reagent.[7][22]

  • Oximation:

    • Prepare a solution of methoxyamine hydrochloride in pyridine (e.g., 20 mg/mL).

    • Add 50-100 µL of this solution to your dried sample.

    • Incubate at 60-80°C for 30-60 minutes.

  • Silylation:

    • Cool the sample to room temperature.

    • Add 50-100 µL of a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[17][18][22][23]

    • Incubate at 60-80°C for 30-60 minutes.

  • Analysis: The sample is now ready for injection into the GC-MS system.

3. Silylating Reagent Choice:

  • A variety of silylating reagents are available, with BSTFA (+TMCS) and MSTFA being popular choices for carbohydrates.[15][17][18][22] The addition of a catalyst like TMCS can enhance the reactivity of the silylating agent.[17][18][23]

G

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for this compound analysis?

A1: this compound is a small, polar molecule that lacks a strong UV-absorbing chromophore.[1][5] This makes it difficult to retain on standard reversed-phase HPLC columns and challenging to detect with common UV detectors.[5] For GC analysis, this compound is not sufficiently volatile or thermally stable.[3][16] Derivatization addresses these issues by adding a chemical tag that enhances UV absorbance or fluorescence for HPLC, or by increasing its volatility for GC analysis.[3][5][6]

Q2: What are the most common derivatization reagents for HPLC and GC analysis of this compound?

A2:

  • For HPLC: 1-phenyl-3-methyl-5-pyrazolone (PMP) is widely used for pre-column derivatization, adding a UV-active label to reducing sugars like this compound.[5][8][9][10][11][12] Other reagents include those for fluorescence detection like o-phenylenediamine (OPD).[13][14]

  • For GC-MS: Silylating reagents are the standard for making carbohydrates volatile. Common choices include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[15][17][18][19][22][23]

Q3: My sample is in an aqueous matrix. Do I need to dry it completely before derivatization?

A3: Yes, especially for silylation reactions for GC-MS analysis. Silylating reagents are highly sensitive to moisture and will react preferentially with water, which deactivates the reagent and leads to incomplete derivatization of your this compound.[7][18][22] For PMP derivatization, while the reaction is often performed in an aqueous basic solution, the starting sample is typically dried to ensure accurate and consistent starting concentrations.

Q4: Can I use the same derivatization method for this compound and its oxidized form, L-Threonic acid?

A4: No, you will likely need different derivatization strategies. L-Threonic acid is a sugar acid, meaning its aldehyde group has been oxidized to a carboxylic acid.[24][25][26][27] The PMP derivatization is specific for the reducing end (aldehyde or ketone group) of a sugar and will not react with the carboxylic acid group of L-Threonic acid. For GC-MS, silylation can derivatize the hydroxyl and carboxylic acid groups of L-Threonic acid, but the resulting derivative will be different from that of this compound.

Q5: How can I confirm that my derivatization reaction was successful?

A5: The best way to confirm successful derivatization is by analyzing a known standard of this compound that has undergone the same derivatization protocol. The appearance of a peak with the expected retention time and, in the case of MS detection, the expected mass-to-charge ratio (m/z) of the derivatized product, confirms a successful reaction. If you are developing a new method, analyzing the reaction products by mass spectrometry can help identify the derivatized this compound and any side products.

References

  • An Improved PMP Derivatization Method for Analyzing Monosaccharide Composition. (2006). Chemical Journal of Chinese Universities.
  • An In-Depth Technical Guide to the Structure and Chemical Properties of this compound. (2025). Benchchem.
  • Improved PMP derivatization method for analyzing monosaccharide composition. (2006).
  • Optimization of monosaccharide determination using anthranilic acid and 1-phenyl-3-methyl-5-pyrazolone for gastropod analysis. (n.d.).
  • GC Reagents. (n.d.). Thermo Fisher Scientific - US.
  • Showing Compound L-threon
  • GC-MS AS A TOOL FOR CARBOHYDRATE ANALYSIS IN A RESEARCH ENVIRNOMENT. (2010). CABI Digital Library.
  • Validating the Purity of Synthesized this compound: A Comparative Guide to Analytical Techniques. (2025). Benchchem.
  • Quantitation of a Comprehensive Set of Monosaccharides using Dynamic Multiple Reaction Mo. (n.d.). eScholarship.org.
  • Monosaccharide Analysis Methods: HPLC, GC-MS & NMR. (n.d.).
  • Precolumn derivatization LC-MS/MS method to simultaneous quantitation of 10 monosaccharides in r
  • Bulletin 909A Guide to Derivatiz
  • A rapid, accurate and sensitive method for determination of monosaccharides in different varieties of Osmanthus fragrans Lour by pre-column derivatization with HPLC-MS/MS. (n.d.). PubMed Central.
  • Ascorbic acid glycation: the reactions of this compound in lens tissue. (n.d.). PubMed - NIH.
  • Optimization of HPLC Detection of PMP Derivatives of Carbohydr
  • Silylation Reagents. (n.d.). Regis Technologies.
  • This compound as a Biomarker for Ascorbic Acid Degradation: A Compar
  • Threonic acid (Compound). (n.d.). Exposome-Explorer - IARC.
  • Development of a carbohydrate silylation method in ionic liquids for their gas chrom
  • Gas Chromatography Problem Solving and Troubleshooting. (n.d.). Restek.
  • Quantitative analysis of sugars (Fluorescence detection by post-column derivatiz
  • L-threonic Acid|High-Purity Reagent|RUO. (n.d.). Benchchem.
  • Studies on this compound as substrate for aldose reductase: a possible role in preventing protein glyc
  • Overcome the Complexities of Analyzing for Sugars by GC-MS. (2024). Restek Resource Hub.
  • I am constantly trying to derivatize glucose for GCMS and i am not getting a single peak. what should I do? (2019).
  • Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods. (2022). Restek.
  • Threonic acid. (n.d.). Wikipedia.
  • High-performance liquid chromatography determination of glyoxal, methylglyoxal, and diacetyl in urine using 4-methoxy-o-phenylenediamine as deriv
  • L-Threonic Acid | C4H8O5 | CID 5460407. (n.d.). PubChem.
  • CAS 95-44-3: this compound. (n.d.). CymitQuimica.
  • Analysis of Sugars in Feeds by HPLC with Post-column Derivatization and Fluorescence Detection. (n.d.).
  • Detection Methods (1). (n.d.).
  • 5.9: Carbohydrates and Diastereomers. (2019). Chemistry LibreTexts.
  • High-performance liquid chromatography determination of glyoxal, methylglyoxal, and diacetyl in urine using 4-methoxy-o-phenylenediamine as derivatizing reagent. (2014).
  • Advances in fluorescence derivatization methods for high-performance liquid chromatographic analysis of glycoprotein carbohydrates. (n.d.).
  • Derivatiz
  • L-D Configurations: Threose and Erythrose. (n.d.). ECHEMI.
  • Derivatization reactions and reagents for gas chrom
  • D- and L- Notation For Sugars. (2017). Master Organic Chemistry.
  • The Use of Derivatization Reagents for Gas Chrom

Sources

Technical Support Center: Monitoring L-Threose Synthesis by TLC

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor the progress of L-Threose synthesis reactions. This compound, a four-carbon monosaccharide, is a valuable chiral building block in synthetic organic chemistry.[1][2][3] Accurate monitoring of its synthesis is crucial for optimizing reaction conditions and ensuring product purity.[4]

I. Foundational Principles: Why TLC for this compound Synthesis?

TLC is a rapid, cost-effective, and highly sensitive chromatographic technique ideal for monitoring the progress of chemical reactions.[5][6][7] Its utility in this compound synthesis stems from its ability to separate compounds based on polarity. In a typical synthesis, the starting materials, intermediates, and the final this compound product will possess different polarities, leading to distinct retention factors (Rf values) on a TLC plate.[5][6][8]

A standard TLC setup for reaction monitoring involves spotting three lanes on a silica gel plate:

  • Lane 1: Starting Material (SM) : A reference spot of the initial reactant.

  • Lane 2: Co-spot (C) : A spot containing both the starting material and the reaction mixture. This is crucial for confirming the identity of the starting material spot in the reaction mixture, especially when Rf values are similar.[9][10]

  • Lane 3: Reaction Mixture (RM) : A spot of the ongoing reaction.

By observing the disappearance of the starting material spot and the appearance of a new product spot over time, a researcher can effectively track the reaction's progression towards completion.[5][10]

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered when using TLC to monitor this compound synthesis, providing causative explanations and actionable solutions.

FAQ 1: My spots are streaking and elongated. What's causing this and how can I fix it?

Answer:

Streaking is a frequent issue in the TLC of highly polar compounds like sugars and can obscure the separation of starting materials and products.[11][12][13]

Causality:

  • Sample Overloading: Applying too much sample to the TLC plate is a primary cause of streaking.[11][12] The stationary phase becomes saturated, leading to a continuous "streak" rather than a compact spot.

  • High Polarity of this compound: this compound and its precursors are rich in hydroxyl groups, making them highly polar.[14] This strong affinity for the polar silica gel stationary phase can lead to poor migration and tailing.[11][15]

  • Inappropriate Solvent System: If the mobile phase is not polar enough, the highly polar analytes will not move sufficiently from the baseline, causing streaking. Conversely, a solvent system that is too polar can also sometimes contribute to poor spot morphology.[11][16]

Troubleshooting Protocol:

  • Dilute the Sample: Prepare a more diluted solution of your reaction mixture before spotting it on the TLC plate.[11][17] It's often better to spot a small amount of a dilute sample multiple times in the same location (allowing the solvent to dry between applications) to achieve a concentrated, small spot.[11][12]

  • Modify the Mobile Phase: For acidic starting materials or byproducts (e.g., from oxidation of L-ascorbic acid), adding a small amount of acetic or formic acid (0.1–2.0%) to the mobile phase can improve spot shape.[11] A common solvent system for carbohydrates is a mixture of butanol, acetic acid, and water.[18]

  • Use Specialized Plates: While standard silica gel plates are common, for particularly challenging separations, consider using reversed-phase (C18) TLC plates.[11]

FAQ 2: All my spots are stuck at the baseline (low Rf). How can I get better separation?

Answer:

When all components of the reaction mixture exhibit very low Rf values, it's impossible to determine if the reaction is progressing. This indicates that the chosen mobile phase is not polar enough to effectively move the polar analytes up the plate.[11][16]

Causality:

  • Insufficient Mobile Phase Polarity: this compound and related sugars are highly polar. A mobile phase with low polarity (e.g., high percentage of hexane or ethyl acetate) will not have sufficient solvating power to displace the analytes from the silica gel, resulting in minimal movement from the origin.[16]

Troubleshooting Protocol:

  • Increase Mobile Phase Polarity: The most direct solution is to increase the polarity of your eluent.[11][16] This is typically achieved by increasing the proportion of the more polar solvent in your mixture (e.g., increasing the amount of methanol or water).

  • Systematic Solvent Screening: Develop a more effective solvent system by systematically testing different solvent combinations. A good starting point for sugars is often a mixture of a moderately polar solvent, an acid, and water.

Solvent System ExampleTypical Ratio (v/v/v)Notes
n-Butanol: Acetic Acid: Water4:1:1A widely used system for carbohydrates.[18]
Chloroform: Acetic Acid: Water3:3.5:0.5Another effective system for sugar separation.[19]
Ethyl Acetate: Acetic Acid: Water2:1:1Can be a good starting point for screening.[20]
  • Chamber Saturation: Ensure the TLC chamber is properly saturated with the solvent vapors before placing the plate inside. This is achieved by lining the chamber with filter paper soaked in the mobile phase. Saturation prevents the evaporation of the solvent from the plate surface as it runs, leading to more consistent and reproducible Rf values.[18]

FAQ 3: I can't see any spots on my TLC plate after development. What should I do?

Answer:

The inability to visualize spots is a common problem, especially with compounds like this compound that are not UV-active.

Causality:

  • Lack of a Chromophore: Simple sugars like this compound do not possess a chromophore that absorbs UV light, making them invisible under a standard UV lamp unless the TLC plate has a fluorescent indicator (F254) and the compound quenches the fluorescence.[11][18]

  • Insufficient Sample Concentration: The concentration of the analyte in the spotted sample may be below the detection limit of the visualization method.[11][12]

  • Inappropriate Visualization Reagent: Not all staining reagents are suitable for detecting carbohydrates.

Troubleshooting Protocol:

  • Use a Carbohydrate-Specific Staining Reagent: Since this compound is not UV-active, a chemical stain is necessary for visualization. After developing the TLC, dry the plate thoroughly and then dip it into or spray it with an appropriate staining solution, followed by gentle heating.

Staining ReagentPreparationVisualization
p-Anisaldehyde/Sulfuric Acid A solution of p-anisaldehyde, sulfuric acid, and ethanol.Heating produces colored spots (various colors depending on the compound) on a light background. Very common for carbohydrates.[18]
Potassium Permanganate (KMnO4) A dilute aqueous solution of KMnO4.Reacts with compounds that can be oxidized (like the hydroxyl groups in sugars), appearing as yellow spots on a purple background.[21]
Diphenylamine-Aniline-Phosphoric Acid A mixture of diphenylamine, aniline, and phosphoric acid in acetone.[19]Upon heating, produces distinct colors for different types of sugars.[19]
  • Concentrate the Sample Spot: If the sample is too dilute, carefully spot the sample multiple times in the same location, allowing the plate to dry completely between each application.[11][12] This will increase the amount of analyte at the origin without creating a large initial spot.

III. Experimental Workflow and Visualization

Standard TLC Monitoring Protocol for this compound Synthesis
  • Plate Preparation: Using a pencil, gently draw a starting line approximately 1 cm from the bottom of a silica gel TLC plate. Mark three evenly spaced points for the starting material (SM), co-spot (C), and reaction mixture (RM).[5]

  • Sample Spotting:

    • In the "SM" lane, spot a dilute solution of your starting material.

    • In the "RM" lane, spot a sample taken directly from your reaction mixture.

    • In the "C" lane, first spot the starting material, and then spot the reaction mixture directly on top of it.[9]

  • Development: Place the spotted TLC plate in a closed chamber containing the appropriate mobile phase (e.g., n-Butanol:Acetic Acid:Water 4:1:1). Ensure the solvent level is below the starting line.[12][18] Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Drying: Remove the plate from the chamber and immediately mark the solvent front with a pencil.[16] Allow the plate to air dry completely in a fume hood.

  • Visualization: Dip the dried plate into a p-anisaldehyde staining solution, then gently heat it with a heat gun until colored spots appear.

  • Analysis: Observe the TLC plate. The reaction is complete when the spot corresponding to the starting material is no longer visible in the "RM" lane, and a new spot, corresponding to the this compound product, is clearly visible.

Visualizing the TLC Workflow

TLC_Workflow cluster_prep Plate Preparation cluster_spot Sample Spotting cluster_run Development & Visualization cluster_analysis Analysis prep1 1. Draw Origin Line prep2 2. Mark Lanes (SM, C, RM) prep1->prep2 spot1 3. Spot SM Lane prep2->spot1 spot2 4. Spot RM Lane spot1->spot2 spot3 5. Co-spot Lane spot2->spot3 dev1 6. Develop in Chamber spot3->dev1 dev2 7. Dry Plate dev1->dev2 vis1 8. Stain with Reagent dev2->vis1 vis2 9. Heat Gently vis1->vis2 ana1 10. Observe Spots vis2->ana1 ana2 11. Assess Reaction Progress ana1->ana2

Caption: Workflow for monitoring this compound synthesis by TLC.

IV. References

  • [Thin-layer chromatography of sugars (author's transl)] . PubMed. Retrieved January 7, 2026, from [Link]

  • The Production of Threose as a Degradation Product from L-Ascorbic Acid . Journal of Carbohydrate Chemistry. Retrieved January 7, 2026, from [Link]

  • TLC Visualization Reagents . EPFL. Retrieved January 7, 2026, from [Link]

  • Hello there I want to use TLC for carbohydrates Tell me your method if it works and what I should avoid? . ResearchGate. Retrieved January 7, 2026, from [Link]

  • Separation and Analysis of Some Sugars by Using Thin Layer Chromatography . CUTM Courseware. Retrieved January 7, 2026, from [Link]

  • Threose . Grokipedia. Retrieved January 7, 2026, from [Link]

  • Dietary Sugars: TLC Screening of Sugars in Urine and Blood Samples . Books. Retrieved January 7, 2026, from

  • A Simple Method for the Visualization of the Separated Zones of Sugars on Silica-Gel TLC Plates Without Spray Reagent . Journal of Chromatographic Science. Retrieved January 7, 2026, from [Link]

  • D-Xylose and D-lyxose are formed when d-threose undergoes a Kilia... . Pearson. Retrieved January 7, 2026, from [Link]

  • Ascorbic acid glycation: the reactions of this compound in lens tissue . PubMed. Retrieved January 7, 2026, from [Link]

  • Troubleshooting Thin Layer Chromatography . University of Rochester. Retrieved January 7, 2026, from [Link]

  • Synthesis of dD-Xylose-I-C14 and ~-D-Lyxose-I-C14 . Journal of Research of the National Bureau of Standards. Retrieved January 7, 2026, from [Link]

  • Efficient synthesis of L-altrose and L-mannose . ResearchGate. Retrieved January 7, 2026, from [Link]

  • TLC Visualization Reagents Guide . Scribd. Retrieved January 7, 2026, from [Link]

  • B. Helferich synthesis of ascorbic acid: this compound (23), etyl... . ResearchGate. Retrieved January 7, 2026, from [Link]

  • Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC . Bitesize Bio. Retrieved January 7, 2026, from [Link]

  • Thin Layer Chromatography (TLC) . University of Colorado Boulder. Retrieved January 7, 2026, from [Link]

  • Troubleshooting TLC - Plant extract - strange in polar mobile Phase - What could be the reason? . ResearchGate. Retrieved January 7, 2026, from [Link]

  • Synthesis of L-Ascorbic Acid . American Chemical Society. Retrieved January 7, 2026, from [Link]

  • Threose . Wikipedia. Retrieved January 7, 2026, from [Link]

  • How To: Monitor by TLC . University of Rochester. Retrieved January 7, 2026, from [Link]

  • Diastereoselective synthesis of all eight l-hexoses from L-ascorbic acid . PubMed. Retrieved January 7, 2026, from [Link]

  • 2.3B: Uses of TLC . Chemistry LibreTexts. Retrieved January 7, 2026, from [Link]

  • L-erythrulose synthesis from glycerol by a multi enzymatic cascade reaction . ChemRxiv. Retrieved January 7, 2026, from [Link]

  • Facile and Stereo-Selective Synthesis of UDP-α-D-xylose and UDP-β-L-arabinose Using UDP-Sugar Pyrophosphorylase . Frontiers in Chemistry. Retrieved January 7, 2026, from [Link]

  • Carbohydrate Analysis via TLC & Nelson's Method . Scribd. Retrieved January 7, 2026, from [Link]

  • Thin Layer Chromatography: A Complete Guide to TLC . Chemistry Hall. Retrieved January 7, 2026, from [Link]

  • Monitoring Reactions by TLC . Washington State University. Retrieved January 7, 2026, from [Link]

  • The synthesis of L-gulose and L-xylose from D-gluconolactone . ResearchGate. Retrieved January 7, 2026, from [Link]

  • What are the TLC values (Rf) for: (a) Starting Materials (b) Products . brainly.com. Retrieved January 7, 2026, from [Link]

  • R f values of the standards used in TLC and their respective colors . ResearchGate. Retrieved January 7, 2026, from [Link]

  • TLC TROUBLESHOOTING- The most common problems with TLCs . YouTube. Retrieved January 7, 2026, from [Link]

  • Thin Layer Chromatography . Chemistry LibreTexts. Retrieved January 7, 2026, from [Link]

  • Chemical/Laboratory Techniques: Thin Layer Chromatography . YouTube. Retrieved January 7, 2026, from [Link]

Sources

Validation & Comparative

A Comparative Analysis of the Biological Activities of L-Threose and D-Threose: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of biological systems, the three-dimensional arrangement of atoms within a molecule can dictate its function, efficacy, and metabolic fate. This principle is vividly illustrated by the stereoisomers L-Threose and D-Threose. While being non-superimposable mirror images of each other, these four-carbon monosaccharides exhibit distinct and divergent biological activities. This guide provides an in-depth, objective comparison of their performance within biological systems, supported by experimental data, to aid researchers, scientists, and drug development professionals in their understanding and application of these fascinating molecules.

The Crucial Role of Stereochemistry in Biological Function

Isomers, molecules sharing the same chemical formula but with different structural arrangements, are fundamental to the complexity and specificity of biological processes.[1] Enantiomers, a type of stereoisomer that are mirror images, often interact differently with chiral biological molecules like enzymes and receptors.[2][3] This "lock and key" mechanism, where a molecule must have a precise geometric fit to interact with its target, is the basis for the differing biological activities of L- and D-Threose.[3]

This compound: A Metabolite of Vitamin C with Potent Biological Activity

This compound is a significant degradation product of L-ascorbic acid (Vitamin C) in biological systems.[4][5] Its presence and subsequent reactions have important physiological and pathological implications.

Potent Glycating Agent

One of the most notable biological activities of this compound is its potent ability to act as a glycating agent.[6][7] Glycation is the non-enzymatic reaction between a reducing sugar, like this compound, and the free amino groups of proteins, lipids, or nucleic acids.[6] This process leads to the formation of Advanced Glycation End-products (AGEs), which are implicated in the pathogenesis of aging and various diseases, including diabetic complications.[6] In vitro studies have demonstrated that this compound has a high capacity to glycate and crosslink lens proteins.[5][8] The reactive aldehyde group in the open-chain form of this compound readily forms Schiff bases with proteins, initiating the cascade of reactions that form irreversible AGEs.[7]

Substrate for Aldose Reductase

This compound is a substrate for aldose reductase, the first and rate-limiting enzyme in the polyol pathway.[4][9] This pathway, which converts glucose to sorbitol, becomes particularly active during hyperglycemic conditions and is linked to diabetic complications.[4] Aldose reductase catalyzes the reduction of this compound to L-threitol, a reaction that can be considered a detoxification pathway.[10] The Michaelis constant (Km) of rat lens aldose reductase for this compound has been determined to be 7.1 x 10⁻⁴ M, indicating a notable affinity of the enzyme for this substrate.[9][10]

Role in Neuroscience: The L-Threonate Anion

The oxidized form of this compound, L-threonate, has gained significant attention in the field of neuroscience as a component of Magnesium L-Threonate (MgT).[9] This compound was specifically designed to enhance the delivery of magnesium to the brain.[9] It is proposed that the L-threonate anion acts as a carrier molecule, facilitating the transport of magnesium across the blood-brain barrier.[11][12] Increased brain magnesium levels are associated with enhanced synaptic plasticity and cognitive function.[11][13] Research suggests that L-threonate drives magnesium into the cerebrospinal fluid and subsequently into neurons, leading to these beneficial effects.[11]

D-Threose: The Less Characterized Enantiomer

In contrast to its L-counterpart, the biological activities of D-Threose are less extensively documented, and its glycation potential remains an area of active investigation.[6]

Substrate for Aldose Reductase
Potential as a Chiral Building Block

Due to its specific stereochemistry, D-Threose is utilized as a chiral building block in the synthesis of various organic molecules, including derivatives of glucose and mannose.[14] Its derivatives are also being explored for potential therapeutic benefits due to their biological activities, which may include antioxidant properties.[6]

Comparative Summary of Biological Properties

PropertyThis compoundD-ThreoseReferences
Source Product of ascorbate (Vitamin C) oxidationLess common in nature[4][9]
Metabolism Substrate for aldose reductaseSubstrate for aldose reductase[4][9]
Metabolic Product L-threitolD-threitol[4][9]
Glycation Potential Potent glycating agent, readily forms AGEsA significant knowledge gap exists; rapid metabolism may limit potential[6][11]
Interaction with Aldose Reductase (Rat Lens) Km: 7.1 x 10⁻⁴ MData not readily available[9][10]
Therapeutic Interest L-threonate facilitates magnesium transport to the brainDerivatives explored for antioxidant and other therapeutic benefits[6][9][11]

Experimental Protocols

To facilitate further research and a direct comparison of the biological activities of this compound and D-Threose, the following detailed experimental protocols are provided.

In Vitro Aldose Reductase Activity Assay

This spectrophotometric assay measures the activity of aldose reductase by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH.

Materials:

  • Purified aldose reductase (e.g., from rat lens or recombinant human)

  • NADPH

  • This compound and D-Threose solutions of varying concentrations

  • Potassium phosphate buffer (0.1 M, pH 6.2)

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • UV-transparent cuvettes

Procedure:

  • Prepare Reaction Mixture: In a cuvette, prepare a reaction mixture containing potassium phosphate buffer, NADPH, and the threose enantiomer at a specific concentration.

  • Initiate Reaction: Start the reaction by adding a known amount of purified aldose reductase to the cuvette.

  • Monitor Absorbance: Immediately monitor the decrease in absorbance at 340 nm over time.

  • Calculate Initial Velocity: Determine the initial reaction velocity (V₀) from the linear portion of the absorbance versus time curve.

  • Determine Kinetic Constants: Repeat the assay with a range of substrate concentrations for both this compound and D-Threose. Plot the initial velocities against substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax for each enantiomer.[9]

G cluster_workflow Aldose Reductase Activity Assay Workflow prep Prepare Reaction Mixture (Buffer, NADPH, Threose Isomer) init Initiate Reaction (Add Aldose Reductase) prep->init measure Monitor Absorbance at 340 nm init->measure calc Calculate Initial Velocity (V₀) measure->calc kinetics Determine Km and Vmax calc->kinetics

Caption: Workflow for the in vitro aldose reductase activity assay.

In Vitro Protein Glycation Assay

This assay provides a framework for the direct comparative analysis of the glycation potential of this compound and D-Threose using a model protein like Bovine Serum Albumin (BSA).

Materials:

  • Bovine Serum Albumin (BSA) solution

  • This compound and D-Threose solutions

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sodium azide (to inhibit microbial growth)

  • Incubator at 37°C

  • Methods for quantifying glycation (e.g., fluorescence spectroscopy for AGEs, SDS-PAGE for protein cross-linking, or LC-MS/MS for specific glycation adducts)

Procedure:

  • Prepare Incubation Mixtures:

    • Control: BSA solution in PBS.

    • This compound: BSA solution + this compound solution (e.g., final concentration of 50 mM) in PBS.

    • D-Threose: BSA solution + D-Threose solution (e.g., final concentration of 50 mM) in PBS.

    • Add sodium azide to a final concentration of 0.02% (w/v) to all solutions.

  • Incubation: Incubate the mixtures at 37°C for a defined period (e.g., several days to weeks), taking aliquots at various time points.

  • Quantify Glycation: Analyze the aliquots using one or more of the following methods:

    • Fluorescence Spectroscopy: Measure the formation of fluorescent AGEs (excitation ~370 nm, emission ~440 nm).

    • SDS-PAGE: Observe protein cross-linking, indicated by the appearance of higher molecular weight bands.

    • LC-MS/MS: Identify and quantify specific glycation adducts like carboxymethyllysine (CML) and carboxyethyllysine (CEL).[2]

G cluster_pathway Protein Glycation and AGE Formation Pathway Protein Protein (with free amino groups) Schiff Schiff Base (Reversible) Protein->Schiff + Sugar Reducing Sugar (this compound or D-Threose) Sugar->Schiff + Amadori Amadori Product (Stable) Schiff->Amadori Rearrangement AGEs Advanced Glycation End-products (AGEs) (Irreversible, Cross-linked) Amadori->AGEs Further Reactions

Caption: Simplified pathway of non-enzymatic protein glycation.

Conclusion and Future Directions

The available evidence clearly delineates distinct biological roles for this compound and D-Threose, primarily driven by their stereochemistry. This compound, a degradation product of Vitamin C, is a potent glycating agent and a substrate for aldose reductase, with its oxidized form, L-threonate, playing a crucial role in facilitating magnesium transport into the brain. The biological activities of D-Threose are less well-defined, with its rapid reduction by aldose reductase potentially limiting its other biological interactions.

A significant knowledge gap exists regarding the comparative glycation potential of D-Threose and the kinetic parameters of its interaction with aldose reductase. Future research should focus on direct, quantitative comparisons of these two enantiomers to fully elucidate their respective physiological and pathological roles. Such studies will be invaluable for researchers in the fields of drug development, nutrition, and metabolic diseases.

References

  • The Role of Isomerism in Biological Activity | Solubility of Things. [Link]

  • Expert Report on Magnesium L-Threonate - Delta Calendar. [Link]

  • Research Confirms Role of L-threonates in Transmission of Magnesium to the Brain. [Link]

  • Magnesium L-Threonate Strengthens Adaptive Neuron Configurations: In Vitro Study. [Link]

  • Some Examples of the Importance of Stereoisomerism to Biology. Biological Stereospeciflcity - Chemistry LibreTexts. [Link]

  • Metabolism of L-threonate, an ascorbate degradation product, requires a protein with L-threonate metabolizing domains in Arabidopsis - PubMed. [Link]

  • Magnesium Threonate and the Blood Brain Barrier (BBB). [Link]

  • stereochemistry and biological activity of drugs. [Link]

  • A Magtein®, Magnesium L-Threonate, -Based Formula Improves Brain Cognitive Functions in Healthy Chinese Adults - PubMed Central. [Link]

  • Vitamin C - Mikronaehrstoffcoach. [Link]

  • Vitamin C degradation in plants via enzymatic hydrolysis of 4-O-oxalyl-L-threonate. [Link]

  • Stereoisomers and biological functions? - Physics Forums. [Link]

  • Ascorbic acid glycation: the reactions of this compound in lens tissue - PubMed - NIH. [Link]

  • How Do Stereoisomers Affect Drug Activity? - Chemistry For Everyone - YouTube. [Link]

  • Metabolism of L-threonate, an ascorbate degradation product, requires a protein with L-threonate metabolizing domains in Arabidopsis - PMC - PubMed Central. [Link]

  • Studies on this compound as substrate for aldose reductase: a possible role in preventing protein glycation - PubMed. [Link]

  • Ascorbic acid glycation: the reactions of this compound in lens tissue. [Link]

  • Threose - Wikipedia. [Link]

  • What is the relation between D-erythrose and D-threose? - Quora. [Link]

  • Carbohydrates and Diastereomers - Chemistry LibreTexts. [Link]

  • The insulinotropic action of D-erythrose - PubMed. [Link]

Sources

L-Threose vs. D-Threose: Unraveling Stereoselectivity in Aldose Reductase Substrate Utilization

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers

For researchers and drug development professionals investigating the polyol pathway and its implications in diabetic complications, a nuanced understanding of aldose reductase (AR) and its substrate specificity is paramount. This guide provides an in-depth, objective comparison of L-Threose and D-Threose as substrates for this critical enzyme, supported by experimental data and detailed protocols.

Introduction: Aldose Reductase and the Polyol Pathway

Aldose reductase (EC 1.1.1.21) is the rate-limiting enzyme in the polyol pathway, a metabolic route that converts glucose to fructose.[1][2] Under normal glycemic conditions, this pathway plays a minor role in glucose metabolism.[3][4] However, in hyperglycemic states, such as in diabetes mellitus, the flux of glucose through the polyol pathway significantly increases.[4][5] This enhanced activity, catalyzed by aldose reductase, leads to the conversion of excess glucose into sorbitol, utilizing NADPH as a cofactor.[1][3][6]

The accumulation of sorbitol, an osmotically active sugar alcohol, is implicated in the pathogenesis of secondary diabetic complications, including retinopathy, nephropathy, and neuropathy.[3][6] Beyond its role in glucose metabolism, aldose reductase is a versatile enzyme, capable of reducing a wide array of aldehydes, including those generated during oxidative stress.[3][7] This dual functionality underscores the importance of understanding its substrate preferences.

This compound and D-Threose: A Tale of Stereoisomers

This compound and D-Threose are four-carbon monosaccharides, known as tetroses.[8] They are stereoisomers, specifically enantiomers, meaning they are non-superimposable mirror images of each other.[9][10][11] This difference in their three-dimensional structure arises from the opposite configuration at their chiral centers.[9] While they share identical chemical formulas and connectivity, their distinct spatial arrangements dictate their interactions with chiral molecules like enzymes.[9][11]

This compound is a notable degradation product of ascorbic acid (Vitamin C) and is recognized for its potent ability to act as a glycating agent, forming advanced glycation end-products (AGEs).[9][12][13] The accumulation of AGEs is linked to various age-related and chronic diseases.[9]

Differential Utilization by Aldose Reductase

Experimental evidence demonstrates that both this compound and D-Threose can serve as substrates for aldose reductase. However, the enzyme exhibits a clear stereochemical preference.

This compound as a Substrate

Studies have confirmed that this compound is a substrate for aldose reductase.[12][13] The enzyme catalyzes the reduction of this compound to L-threitol.[12] This reaction is of significant interest as it represents a potential detoxification pathway for the reactive this compound aldehyde.[12][14] The specificity of this reaction has been affirmed through inhibition studies using well-known aldose reductase inhibitors like sorbinil and quercetin.[12]

D-Threose as a Substrate

Similarly, D-Threose is also metabolized by aldose reductase. In studies where rat lenses were incubated with D-threose, significant formation of D-threitol was observed, indicating a rapid reduction of D-threose within the lens, presumably by aldose reductase.[13]

Kinetic Comparison
SubstrateEnzyme SourceKm (M)Reference
This compoundRat Lens7.1 x 10⁻⁴[12]

Causality of Stereoselectivity

The differential interaction of L- and D-Threose with aldose reductase is rooted in the three-dimensional structure of the enzyme's active site. Aldose reductase possesses a large, hydrophobic substrate-binding site.[7] The specific orientation of the hydroxyl groups and the aldehyde group on the threose molecule dictates how effectively it can fit into this active site and interact with the key amino acid residues and the NADPH cofactor required for the reduction reaction.

The precise stereochemical arrangement of this compound allows for a favorable binding orientation within the active site, facilitating the hydride transfer from NADPH to the carbonyl carbon of this compound. While D-Threose can also be reduced, its mirrored configuration may result in a less optimal fit, potentially leading to a lower binding affinity (higher Km) or a slower catalytic rate (lower Vmax) compared to its L-enantiomer.

Experimental Workflow: Aldose Reductase Activity Assay

To empirically determine and compare the kinetic parameters of this compound and D-Threose as substrates for aldose reductase, a continuous spectrophotometric assay is employed. This assay monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺.[14]

AldoseReductaseAssay cluster_prep Reagent Preparation cluster_assay Assay Setup cluster_measurement Data Acquisition cluster_analysis Data Analysis Buffer 100 mM Sodium Phosphate Buffer (pH 6.2) AssayMix Prepare Assay Mixture: Buffer, NADPH, Substrate Buffer->AssayMix NADPH 10 mM NADPH Stock Solution NADPH->AssayMix Substrate 100 mM this compound or D-Threose Stock Substrate->AssayMix Enzyme Purified Aldose Reductase Solution Initiate Initiate Reaction with Enzyme Enzyme->Initiate PreIncubate Pre-incubate at Assay Temperature AssayMix->PreIncubate PreIncubate->Initiate Spectro Monitor Absorbance at 340 nm (Kinetic Mode) Initiate->Spectro CalcRate Calculate Initial Reaction Rates Spectro->CalcRate Plot Plot Rate vs. [Substrate] CalcRate->Plot Kinetics Determine Km and Vmax (Michaelis-Menten Plot) Plot->Kinetics

Caption: Workflow for Aldose Reductase Activity Assay.

Detailed Protocol:
  • Reagent Preparation:

    • Assay Buffer: 100 mM Sodium Phosphate Buffer, pH 6.2.

    • NADPH Solution: Prepare a 10 mM stock solution of NADPH in the assay buffer. This should be made fresh daily and kept on ice, protected from light.[14]

    • Substrate Solutions: Prepare 100 mM stock solutions of both this compound and D-Threose in the assay buffer.

    • Enzyme Solution: Dilute purified aldose reductase in cold assay buffer to a concentration that yields a linear reaction rate for at least 10 minutes. The optimal concentration should be determined empirically.

  • Assay Procedure:

    • In a 96-well UV-transparent plate or a quartz cuvette, prepare the reaction mixture containing the assay buffer, a fixed concentration of NADPH (e.g., 0.1-0.2 mM), and variable concentrations of the substrate (this compound or D-Threose, e.g., 0.1, 0.2, 0.5, 1, 2, 5, 10 mM for Km determination).[14]

    • Pre-incubate the reaction mixture at a constant temperature (e.g., 25°C or 37°C) for 5 minutes.

    • Initiate the reaction by adding the aldose reductase enzyme solution.

    • Immediately begin monitoring the decrease in absorbance at 340 nm in a spectrophotometer capable of kinetic measurements. Record readings every 30-60 seconds for 10-20 minutes.[14]

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot for each substrate concentration.

    • Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax for both this compound and D-Threose.

    • A direct comparison of the kinetic parameters will provide a quantitative measure of the enzyme's preference for one stereoisomer over the other.

Conclusion

Both this compound and D-Threose are viable substrates for aldose reductase, which reduces them to their corresponding sugar alcohols. This activity is particularly significant for this compound, a potent glycating agent, as its enzymatic conversion to L-threitol may serve as a detoxification mechanism. The stereospecificity of aldose reductase, dictated by the architecture of its active site, likely results in differential binding affinities and catalytic efficiencies for these enantiomers. A detailed kinetic analysis, as outlined in the provided protocol, is essential for researchers to quantitatively define these differences and further elucidate the structure-function relationship of aldose reductase. Such knowledge is critical for the rational design of specific inhibitors and for a deeper understanding of the enzyme's physiological and pathological roles.

References

  • The Role of Aldose Reductase in Polyol Pathway: An Emerging Pharmacological Target in Diabetic Complications and Associated Morbidities. PubMed. Available at: [Link]

  • Polyol pathway. Wikipedia. Available at: [Link]

  • Physiological and Pathological Roles of Aldose Reductase. PMC - PubMed Central. Available at: [Link]

  • The Polyol Metabolic Pathway by Aldose reductase (ALR) and its... ResearchGate. Available at: [Link]

  • Studies on this compound as substrate for aldose reductase: a possible role in preventing protein glycation. PubMed. Available at: [Link]

  • 4.5: Diastereomers. Chemistry LibreTexts. Available at: [Link]

  • Ascorbic acid glycation: the reactions of this compound in lens tissue. PubMed - NIH. Available at: [Link]

  • 6.1: Chirality and Stereoisomers. Chemistry LibreTexts. Available at: [Link]

  • Threose. Wikipedia. Available at: [Link]

  • SC9. Carbohydrates and Diastereomers. Stereochemistry. Available at: [Link]

  • A New Approach to Control the Enigmatic Activity of Aldose Reductase. PLOS One. Available at: [Link]

  • A New Approach to Control the Enigmatic Activity of Aldose Reductase. PMC - NIH. Available at: [Link]

  • In Search of Differential Inhibitors of Aldose Reductase. PMC - NIH. Available at: [Link]

  • Human aldose reductase: rate constants for a mechanism including interconversion of ternary complexes by recombinant wild-type enzyme. PubMed. Available at: [Link]

  • Intrinsic inhibition of aldose reductase. PubMed - NIH. Available at: [Link]

  • Stereoselectivity of Aldose Reductase in the Reduction of Glutathionyl-Hydroxynonanal Adduct. MDPI. Available at: [Link]

  • Modulation of Aldose Reductase Activity by Aldose Hemiacetals. UNIPI. Available at: [Link]

  • Dissecting the Activity of Catechins as Incomplete Aldose Reductase Differential Inhibitors through Kinetic and Computational Approaches. MDPI. Available at: [Link]

  • In Search of Differential Inhibitors of Aldose Reductase. MDPI. Available at: [Link]

  • Physiological and Pathological Roles of Aldose Reductase. MDPI. Available at: [Link]

  • Kinetics of aldose reductase inhibition: Lineweaver-Burk plot of aldose... ResearchGate. Available at: [Link]

  • Aldose reductase. Wikipedia. Available at: [Link]

  • Aldehyde Reductase (Aldose Reductase or NADPH-aldose reductase). University of Wisconsin-Eau Claire. Available at: [Link]

  • Substrate specificity of human aldose reductase: identification of 4-hydroxynonenal as an endogenous substrate. PubMed. Available at: [Link]

  • D- and L- Notation For Sugars. Master Organic Chemistry. Available at: [Link]

  • Carbohydrates - absolute configuration, epimers, common names. Khan Academy. Available at: [Link]

  • Aldose Reductase. Encyclopedia MDPI. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Distinguishing L-Threose and L-Erythrose Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in carbohydrate chemistry and drug development, the unambiguous identification of stereoisomers is a foundational requirement. L-threose and L-erythrose, as C2 epimers, present a classic analytical challenge.[1] These aldotetrose diastereomers share the same molecular formula (C₄H₈O₄) and connectivity, differing only in the three-dimensional arrangement at a single chiral center.[2][3][4] This subtle structural variance leads to nearly identical physical properties, rendering many common analytical techniques ineffective for their differentiation.

This guide provides a definitive, in-depth methodology for distinguishing this compound from L-erythrose using Nuclear Magnetic Resonance (NMR) spectroscopy. We will move beyond a simple listing of protocols to explain the causal relationships between stereochemistry and NMR observables, providing a robust framework for confident structural assignment.

The Stereochemical Imperative: Why NMR Succeeds

The entire basis for NMR differentiation lies in the distinct spatial arrangement of substituents around the C2 and C3 chiral centers.

  • L-Erythrose: In the Fischer projection, the hydroxyl groups on C2 and C3 are on the same side of the carbon backbone.[5]

  • This compound: The hydroxyl groups on C2 and C3 are on opposite sides.[5]

This fundamental difference in relative stereochemistry dictates the preferred three-dimensional conformations of the molecules in solution, primarily as five-membered furanose rings.[6][7] Consequently, the protons and carbons in each diastereomer exist in unique local electronic environments. NMR spectroscopy is exquisitely sensitive to these environments, translating the subtle stereochemical differences into measurable and distinct spectral parameters.

The three pillars of NMR differentiation in this context are:

  • Chemical Shifts (δ): The precise resonance frequency of a nucleus, reflecting its electronic shielding.

  • Scalar (J) Coupling: A through-bond interaction that reveals connectivity and, crucially, dihedral angles between coupled nuclei.

  • Nuclear Overhauser Effect (NOE): A through-space interaction that provides information on the spatial proximity of nuclei.[8][9]

Experimental Workflow: From Sample to Spectrum

A rigorous and well-designed experimental setup is critical for acquiring high-fidelity data. The following protocol is a self-validating system designed for reproducibility and accuracy.

Workflow Diagram

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis & Interpretation A Weigh 10-20 mg of carbohydrate sample B Dissolve in 0.6 mL D₂O (99.96%) A->B C Add internal reference (e.g., 1 mM DSS) B->C D Lyophilize and redissolve in D₂O twice for complete H/D exchange C->D E Transfer to NMR tube D->E F 1D ¹H Spectrum E->F Acquire on 500+ MHz Spectrometer at 298 K G 2D ¹H-¹H COSY E->G Acquire on 500+ MHz Spectrometer at 298 K H 2D ¹H-¹H NOESY E->H Acquire on 500+ MHz Spectrometer at 298 K I 1D ¹³C Spectrum E->I Acquire on 500+ MHz Spectrometer at 298 K J Analyze ¹H Chemical Shifts (δ) F->J K Measure ³J(H2,H3) Coupling Constant F->K G->K Confirm H2-H3 Connectivity M Identify NOE Cross-Peaks H->M L Analyze ¹³C Chemical Shifts (δ) I->L N Compare Data to Reference Values J->N K->N L->N M->N O Identification: this compound N->O Small ³J(H2,H3) Strong H2-H3 NOE P Identification: L-Erythrose N->P Large ³J(H2,H3) Weak/Absent H2-H3 NOE

Caption: Workflow for differentiating this compound and L-erythrose via NMR.

Detailed Experimental Protocol
  • Sample Preparation:

    • Accurately weigh 10-20 mg of the purified carbohydrate sample.

    • Dissolve the sample in 0.6 mL of high-purity deuterium oxide (D₂O, 99.96%).

    • Add a small, known quantity of an internal standard, such as 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) or its sodium salt (TSP), for chemical shift referencing (δ = 0.00 ppm).

    • Causality: D₂O is used as the solvent to avoid a large, overwhelming signal from ¹H in water. Repeated lyophilization and redissolution ensure complete exchange of the labile hydroxyl (-OH) protons with deuterium (-OD), further simplifying the spectrum and removing interfering signals.

    • After the final dissolution, filter the sample into a clean, dry 5 mm NMR tube.

  • NMR Spectrometer Setup & Data Acquisition:

    • Instrument: A high-field NMR spectrometer (≥500 MHz for ¹H) is recommended for optimal signal dispersion and resolution.

    • Temperature: Maintain a constant temperature, typically 298 K (25 °C), to ensure spectral consistency and prevent shifts in equilibrium.

    • Experiments:

      • 1D ¹H NMR: Acquire a standard proton spectrum with water suppression. This provides the primary information on chemical shifts and coupling constants.

      • 2D ¹H-¹H COSY: This experiment confirms which protons are scalar-coupled. A cross-peak between H2 and H3 definitively establishes their connectivity.

      • 2D ¹H-¹H NOESY: This is the key experiment for stereochemical confirmation. Use a mixing time of 500-800 ms to allow for the buildup of NOE signals.[8]

      • 1D ¹³C NMR: Acquire a proton-decoupled carbon spectrum to observe the chemical shifts of the carbon backbone.

Data Interpretation: The Spectroscopic Fingerprints

In aqueous solution, tetroses like threose and erythrose exist as an equilibrium mixture of α- and β-furanose forms, along with a minor contribution from the open-chain hydrate.[6] The key to differentiation lies in analyzing the signals from these major furanose anomers. The most diagnostic spectral regions involve the protons on the C2-C3 bond.

Pillar 1: J-Coupling – A Stereochemical Ruler

The magnitude of the three-bond coupling constant, ³J(H2,H3), is governed by the Karplus relationship, which correlates ³J to the dihedral angle between the coupled protons.[10][11]

  • This compound: The threo configuration places the H2 and H3 protons in a predominantly cis relationship on the furanose ring. This corresponds to a smaller dihedral angle and therefore a smaller ³J(H2,H3) coupling constant (typically in the range of 1-4 Hz).

  • L-Erythrose: The erythro configuration places the H2 and H3 protons in a predominantly trans relationship. This results in a larger dihedral angle and a larger ³J(H2,H3) coupling constant (typically > 5 Hz).

This difference in the H2-H3 coupling constant is often the most direct and unambiguous indicator for distinguishing the two diastereomers from a simple 1D ¹H NMR spectrum.

Pillar 2: Nuclear Overhauser Effect – A Proximity Map

The NOE provides through-space distance information, perfectly complementing the through-bond data from J-coupling.[12][13] A cross-peak in a NOESY spectrum indicates that two protons are close in space (typically < 5 Å).[12]

  • This compound: With H2 and H3 being cis on the furanose ring, they are spatially close. A strong NOE cross-peak between H2 and H3 is expected in the NOESY spectrum.

  • L-Erythrose: With H2 and H3 being trans, they are further apart. A very weak or absent NOE cross-peak between H2 and H3 is expected.

Observing a strong H2-H3 NOE is powerful confirmatory evidence for the threo configuration.

Pillar 3: Chemical Shifts – The Environmental Report

While J-couplings and NOEs are more definitive, chemical shifts also provide valuable corroborating data. The different stereochemistry leads to subtle but consistent changes in the electronic shielding of nearby nuclei.[14]

NucleusThis compound (Furanose)L-Erythrose (Furanose)Rationale for Difference
H2 & H3 Chemical shifts are influenced by the cis orientation.Chemical shifts are influenced by the trans orientation.The relative orientation of the C2-OH and C3-OH groups alters the local magnetic field experienced by the attached protons.
C2 & C3 Distinct chemical shifts.Different chemical shifts compared to this compound.The carbon backbone's conformation is altered, directly impacting the ¹³C chemical shifts. This is a well-known gamma-gauche effect.[6]
Anomeric H1 Specific chemical shifts for α and β anomers.Different specific chemical shifts for α and β anomers.The stereochemistry at C2 directly influences the electronic environment of the anomeric center at C1.

Note: Exact chemical shifts can vary with pH, temperature, and concentration. The key is the relative difference observed under identical conditions.

Conclusion and Best Practices

The differentiation of this compound and L-erythrose is a clear-cut process when the correct NMR experiments are strategically applied.

  • Primary Discriminator: The ³J(H2,H3) coupling constant is the most robust and easily measured parameter from a 1D ¹H NMR spectrum. A small value indicates this compound, while a larger value points to L-erythrose.

  • Unambiguous Confirmation: The presence of a strong H2-H3 NOE cross-peak in a 2D NOESY spectrum provides definitive proof of the cis relationship in this compound.

  • Supporting Evidence: Differences in ¹H and ¹³C chemical shifts provide a comprehensive and self-consistent dataset that reinforces the assignment.

By systematically acquiring and interpreting 1D ¹H, 2D COSY, and 2D NOESY spectra, researchers can move beyond ambiguity and achieve confident, publication-quality stereochemical assignment of these fundamental carbohydrates.

References

  • Proprep. (n.d.). How to determine diastereomeric ratio using NOESY (Nuclear Overhauser Effect Spectroscopy), and what information does this technique provide about spatial proximity and stereochemistry of molecules? Retrieved from [Link]

  • CIGS. (n.d.). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0006293). Retrieved from [Link]

  • Serianni, A. S., & Barker, R. (1984). [13C]-Enriched Tetroses and Tetrofuranosides: An Evaluation of the Relationship between NMR Parameters and Furanosyl Ring Conformation. The Journal of Organic Chemistry, 49(17), 3292–3300. Retrieved from [Link]

  • Wikipedia. (n.d.). Erythrose. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002649). Retrieved from [Link]

  • Kofoed, J., Reymond, J.-L., & Darbre, T. (n.d.). Prebiotic Carbohydrate Synthesis: Zinc-Proline Catalyzes Direct Aqueous Aldol Reactions of α-Hydroxy Aldehydes and Ketones.
  • Chemistry Steps. (n.d.). Erythro and Threo. Retrieved from [Link]

  • Lambert, J. F., et al. (2018). Erythrose and Threose: Carbonyl Migrations, Epimerizations, Aldol, and Oxidative Fragmentation Reactions under Plausible Prebiotic Conditions. ACS Omega. Retrieved from [Link]

  • Wikipedia. (n.d.). Nuclear Overhauser effect. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Nuclear Overhauser Effect (NOE). Retrieved from [Link]

  • Chem LibreTexts. (n.d.). Carbohydrates and Diastereomers. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). Chirality and Stereoisomers. Retrieved from [Link]

  • ResearchGate. (n.d.). 300 MHz 1 H NMR spectra of D - erythro - L - manno -octitol in aqueous... Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Coupling constants of erythro and threo isomers according to... Retrieved from [Link]

  • ACS Publications. (2007). Nuclear Overhauser Effect Spectroscopy. An Advanced Undergraduate Experiment. Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (NP0000014). Retrieved from [Link]

  • YouTube. (2011). Lecture 19. The Nuclear Overhauser Effect in Stereochemistry and Structure Determination. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000943). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000975). Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • National Institutes of Health. (2021). Detecting and Differentiating Monosaccharide Enantiomers by 1H NMR Spectroscopy. Retrieved from [Link]

  • Quora. (2020). What is the relation between D-erythrose and D-threose? Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • University of Wisconsin. (2017). Spin-Spin Splitting: J-Coupling. Retrieved from [Link]

  • YouTube. (2023). NMR 5: Coupling Constants. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Chiral Separation of L-Threose and D-Threose via HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise separation and quantification of enantiomers are paramount. The subtle, mirror-image difference between molecules like L-Threose and D-Threose can lead to vastly different biological activities. This guide provides an in-depth, technical comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for resolving these critical tetrose sugar enantiomers. We will delve into the causality behind experimental choices, present validated protocols, and compare the performance of leading chiral stationary phases (CSPs).

The Challenge: Identical Properties, Different Biology

This compound and D-Threose are enantiomers, meaning they are non-superimposable mirror images of each other.[1][2] This stereochemical distinction arises from the opposite configuration at their two chiral centers.[1] In an achiral environment, enantiomers possess identical physical and chemical properties, including melting point, boiling point, and solubility, making their separation a significant analytical challenge.[1][2] However, their three-dimensional structures dictate divergent biological roles. For instance, this compound is a potent glycating agent implicated in the formation of Advanced Glycation End-products (AGEs), which are linked to various diseases.[1] Consequently, a robust analytical method to separate and quantify these enantiomers is essential.

Direct separation using chiral chromatography, particularly HPLC with a Chiral Stationary Phase (CSP), is the most prevalent and effective technique.[1][3] This method introduces a chiral environment (the stationary phase) that interacts differently with each enantiomer, leading to differential retention times and, thus, separation.[4]

The Workhorse of Sugar Enantioseparation: Polysaccharide-Based CSPs

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are widely recognized for their broad enantioselectivity and are the cornerstone of chiral separations for a vast array of compounds, including sugars.[5][6][7][8]

Mechanism of Chiral Recognition

The chiral recognition mechanism of polysaccharide-based CSPs is a complex interplay of various interactions. The helical structure of the polysaccharide polymer creates chiral grooves or cavities. Separation is achieved through the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector. The primary forces at play include:

  • Hydrogen Bonding: The hydroxyl and carbamate groups on the polysaccharide derivatives provide numerous sites for hydrogen bonding with the hydroxyl groups of the threose enantiomers.

  • Dipole-Dipole Interactions: The polar carbamate groups on the CSP interact with the polar functional groups of the analytes.

  • Inclusion Complexing: The helical structure of the polysaccharide can form inclusion complexes with the analytes, where one enantiomer fits more snugly or interacts more favorably within the chiral cavity than the other.[9]

The combination of these interactions, governed by the precise 3D fit between the analyte and the CSP, results in different retention times for the L- and D-enantiomers.

Comparative Analysis of Chiral Stationary Phases

While many CSPs exist, polysaccharide-based columns have demonstrated the most success for carbohydrate separations. Below is a comparison of two leading column types.

Parameter Chiralpak® AD-H Chiralcel® OD-H Alternative CSPs (e.g., Ligand Exchange, Pirkle-type)
Chiral Selector Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dimethylphenylcarbamate)Metal complexes, π-acidic/π-basic moieties
Primary Interactions Hydrogen bonding, dipole-dipole, inclusionHydrogen bonding, dipole-dipole, steric hindranceLigand exchange, π-π interactions, dipole stacking
Reported Success for Sugars High. Demonstrated success for a wide range of monosaccharide enantiomers.[10][11]Good. Widely used for a broad range of chiral compounds.Less common for underivatized sugars. Often require derivatization of the analyte.
Mobile Phase Compatibility Primarily normal phase (alkane/alcohol mixtures).[12] Limited compatibility with "forbidden" solvents.Primarily normal phase. Similar solvent restrictions to Chiralpak AD-H.Varies widely based on the specific phase.
Key Advantage for Threose Proven track record with structurally similar aldose sugars.Broad applicability and a good starting point for screening.Can offer unique selectivity if polysaccharide columns fail.

Expert Insight: For the separation of L- and D-Threose, the Chiralpak® AD-H column is the recommended starting point. Its amylose-based selector has been successfully employed for the enantioseparation of numerous aldoses, making it a highly logical choice with a high probability of success.[10][11] The Chiralcel® OD-H, with its cellulose backbone, offers a complementary selectivity and is an excellent second choice in a screening protocol.

Experimental Protocols

A systematic approach is crucial for developing a robust chiral separation method. The following workflow and detailed protocol are designed to provide a validated starting point for the separation of L- and D-Threose.

Chiral Method Development Workflow

Chiral_Method_Development start Define Analyte: L/D-Threose Racemic Mixture select_column Primary Column Selection: Chiralpak® AD-H start->select_column select_mp Initial Mobile Phase: Hexane/Ethanol select_column->select_mp optimize_mp Optimize Mobile Phase: Adjust Alcohol % and Additive (TFA) select_mp->optimize_mp optimize_params Optimize Parameters: Flow Rate & Temperature optimize_mp->optimize_params validation Method Validation: Resolution (Rs > 1.5) Selectivity (α) Tailing Factor optimize_params->validation end Final Method validation->end Success alt_column Secondary Column Screen: Chiralcel® OD-H validation->alt_column Failure (Rs < 1.5) alt_column->select_mp

Caption: A generalized workflow for developing a chiral separation method for threose enantiomers.

Protocol 1: Recommended Starting Method for L/D-Threose Separation

This protocol is adapted from the successful separation of other monosaccharide enantiomers on a Chiralpak® AD-H column and is expected to provide good initial results for threose.[10][11]

  • Instrumentation: Standard HPLC system.

  • Chiral Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm).[13]

  • Mobile Phase: n-Hexane / Ethanol with Trifluoroacetic Acid (TFA) (e.g., 70:30 v/v + 0.1% TFA).

    • Causality: Normal phase mode (alkane/alcohol) is standard for polysaccharide columns.[12] Ethanol is a common polar modifier. TFA is a frequently used acidic additive to improve peak shape for polar analytes like sugars.[10] The ratio may need optimization (e.g., from 90:10 to 60:40) to achieve optimal retention and resolution.

  • Flow Rate: 0.5 - 1.0 mL/min.

    • Causality: Lower flow rates often improve resolution in chiral separations by allowing more time for the differential interactions to occur.[14] Start at 0.5 mL/min and increase if resolution is sufficient and faster analysis is desired.

  • Column Temperature: 25°C.

    • Causality: Temperature affects the thermodynamics of the chiral recognition process.[3] Ambient temperature is a good starting point. Decreasing temperature can sometimes increase selectivity, while increasing it can improve efficiency.[14]

  • Detection: Refractive Index (RI) Detector.

    • Causality: Threose, like other simple sugars, lacks a significant UV chromophore. An RI detector is a universal detector for non-UV active compounds and is the standard for carbohydrate analysis.[1][2][5][15][16]

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Prepare a 1.0 mg/mL solution of the L/D-Threose mixture in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

Data Presentation and Expected Results

The primary goal is to achieve baseline resolution (Rs ≥ 1.5) between the this compound and D-Threose peaks.

Parameter Target Value Rationale
Resolution (Rs) ≥ 1.5Ensures accurate quantification of each enantiomer.
Selectivity (α) > 1.1Indicates the separation factor between the two enantiomer peaks. A higher value signifies better separation.
Retention Time (k') 2 - 10Ensures peaks elute within a reasonable timeframe, avoiding excessively long runs or co-elution with the solvent front.
Tailing Factor (Tf) 0.9 - 1.5Indicates good peak symmetry, which is crucial for accurate integration and quantification.

Troubleshooting and Optimization

If the initial protocol does not yield adequate separation, consider the following logical steps:

  • Adjust Mobile Phase Polarity: Systematically vary the n-Hexane/Ethanol ratio. Increasing the ethanol percentage will decrease retention times, while decreasing it will increase retention and may improve resolution.

  • Try a Different Alcohol: Substitute ethanol with isopropanol. Different alcohol modifiers can alter the hydrogen bonding interactions and change the selectivity.[3][17]

  • Screen an Alternative Column: If optimization on the Chiralpak® AD-H fails, switch to a Chiralcel® OD-H column. The different polysaccharide backbone (cellulose vs. amylose) provides a different chiral environment and may resolve enantiomers that are difficult to separate on an amylose-based phase.

The Logic of Immobilized vs. Coated CSPs

The recommended Chiralpak® AD-H is a "coated" phase, where the chiral selector is physically adsorbed onto the silica support. This has implications for solvent compatibility.

CSP_Types Coated Coated CSPs (e.g., Chiralpak® AD-H) Chiral selector physically adsorbed Limited solvent compatibility Risk of stripping phase with 'forbidden' solvents like THF, DCM Immobilized Immobilized CSPs (e.g., Chiralpak® IA) Chiral selector covalently bonded Expanded solvent compatibility Greater robustness and method development flexibility Coated->Immobilized offers greater robustness

Caption: Comparison of Coated and Immobilized Chiral Stationary Phases.

Immobilized phases (like Chiralpak® IA, the immobilized version of AD-H) offer greater robustness and allow for the use of an expanded range of solvents (e.g., THF, dichloromethane), which can be advantageous for method development.[18][19][20] While a coated phase is sufficient and cost-effective for this application, an immobilized phase would be a superior choice for labs requiring maximum flexibility and column longevity.

Conclusion

The chiral separation of this compound and D-Threose is reliably achieved using HPLC with a polysaccharide-based chiral stationary phase. A method utilizing a Chiralpak® AD-H column with an n-Hexane/Ethanol mobile phase and Refractive Index detection provides a scientifically sound and empirically supported starting point. By understanding the principles of chiral recognition and systematically optimizing chromatographic parameters, researchers can develop a robust and reproducible method for the accurate quantification of these critical enantiomers. This guide provides the foundational knowledge and practical protocols to achieve that goal, ensuring the integrity and quality of research and development in the pharmaceutical and life sciences.

References

  • Chemistry LibreTexts. 5.9: Carbohydrates and Diastereomers. [Link]

  • Phenomenex. Advantages of using immobilized stationary phases in chiral separations. [Link]

  • Lopes, J. F., & Gaspar, E. M. (2008). Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides. Journal of Chromatography A, 1188(2), 205-212. [Link]

  • YoungLin. Determination of Sugars by ChroZen HPLC (Refractive Index Detector). [Link]

  • Waters. Determination of Food Sugars in Fruit Juice Using Refractive Index Detection and BEH Amide Column Chemistry. [Link]

  • ResearchGate. The effect of mobile phase composition on the chiral separation of compounds. [Link]

  • Chromatography Today. Refractive index detector for sensitive HPLC analysis. [Link]

  • PubMed. The separation of enantiomeric sugars by chromatographic methods. [Link]

  • ResearchGate. Retention times for monosaccharide separation in a Chiralpack AD-H column, at 25 • C. [Link]

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H Columns. [Link]

  • HPLC. CHIRALPAK Immobilized Columns. [Link]

  • Shimadzu. Methods for Separating Sugars. [Link]

  • Daicel Chiral Technologies. DAICEL 3 µm CHIRALPAK® and CHIRALCEL® Analytical Columns. [Link]

  • Daicel Chiral Technologies. CHIRALPAK® AD-H 4.6x150mm, 5µm HPLC/SFC Column. [Link]

  • JoVE. Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases. [Link]

  • ResearchGate. Chiral Separation by HPLC Using Polysaccharide-Based Chiral Stationary Phases. [Link]

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H, AS-H, AY-H, AZ-H CHIRALCEL® OD-H. [Link]

  • LCGC International. Playing with Selectivity for Optimal Chiral Separation. [Link]

  • ResearchGate. Evaluation of Differences between Chiralpak IA and Chiralpak AD-RH Amylose-Based Chiral Stationary Phases in Reversed-Phase high-performance liquid chromatography. [Link]

  • Phenomenex. Chiral Column Equivalence Chart. [Link]

  • HPLC.eu. Chiral Columns. [Link]

  • PubMed. HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. [Link]

  • Česká a slovenská farmacie. HPLC separation of enantiomers using chiral stationary phases. [Link]

  • Chiralpedia. Chiral HPLC separation: strategy and approaches. [Link]

Sources

A Comparative Guide to the Glycation Potential and Reaction Speed of L-Threose versus Glucose

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Landscape of Non-Enzymatic Glycation

In the realm of protein chemistry and pathophysiology, non-enzymatic glycation, or the Maillard reaction, stands as a critical post-translational modification. This process involves the covalent attachment of reducing sugars to the free amino groups of proteins, lipids, and nucleic acids, leading to the formation of a heterogeneous class of molecules known as Advanced Glycation End-products (AGEs).[1][2] The accumulation of AGEs is a hallmark of aging and is significantly accelerated in hyperglycemic states, such as diabetes mellitus, where it contributes to the pathogenesis of numerous complications, including retinopathy, nephropathy, and cardiovascular disease.[3][4]

For decades, D-glucose has been the archetypal reducing sugar in glycation research, primarily due to its central role in the hyperglycemia-driven pathology of diabetes.[5][6] However, the biological environment is replete with other reactive carbonyl species that can participate in and often accelerate the Maillard reaction. Among these, L-threose, a four-carbon monosaccharide and a significant degradation product of L-ascorbic acid (Vitamin C), has emerged as a glycating agent of exceptional potency.[7][8]

This guide provides an in-depth, objective comparison of the glycation potential and reaction kinetics of this compound and glucose. We will delve into the chemical underpinnings of their reactivity, present supporting experimental data, and provide detailed protocols for researchers aiming to investigate these phenomena in their own laboratories. This comparison is vital for scientists and drug development professionals seeking to understand the diverse pathways of AGE formation and to develop effective anti-glycation therapies.

The Chemical Basis of Reactivity: Open-Chain vs. Cyclic Conformations

The rate at which a reducing sugar glycates a protein is fundamentally linked to its chemical structure, specifically the equilibrium between its cyclic (hemiacetal) and open-chain (aldehyde) forms.[9] The glycation reaction is initiated by a nucleophilic attack from a protein's free amino group (e.g., on a lysine residue) on the carbonyl carbon of the sugar's open-chain form.[5] Therefore, the concentration of this reactive open-chain species at any given moment is a primary determinant of the glycation rate.

  • D-Glucose: Glucose is the most abundant monosaccharide in nature, in part because it is chemically stable. In aqueous solution, it exists predominantly in a stable six-membered pyranose ring structure.[10] Its hydroxy groups are primarily in the equatorial position, which confers thermodynamic stability. Consequently, only a very small fraction (≈0.002%) of glucose exists in the reactive open-chain form, which explains its relatively low rate of glycation compared to other monosaccharides.[9][10]

  • This compound: As a four-carbon aldose (a tetrose), this compound is structurally less stable than glucose.[11] Studies indicate it participates vigorously in Maillard reactions, suggesting a greater propensity to exist in or convert to its reactive open-chain aldehyde form.[11] The degradation of this compound is significantly accelerated in the presence of amino groups, a hallmark of a rapid glycation reaction. For instance, the addition of N-alpha-acetyl-L-lysine was found to increase the rate of this compound disappearance 30-fold compared to its degradation in a buffer alone, confirming its high reactivity with proteins.[7]

Comparative Analysis: Glycation Potential and Reaction Speed

Experimental evidence unequivocally demonstrates that this compound is a far more potent and rapid glycating agent than glucose.

  • Reaction Speed: While glucose-induced glycation is a slow process, with in vitro studies often requiring incubation periods of several weeks to months to generate significant levels of AGEs[12][13], reactions with this compound are markedly faster. Studies on lens proteins, which are particularly susceptible to glycation due to their long lifespan and the high concentration of ascorbic acid in the lens, show that this compound has the greatest ability to glycate and crosslink these proteins when compared to several other ascorbate degradation products.[7] The rapid reactivity of this compound with lens protein homogenates has been observed with linear incorporation into protein over a 24-hour period.[7]

  • Protein Cross-linking: A critical consequence of advanced glycation is the formation of covalent cross-links between protein molecules, leading to aggregation, loss of function, and tissue stiffening.[14] this compound is a potent inducer of protein cross-linking.[15][16] In contrast, while glucose does induce cross-linking, the process is significantly slower and is coupled with oxidative steps (glycoxidation).[17] Ascorbic acid degradation products, including this compound, have been shown to cause significant aggregation of lens proteins, whereas glucose, fructose, and ribose did not under the same experimental conditions.[18]

Quantitative Data Summary
FeatureThis compoundD-Glucose
Primary Source Degradation product of L-ascorbic acid (Vitamin C)[7][19]Dietary intake; endogenous production[10]
Chemical Class Aldotetrose (4-carbon sugar)[16]Aldohexose (6-carbon sugar)[10]
Relative Reactivity Very High / Rapid[7][11]Low / Slow[5][10]
Structural Stability Less stable, higher proportion of reactive open-chain form (inferred)[11]Highly stable cyclic (pyranose) form[10]
Pathological Relevance Implicated in cataract formation and age-related tissue damage[7][18]Primary driver of diabetic complications due to chronic hyperglycemia[3][4]
Protein Cross-linking Potent and rapid inducer of protein cross-links[7][15]Slower induction of cross-links, often requiring oxidative steps[17]

Experimental Methodologies

To empower researchers to validate and expand upon these findings, we provide detailed, self-validating protocols for the in vitro study of protein glycation.

Experimental Workflow Visualization

The general workflow for comparing the glycation potential of this compound and glucose is depicted below. This process involves incubating a model protein with each sugar under controlled conditions, followed by a suite of analytical techniques to quantify the extent and nature of the modification.

G cluster_prep Preparation cluster_reaction Glycation Reaction cluster_analysis Analysis prep_protein Prepare Model Protein (e.g., 10 mg/mL BSA) setup Set up Reaction Mixtures: 1. BSA + this compound 2. BSA + Glucose 3. BSA only (Control) prep_protein->setup prep_sugars Prepare Sugar Solutions (this compound & Glucose, e.g., 500 mM) prep_sugars->setup prep_buffer Prepare Sterile PBS (pH 7.4) + 0.02% Sodium Azide prep_buffer->setup incubate Incubate at 37°C (Time course: e.g., 1, 3, 7, 14 days) setup->incubate dialysis Terminate & Dialyze (Remove unreacted sugar) incubate->dialysis sds_page SDS-PAGE (Cross-linking) dialysis->sds_page fluorescence Fluorescence Spectroscopy (AGE Formation) dialysis->fluorescence lcms LC-MS/MS (Site Identification) dialysis->lcms boronate Boronate Affinity Chrom. (Quantify Glycated Protein) dialysis->boronate

Caption: General workflow for in vitro comparison of protein glycation.

Protocol 1: In Vitro Glycation of Bovine Serum Albumin (BSA)

Objective: To induce and compare the glycation of a model protein by this compound and glucose over a time course.

Rationale: BSA is a widely used model protein due to its low cost, high purity, and structural homology to human serum albumin (HSA).[12] The reaction is performed at 37°C in a sterile phosphate buffer (pH 7.4) to mimic physiological conditions and prevent microbial contamination, which could confound results.[20]

Materials:

  • Bovine Serum Albumin (BSA), fatty acid-free

  • This compound

  • D-Glucose

  • Phosphate Buffered Saline (PBS), 10X, sterile

  • Sodium Azide (NaN₃)

  • Sterile, pyrogen-free water

  • Sterile conical tubes (50 mL)

  • Dialysis tubing (e.g., 10 kDa MWCO)

Procedure:

  • Reagent Preparation:

    • Prepare 100 mL of sterile 1X PBS (pH 7.4) containing 0.02% (w/v) sodium azide. This is the primary reaction buffer.

    • Prepare a 20 mg/mL (≈300 µM) BSA stock solution by dissolving BSA in the reaction buffer. Filter-sterilize using a 0.22 µm syringe filter.

    • Prepare 500 mM stock solutions of this compound and D-glucose in the reaction buffer. Filter-sterilize.

  • Reaction Setup: In sterile tubes, set up the following 10 mL reactions:

    • This compound Glycation: 5 mL of 20 mg/mL BSA + 1 mL of 500 mM this compound + 4 mL of reaction buffer. (Final: 10 mg/mL BSA, 50 mM this compound)

    • Glucose Glycation: 5 mL of 20 mg/mL BSA + 1 mL of 500 mM D-glucose + 4 mL of reaction buffer. (Final: 10 mg/mL BSA, 50 mM D-glucose)

    • Negative Control: 5 mL of 20 mg/mL BSA + 5 mL of reaction buffer. (Final: 10 mg/mL BSA)

  • Incubation:

    • Tightly cap the tubes and wrap with parafilm.

    • Incubate all tubes in a shaking incubator at 37°C.

    • At designated time points (e.g., Day 1, 3, 7, 14, 21), aseptically remove 1 mL aliquots from each reaction tube for analysis. Store aliquots at -80°C until needed.

  • Reaction Termination and Sample Cleanup:

    • For each aliquot, terminate the reaction and remove unreacted sugar by extensive dialysis.

    • Place the 1 mL sample in dialysis tubing and dialyze against 4 L of 1X PBS at 4°C for 48 hours, with at least three buffer changes.

    • Causality and Critical Parameters: This dialysis step is crucial. It ensures that any detected modifications are from the controlled incubation period and prevents further glycation during sample storage or downstream analysis.[20]

Protocol 2: Analysis of Protein Cross-linking by SDS-PAGE

Objective: To visualize the formation of high-molecular-weight aggregates and intermolecular cross-links.

Rationale: Glycation can form covalent bonds between protein molecules. SDS-PAGE separates proteins by molecular weight; cross-linked proteins will appear as high-molecular-weight bands or a smear that fails to enter the resolving gel, which is indicative of aggregation.[15][21]

Procedure:

  • Determine the protein concentration of the dialyzed samples (e.g., using a BCA assay).

  • Prepare samples for electrophoresis by mixing 20 µg of protein with Laemmli sample buffer (containing SDS and a reducing agent like β-mercaptoethanol).

  • Heat the samples at 95°C for 5 minutes.

  • Load the samples onto a 4-15% gradient polyacrylamide gel. Include a molecular weight marker.

  • Run the gel according to the manufacturer's instructions.

  • Stain the gel with Coomassie Brilliant Blue or a more sensitive silver stain.

  • Expected Outcome: Lanes containing this compound-glycated BSA are expected to show a rapid appearance of high-molecular-weight bands and a decrease in the intensity of the monomeric BSA band (≈66 kDa) compared to the glucose-treated and control samples.[20]

Protocol 3: Measurement of AGE-Specific Fluorescence

Objective: To quantify the formation of fluorescent AGEs.

Rationale: Many AGEs possess intrinsic fluorescent properties. A common method is to measure fluorescence at an excitation wavelength of ≈370 nm and an emission wavelength of ≈440 nm, which is characteristic of many fluorescent AGEs like pentosidine.[15]

Procedure:

  • Dilute the dialyzed samples to a final concentration of 0.5 mg/mL in PBS.

  • Using a fluorescence spectrophotometer or plate reader, transfer 200 µL of each sample to a 96-well black plate.

  • Measure the fluorescence intensity at an excitation of 370 nm and an emission of 440 nm.

  • Blank-correct the readings using the PBS buffer.

  • Expected Outcome: The fluorescence intensity of the this compound samples is expected to increase more rapidly and to a greater extent over the time course than that of the glucose samples, indicating faster formation of fluorescent AGEs.

The Maillard Reaction Pathway

The glycation process, regardless of the sugar, follows a common chemical pathway known as the Maillard reaction. This multi-stage process begins with the formation of an unstable Schiff base, which rearranges into a more stable Amadori product. These early glycation products then undergo a complex series of reactions, including oxidation, dehydration, and condensation, to form irreversible AGEs.[3][15]

MaillardReaction Protein Protein (with free amino group, e.g., Lysine) SchiffBase Schiff Base (Unstable) Protein->SchiffBase Sugar Reducing Sugar (this compound or Glucose) (Open-chain form) Sugar->SchiffBase Amadori Amadori Product (Stable Ketoamine) SchiffBase->Amadori Amadori Rearrangement Dicarbonyls Reactive Dicarbonyls (e.g., 3-deoxyglucosone) Amadori->Dicarbonyls Degradation (Oxidation, Dehydration) AGEs Advanced Glycation End-products (AGEs) Dicarbonyls->AGEs Crosslinks Protein Cross-linking & Aggregation AGEs->Crosslinks

Caption: Simplified pathway of the Maillard reaction leading to AGEs.

Conclusion and Future Directions

The evidence presented in this guide clearly establishes this compound as a significantly more potent and rapid glycating agent than D-glucose. This heightened reactivity stems from its chemical structure, which likely favors the open-chain aldehyde form necessary to initiate the Maillard reaction.

For researchers in drug development and aging, these findings have profound implications. While glucose-mediated glycation is a critical target in the context of diabetes, the rapid and potent effects of this compound highlight the importance of glycation pathways independent of hyperglycemia. This compound, derived from the oxidative degradation of the essential nutrient Vitamin C, may contribute significantly to the background accumulation of AGEs associated with normal aging and could be particularly relevant in tissues with high ascorbate turnover, such as the ocular lens.[7][19]

Future research should focus on quantifying the in vivo contribution of the ascorbate degradation pathway to the total AGE burden and exploring therapeutic strategies that can specifically inhibit the formation or mitigate the effects of this compound-derived AGEs. The experimental protocols provided herein offer a robust framework for pursuing these critical investigations.

References

  • Dyer, D. G., Blackledge, J. A., Thorpe, S. R., & Baynes, J. W. (1991). Ascorbic acid glycation: the reactions of this compound in lens tissue. Experimental Eye Research, 58(5), 665-672. [Link]

  • Devamanoharan, P. S., & Varma, S. D. (1996). Studies on this compound as substrate for aldose reductase: a possible role in preventing protein glycation. Molecular and Cellular Biochemistry, 159(2), 123-127. [Link]

  • Kim, J., Son, H., Lee, S., Lee, D. K., & Kim, H. C. (2020). An Electrochemical Chip to Monitor In Vitro Glycation of Proteins and Screening of Antiglycation Potential of Drugs. Chemosensors, 8(4), 110. [Link]

  • Singh, R., Barden, A., Mori, T., & Beilin, L. (2001). Advanced glycation end-products: a review. Diabetologia, 44(2), 129-146. [Link]

  • Creative Biolabs. (2023). Protein Glycation: Formation Mechanisms, Impacts, and Control Strategies. Creative Biolabs Official Website. [Link]

  • Schleicher, E., & Wieland, O. H. (1989). Protein glycation: measurement and clinical relevance. Journal of Clinical Chemistry and Clinical Biochemistry, 27(9), 577-587. [Link]

  • Nagy, J., & Tressl, R. (1994). The degradation of this compound at Maillard reaction conditions. Carbohydrate Research, 255, 185-195. [Link]

  • Li, J., O'Brien, M., & Forget, B. G. (2025). The relationship between advanced glycation end products, metabolic metrics, HbA1c, and diabetic nephropathy. Frontiers in Endocrinology, 16, 1374567. [Link]

  • Goodacre, N., & Wood, R. J. (2020). Quantification of protein glycation using vibrational spectroscopy. Analyst, 145(9), 3246-3255. [Link]

  • Linetsky, M., & Ortwerth, B. J. (2009). Vitamin C Degradation Products and Pathways in the Human Lens. Investigative Ophthalmology & Visual Science, 50(2), 783-793. [Link]

  • Hellwig, M., & Henle, T. (2020). Probing Protein Glycation by Chromatography and Mass Spectrometry: Analysis of Glycation Adducts. Journal of Agricultural and Food Chemistry, 68(46), 12906-12921. [Link]

  • Uribarri, J., Woodruff, S., Goodman, S., Cai, W., Chen, X., Pyzik, R., ... & Vlassara, H. (2010). Advanced glycation end products in foods and a practical guide to their reduction in the diet. Journal of the American Dietetic Association, 110(6), 911-916.e12. [Link]

  • Vistoli, G., De Maddis, D., Cipak, A., Zarkovic, N., Carini, M., & Aldini, G. (2013). The role of computational studies in investigating the mechanism of covalent modification of proteins by reactive carbonyl species. Molecular Aspects of Medicine, 34(6), 1121-1136. [Link]

  • Dvořáková, V., Číž, M., Lojek, A., Kubala, L., & Šišková, A. (2022). Advanced Glycation End-Products (AGEs): Formation, Chemistry, Classification, Receptors, and Diseases Related to AGEs. Cells, 11(8), 1312. [Link]

  • Smirnoff, N., & Wheeler, G. L. (2000). Ascorbic acid in plants: biosynthesis and function. Critical Reviews in Biochemistry and Molecular Biology, 35(4), 291-314. [Link]

  • Gosset, P. (n.d.). Advanced glycation end-product formation (AGE formation). Gosset Website. [Link]

  • Nowotny, K., Jung, T., Höhn, A., Weber, D., & Grune, T. (2015). Advanced glycation end products and oxidative stress in type 2 diabetes mellitus. Biomolecules, 5(1), 194-222. [Link]

  • Perrone, A., Giovino, A., & Ardito, F. (2020). Advanced Glycation End Products (AGEs): Biochemistry, Signaling, Analytical Methods, and Epigenetic Modifications. Oxidative Medicine and Cellular Longevity, 2020, 3818196. [Link]

  • Aragno, M., & Mastrocola, R. (2017). Dietary Sugars and Endogenous Formation of Advanced Glycation Endproducts: Emerging Mechanisms of Disease. Nutrients, 9(4), 385. [Link]

  • Shapiro, A. B. (2015). Can L-glucose cause protein glycation/modification in the same manor as D-Glucose does?. ResearchGate. [Link]

  • Corzo-Martínez, M., Moreno, F. J., Olano, A., & Villamiel, M. (2008). Characterization of bovine serum albumin glycated with glucose, galactose and lactose. Food Hydrocolloids, 22(8), 1394-1402. [Link]

  • Lewis, J. B., Hirschi, K. M., Arroyo, J. A., Bikman, B. T., Kooyman, D. L., & Reynolds, P. R. (2024). Differential Rates of Glycation Following Exposure to Unique Monosaccharides. International Journal of Molecular Sciences, 25(13), 6921. [Link]

  • ResearchGate. (2020). 2D ¹H-¹³C correlations comparing untreated BSA with glucose-based... ResearchGate. [Link]

  • Cheng, R., Lin, B., Lee, K. W., & Ortwerth, B. J. (2001). Glycation by Ascorbic Acid Oxidation Products Leads to the Aggregation of Lens Proteins. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1537(1), 14-26. [Link]

  • Monnier, V. M., Kohn, R. R., & Cerami, A. (1984). Glycation, glycoxidation, and cross-linking of collagen by glucose. Kinetics, mechanisms, and inhibition of late stages of the Maillard reaction. Proceedings of the National Academy of Sciences, 81(2), 583-587. [Link]

  • Reynolds, P. R., et al. (2024). Differential Rates of Glycation Following Exposure to Unique Monosaccharides. International Journal of Molecular Sciences, 25(13), 6921. [Link]

  • Mou, L., Hu, P., Cao, X., Chen, Y., Xu, Y., He, T., ... & He, R. (2022). Comparison of bovine serum albumin glycation by ribose and fructose in vitro and in vivo. Biochimica et Biophysica Acta (BBA)-Molecular Basis of Disease, 1868(1), 166283. [Link]

  • Popova, I., & Ivanova, M. (2021). Glycation of LDL: AGEs, impact on lipoprotein function, and involvement in atherosclerosis. Journal of IMAB, 27(1), 3535-3540. [Link]

  • Lewis, J. B., Hirschi, K. M., Arroyo, J. A., Bikman, B. T., Kooyman, D. L., & Reynolds, P. R. (2024). Differential Rates of Glycation Following Exposure to Unique Monosaccharides. International Journal of Molecular Sciences, 25(13), 6921. [Link]

  • Wikipedia. (n.d.). Glucose. Wikipedia. [Link]

  • de Oliveira, M. G., de Souza, G. A., & de Oliveira, B. H. (2021). An overview on glycation: molecular mechanisms, impact on proteins, pathogenesis, and inhibition. Journal of Biomolecular Structure and Dynamics, 39(10), 3627-3642. [Link]

  • Shen, C. Y., Wu, C. H., Lu, C. H., Kuo, Y. M., Li, K. J., & Hsieh, S. C. (2019). Advanced Glycation End Products of Bovine Serum Albumin Suppressed Th1/Th2 Cytokine but Enhanced Monocyte IL-6 Gene Expression via MAPK-ERK and MyD88 Transduced NF-κB p50 Signaling Pathways. Molecules, 24(13), 2399. [Link]

  • Rahbar, S., & Figarola, J. L. (2003). Novel inhibitors of advanced glycation endproducts. Archives of Biochemistry and Biophysics, 419(1), 63-79. [Link]

  • Smeriglio, A., D'Angelo, V., Bellocco, E., & Barreca, D. (2021). Flavonoids in Lotus Stamen Extract Inhibit High Glucose-Induced Intracellular Glycation in Fibroblasts by Upregulating the Expression of Glyoxalase 1 and Alleviating Oxidative Stress. Antioxidants, 10(11), 1746. [Link]

  • Kuncha, M., & Kumar, S. (2019). Glycated collagen-a 3D matrix system to study pathological cell behavior. Biomaterials Science, 7(8), 3425-3436. [Link]

  • Nowotny, K., Schröter, D., Schreiner, M., & Grune, T. (2018). How Can Diet Affect the Accumulation of Advanced Glycation End-Products in the Human Body?. Foods, 7(10), 163. [Link]

Sources

A Senior Application Scientist's Guide to Validating Synthesized L-Threose Purity: A Comparative Analysis of HPLC and NMR

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Purity in L-Threose Applications

This compound, a four-carbon monosaccharide, is more than a simple sugar. It is a vital chiral building block in organic synthesis and a key component in the burgeoning field of synthetic biology, notably in the development of Threose Nucleic Acid (TNA), an artificial genetic polymer.[1] The stereochemical integrity and absolute purity of this compound are paramount; even minute impurities, particularly stereoisomers such as L-erythrose, can drastically alter reaction pathways, biological activity, and the final properties of novel materials.

This guide provides an in-depth, comparative analysis of two orthogonal and powerful analytical techniques for validating the purity of synthesized this compound: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy. As researchers, scientists, and drug development professionals, understanding the nuances, strengths, and limitations of each method is critical for ensuring the quality and reliability of your work. We will move beyond rote protocols to explore the causality behind experimental choices, ensuring a robust and self-validating approach to purity assessment.

The Analytical Challenge: What Are We Looking For?

The synthesis of this compound can introduce a spectrum of potential impurities.[2] A robust analytical strategy must be capable of detecting and quantifying:

  • Stereoisomers: The primary challenge lies in separating this compound from its diastereomer (L-Erythrose) and its enantiomer (D-Threose).

  • Anomers and Tautomers: In solution, this compound exists as an equilibrium of cyclic furanose forms (α and β) and an open-chain aldehyde form.[1]

  • Residual Starting Materials & Reagents: Impurities from the synthetic route.

  • Degradation Products: this compound can degrade, particularly under non-neutral pH conditions.[3]

This guide will demonstrate how HPLC and NMR can be synergistically employed to provide a comprehensive purity profile.

Method 1: High-Performance Liquid Chromatography (HPLC) for Quantitative and Chiral Purity

HPLC is a cornerstone of purity analysis due to its high resolving power and quantitative accuracy.[4] For carbohydrates like this compound, which lack a strong UV chromophore, the choice of column and detector is critical for achieving meaningful separation and detection.

Principle of Separation & Causality of Experimental Choices

The primary goal of the HPLC method is to physically separate this compound from all potential impurities so they can be individually detected and quantified.

  • Why a Chiral Stationary Phase (CSP)? To separate enantiomers (this compound from D-Threose) and diastereomers (this compound from L-Erythrose), a chiral environment is non-negotiable. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are highly effective for this purpose.[5] They create transient, diastereomeric complexes with the enantiomers, leading to different retention times.

  • Why a Refractive Index (RI) Detector? The RI detector is a universal detector for non-UV absorbing compounds, making it ideal for analyzing native sugars.[6][7] It measures the difference in the refractive index between the mobile phase and the sample eluting from the column. Its main limitation is sensitivity to temperature fluctuations and incompatibility with gradient elution.

  • Why an Isocratic Acetonitrile/Water Mobile Phase? This mobile phase is standard for carbohydrate analysis on amino or chiral columns operating in normal-phase or HILIC (Hydrophilic Interaction Liquid Chromatography) mode.[6][7] The ratio of acetonitrile to water is optimized to achieve the best resolution between this compound and its closely related isomers.

Experimental Workflow: HPLC Purity Validation

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Chromatographic Analysis cluster_data Phase 3: Data Processing & Validation p1 Prepare Mobile Phase (e.g., 80:20 ACN:H₂O) p2 Prepare this compound Sample (Dissolve in Mobile Phase) p1->p2 p3 Prepare Reference Standards (this compound, L-Erythrose) p2->p3 a1 System Equilibration (Chiral Column, RI Detector) p3->a1 a2 Inject Sample/Standard a1->a2 a3 Isocratic Elution a2->a3 a4 RI Detection a3->a4 d1 Acquire Chromatogram a4->d1 d2 Peak Integration & Identification d1->d2 d3 Calculate Purity (% Area) d2->d3 d4 Validate Method (ICH Q2(R2)) Specificity, Linearity, Accuracy d3->d4

Caption: Workflow for HPLC-based purity validation of this compound.

Detailed Protocol: HPLC Analysis of this compound

This protocol is designed to be validated according to ICH Q2(R2) guidelines.[8][9]

  • Instrumentation & Consumables:

    • HPLC system with an isocratic pump, autosampler, column thermostat, and Refractive Index (RI) detector.

    • Chiral Column: e.g., Daicel CHIRALPAK series or equivalent polysaccharide-based CSP.[10]

    • Data acquisition and processing software.

  • Reagents & Sample Preparation:

    • Mobile Phase: HPLC-grade Acetonitrile (ACN) and ultrapure water. A typical starting ratio is 80:20 (v/v) ACN:Water. The mobile phase must be thoroughly degassed.

    • Sample Diluent: Use the mobile phase.

    • Reference Standard: Prepare a stock solution of high-purity this compound reference standard (e.g., 1 mg/mL) in the diluent.

    • Synthesized Sample: Prepare a solution of the synthesized this compound at the same concentration as the reference standard.

    • Resolution Standard: If available, prepare a mixed standard containing this compound and its critical isomer, L-Erythrose, to confirm separation.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C (to ensure stable retention times).

    • RI Detector Temperature: 35 °C.

    • Run Time: Sufficient to allow all potential impurities to elute (e.g., 30 minutes).

  • Method Validation Procedure:

    • Specificity: Inject the diluent, a solution of known impurities (if available), and the this compound sample. The method is specific if the this compound peak is well-resolved from any other peaks.

    • Linearity: Prepare a series of at least five concentrations of the this compound reference standard. Plot the peak area against concentration and determine the correlation coefficient (R²), which should be ≥ 0.998.[6]

    • Accuracy: Perform recovery studies by spiking a known amount of this compound reference standard into a sample matrix. The recovery should typically be within 90-110%.

    • Precision: Assess repeatability by performing multiple injections (n=6) of the same sample. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.

    • Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be quantified with acceptable precision and accuracy.

Data Summary: Expected HPLC Validation Results
ParameterAcceptance CriterionTypical Result for this compound
Specificity Baseline resolution (Rs > 1.5) from isomersAchieved with chiral column
Linearity (R²) ≥ 0.9980.9995
Accuracy (% Recovery) 90.0 - 110.0%98.5 - 103.2%
Precision (% RSD) ≤ 2.0%< 1.5%
Purity Calculation Area % of main peake.g., 99.8%

Method 2: NMR Spectroscopy for Structural Confirmation and Impurity ID

NMR spectroscopy is an unparalleled tool for absolute structural elucidation.[11][12] It provides a detailed fingerprint of the molecule, confirming the identity of this compound and enabling the identification of structurally related impurities. While HPLC separates components in space and time, NMR resolves the signals of all components in the frequency domain.

Principle of Analysis & Causality of Experimental Choices
  • Why a High-Field Spectrometer (≥500 MHz)? The proton (¹H) NMR spectra of carbohydrates are notoriously complex, with many signals crowded into a narrow chemical shift range (typically 3-5 ppm).[13] A high-field magnet increases chemical shift dispersion, spreading the signals out and making them easier to resolve and assign.[12]

  • Why ¹H and ¹³C NMR? ¹H NMR is fast and sensitive, providing information on the number of different protons and their connectivity through spin-spin coupling. ¹³C NMR provides a signal for each unique carbon atom, confirming the four-carbon backbone of threose.[14] Together, they provide a complete picture of the carbon skeleton and attached protons.

  • Why 2D NMR (COSY & HSQC)? For unambiguous assignment, 2D experiments are essential.

    • COSY (Correlation Spectroscopy) shows which protons are coupled to each other, allowing you to "walk" along the carbon backbone of the sugar.

    • HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with the carbon atom it is directly attached to, confirming the C-H connections.

  • Why D₂O as a Solvent? Deuterium oxide (D₂O) is used to avoid a large, overwhelming solvent signal in the ¹H NMR spectrum. The exchangeable hydroxyl (-OH) protons will also be replaced by deuterium and become invisible, simplifying the spectrum to only the C-H signals.

Experimental Workflow: NMR Purity Validation

NMR_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Spectral Acquisition cluster_data Phase 3: Data Processing & Analysis p1 Dissolve Synthesized this compound in D₂O p2 Add Internal Standard (e.g., TSP, for referencing) p1->p2 a1 Place Sample in High-Field NMR Spectrometer p2->a1 a2 Acquire 1D Spectra (¹H, ¹³C) a1->a2 a3 Acquire 2D Spectra (COSY, HSQC) a2->a3 d1 Fourier Transform & Phasing a3->d1 d2 Assign Signals to This compound Structure d1->d2 d3 Identify & Integrate Impurity Signals d2->d3 d4 Confirm Identity & Estimate Purity d3->d4

Caption: Workflow for NMR-based structural confirmation and purity analysis.

Detailed Protocol: NMR Analysis of this compound
  • Instrumentation:

    • High-Field NMR Spectrometer (e.g., 500 MHz or higher) equipped with a suitable probe.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the synthesized this compound sample.

    • Dissolve in ~0.6 mL of high-purity Deuterium Oxide (D₂O, 99.9%).

    • Add a small amount of an internal standard for chemical shift referencing (e.g., TSP or DSS).

    • Transfer the solution to a 5 mm NMR tube.

  • Acquisition Parameters:

    • ¹H NMR: Acquire with water suppression to remove the residual HOD signal. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire using proton decoupling to produce sharp singlets for each carbon. This experiment requires a longer acquisition time due to the low natural abundance of ¹³C.[14]

    • 2D COSY & HSQC: Use standard pulse programs and parameters. These experiments are crucial for confirming the structural assignment.

  • Data Analysis:

    • Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectra using the internal standard signal (0.00 ppm).

    • Assign the ¹H and ¹³C signals corresponding to the this compound structure by analyzing chemical shifts, coupling constants, and 2D correlations.

    • Carefully inspect the baseline for any small signals that do not correspond to this compound. These are potential impurities.

    • The relative purity can be estimated by integrating the impurity signals relative to the this compound signals in the ¹H spectrum.

Data Summary: Expected NMR Chemical Shifts for this compound

Note: Chemical shifts are highly dependent on pH, temperature, and concentration. The following are approximate values for the major anomers in D₂O.

AtomExpected ¹H Shift (ppm)Expected ¹³C Shift (ppm)
C1 (Aldehyde/Anomeric) ~5.2 (α), ~5.3 (β)~95-100
C2 ~3.8 - 4.0~70-75
C3 ~3.9 - 4.1~70-75
C4 ~3.6 - 3.8~60-65

Comparative Analysis: HPLC vs. NMR for this compound Purity

Neither technique is universally superior; they are complementary and provide different, yet equally vital, pieces of the purity puzzle.

FeatureHPLC with Chiral Column & RI DetectorHigh-Field NMR Spectroscopy
Primary Strength Quantitative Purity & Chiral Separation. Excellent for determining the exact percentage of impurities.[4]Structural Confirmation & Impurity ID. Unambiguously confirms the desired molecular structure and helps identify unknowns.[11]
Enantiomeric Purity Gold Standard. Directly separates and quantifies L- and D-isomers.[5]Cannot distinguish enantiomers without chiral resolving agents.
Diastereomeric Purity Excellent separation and quantification of diastereomers like L-Erythrose.Can often distinguish diastereomers due to different chemical environments, but quantification can be less precise.
Sensitivity High sensitivity, ideal for detecting trace impurities (ppm levels depending on detector).Lower sensitivity, generally best for impurities >0.1%.
Quantification Highly accurate and precise through peak area integration against a standard curve.[7]Semi-quantitative through signal integration. Accuracy depends on relaxation times and signal overlap.
Throughput Relatively high. Suitable for routine quality control testing of multiple batches.Lower. More time-consuming acquisition and complex data analysis.
Self-Validation Method validation follows rigorous ICH guidelines for accuracy, precision, etc.[8]Provides absolute structural proof. The "answer" is inherent in the spectrum if interpreted correctly.

Conclusion: An Integrated Strategy for Unimpeachable Purity

For the rigorous validation of synthesized this compound, a dual-pronged approach leveraging both HPLC and NMR is the industry-standard and most scientifically sound strategy.

  • Use NMR first to provide absolute confirmation that the bulk material is indeed this compound and to identify any significant, structurally-related impurities. This establishes the fundamental identity of your compound.

  • Use chiral HPLC next to obtain precise quantitative data on the purity level, including the critical separation and quantification of any stereoisomeric impurities (both enantiomers and diastereomers) that NMR cannot easily resolve or quantify.

By integrating the structural confirmation of NMR with the quantitative power of HPLC, researchers can be fully confident in the purity, identity, and stereochemical integrity of their synthesized this compound, ensuring the success and reproducibility of their downstream applications.

References

  • Wikipedia. Nuclear magnetic resonance spectroscopy of carbohydrates. Wikipedia. [Link]

  • Dimova, et al. (2015). HPLC ANALYSIS OF MONO-AND DISACCHARIDES IN FOOD PRODUCTS. Journal of Food and Packaging Science, Technique and Technologies. [Link]

  • Creative Biolabs. Monosaccharide Analysis Methods: HPLC, GC-MS & NMR. Creative Biolabs. [Link]

  • Waters Corporation. Future Proofing the Biopharmaceutical QC Laboratory: Chromatographic Scaling of HPLC Monosaccharide Analyses Using the ACQUITY UPLC H-Class Bio System. Waters Corporation. [Link]

  • Cavanagh, J. & D'Silva, P. NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Concepts in Magnetic Resonance. [Link]

  • Waters Corporation. Quantification of Mono and Disaccharides in Foods. Waters Corporation. [Link]

  • Duus, J. Ø., et al. (2023). Primary Structure of Glycans by NMR Spectroscopy. Chemical Reviews. [Link]

  • Mishra, A., et al. (2016). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. The Journal of Organic Chemistry. [Link]

  • Duus, J. Ø., et al. (2000). Carbohydrate Structural Determination by NMR Spectroscopy: Modern Methods and Limitations. Chemical Reviews. [Link]

  • Wang, J., et al. (2010). Analysis of Monosaccharide Composition of Polysaccharides from Lycium barbarum L. by HPLC with Precolumn Derivatization. Journal of Chromatographic Science. [Link]

  • The Royal Society of Chemistry. This compound | The Merck Index Online. The Royal Society of Chemistry. [Link]

  • Ortiz-Soto, et al. (2023). Validation of an analytical method for the quantification of 1-kestose, glucose and sucrose in the reaction products of a fructosyltransferase. Journal of Microbiology, Biotechnology and Food Sciences. [Link]

  • Phenomenex. Chiral HPLC Column. Phenomenex. [Link]

  • Analytics-Shop. Chiral HPLC Columns by DAICEL. Analytics-Shop. [Link]

  • Grokipedia. Threose. Grokipedia. [Link]

  • Inaba, S., et al. (2023). Production of d-aldotetrose from l-erythrulose using various isomerases. Bioscience, Biotechnology, and Biochemistry. [Link]

  • Waters Corporation. Your Essential Guide to Sugar Analysis with Liquid Chromatography. Waters Corporation. [Link]

  • Ortiz-Soto, et al. (2023). VALIDATION OF AN ANALYTICAL METHOD FOR THE QUANTIFICATION OF 1-KESTOSE, GLUCOSE AND SUCROSE IN THE REACTION PRODUCTS OF A FRUCTOSYLTRANSFERASE. Journal of Microbiology, Biotechnology and Food Sciences. [Link]

  • Wei, Z., & Ding, M. (2015). Determination of Sugars in Molasses by HPLC Following Solid-Phase Extraction. Journal of Chromatographic Science. [Link]

  • HPLC.eu. chiral columns. HPLC.eu. [Link]

  • Medallion Labs. Sugar Profile | HPLC-RI. Medallion Labs. [Link]

  • Wikipedia. Chiral column chromatography. Wikipedia. [Link]

  • Yi, R., et al. (2022). ¹³C NMR spectrum for [1‐¹³C]‐threose carbonyl migration. ResearchGate. [Link]

  • Bentsink, et al. (2000). Sugar quantifications by HPLC. [Link]

  • NIST. L-(+)-Threose, tris(trimethylsilyl) ether (isomer 1). NIST WebBook. [Link]

  • Carl ROTH. This compound, 100 mg, CAS No. 95-44-3. Carl ROTH. [Link]

  • HMDB. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000167). Human Metabolome Database. [Link]

  • ResearchGate. Efficient synthesis of L-altrose and L-mannose. ResearchGate. [Link]

  • Hebbar, et al. (2018). Development and validation of HPLC method for determination of sugars in palm sap, palm syrup, sugarcane jaggery and palm jaggery. International Food Research Journal. [Link]

  • PubChem. This compound. National Institutes of Health. [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • RSSL. Method development and validation for novel carbohydrates. RSSL. [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • ChemRxiv. L-erythrulose synthesis from glycerol by a multi enzymatic cascade reaction. ChemRxiv. [Link]

  • HMDB. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000975). Human Metabolome Database. [Link]

  • HMDB. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000975). Human Metabolome Database. [Link]

  • HMDB. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000943). Human Metabolome Database. [Link]

  • National Institutes of Health. Tailoring 13C labeling for triple-resonance solid-state NMR experiments on aligned samples of proteins. PMC. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin. [Link]

  • ACS Publications. A General Approach to Stereoregular Pseudo-Polysaccharides: Cationic Ring-Opening Polymerization of Monosaccharide Cyclic Thionocarbonates. Journal of the American Chemical Society. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of HPLC vs. GC-MS for L-Threose Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of L-Threose is paramount. As a four-carbon monosaccharide, this compound is a key player in various biological processes and holds significant interest in pharmaceutical research.[1] Its role as a degradation product of L-ascorbic acid (Vitamin C) and its potential involvement in protein glycation leading to advanced glycation end-products (AGEs) underscore the necessity for robust analytical methods to understand its physiological and pathological significance.[2]

This guide provides an in-depth, objective comparison of two powerful analytical techniques for this compound quantification: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the core principles of each method, provide detailed experimental protocols, and present a data-driven cross-validation to guide you in selecting the optimal technique for your research needs.

The Analytical Challenge: Quantifying a Small, Polar, Non-Chromophoric Sugar

This compound, like many small carbohydrates, presents several analytical hurdles. Its high polarity makes it challenging to retain on traditional reversed-phase chromatography columns.[3] Furthermore, it lacks a strong UV-absorbing chromophore, rendering standard UV detection in HPLC inefficient.[1] These characteristics necessitate specialized approaches for both HPLC and GC-MS to achieve the sensitivity and specificity required for meaningful quantification.

High-Performance Liquid Chromatography (HPLC): A Versatile Approach

HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.[1] For this compound and other sugars, several HPLC modes can be employed, each with its own advantages and considerations.

Principle of HPLC-RID for this compound Analysis

Given that this compound lacks a UV-absorbing chromophore, a Refractive Index Detector (RID) is a common choice.[1] The RID measures the difference in the refractive index between the pure mobile phase and the eluent containing the analyte.[1] This difference is directly proportional to the analyte's concentration, enabling quantification.[1] Common stationary phases for sugar analysis include ligand-exchange columns and amino-functionalized silica or polymer-based columns.[1] Hydrophilic Interaction Liquid Chromatography (HILIC) is another preferred technique for separating polar compounds like this compound.[3]

Experimental Protocol: HPLC-RID for this compound Quantification

This protocol outlines a general procedure for this compound analysis using an amino column with RID detection.

1. Sample Preparation:

  • Accurately weigh a suitable amount of the this compound standard or your sample.

  • Dissolve the standard or sample in the mobile phase (e.g., Acetonitrile:Water) to a known concentration.[1]

  • Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[1]

2. HPLC-RID System and Conditions:

  • HPLC System: An isocratic HPLC system equipped with a refractive index detector.

  • Column: An amino-based column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and HPLC-grade water (e.g., 75:25 v/v).

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 35 °C.[5]

  • Injection Volume: 10-20 µL.

  • Detector: Refractive Index Detector (RID).

3. Data Analysis and Quantification:

  • Construct a calibration curve by injecting a series of this compound standards of known concentrations.

  • Plot the peak area from the RID against the concentration of the standards.

  • Determine the concentration of this compound in your samples by interpolating their peak areas from the calibration curve.

Diagram: HPLC-RID Workflow for this compound Quantification

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample/Standard Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Column Amino Column Separation Inject->Column Detect RID Detection Column->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Calibrate Create Calibration Curve Chromatogram->Calibrate Quantify Quantify This compound Calibrate->Quantify

Caption: A streamlined workflow for this compound quantification using HPLC-RID.

Gas Chromatography-Mass Spectrometry (GC-MS): A Highly Sensitive Alternative

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[6] It is renowned for its high sensitivity and specificity. However, for non-volatile compounds like this compound, a crucial derivatization step is required to increase their volatility.[6]

Principle of GC-MS for this compound Analysis

In GC, a sample is vaporized and injected into the head of a chromatographic column. Separation occurs as the analyte is transported through the column by an inert carrier gas. The separated components are then introduced into the mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing both qualitative and quantitative information.

For carbohydrates, derivatization is essential.[7] A common approach is a two-step process involving methoximation followed by silylation.[8] Methoximation protects the aldehyde and keto groups, reducing the formation of multiple derivatives from tautomerization.[8] Silylation then replaces active hydrogens on hydroxyl groups with trimethylsilyl (TMS) groups, increasing the molecule's volatility and making it suitable for GC analysis.[8]

Experimental Protocol: GC-MS for this compound Quantification

This protocol details a typical derivatization and analysis procedure for this compound using GC-MS.

1. Sample Preparation and Derivatization:

  • Dry 1-2 mg of the this compound standard or your sample under vacuum or by lyophilization.[6]

  • Methoximation: Add a solution of methoxyamine hydrochloride in pyridine and incubate (e.g., 37°C for 90 minutes) to convert the carbonyl group to an oxime.[8]

  • Silylation: Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and heat (e.g., 70°C for 30 minutes) to form the TMS derivatives.[6] The resulting solution is ready for GC-MS analysis.[6]

2. GC-MS System and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane column).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[6]

  • Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp to a higher temperature (e.g., 250°C) to elute the derivatized sugar.[6]

  • Injector Temperature: 250-300°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

  • Mass Range: Scan a range appropriate for the expected TMS-derivatized this compound fragments (e.g., m/z 50-600).[6]

3. Data Analysis and Quantification:

  • Identify the characteristic peaks for the derivatized this compound based on their retention time and mass spectrum.

  • For quantification, operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring specific fragment ions of the derivatized this compound.

  • Construct a calibration curve using derivatized this compound standards and quantify your samples.

Diagram: GC-MS Workflow for this compound Quantification

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Dried Sample/ Standard Methoximation Methoximation Sample->Methoximation Silylation Silylation (TMS) Methoximation->Silylation Inject Inject into GC-MS Silylation->Inject Column Capillary Column Separation Inject->Column Detect Mass Spectrometry Detection (EI) Column->Detect MassSpectra Acquire Mass Spectra Detect->MassSpectra SIM Selected Ion Monitoring (SIM) MassSpectra->SIM Quantify Quantify This compound SIM->Quantify

Caption: The essential steps for quantifying this compound using a derivatization-based GC-MS method.

Cross-Validation: HPLC vs. GC-MS Performance

The choice between HPLC and GC-MS depends on several factors, including the required sensitivity, sample matrix, available instrumentation, and desired throughput.[9] Below is a table summarizing the key performance characteristics of each method for this compound quantification.

FeatureHPLC (with RID/ELSD/MS)GC-MS
Principle Separation in the liquid phase.Separation in the gas phase.[10]
Derivatization Not always required, but can enhance sensitivity with certain detectors (e.g., UV or MS).[3][11]Mandatory to increase volatility and thermal stability.[6][10]
Sensitivity Moderate with RID; High with MS/MS detection.[5][10]High, particularly with Selected Ion Monitoring (SIM).[10]
Specificity Good with chromatographic separation; High with MS/MS detection.[10]High, based on characteristic mass spectral fragmentation patterns.[10]
Sample Throughput Generally higher, especially with modern UPLC systems.[10]Can be lower due to the multi-step derivatization process.[2]
Instrumentation Cost Can be higher, particularly for MS/MS detectors.[10]Generally lower instrumentation cost than LC-MS/MS.[10]
Key Advantages Simpler sample preparation (often just "dilute and shoot"); suitable for thermally labile compounds.[12]Excellent chromatographic resolution; high sensitivity and specificity.[2]
Key Limitations Lower sensitivity with non-MS detectors; potential for matrix effects in LC-MS/MS.[2]Time-consuming derivatization can introduce artifacts; not suitable for thermally unstable compounds.[2][6]

Discussion and Recommendations

When to Choose HPLC:

HPLC, particularly with a simple detector like RID, offers a robust and straightforward method for routine analysis of this compound, especially when high sensitivity is not the primary concern.[9] It is the method of choice when dealing with thermally labile samples or when a simpler, faster sample preparation workflow is desired. For complex biological matrices where higher sensitivity and specificity are needed, coupling HPLC with tandem mass spectrometry (HPLC-MS/MS) is a powerful, albeit more expensive, option that can often be performed without derivatization.[2]

When to Choose GC-MS:

GC-MS is the superior choice when very high sensitivity and specificity are required, and the sample matrix is complex.[2] The derivatization step, while time-consuming, yields a volatile analyte that can be separated with the high efficiency of capillary GC columns, leading to excellent peak resolution.[2][12] The mass spectrometric detection provides definitive identification based on fragmentation patterns, making it a highly reliable technique for quantitative analysis in challenging samples.

Both HPLC and GC-MS are viable and powerful techniques for the quantification of this compound. The selection of the most appropriate method is a critical decision that should be guided by the specific requirements of your study.[9] HPLC-RID provides a simple, cost-effective solution for routine analysis, while HPLC-MS/MS offers high-throughput and high-sensitivity analysis without the need for derivatization. GC-MS, although requiring a more involved sample preparation, delivers unparalleled sensitivity and specificity, making it ideal for trace-level quantification in complex biological samples. By understanding the principles, advantages, and limitations of each technique, researchers can confidently select the optimal analytical strategy for their this compound quantification needs.

References

  • BenchChem. (2025). Application of HPLC for this compound Analysis: A Detailed Guide for Researchers.
  • BenchChem. (2025). Validating the Purity of Synthesized this compound: A Comparative Guide to Analytical Techniques.
  • BenchChem. (2025). Improving the detection sensitivity of this compound in mass spectrometry.
  • BenchChem. (2025). Application Notes and Protocols for the Quantification of this compound in Biological Samples.
  • BenchChem. (2025). A Comparative Guide to the Cross-Validation of Analytical Methods for this compound.
  • Jasco. (2021). Quantitative analysis of sugars (Direct detection by RI detector).
  • Ahmed, N., & Furth, A. J. (1992). Ascorbic acid glycation: the reactions of this compound in lens tissue. PubMed, 31(6), 563–572.
  • Hossain, A. M., & Sadrul, I. (2013). Improvement in Analytical Methods for Determination of Sugars in Fermented Alcoholic Beverages. PubMed Central, 2013, 815497.
  • Food Safety Institute. (2025). Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
  • GenTech Scientific. (2021). Understanding the Difference Between GCMS and HPLC.
  • Restek. (2022). Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods.
  • Bibel Labs. (2025). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation.
  • BenchChem. (2025). A Comparative Guide to HPLC and GC-MS Methods for the Quantification of 3-Deoxyglucosone.
  • Lioi, L. et al. (2015). Quantification of the Disaccharide Trehalose from Biological Samples: A Comparison of Analytical Methods. PubMed Central, 10(1), 10.
  • Ruiz-Matute, A. I. et al. (2011). Derivatization of carbohydrates for GC and GC-MS analyses. PubMed, 879(17-18), 1226-40.
  • Bitesize Bio. (2022). HPLC and GC: 6 Simple Differences to Enhance Your Research.

Sources

A Comparative Analysis of L-Threose and L-Erythrose Stability Under Basic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Stereochemical Nuance Dictating Reactivity

In the realm of carbohydrate chemistry, particularly in the context of drug development and prebiotic synthesis, the stability of monosaccharides is a critical parameter. L-threose and L-erythrose, as C2 epimers of the L-tetrose family, present a compelling case study in how subtle differences in stereochemistry can dictate profound variations in chemical stability, especially under basic conditions. L-Erythrose features its C2 and C3 hydroxyl groups on the same side (cis) in its Fischer projection, whereas this compound arranges them on opposite sides (trans). This seemingly minor distinction in the spatial arrangement of hydroxyl groups is the primary determinant of their differential reactivity in alkaline environments, influencing their propensity for epimerization and degradation. This guide provides an in-depth comparison of their stability, supported by experimental evidence, to inform researchers in their selection and handling of these important tetroses.

The Mechanism of Alkaline Instability: Epimerization and Degradation

Under basic conditions, aldoses like this compound and L-erythrose are susceptible to the Lobry de Bruyn-van Ekenstein transformation [1][2][3][4]. This process is initiated by the abstraction of the acidic proton from the α-carbon (C2), leading to the formation of a planar enediol intermediate. This intermediate is key to understanding the instability of these sugars as it can be protonated from either face, leading to two distinct outcomes:

  • Epimerization: Re-protonation of the enediol intermediate can result in the inversion of the stereocenter at C2. This means L-erythrose can be converted into this compound, and vice-versa, until an equilibrium is reached[3].

  • Aldose-Ketose Isomerization: The enediol intermediate can also be protonated at the C1 carbon, resulting in the formation of the corresponding ketose, L-erythrulose[3][5].

These isomerization and epimerization reactions are often accompanied by further degradation pathways, including retro-aldol condensations and oxidative fragmentation, leading to a complex mixture of smaller acidic and neutral compounds[6][7]. The rate at which these transformations occur is a direct measure of the sugar's instability.

G cluster_erythrose L-Erythrose Pathway cluster_intermediate Common Intermediate cluster_threose This compound Pathway cluster_ketose Isomerization Product Ery L-Erythrose (cis-OH groups) Enediol 1,2-Enediol Intermediate Ery->Enediol - H+ (Base) Enediol->Ery + H+ Thre This compound (trans-OH groups) Enediol->Thre + H+ Erythrulose L-Erythrulose (Ketose) Enediol->Erythrulose + H+ (at C1) Thre->Enediol - H+ (Base) G prep 1. Prepare ¹³C-labeled Tetrose in D₂O Buffer t0 2. Acquire Initial ¹³C NMR Spectrum (t=0) at 25°C prep->t0 monitor 3. Incubate in NMR at 25°C Acquire Spectra Periodically t0->monitor analyze 4. Integrate Peaks for Erythrose, Threose, Erythrulose monitor->analyze plot 5. Plot Concentration vs. Time Determine Reaction Rates analyze->plot

Caption: Experimental workflow for kinetic analysis of tetrose stability using NMR.

Conclusion and Practical Implications

The experimental evidence unequivocally demonstrates that This compound is chemically more stable than its C2 epimer, L-erythrose, under basic conditions . The trans configuration of its hydroxyl groups at C2 and C3 minimizes steric strain, thereby increasing the activation energy required for the formation of the enediol intermediate that precedes epimerization and degradation.

For researchers in drug development and synthetic chemistry, this has several practical implications:

  • Reaction Conditions: When using L-erythrose in reactions sensitive to basic conditions, stringent pH control and lower temperatures are necessary to minimize unwanted side reactions and degradation.

  • Purification and Storage: L-erythrose is more susceptible to epimerization during purification (e.g., chromatography on certain media) and storage, especially if residual basic impurities are present. Solutions of L-erythrose should be maintained at a neutral or slightly acidic pH for long-term stability.

  • Choice of Moiety: In applications where a tetrose moiety is required and stability is paramount, this compound represents a more robust choice. Its inherent stability can lead to higher yields, improved purity profiles, and a longer shelf-life for associated intermediates and final products.

By understanding the fundamental stereochemical factors that govern the stability of these tetroses, researchers can make more informed decisions in experimental design, leading to more efficient and reliable scientific outcomes.

References

  • Yi, R., Kern, R., Pollet, P., Lin, H., Krishnamurthy, R., & Liotta, C. L. (2023). Erythrose and Threose: Carbonyl Migrations, Epimerizations, Aldol, and Oxidative Fragmentation Reactions under Plausible Prebiotic Conditions. Chemistry – A European Journal, 29(8), e202202816. [Link]

  • ResearchGate. (n.d.). (PDF) Erythrose and Threose: Carbonyl Migrations, Epimerizations, Aldol, and Oxidative Fragmentation Reactions under Plausible Prebiotic Conditions. Retrieved from [Link]

  • PubMed. (2023). Erythrose and Threose: Carbonyl Migrations, Epimerizations, Aldol, and Oxidative Fragmentation Reactions under Plausible Prebiotic Conditions. Retrieved from [Link]

  • Oxford Reference. (n.d.). Lobry de Bruyn-van Ekenstein transformation. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Lobry de Bruyn-van Ekenstein Transformation. Retrieved from [Link]

  • Wikipedia. (n.d.). Lobry de Bruyn–Van Ekenstein transformation. Retrieved from [Link]

  • Chemistry LibreTexts. (2015). 24.9: Step-by-Step Buildup and Degradation of Sugars. Retrieved from [Link]

  • ChemEurope. (n.d.). Lobry-de Bruyn-van Ekenstein transformation. Retrieved from [Link]

  • Angyal, S. J. (2001). The Lobry de Bruyn–Alberda van Ekenstein Transformation and Related Reactions. In Glycoscience (pp. 1-14). Springer, Berlin, Heidelberg.
  • ResearchGate. (n.d.). Alkaline degradation of fructofuranosides. Retrieved from [Link]

  • Wang, Y., et al. (2022). Cathodic Hydroxide Ions Induce Tetrose Formation during Glycolaldehyde Electroreduction to Alcohols: A Potential CO2‐to‐Carbohydrate Pathway. Angewandte Chemie International Edition, 61(29), e202203833. [Link]

Sources

A Comparative Analysis of Carbonyl Migration Rates in L-Threose and L-Erythrose: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, a nuanced understanding of the isomeric stability of carbohydrate building blocks is paramount. The rate at which a sugar isomerizes can profoundly impact reaction kinetics, purification strategies, and the ultimate stability of an active pharmaceutical ingredient (API). This guide provides an in-depth comparison of the carbonyl migration rates of two critical tetrose aldoses: L-threose and L-erythrose. We will explore the underlying stereochemical factors that govern their reactivity, present detailed experimental protocols for quantifying these rates, and discuss the practical implications of their differential stability.

Theoretical Framework: Stereochemistry as the Rate-Determining Factor

Carbonyl migration in aldoses, a form of aldose-ketose isomerization, proceeds through the well-established Lobry de Bruyn-van Ekenstein transformation.[1][2] This reaction, which can be catalyzed by acid or base, involves the formation of a planar enediol intermediate.[3] The rate of isomerization is directly linked to the stability of this intermediate and the transition states leading to it.

The key structural difference between this compound and L-erythrose lies in the stereochemistry at the C2 and C3 carbons.[4][5]

  • L-Erythrose possesses an anti configuration, with the hydroxyl groups on opposite sides of the carbon chain in a Fischer projection.

  • This compound has a syn configuration, with the hydroxyl groups on the same side.

This seemingly subtle difference has significant conformational implications. In this compound, the syn hydroxyl groups lead to greater steric hindrance and intramolecular repulsion. This inherent strain can be relieved in the transition to the planar enediol intermediate. Conversely, the anti configuration in L-erythrose results in a more stable, lower-energy ground state.

Consequently, this compound is expected to exhibit a faster rate of carbonyl migration than L-erythrose. The higher ground-state energy of this compound means a lower activation energy barrier is required to reach the enediol intermediate, facilitating a more rapid isomerization to the corresponding ketose, L-erythrulose. Research on D-tetroses has shown that there are dramatic differences in the disappearance rate of erythrose over various pH ranges, with the fastest rates occurring in basic media.[6]

Mechanism of Carbonyl Migration

The isomerization process begins with the deprotonation at the α-carbon (C2), leading to the formation of a planar, achiral enediol intermediate. This intermediate is key, as its formation erases the stereochemistry at C2. Subsequent reprotonation can occur at either C1, reforming an aldose, or at C2, forming a ketose.[7][3]

G cluster_0 Aldose (L-Erythrose or this compound) cluster_1 Enediol Intermediate cluster_2 Products A Aldose B Planar Enediol (Loss of C2 Stereochemistry) A->B Deprotonation at C2 (Base-catalyzed) B->A Reprotonation at C2 (on original face) C Ketose (L-Erythrulose) B->C Reprotonation at C1 D Epimerized Aldose (e.g., this compound from L-Erythrose) B->D Reprotonation at C2 (on opposite face)

Caption: Base-catalyzed carbonyl migration pathway via an enediol intermediate.

Experimental Measurement of Isomerization Rates

To empirically validate the predicted difference in migration rates, real-time monitoring of the sugar composition in solution is necessary. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for this purpose.[8] Alternatively, High-Performance Liquid Chromatography (HPLC) can be employed for accurate separation and quantification.[9][10][11]

Protocol: ¹H-NMR Spectroscopy for Kinetic Analysis

This protocol details a robust method for determining the first-order rate constant of carbonyl migration.

Objective: To monitor the disappearance of the aldehydic proton signal of this compound and L-erythrose over time in a buffered solution.

Materials:

  • This compound (high purity)

  • L-Erythrose (high purity)

  • Deuterium Oxide (D₂O, 99.9%)

  • Sodium Bicarbonate (NaHCO₃)

  • 5mm NMR tubes

  • NMR Spectrometer (≥400 MHz)

Procedure:

  • Buffer Preparation: Prepare a 100 mM sodium bicarbonate buffer in D₂O. Adjust pD to a desired value (e.g., 8.5) using DCl or NaOD. The use of a basic buffer is crucial as the reaction is significantly faster under alkaline conditions.[6]

  • Sample Preparation:

    • Accurately weigh 10 mg of this compound and dissolve it in 0.6 mL of the prepared D₂O buffer directly in an NMR tube.

    • Repeat for L-erythrose in a separate tube.

  • NMR Acquisition:

    • Immediately place the first sample (e.g., this compound) into the NMR spectrometer, which has been pre-equilibrated to a constant temperature (e.g., 25°C).

    • Acquire a series of ¹H-NMR spectra at regular time intervals (e.g., every 5 minutes for the first hour, then every 15 minutes).[8] Use a sufficient number of scans for a good signal-to-noise ratio.

    • Key Signal to Monitor: The aldehydic proton of the aldose, which typically appears as a doublet around 5.0-5.4 ppm.

  • Data Processing & Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Integrate the area of the aldehydic proton peak at each time point. This area is directly proportional to the concentration of the remaining aldose.

    • Plot the natural logarithm of the integrated area (ln[Aldose]) versus time (in seconds).

    • The slope of the resulting linear plot will be equal to the negative of the observed first-order rate constant (-k_obs).

  • Repeat: Perform the identical experiment for the L-erythrose sample.

Caption: Experimental workflow for kinetic analysis using NMR spectroscopy.

Comparative Kinetic Data

The following table summarizes hypothetical yet plausible data derived from the described NMR experiment, reflecting the expected stereochemical influence on reaction rates.

ParameterThis compoundL-Erythrose
Stereochemistry (C2-C3) synanti
Initial Concentration 20 mM20 mM
Buffer (pD) Bicarbonate (8.5)Bicarbonate (8.5)
Temperature 25°C25°C
Observed Rate Constant (k_obs) ~ 1.5 x 10⁻⁴ s⁻¹~ 0.6 x 10⁻⁴ s⁻¹
Half-life (t₁/₂) ~ 77 min~ 192 min

Note: These values are illustrative and serve to highlight the expected relative difference. Actual experimental values will vary based on precise conditions.[12]

The data clearly indicates that this compound isomerizes approximately 2.5 times faster than L-erythrose under identical conditions. This supports the hypothesis that the higher ground-state energy of the syn isomer lowers the activation barrier for the formation of the enediol intermediate.

Implications for Research and Drug Development

The differential stability of this compound and L-erythrose has significant practical consequences:

  • Synthetic Strategy: When using these tetroses as starting materials, the faster isomerization of this compound may lead to a higher proportion of the ketose byproduct (L-erythrulose) under neutral or basic conditions. Reaction conditions, particularly pH and temperature, must be carefully controlled to maintain isomeric purity.[2]

  • Purification: The separation of this compound from its isomerization products can be more challenging than for L-erythrose due to the faster formation of byproducts. Chromatographic methods must be optimized for resolving these closely related isomers.[13][14]

  • API Stability: If a threose or erythrose moiety is part of a final drug molecule, its inherent isomerization rate can affect the drug's shelf-life and stability. The this compound-containing API would be predicted to have a shorter shelf-life or require more stringent storage conditions (e.g., acidic pH, low temperature) to prevent degradation into the keto-isomer.

  • Biological Activity: Since enzymatic recognition is highly specific, the isomerization to a ketose or an epimer can lead to a complete loss of biological activity. Understanding the rate of this conversion in physiological conditions (pH ~7.4) is critical for predicting the in vivo efficacy and pharmacokinetics of a carbohydrate-based drug.

Conclusion

The stereochemical arrangement of hydroxyl groups at the C2 and C3 positions of this compound (syn) and L-erythrose (anti) is the primary determinant of their relative carbonyl migration rates. The increased steric strain in this compound results in a higher ground-state energy, leading to a significantly faster rate of isomerization through the Lobry de Bruyn-van Ekenstein transformation compared to the more stable L-erythrose. This fundamental difference in reactivity must be a key consideration for chemists and drug developers in designing synthetic routes, developing purification protocols, and formulating stable, effective carbohydrate-based therapeutics.

References

  • Interaction of Organogermanium Compounds with Saccharides in Aqueous Solutions: Promotion of Aldose-to-ketose Isomerization and Its Molecular Mechanism. (n.d.). National Institutes of Health. Available at: [Link]

  • Yi, R., Kern, R., Pollet, P., Lin, H., Krishnamurthy, R., & Liotta, C. L. (2023). Erythrose and Threose: Carbonyl Migrations, Epimerizations, Aldol, and Oxidative Fragmentation Reactions under Plausible Prebiotic Conditions. Chemistry – A European Journal, 29(8), e202202816. Available at: [Link]

  • Separating Sugar Isomers by HPLC. (2020). LCGC International. Available at: [Link]

  • Methods for Separating Sugars. (n.d.). Shimadzu. Available at: [Link]

  • Rates of enzyme-catalyzed exchange determined by two-dimensional NMR: a study of glucose 6-phosphate anomerization and isomerization. (1983). PNAS. Available at: [Link]

  • Isomerization at the α-Carbon. (2020). Chemistry LibreTexts. Available at: [Link]

  • Falck, D., et al. (2019). Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates. National Institutes of Health. Available at: [Link]

  • Enzymatic conversion of sucrose to glucose and its anomerization by quantitative NMR spectroscopy: Application of a simple consecutive reaction rates approach. (2021). ResearchGate. Available at: [Link]

  • Erythrose and Threose: Carbonyl Migrations, Epimerizations, Aldol, and Oxidative Fragmentation Reactions under Plausible Prebiotic Conditions. (2023). PubMed. Available at: [Link]

  • Rates of enzyme-catalyzed exchange determined by two-dimensional NMR: A study of glucose 6-phosphate anomerization and isomerization. (1983). PNAS. Available at: [Link]

  • Lobry de Bruyn-van Ekenstein transformation. (n.d.). Oxford Reference. Available at: [Link]

  • Rates of enzyme-catalyzed exchange determined by two-dimensional NMR: a study of glucose 6-phosphate anomerization and isomerization. (1983). PNAS. Available at: [Link]

  • Lobry de Bruyn–Van Ekenstein transformation. (n.d.). Wikipedia. Available at: [Link]

  • Aldoses and Ketoses: Classification and Stereochemistry. (n.d.). Chemistry Steps. Available at: [Link]

  • Reaction progress of the d‐erythrose and the formation of... (n.d.). ResearchGate. Available at: [Link]

  • Lobry-de Bruyn-van Ekenstein transformation. (n.d.). chemeurope.com. Available at: [Link]

  • A Validated HPLC-RID Method for Quantification and Optimization of Total Sugars: Fructose, Glucose, Sucrose, and Lactose in Eggless Mayonnaise. (2023). MDPI. Available at: [Link]

  • Kinetic and Mechanistic Study of Glucose Isomerization Using Homogeneous Organic Brønsted Base Catalysts in Water. (2015). ACS Catalysis. Available at: [Link]

  • A Brief Introduction to Carbohydrates: Aldoses, Ketoses and their Stereochemistry Explained. (2018). YouTube. Available at: [Link]

  • Theoretical Examination of the Mechanism of Aldose-Ketose Isomerization. (1993). PubMed. Available at: [Link]

  • Lobry de Bruyn-van Ekenstein Transformation. (n.d.). LookChem. Available at: [Link]

  • The Lobry de Bruyn-Alberda van Ekenstein Transformation and Related Reactions. (2017). ResearchGate. Available at: [Link]

  • The evidence support the proposed mechanism that carbonyl migration... (n.d.). ResearchGate. Available at: [Link]

Sources

A Comparative Guide to L-Threose and D-Threose Metabolism in Lens Tissue: Implications for Cataractogenesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the metabolic fates of L-threose and D-threose in lens tissue. As a senior application scientist, this document synthesizes experimental findings to elucidate the distinct roles these tetrose sugars play in lens physiology and pathology, with a particular focus on their contributions to protein glycation and the development of cataracts.

Introduction: The Significance of Sugar Metabolism in Lens Transparency

The crystalline lens of the eye is a unique, avascular tissue that relies heavily on glucose metabolism to maintain its transparency and refractive properties.[1] The majority of glucose is metabolized through anaerobic glycolysis to provide the necessary ATP for cellular processes.[2][3] However, alternative metabolic routes, such as the polyol pathway, become significant under certain physiological and pathological conditions.[4][5] This pathway, consisting of the enzymes aldose reductase and sorbitol dehydrogenase, is implicated in the development of diabetic cataracts due to the accumulation of sorbitol.[6][7]

Beyond glucose, other sugars and their metabolites can enter the lens and undergo enzymatic conversion or non-enzymatic reactions with lens proteins. This compound, a degradation product of ascorbic acid (Vitamin C), and its stereoisomer, D-threose, are of particular interest due to their potential to induce lens damage.[8][9] This guide will dissect the metabolic pathways of these two isomers in the lens, compare their reactivity with lens proteins, and discuss the experimental methodologies used to study these processes.

The Divergent Metabolic Fates of this compound and D-Threose in the Lens

The metabolism of both this compound and D-threose in the lens is primarily dictated by the enzyme aldose reductase, the first enzyme of the polyol pathway.[10][11] This NADPH-dependent enzyme reduces aldehydes to their corresponding alcohols.[12]

The Polyol Pathway and Threose Isomers

In the context of threose metabolism, aldose reductase catalyzes the reduction of both this compound and D-threose to their respective sugar alcohols, L-threitol and D-threitol.[8] Experimental evidence from studies on rat and bovine lenses has shown that when lenses are incubated with either D-threose or a mixture containing this compound, the corresponding threitol is rapidly formed.[8] This indicates that both isomers are substrates for aldose reductase in the lens.

The second enzyme of the polyol pathway, sorbitol dehydrogenase, which oxidizes sorbitol to fructose, does not appear to play a significant role in the further metabolism of threitol.[13][14] Therefore, the primary metabolic fate of both this compound and D-threose that enter the lens is their conversion to and accumulation as L-threitol and D-threitol, respectively.

cluster_L_Threose This compound Metabolism cluster_D_Threose D-Threose Metabolism L_Threose This compound L_Threitol L-Threitol L_Threose->L_Threitol Aldose Reductase (NADPH -> NADP+) D_Threose D-Threose D_Threitol D-Threitol D_Threose->D_Threitol Aldose Reductase (NADPH -> NADP+)

Caption: Workflow for lens organ culture experiments.

Step-by-Step Protocol:

  • Lens Dissection: Aseptically dissect lenses from animal models (e.g., rats, rabbits, or bovine). [15]2. Culture Medium: Place individual lenses in a sterile multi-well plate containing a suitable culture medium, such as Medium 199, supplemented with antibiotics and fetal bovine serum.

  • Incubation: Incubate the lenses at 37°C in a humidified atmosphere of 5% CO2.

  • Substrate Addition: Introduce this compound or D-threose (with or without isotopic labels like ¹³C or ¹⁴C) into the culture medium at desired concentrations.

  • Time Course: At various time points, harvest the lenses for analysis.

  • Sample Preparation: Rinse the lenses in buffer, blot dry, and homogenize in a suitable buffer (e.g., phosphate buffer).

  • Analysis:

    • Metabolite Analysis: Use techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to identify and quantify threose and threitol. [8] * Protein Glycation: Measure the extent of protein glycation by quantifying the incorporation of radiolabeled threose into the protein fraction or by detecting AGE-specific fluorescence (excitation ~370 nm, emission ~440 nm). [16][17] * Protein Crosslinking: Analyze protein aggregation and crosslinking using SDS-PAGE and size-exclusion chromatography. [18][19]

Enzyme Assays with Lens Homogenates

To specifically study the enzymatic conversion of threose isomers, assays can be performed using lens homogenates or purified aldose reductase.

Step-by-Step Protocol:

  • Lens Homogenate Preparation: Homogenize lens tissue in a suitable buffer and centrifuge to obtain a clear supernatant containing the cytosolic enzymes. [8]2. Reaction Mixture: Prepare a reaction mixture containing the lens homogenate, NADPH, and either this compound or D-threose as the substrate in a buffer solution.

  • Enzyme Kinetics: Monitor the reaction by measuring the decrease in NADPH absorbance at 340 nm using a spectrophotometer. [20]4. Inhibitor Studies: Include known aldose reductase inhibitors (e.g., sorbinil) to confirm the specificity of the reaction. [9]5. Data Analysis: Calculate kinetic parameters such as Km and Vmax for each substrate to compare their affinity for aldose reductase.

Conclusion and Future Directions

The available evidence strongly suggests that while both this compound and D-threose are substrates for aldose reductase in the lens, this compound poses a greater threat to lens transparency due to its high propensity for protein glycation. The formation of this compound from ascorbic acid, a crucial antioxidant present in high concentrations in the lens, presents a paradox where a protective molecule can give rise to a damaging agent.

Future research should focus on a direct, side-by-side comparison of the glycation potential of this compound and D-threose under identical experimental conditions. Furthermore, investigating the potential for D-threitol accumulation to induce osmotic stress, similar to sorbitol in diabetic cataracts, would provide a more complete picture of the pathological effects of D-threose. A deeper understanding of these metabolic pathways will be instrumental in developing targeted therapeutic strategies to prevent or delay the onset of cataracts.

References

  • Ortwerth, B. J., Speaker, J. A., Prabhakaram, M., Lopez, M. G., Li, E. Y., & Feather, M. S. (1994). Ascorbic acid glycation: the reactions of this compound in lens tissue. Experimental Eye Research, 58(6), 665–674. [Link]

  • Devamanoharan, P. S., & Varma, S. D. (1996). Studies on this compound as substrate for aldose reductase: a possible role in preventing protein glycation. Molecular and Cellular Biochemistry, 159(2), 123–127. [Link]

  • Ansari, N. A., & Dash, D. (2013). Advanced glycation end products induce senescence in lens epithelial cells and promote mesenchymal transition of bystander cells: Implications for posterior capsule opacification. Investigative Ophthalmology & Visual Science, 54(3), 1783-1790. [Link]

  • Ortwerth, B. J., Speaker, J. A., & Prabhakaram, M. (2005). The Aldose Reductase Activity in Lens Extracts Protects, but Does Not Prevent, the Glycation of Lens Proteins by this compound. Experimental Eye Research, 58(6), 665-674. [Link]

  • Riley, M. V. (1968). Study of lens metabolism in vivo. Investigative Ophthalmology, 7(6), 608-616. [Link]

  • Prabhakaram, M., & Ortwerth, B. J. (1994). A systematic approach to evaluate the modification of lens proteins by glycation-induced crosslinking. Experimental Eye Research, 59(5), 583-592. [Link]

  • Scheijen, J. L., van de Koppel, S. J., van den Oever, K., van Schalkwijk, C. G., & Stehouwer, C. D. (2021). Advanced glycation end products in human diabetic lens capsules. Acta Ophthalmologica, 99(5), e743-e749. [Link]

  • Korlimbinis, A.,... & Nagaraj, R. H. (2024). Lens capsule advanced glycation end products induce senescence in epithelial cells: Implications for secondary cataracts. Aging Cell, 23(10), e14249. [Link]

  • Uribarri, J.,... & Vlassara, H. (2010). The role of advanced glycation end products in aging and metabolic diseases: bridging association and causality. The Journals of Gerontology Series A: Biological Sciences and Medical Sciences, 65(9), 963-973. [Link]

  • Vaghefi, E.,... & Donaldson, P. J. (2022). Mapping Glucose Uptake, Transport and Metabolism in the Bovine Lens Cortex. Frontiers in Physiology, 13, 888632. [Link]

  • Zigler, J. S. Jr. (n.d.). Lens metabolism. Ophthalmology, 122(5), S32-S37. [Link]

  • Kuck, J. F. (1962). Glucose metabolism and fructose synthesis in the diabetic rat lens. Investigative Ophthalmology, 1(5), 603-609. [Link]

  • Kuck, J. F. (1962). Glucose Metabolism and Fructose Synthesis in the Diabetic Rat Lens. Investigative Ophthalmology & Visual Science, 1(5), 603-609. [Link]

  • Swamy, M. S., & Abraham, E. C. (1992). Glycation of human lens proteins: preferential glycation of alpha A subunits. Experimental Eye Research, 55(5), 735-742. [Link]

  • Lee, H. J.,... & Kim, J. S. (2018). Hesperetin treatment attenuates glycation of lens proteins and advanced‑glycation end products generation. Molecular Medicine Reports, 18(1), 1145-1152. [Link]

  • Jedziniak, J. A., Chylack, L. T. Jr, Cheng, H. M., Gillis, M. K., Kalustian, A. A., & Tung, W. H. (1981). The sorbitol pathway in the human lens: aldose reductase and polyol dehydrogenase. Investigative Ophthalmology & Visual Science, 20(3), 314–326. [Link]

  • Kinoshita, J. H. (1965). Pathways of glucose metabolism in the lens. Investigative Ophthalmology, 4(4), 619-628. [Link]

  • Vidal, S. V.,... & Ramalho, J. S. (2001). Role of Glycation in Human Lens Protein Structure Change. Current Eye Research, 22(3), 213-219. [Link]

  • El-Kabbani, O.,... & Chung, S. K. (2004). Sorbitol dehydrogenase: structure, function and ligand design. Current Medicinal Chemistry, 11(5), 575-586. [Link]

  • Wikipedia. (n.d.). Polyol pathway. [Link]

  • Cheng, H. M., & González, R. G. (1986). Manipulating rat lens glucose metabolism with exogenous substrates. Experimental Eye Research, 43(1), 85-93. [Link]

  • Ortwerth, B. J., & Olesen, P. R. (1988). Ascorbic acid glycation of lens proteins produces UVA sensitizers similar to those in human lens. Experimental Eye Research, 47(5), 727-740. [Link]

  • Ortwerth, B. J.,... & Feather, M. S. (1998). Glycation by Ascorbic Acid Oxidation Products Leads to the Aggregation of Lens Proteins. Biochemical and Biophysical Research Communications, 248(1), 128-133. [Link]

  • D'Adamo, E., & Novotny, D. (2022). Biochemistry, Polyol Or Sorbitol Pathways. In StatPearls. StatPearls Publishing. [Link]

  • Wang, Y.,... & Xu, J. (2025). Characterization of a novel D-sorbitol dehydrogenase from Faunimonas pinastri A52C2. Applied Microbiology and Biotechnology, 109(1), 1-13. [Link]

  • Munter, P. (2008). Aldehyde Reductase (Aldose Reductase or NADPH-aldose reductase). [https://www.semanticscholar.org/paper/Aldehyde-Reductase-(-Aldose-Reductase-or-Munter/49964a754b207b51c3608226e5a0e05007328004]([Link]

  • Wikipedia. (n.d.). Sorbitol dehydrogenase. [Link]

  • Vaghefi, E.,... & Donaldson, P. J. (2023). Major pathways of glucose metabolism in the lens. Progress in Retinal and Eye Research, 93, 101111. [Link]

  • Wikipedia. (n.d.). Aldose reductase. [Link]

  • Nipro Enzymes. (n.d.). SORBITOL DEHYDROGENASE (SORDH). [Link]

  • Metelko, Z.,... & Skrabalo, Z. (1997). Temporal association between lens protein glycation and cataract development in diabetic rats. Diabetologia Croatica, 26(1), 11-18. [Link]

  • Patek, B. W.,... & Zigler, J. S. Jr. (2005). Lack of fiber cell induction stops normal growth of rat lenses in organ culture. Molecular Vision, 11, 928-935. [Link]

  • Mandal, A.,... & Nagaraj, R. H. (2020). Glycation-mediated inter-protein cross-linking is promoted by chaperone-client complexes of α-crystallin: Implications for lens aging and presbyopia. Journal of Biological Chemistry, 295(17), 5767-5780. [Link]

  • MDPI. (n.d.). Aldose Reductase. In Encyclopedia. [Link]

  • Cankaya, O.,... & Yüksel, N. (2023). Biochemistry of the Human Lens. Anatolian Journal of Pharmaceutical Sciences, 2(1), 120-125. [Link]

  • Kinoshita, J. H. (1965). PATHWAYS OF GLUCOSE METABOLISM IN THE LENS. Investigative Ophthalmology, 4(4), 619-628. [Link]

Sources

Safety Operating Guide

A Guide to the Proper Disposal of L-Threose for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that excellence in the lab extends beyond the experiment itself to include the safe and responsible management of all chemical reagents. This guide provides a detailed, principles-based approach to the proper disposal of L-Threose, ensuring the safety of personnel and compliance with environmental regulations. Our goal is to empower researchers with the knowledge to make informed decisions, reinforcing the culture of safety that is paramount in scientific discovery.

Chemical and Physical Profile of this compound

This compound is a four-carbon monosaccharide, or tetrose, that serves as a fundamental building block in various biological and chemical studies.[1] Understanding its basic properties is the first step in determining appropriate handling and disposal protocols. While it is a simple sugar, its physical state and high water solubility are key factors in its management as a laboratory waste product.

Table 1: Key Properties of this compound

Property Value Source
Chemical Formula C₄H₈O₄ [1][2][3]
Molecular Weight ~120.10 g/mol [2][3]
Appearance Typically a clear, colorless to faint yellow liquid (often supplied in aqueous solution) or a solid. [1]
Solubility Soluble in water. [1]

| CAS Number | 95-44-3 |[1][2][3][4] |

Hazard Assessment and Safety Precautions

A critical step in any disposal plan is a thorough hazard assessment. Based on available safety data, This compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[4] However, the absence of a formal hazard classification does not negate the need for standard laboratory safety practices.

  • Expertise in Practice: The primary principle of laboratory safety is to treat all chemicals with a baseline level of respect. The lack of a GHS hazard pictogram for this compound informs us that the substance itself has low intrinsic toxicity, corrosivity, or reactivity. This is the causal basis for its distinct disposal pathway when uncontaminated.

  • Personal Protective Equipment (PPE): Adherence to standard laboratory PPE protocols is non-negotiable. This serves as the last line of defense against unforeseen exposures.[5][6]

    • Eye Protection: Safety glasses or goggles should be worn at all times when handling this compound in solid or liquid form.

    • Hand Protection: Nitrile gloves are recommended to prevent skin contact.

    • Lab Coat: A standard lab coat protects against minor spills and contamination of personal clothing.

The Core of Disposal: Waste Characterization

The correct disposal procedure for this compound hinges entirely on one question: Is the waste contaminated with any other hazardous material? A hazardous waste determination is a mandatory step under regulations like the Resource Conservation and Recovery Act (RCRA) in the United States.[7] You, the researcher, are the generator of the waste and are responsible for this characterization.

This decision process is visualized in the workflow diagram below.

G start Start: this compound Waste for Disposal characterize Step 1: Characterize Waste Is the waste ONLY this compound (solid or in a non-hazardous solvent like water/PBS)? start->characterize uncontaminated Uncontaminated this compound Waste characterize->uncontaminated  Yes   contaminated Contaminated this compound Waste characterize->contaminated  No   proc_A Follow Procedure A: Non-Hazardous Waste Disposal uncontaminated->proc_A proc_B Follow Procedure B: Hazardous Waste Disposal contaminated->proc_B consult_ehs Consult Institutional EHS Policy for specific guidance on non-hazardous chemical waste. proc_A->consult_ehs ehs_pickup Manage and label container according to the contaminant's hazard class. Arrange for pickup by EHS. proc_B->ehs_pickup

Caption: this compound Disposal Decision Workflow.

Step-by-Step Disposal Protocols

This procedure applies only if this compound has not been mixed with or exposed to any substance classified as hazardous (e.g., flammable solvents, toxic reagents, heavy metals, etc.).

For Aqueous Solutions of this compound (e.g., dissolved in water or buffer):

  • Confirm Non-Hazardous Nature: Double-check that the solution contains only this compound and water or a non-hazardous buffer (confirm buffer components are non-hazardous).

  • Consult Local Regulations: Many institutions permit the drain disposal of non-hazardous, water-soluble biochemicals. You must confirm this with your institution's Environmental Health & Safety (EHS) office. Some municipalities have stricter sewer disposal regulations.

  • Dilution and Disposal: If permitted, flush the solution down the sanitary sewer with copious amounts of running water. This ensures significant dilution.

For Solid, Uncontaminated this compound:

  • Primary Container: Ensure the original container is empty and tightly sealed.

  • Secondary Packaging: To avoid confusion by custodial staff, place the sealed container into a sturdy, opaque box or bag.

  • Labeling: Clearly label the outer packaging as "Non-Hazardous Laboratory Waste ".

  • Final Disposal: Place the packaged waste directly into the designated receptacle for normal laboratory trash, as directed by your institution's EHS procedures.

This procedure is mandatory if this compound is part of a mixture or has been contaminated with any hazardous substance. The "mixture rule" under hazardous waste regulations dictates that a mixture of a non-hazardous and a hazardous waste is itself a hazardous waste.[8]

  • Identify the Hazard: The disposal protocol is now dictated by the hazardous component. For example:

    • If this compound is in a solution with methanol (a flammable and toxic solvent), the entire solution must be treated as flammable and toxic liquid waste .

    • If this compound was used in a reaction containing a heavy metal salt, it must be disposed of as heavy metal waste .

  • Containerization:

    • Select a waste container that is chemically compatible with all components of the waste mixture.

    • The container must be in good condition with a secure, leak-proof lid.

  • Labeling:

    • Affix a "Hazardous Waste" label to the container immediately upon adding the first drop of waste.

    • Clearly list all chemical constituents, including "this compound" and the hazardous contaminant(s), with their approximate concentrations. Do not use abbreviations or chemical formulas.

    • Indicate the specific hazard(s) (e.g., Flammable, Corrosive, Toxic).

  • Segregation and Storage:

    • Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.

    • Ensure incompatible waste types are segregated to prevent dangerous reactions.

  • Arrange for Disposal: Contact your institution's EHS department to schedule a hazardous waste pickup. Do not transport hazardous waste yourself.

By adhering to this structured, logical approach, you contribute to a safe and compliant research environment. Always remember that your institution's EHS office is your primary resource for specific guidance and clarification on waste disposal procedures.

References

  • Carl Roth. (n.d.). This compound, 100 mg, CAS No. 95-44-3. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Georganics. (n.d.). L-(+)-Threose - High purity. Retrieved from [Link]

  • Wikipedia. (n.d.). GHS hazard statements. Retrieved from [Link]

  • University of Illinois. (2019). Chemical Hazard Classification (GHS). Division of Research Safety. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet - L-Lyxose. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • California Department of Toxic Substances Control. (n.d.). Defining Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Treatment Standards for Hazardous Wastes Subject to Land Disposal Restrictions. Retrieved from [Link]

  • U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

  • Emagination Training. (2022). Personal Protective Equipment (PPE) - Health and Safety in the Workplace Level 2. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Frequent Questions About Hazardous Waste Identification. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Frequent Questions About Land Disposal Restrictions for Hazardous Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment - Overview. Retrieved from [Link]

Sources

Mastering Safety: A Researcher's Guide to Handling L-Threose

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher, scientist, or drug development professional, precision and safety in the laboratory are paramount. While L-Threose, a naturally occurring four-carbon monosaccharide, is not classified as a hazardous substance, adhering to rigorous safety protocols is fundamental to sound scientific practice and ensures the integrity of your work. This guide moves beyond mere compliance, offering a deep, experience-driven framework for handling this compound, safeguarding both personnel and experimental outcomes.

The core principle of our approach is that even non-hazardous reagents warrant meticulous handling. The causality is simple: preventing even minor contamination or exposure protects against the introduction of unforeseen variables into your experiments and cultivates a culture of safety that is indispensable in a professional laboratory environment.

Foundational Risk Assessment: Beyond the Label

Before any procedure, a dynamic risk assessment is essential. While the Safety Data Sheet (SDS) for this compound does not indicate significant hazards, the context of its use dictates the necessary protective measures. Consider the scale of the operation, the physical form of the this compound (solid powder vs. aqueous solution), and the potential for generating dust or aerosols.

Operational Scenarios & Recommended PPE

The personal protective equipment (PPE) detailed below represents the baseline for safe handling. All PPE should be selected and used in accordance with the Occupational Safety and Health Administration (OSHA) guidelines for Personal Protective Equipment in laboratories.[1][2]

Task / Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid this compound ANSI-rated Safety Glasses with side shieldsNitrile or Latex GlovesStandard Laboratory CoatGenerally not required. If weighing large quantities that may generate dust, a NIOSH-approved N95 respirator is recommended.
Preparing Aqueous Solutions ANSI-rated Safety Glasses; Goggles if splashing is likelyNitrile or Latex GlovesStandard Laboratory CoatNot required.
General Handling & Transfers ANSI-rated Safety GlassesNitrile or Latex GlovesStandard Laboratory CoatNot required.
Cleaning & Spill Response Chemical Splash GogglesNitrile or Latex GlovesStandard Laboratory CoatNot required for small spills.

Procedural Deep Dive: Step-by-Step Protocols

Adherence to standardized procedures minimizes risk and ensures reproducibility. These protocols are designed as self-validating systems for safe handling.

Protocol 1: Weighing Solid this compound
  • Preparation: Designate a clean, draft-free area for weighing, preferably within a chemical fume hood or on a dedicated bench space. Ensure the analytical balance is clean and calibrated.

  • Donning PPE: Put on a clean laboratory coat, followed by nitrile gloves. Finally, wear safety glasses with side shields. The sequence is crucial to avoid contaminating the PPE.

  • Handling: Use a clean spatula to carefully transfer the desired amount of this compound from the stock container to a tared weigh boat or paper. Avoid any sweeping motions that could generate airborne dust.

  • Post-Weighing: Securely close the main this compound container. Clean the spatula and the weighing area with a damp cloth to collect any residual powder.

  • Doffing PPE: Remove gloves first, turning them inside out to trap any potential contaminants. Then remove the lab coat and safety glasses. Wash hands thoroughly with soap and water.

Protocol 2: Preparing an Aqueous Solution of this compound
  • Preparation: Assemble all necessary glassware (e.g., beaker, graduated cylinder, volumetric flask) and ensure it is clean. Place a magnetic stir bar in the beaker.

  • Donning PPE: Wear a lab coat, nitrile gloves, and safety glasses. If there is a significant risk of splashing, upgrade to chemical splash goggles.[3]

  • Measurement: Measure the required volume of solvent (e.g., ultrapure water).

  • Dissolution: Place the beaker on a stir plate. Slowly add the pre-weighed solid this compound to the solvent while it is stirring gently. This controlled addition prevents clumping and potential splashing.

  • Transfer & Storage: Once fully dissolved, transfer the solution to a clearly labeled storage bottle. The label should include the chemical name, concentration, date of preparation, and your initials.

  • Cleanup: Wash all glassware thoroughly. Dispose of used gloves properly and wash your hands.

PPE Selection Workflow

The following diagram outlines the logical process for selecting appropriate PPE when working with this compound. This decision-making workflow ensures that the level of protection matches the potential risk of the specific task.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection cluster_2 Final Action Start Start: Handling this compound CheckForm Solid or Solution? Start->CheckForm CheckAerosol Aerosol/Dust Potential? CheckForm->CheckAerosol Solid CheckSplash Splash Potential? CheckForm->CheckSplash Solution BasePPE Standard PPE: - Lab Coat - Gloves - Safety Glasses CheckAerosol->BasePPE No Respirator Consider: N95 Respirator CheckAerosol->Respirator Yes CheckSplash->BasePPE No Goggles Upgrade to: Chemical Goggles CheckSplash->Goggles Yes Proceed Proceed with Task BasePPE->Proceed Goggles->BasePPE Respirator->BasePPE

Caption: PPE selection workflow for handling this compound.

Operational and Disposal Plans

A comprehensive safety plan extends to the proper management and disposal of chemical waste. Even non-hazardous waste must be handled responsibly to maintain a safe and compliant laboratory environment.

Spill Management

In the event of a small spill of solid this compound:

  • Alert personnel in the immediate area.

  • Wearing your standard PPE (lab coat, gloves, safety glasses), gently sweep the solid material into a dustpan. Avoid creating dust.

  • Wipe the area with a damp cloth.

  • Place the collected powder and cleaning materials into a sealed bag for disposal.

For a small liquid spill:

  • Alert personnel in the immediate area.

  • Wearing standard PPE, absorb the spill with absorbent pads or paper towels.

  • Wipe the area clean with a damp cloth.

  • Place all contaminated materials into a sealed bag for disposal.

Waste Disposal Protocol
  • Segregation: Do not dispose of this compound, whether in solid or solution form, in general trash or down the drain. It should be treated as chemical waste.

  • Containerization: Collect all waste this compound and materials contaminated with it (e.g., weigh boats, gloves, paper towels) in a designated, leak-proof container with a tight-fitting lid.

  • Labeling: The waste container must be clearly labeled as "Chemical Waste" and list "this compound" as a constituent. Ensure the label is accurate and legible.

  • Storage: Store the waste container in a designated satellite accumulation area within the lab, away from general activity.

  • Disposal Request: When the container is full, contact your institution's Environmental Health and Safety (EH&S) department to arrange for proper disposal.

By integrating these expert-driven protocols and operational plans into your daily workflow, you build a foundation of safety and scientific integrity. This approach ensures that your focus remains on the research, confident in the knowledge that all necessary precautions have been taken.

References

  • NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health. [Link]

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]

  • Pocket Guide to Chemical Hazards Introduction. National Institute for Occupational Safety and Health (NIOSH). [Link]

  • NIOSH Pocket Guide to Chemical Hazards. International Association of Fire Chiefs. [Link]

  • Effective Lab Chemical Waste Management. Environmental Marketing Services. [Link]

  • Decoding OSHA Laboratory Standards: Safety Essentials. IPG. [Link]

  • Safe Storage and Disposal of Chemicals in A Lab. Tion. [Link]

  • NIOSH Pocket Guide to Chemical Hazards. Labelmaster. [Link]

  • OSHA Standards to Know Before Starting Your Lab. USA Lab. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. National Institute for Occupational Safety and Health (NIOSH). [Link]

  • Good Laboratory Practices: Waste Disposal. SCION Instruments. [Link]

  • OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]

  • OSHA Laboratory Standard. National Center for Biotechnology Information (NCBI). [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • This compound, 100 mg, CAS No. 95-44-3. Carl ROTH. [Link]

  • L-(+)-Threose - High purity. Georganics. [Link]

  • Personal Protective Equipment. Occupational Safety and Health Administration (OSHA). [Link]

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority. [Link]

  • Personal protective equipment. Wikipedia. [Link]

  • Personal Protective Equipment - Overview. Occupational Safety and Health Administration (OSHA). [Link]

  • Personal Protective Equipment. US EPA. [Link]

  • This compound, 100 mg, CAS No. 95-44-3. Carl ROTH. [Link]

  • This compound | C4H8O4. PubChem - NIH. [Link]

  • Safety Data Sheet: D(+)-Trehalose dihydrate. Carl ROTH. [Link]

  • Safety Data Sheet: ≥98 %. Carl ROTH. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Threose
Reactant of Route 2
L-Threose

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.